4-Ethyl-2-pyrrolidinone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-ethylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-5-3-6(8)7-4-5/h5H,2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCUGJNJBOSHIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446299 | |
| Record name | 4-Ethyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41819-75-4 | |
| Record name | 4-Ethyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethyl-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Ethyl-2-pyrrolidinone chemical properties
An In-Depth Technical Guide to 4-Ethyl-2-pyrrolidinone (CAS: 41819-75-4): Properties, Synthesis, and Applications
Abstract
This compound is a substituted heterocyclic compound belonging to the lactam family. As a derivative of the 2-pyrrolidinone core, a privileged scaffold in medicinal chemistry, it serves as a valuable building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive technical overview of its chemical and physical properties, proposes a logical synthetic pathway, and outlines its potential applications, particularly in the field of drug discovery. It is intended for researchers, chemists, and professionals in pharmaceutical development who require a detailed understanding of this specific chemical entity.
Introduction to the 2-Pyrrolidinone Scaffold
The 2-pyrrolidinone ring system is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of pharmaceuticals. Its unique combination of a polar lactam functional group and a constrained five-membered ring allows it to act as a versatile pharmacophore, capable of engaging in critical hydrogen bonding interactions with biological targets. Perhaps the most famous examples are the "racetam" class of nootropic drugs, such as Piracetam. More recently, substituted pyrrolidinones have been integral to the development of anticonvulsant agents, including Brivaracetam and Seletracetam, which feature substituents at the 4-position of the ring.[1]
This guide focuses specifically on this compound, a key intermediate whose ethyl substituent provides a lipophilic anchor and a stereogenic center, offering opportunities for chiral syntheses. We will explore the fundamental chemical properties, characterization data, and handling protocols necessary for its effective use in a research and development setting.
Molecular Structure and Physicochemical Properties
Chemical Identity
This compound is structurally defined by a five-membered lactam ring with an ethyl group at the C4 position. This structure imparts specific chemical characteristics, including polarity from the amide group and a non-polar character from the ethyl side chain.
| Identifier | Value | Source |
| CAS Number | 41819-75-4 | [2][3][4] |
| Molecular Formula | C₆H₁₁NO | [2][3][4][5] |
| Molecular Weight | 113.16 g/mol | [2][3][4] |
| IUPAC Name | 4-ethylpyrrolidin-2-one | [3] |
| Canonical SMILES | CCC1CC(=O)NC1 | [5] |
| InChI Key | ZBCUGJNJBOSHIA-UHFFFAOYSA-N | [3][4][5] |
Physicochemical Data
The physical properties of this compound are consistent with a small, polar molecule containing both hydrogen bond donor (N-H) and acceptor (C=O) sites.
| Property | Value | Source |
| Physical Form | Solid | [4][6] |
| Melting Point | 39-41 °C | [6] |
| Boiling Point | 250.9 °C @ 760 mmHg 117-118 °C @ 13 Torr | [2][6] |
| Density | 0.952 g/cm³ (Predicted) | [2][6] |
| Flash Point | 136.5 °C | [2] |
| Refractive Index | 1.438 | [2] |
Solubility Profile
While extensive empirical data is not widely published, the solubility of this compound can be predicted from its structure. The presence of the polar lactam moiety, capable of hydrogen bonding, suggests good solubility in polar protic solvents like water and alcohols. Its structural relative, N-methyl-2-pyrrolidone (NMP), is fully miscible with water.[7] The ethyl group introduces some lipophilicity, likely rendering it soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and acetone.
Synthesis and Reactivity
Proposed Synthetic Pathway
The synthesis of 4-substituted-pyrrolidin-2-ones can be achieved through various established organic chemistry transformations. A common and logical approach involves the cyclization of a γ-amino acid derivative. The following diagram illustrates a plausible multi-step synthesis starting from commercially available precursors. The causality behind this pathway lies in the strategic construction of a linear precursor containing all necessary atoms, followed by an intramolecular cyclization to form the stable five-membered lactam ring.
Caption: Proposed synthetic workflow for this compound.
Core Reactivity
The chemistry of this compound is dominated by its lactam functional group.
-
N-H Acidity and Alkylation: The proton on the nitrogen is weakly acidic (predicted pKa ≈ 16-17) and can be removed by a strong base (e.g., NaH, KHMDS).[6] The resulting anion is a potent nucleophile, readily undergoing alkylation or acylation to introduce substituents at the N1 position. This is a critical reaction for incorporating the pyrrolidinone scaffold into larger molecules.[1]
-
Carbonyl Chemistry: The carbonyl group can undergo reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield 4-ethylpyrrolidine.
-
Ring Stability and Hydrolysis: As a five-membered ring, the lactam is relatively stable. However, under harsh hydrolytic conditions (strong acid or base with prolonged heating), the amide bond can be cleaved to yield 4-aminohexanoic acid.
Spectroscopic Characterization (Theoretical)
| Technique | Predicted Observations |
| ¹H NMR | δ (ppm): ~7.5-8.0 (br s, 1H, N-H), ~3.4 (m, 1H, C5-Hₐ), ~3.0 (m, 1H, C5-Hₑ), ~2.5 (m, 1H, C4-H), ~2.3 (dd, 1H, C3-Hₐ), ~2.0 (dd, 1H, C3-Hₑ), ~1.5 (m, 2H, -CH₂CH₃), ~0.9 (t, 3H, -CH₂CH₃). |
| ¹³C NMR | δ (ppm): ~178 (C=O), ~48 (C5, -CH₂-N), ~40 (C4, -CH-), ~35 (C3, -CH₂-C=O), ~28 (-CH₂CH₃), ~11 (-CH₂CH₃). |
| IR (cm⁻¹) | ~3200 (N-H stretch, broad), ~2960-2850 (C-H sp³ stretches), ~1680 (C=O amide I band, strong). |
| Mass Spec. | m/z: 113 (M⁺, molecular ion), 84 (M⁺ - C₂H₅), 56 (fragment). |
Application in Drug Discovery and Development
Role as a Chiral Intermediate
The primary value of this compound in drug development lies in its function as a chiral building block. The C4 position is a stereocenter, meaning the molecule can exist as two enantiomers, (R)-4-ethyl-2-pyrrolidinone and (S)-4-ethyl-2-pyrrolidinone. Access to enantiomerically pure forms of this intermediate is crucial for synthesizing stereochemically defined active pharmaceutical ingredients (APIs). Optically pure 4-substituted pyrrolidinones are key starting materials for advanced anticonvulsant drugs, where stereochemistry dictates therapeutic efficacy and safety profiles.[1]
Experimental Protocol: N-Alkylation of this compound
The following protocol describes a general procedure for the N-alkylation of this compound, a fundamental step in its utilization as a synthetic intermediate. This protocol is designed to be self-validating through clear steps and checkpoints.
Objective: To synthesize an N-substituted derivative of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Causality: The strong base NaH deprotonates the lactam nitrogen to form the nucleophilic sodium salt. Performing this at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
Nucleophilic Attack: Allow the mixture to stir at 0 °C for 30 minutes. Add the alkylating agent (1.1 eq) dropwise via syringe.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once complete, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Causality: This step safely neutralizes any unreacted NaH.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure N-alkylated product.
Caption: Experimental workflow for N-alkylation protocol.
Safety, Handling, and Storage
GHS Hazard Classification
It is imperative that researchers handle this compound with appropriate caution, adhering to its GHS classification.
| Hazard Class | Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][3][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |
| STOT, Single Exposure | H335 | May cause respiratory irritation | [3] |
Pictogram: GHS07 (Exclamation Mark)[4] Signal Word: Warning[3][4]
Handling Precautions
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Spill Response: In case of a spill, absorb with an inert material and place in a suitable container for disposal. Avoid generating dust.
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[11]
-
Classification: It is classified as a combustible solid.[4]
Conclusion
This compound is a valuable heterocyclic intermediate with well-defined chemical properties. Its true potential is realized when used as a chiral building block in the synthesis of complex pharmaceutical agents, particularly for neurological disorders. A thorough understanding of its reactivity, guided by both empirical and theoretical characterization data, is essential for its successful application in research. Adherence to strict safety protocols ensures its effective and safe use in the laboratory. As the demand for stereochemically complex drugs continues to grow, the importance of intermediates like this compound in the synthetic chemist's toolbox is set to increase.
References
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This compound | C6H11NO | CID 10866300. (n.d.). PubChem. Retrieved from [Link]
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ethyl pyrrolidone, 2687-91-4. (n.d.). The Good Scents Company. Retrieved from [Link]
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Safety Data Sheet: N-Ethyl-2-pyrrolidone. (n.d.). Carl Roth. Retrieved from [Link]
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N-Ethyl-2-pyrrolidone. (n.d.). Solubility of Things. Retrieved from [Link]
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Safety Data Sheet: N-Ethyl-2-pyrrolidone. (n.d.). Carl Roth. Retrieved from [Link]
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A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. (2022-04-30). UiTM Institutional Repository. Retrieved from [Link]
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Synthesis of New Optically Active 2-Pyrrolidinones. (n.d.). PubMed Central. Retrieved from [Link]
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Spectroscopy Data for Undergraduate Teaching. (2023-09-11). ERIC. Retrieved from [Link]
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N-Methyl-2-pyrrolidone. (n.d.). Wikipedia. Retrieved from [Link]
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Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4). (n.d.). Cheméo. Retrieved from [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019-10-14). YouTube. Retrieved from [Link]
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Introduction: The Significance of the Pyrrolidinone Scaffold
An In-Depth Technical Guide to 4-Ethyl-2-pyrrolidinone (CAS: 41819-75-4)
The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its structural rigidity, capacity for hydrogen bonding, and stereochemical complexity make it a cornerstone for designing novel therapeutic agents.[2] Molecules incorporating this core structure have demonstrated a vast range of biological activities, including anticonvulsant, nootropic, anti-inflammatory, and antimicrobial properties.[1][3][4][5] Notable drugs such as the anticonvulsant Levetiracetam and the nootropic Piracetam underscore the pharmacological importance of this heterocyclic system.[3][4]
This guide focuses on a specific derivative, this compound (CAS No. 41819-75-4). As a C4-substituted pyrrolidinone, it serves as a valuable intermediate and building block for creating more complex molecules. The introduction of an ethyl group at the 4-position modifies the molecule's lipophilicity and steric profile, offering a vector for fine-tuning the structure-activity relationships (SAR) of potential drug candidates. This document provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, potential applications, and safety protocols, designed for researchers and scientists in the field of drug development.
Physicochemical and Structural Properties
This compound is a solid organic compound whose fundamental properties are critical for its handling, reaction design, and analytical identification.[6]
| Property | Value | Reference |
| CAS Number | 41819-75-4 | [6][7] |
| Molecular Formula | C₆H₁₁NO | [6][7][8] |
| Molecular Weight | 113.16 g/mol | [6][8] |
| Appearance | Solid | [6] |
| Boiling Point | 250.9°C at 760 mmHg | [7] |
| Density | 0.952 g/cm³ | [7] |
| IUPAC Name | 4-ethylpyrrolidin-2-one | [8] |
| SMILES | CCC1CC(=O)NC1 | [8][9] |
| InChI | 1S/C6H11NO/c1-2-5-3-6(8)7-4-5/h5H,2-4H2,1H3,(H,7,8) | [6][8] |
| InChIKey | ZBCUGJNJBOSHIA-UHFFFAOYSA-N | [6][8] |
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// Atom connections for the ring C1 -- C2 [label="", style=solid]; C2 -- C4 [label="", style=solid]; C4 -- C5 [label="", style=solid]; C5 -- C1 [label="", style=solid]; C2 -- C3 [label="=", style=double];
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// Atom labels node1 [label="C", pos="0,1!", shape=none]; node2 [label="C", pos="1.5,1.5!", shape=none]; node3 [label="O", pos="2.5,1.5!", shape=none, fontcolor="#EA4335"]; node4 [label="N", pos="1.5,0.5!", shape=none, fontcolor="#4285F4"]; node5 [label="C", pos="0,0!", shape=none]; node6 [label="C", pos="-1,-0.5!", shape=none]; node7 [label="C", pos="-2,-1!", shape=none]; }
Caption: 2D Chemical Structure of this compound.
Synthesis and Derivatization Strategies
The synthesis of the pyrrolidinone core can be achieved through various routes, including the cyclization of amino acids, intramolecular amination, and catalytic hydrogenation of suitable precursors.[10][11][12] For this compound, a highly efficient and industrially scalable approach involves the catalytic hydrogenation and subsequent cyclization of ethylsuccinonitrile.
Proposed Synthesis: Reductive Cyclization of Ethylsuccinonitrile
This method leverages a readily available starting material and employs a catalytic process known for its high yields and selectivity in nitrile hydrogenation.[13][14] The reaction proceeds in a single pot, where the dinitrile is first reduced to the corresponding diamine, which then undergoes spontaneous intramolecular cyclization to form the stable lactam ring.
Experimental Protocol: Synthesis of this compound
-
Reactor Setup: A high-pressure stainless-steel autoclave is charged with ethylsuccinonitrile (1.0 equiv.), a suitable solvent such as ethanol or isopropanol, and a catalytic amount (1-5 mol%) of a nickel-based catalyst (e.g., Raney Nickel).[13]
-
Inerting: The reactor is sealed and purged several times with nitrogen gas to remove all oxygen, followed by purging with hydrogen gas.
-
Hydrogenation: The reactor is pressurized with hydrogen gas (typically 50-100 atm) and heated to a temperature between 80-150°C. The reaction mixture is stirred vigorously to ensure efficient gas-liquid mixing and contact with the solid catalyst.[15]
-
Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully withdrawn and analyzed by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reactor is cooled to room temperature and carefully depressurized. The catalyst is removed by filtration through a pad of celite.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Derivatization: N-Alkylation
A key advantage of the pyrrolidinone scaffold is the ease of functionalization at the nitrogen atom. This allows for the synthesis of a diverse library of compounds for SAR studies. Base-mediated N-alkylation is a standard and robust method for this transformation.[3]
Protocol: General Procedure for N-Alkylation
-
Deprotonation: this compound (1.0 equiv.) is dissolved in a dry, aprotic solvent like DMF or THF under an inert atmosphere (e.g., argon). The solution is cooled to 0°C, and a strong base such as sodium hydride (NaH, 1.2 equiv.) is added portion-wise.
-
Stirring: The mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure complete formation of the corresponding anion.
-
Alkylation: The desired alkylating agent (e.g., an alkyl halide, 1.1 equiv.) is added, and the reaction is stirred at room temperature or gently heated until completion (monitored by TLC).
-
Quenching & Extraction: The reaction is carefully quenched with water. The product is extracted into an organic solvent like ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques are standard.
| Technique | Expected Observations |
| ¹H NMR | Protons on the ethyl group will appear as a triplet and a quartet. The three diastereotopic protons on the pyrrolidinone ring (at C3 and C5) will show complex splitting patterns (multiplets). The N-H proton will appear as a broad singlet. |
| ¹³C NMR | A characteristic peak for the carbonyl carbon (C=O) will be observed around 175-180 ppm.[16] Four distinct signals for the other ring carbons and two signals for the ethyl group carbons will be present in the aliphatic region. |
| Mass Spec (MS) | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at m/z 113 or 114, respectively, confirming the molecular weight. |
| IR Spectroscopy | A strong absorption band between 1670-1700 cm⁻¹ corresponding to the lactam C=O stretch. A broad absorption band between 3200-3400 cm⁻¹ corresponding to the N-H stretch. C-H stretching absorptions will be observed around 2850-3000 cm⁻¹. |
Applications and Pharmacological Context
While this compound is not itself an established therapeutic agent, its structural motif is central to numerous pharmacologically active compounds.[17][18] Its primary value lies in its role as a chemical intermediate and a scaffold for building more elaborate drug candidates.
-
Anticonvulsant Drug Design: The pyrrolidinone core is a key pharmacophore in several anticonvulsant drugs.[4][19] The ethyl group at the C4 position can be used to probe the steric and electronic requirements of the binding pockets of relevant neurological targets.
-
Nootropic Agents: The "racetam" class of nootropics is built upon the 2-pyrrolidinone structure. Modifications at the C4 position can influence blood-brain barrier penetration and target affinity.
-
Anti-inflammatory Research: Pyrrolidinone derivatives have been investigated as inhibitors of enzymes like lipoxygenase (LOX), which are involved in inflammatory pathways.[5]
-
Building Block for Synthesis: As a chiral or racemic intermediate, it can be used in multi-step syntheses to access complex natural products or designed therapeutic molecules.[18]
***dot digraph "Pyrrolidinone_Applications" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"];
}
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A Technical Guide to 4-Ethyl-2-pyrrolidinone: A Core Scaffold for Neurological Drug Discovery
This guide provides an in-depth technical overview of 4-Ethyl-2-pyrrolidinone, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will move beyond a simple recitation of data to explore the molecule's structural nuances, predictable spectroscopic signature, and its strategic importance as a synthetic building block for novel therapeutics, particularly in the realm of epilepsy and other neurological disorders.
Molecular Identity and Physicochemical Characteristics
This compound, also known by its IUPAC name 4-ethylpyrrolidin-2-one, is a derivative of pyrrolidinone, a five-membered lactam.[1] The presence of an ethyl group at the C4 position introduces a chiral center, making the molecule a valuable synthon for stereospecific drug design. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO | [1] |
| Molecular Weight | 113.16 g/mol | [1] |
| CAS Number | 41819-75-4 | [1] |
| IUPAC Name | 4-ethylpyrrolidin-2-one | [1] |
| Appearance | Solid | |
| Melting Point | 39-41 °C | |
| Boiling Point | 117-118 °C (at 13 Torr) | |
| SMILES | CCC1CC(=O)NC1 | [1] |
| InChIKey | ZBCUGJNJBOSHIA-UHFFFAOYSA-N | [1] |
Structural Analysis and Predicted Spectroscopic Profile
While empirical spectral data for this compound is not widely published, its structure allows for a confident prediction of its key spectroscopic features based on fundamental principles. This predictive analysis is a crucial skill for researchers when characterizing novel or sparsely documented compounds.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to be complex due to the molecule's asymmetry and the diastereotopic nature of the methylene protons on the pyrrolidinone ring.
-
N-H Proton (Amide): A broad singlet is anticipated around δ 6.5-7.5 ppm . Its chemical shift can be highly variable depending on concentration and solvent due to hydrogen bonding.
-
Ring Methylene Protons (C5-H₂): These two protons are diastereotopic. They will appear as two separate multiplets, likely complex doublet of doublets (dd), between δ 3.0-3.6 ppm , coupled to each other (geminal coupling, J ≈ 10-12 Hz) and to the C4 proton.
-
Ring Methine Proton (C4-H): A multiplet is expected around δ 2.4-2.7 ppm . It will be coupled to the two C5 protons, the two C3 protons, and the two protons of the ethyl methylene group, resulting in a complex splitting pattern.
-
Ring Methylene Protons (C3-H₂): These protons are also diastereotopic. They will likely appear as two distinct multiplets, probably complex doublet of doublets, between δ 2.0-2.5 ppm , coupled to each other and the C4 proton.
-
Ethyl Methylene Protons (-CH₂CH₃): A quartet of doublets (or complex multiplet) is expected around δ 1.4-1.6 ppm , coupled to the C4 proton and the ethyl methyl protons.
-
Ethyl Methyl Protons (-CH₂CH₃): A triplet is expected around δ 0.9-1.1 ppm , coupled to the adjacent methylene protons (J ≈ 7.5 Hz).
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon spectrum will show six distinct signals corresponding to each carbon atom in the unique chemical environment.
-
Carbonyl Carbon (C2): The amide carbonyl carbon is expected to be the most downfield signal, appearing around δ 175-178 ppm .
-
Ring Methylene Carbon (C5): This carbon, adjacent to the nitrogen, will likely appear around δ 45-50 ppm .
-
Ring Methine Carbon (C4): The chiral carbon bearing the ethyl group is predicted to be in the δ 38-42 ppm range.
-
Ring Methylene Carbon (C3): This carbon, adjacent to the carbonyl, is expected around δ 30-35 ppm .
-
Ethyl Methylene Carbon (-CH₂CH₃): This signal is anticipated around δ 28-32 ppm .
-
Ethyl Methyl Carbon (-CH₂CH₃): The terminal methyl carbon should appear most upfield, around δ 10-14 ppm .
Predicted Infrared (IR) Spectrum
The IR spectrum provides critical information about the functional groups present.
-
N-H Stretch: A moderate to strong, somewhat broad absorption band is expected in the region of 3200-3400 cm⁻¹ , characteristic of the amide N-H bond.
-
C-H Stretches: Aliphatic C-H stretching absorptions will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=O Stretch (Amide I Band): A very strong, sharp absorption band is the hallmark of the lactam carbonyl group, expected around 1670-1700 cm⁻¹ .
Predicted Mass Spectrum (EI)
In an electron ionization mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 113 . Key fragmentation patterns would likely involve the loss of the ethyl group (M-29) and cleavage of the pyrrolidinone ring.
Proposed Synthesis Workflow
Disclaimer: This proposed protocol is illustrative, based on established chemical principles, and has not been optimized. Researchers must conduct their own risk assessments and optimization studies.
Step 1: Michael Addition of Nitropropane to Ethyl Acrylate
-
Reaction: 1-Nitropropane is reacted with ethyl acrylate in the presence of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Causality: The base deprotonates the α-carbon of 1-nitropropane to form a nitronate anion. This anion acts as a nucleophile in a conjugate (Michael) addition to the electron-deficient alkene of ethyl acrylate. This regioselectivity is key to forming the desired carbon skeleton.
Step 2: Reductive Cyclization of the γ-Nitro Ester
-
Reaction: The resulting γ-nitro ester is subjected to catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Causality: The hydrogenation simultaneously reduces the nitro group to a primary amine and facilitates the intramolecular cyclization. The newly formed amine nucleophilically attacks the ester carbonyl, displacing ethanol and forming the thermodynamically stable five-membered lactam ring. This one-pot reduction and cyclization is an efficient method for constructing the pyrrolidinone core.
Caption: Proposed two-step synthesis of this compound.
Role in Medicinal Chemistry and Drug Development
The true value of this compound for drug development professionals lies not as a therapeutic agent itself, but as a crucial structural motif and synthetic intermediate. The pyrrolidinone ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable properties, including metabolic stability and its ability to act as a hydrogen bond acceptor/donor.[2][3][4]
The strategic importance of the 4-position substitution is paramount. Research into novel antiepileptic drugs, building upon the success of Levetiracetam, has shown that introducing small, hydrophobic alkyl groups at the C4 position of the pyrrolidinone ring can significantly enhance binding affinity and in vivo potency.[5] For example, the development of Brivaracetam, a more potent analog, involved exploring substitutions at this very position.[6] A 4-ethyl group, as in the title compound, fits this profile perfectly, likely engaging in favorable hydrophobic interactions within the binding pocket of the synaptic vesicle glycoprotein 2A (SV2A), the target of these antiepileptic drugs.[5]
Therefore, this compound serves as a high-value starting material for generating libraries of potential new drug candidates targeting neurological disorders.
Caption: Role of this compound in antiepileptic drug design.
Safety and Handling
This compound requires careful handling in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards:
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is more than a simple chemical; it is a strategically important building block for the next generation of neurological drugs. Its specific stereochemistry and substitution pattern align perfectly with established structure-activity relationships for potent antiepileptic agents. Understanding its predicted spectroscopic properties, plausible synthetic routes, and its established role in medicinal chemistry provides researchers with the foundational knowledge needed to leverage this valuable scaffold in their drug discovery programs.
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An In-Depth Technical Guide to the Biological Activity of 4-Ethyl-2-pyrrolidinone Derivatives
Abstract
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1][2][3] This guide focuses on a specific, promising subclass: 4-Ethyl-2-pyrrolidinone derivatives. Building upon the core structure of this compound, these compounds have emerged as versatile agents with a range of biological activities. This document provides a comprehensive overview of their synthesis, structure-activity relationships (SAR), and diverse pharmacological effects, including anticonvulsant, anti-inflammatory, and nootropic properties. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the necessary knowledge to explore this chemical space.
Introduction: The Significance of the Pyrrolidinone Core
The 2-pyrrolidinone (or γ-lactam) ring is a privileged scaffold in drug discovery, forming the structural basis for a wide array of biologically active compounds.[4] Its prevalence stems from its ability to engage in hydrogen bonding and its stereochemical complexity, which allows for precise three-dimensional arrangements of substituents to optimize interactions with biological targets.[1] The introduction of an ethyl group at the 4-position of the 2-pyrrolidinone ring has been shown to be a critical modification, often enhancing potency and modulating the pharmacological profile of the parent compound.
This guide will delve into the key therapeutic areas where this compound derivatives have demonstrated significant potential.
Key Biological Activities and Mechanisms of Action
Anticonvulsant Activity
A significant area of interest for 4-substituted pyrrolidone derivatives is in the treatment of epilepsy. The groundbreaking antiepileptic drug Levetiracetam, an (S)-α-ethyl-2-oxopyrrolidine acetamide, has paved the way for the exploration of related structures.[5] Research has shown that substitution at the 4-position of the pyrrolidone ring with small hydrophobic groups can significantly improve in vitro and in vivo potency.[5]
Mechanism of Action: While the precise mechanism of many anticonvulsant pyrrolidone derivatives is still under investigation, a key molecular target has been identified as a brain-specific binding site for Levetiracetam (LBS).[5] It is hypothesized that modulation of this target plays a crucial role in the antiepileptic properties of these compounds. Structure-activity relationship studies have revealed that the carboxamide moiety and the (S)-configuration of the ethyl group are essential for high affinity to the LBS.[5]
Anti-inflammatory and Analgesic Activity
Certain this compound derivatives have exhibited notable anti-inflammatory and analgesic properties. For instance, ethyl-2-amino-1-benzamido-5-[2-(3, 4-dimethoxyphenyl)-2-oxoethylidene]-4-oxopyrrolidine-3-carboxylate has demonstrated anti-inflammatory activity greater than that of diclofenac sodium in a carrageenan edema model.[6] Another study on a pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, showed significant inhibitory potential against COX-1, COX-2, and 5-LOX enzymes.[7]
Mechanism of Action: The anti-inflammatory effects of these derivatives are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[7] By inhibiting these enzymes, the production of pro-inflammatory mediators like prostaglandins and leukotrienes is reduced, leading to a decrease in inflammation and pain.
Nootropic and Anxiolytic Activity
Derivatives of 4-hetaryl-2-pyrrolidones have been shown to possess nootropic (cognition-enhancing) and anxiolytic (anxiety-reducing) activities.[4][8] These findings suggest the potential of this compound derivatives in the treatment of cognitive and anxiety disorders. The structural similarity to racetams, a class of nootropic drugs, further supports this potential.[4]
Mechanism of Action: The exact mechanisms underlying the nootropic and anxiolytic effects are not fully elucidated but may involve modulation of neurotransmitter systems in the central nervous system.
Other Biological Activities
The versatility of the this compound scaffold extends to other therapeutic areas:
-
Antihypertensive and Alpha-Adrenolytic Activity: A series of novel arylpiperazines bearing a pyrrolidin-2-one fragment were synthesized and evaluated for their binding affinity for α1- and α2-adrenoceptors, demonstrating potential as antiarrhythmic and antihypertensive agents.[9]
-
Antiradical Activity: Some derivatives have shown potent antiradical activity in diphenylpicrylhydrazyl (DPPH)-binding assays, suggesting antioxidant potential.[6]
Structure-Activity Relationships (SAR)
Systematic investigations of the pyrrolidone acetamide scaffold have provided valuable insights into the structural requirements for biological activity.[5]
| Position of Substitution | Effect on Activity |
| Carboxamide Moiety | Essential for affinity to the Levetiracetam Binding Site (LBS).[5] |
| α to Carboxamide | An ethyl group with (S)-configuration is preferred.[5] |
| Pyrrolidone Ring | Preferred over piperidine analogues or acyclic compounds.[5] |
| Positions 3 or 5 | Substitution generally decreases LBS affinity.[5] |
| Position 4 | Substitution with small, hydrophobic groups improves in vitro and in vivo potency.[5] |
Logical Relationship of SAR:
Caption: Structure-Activity Relationship (SAR) Logic for this compound Derivatives.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step reaction sequences. A common strategy is the cyclization of acyclic precursors.
Example Protocol: Synthesis of Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate [7]
-
Reaction Setup: To a solution of N-phenylmaleimide (1 mmol) in an appropriate solvent (e.g., dichloromethane), add ethyl isobutyrate (1.2 mmol).
-
Catalyst Addition: Introduce an organocatalyst, such as methylated L-proline (0.1 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for a specified time (e.g., 6 hours).
-
Workup and Purification: After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Experimental Workflow:
Caption: General workflow for the synthesis of a 4-substituted-2-pyrrolidinone derivative.
In Vitro Biological Assays
4.2.1. Anticonvulsant Activity: Levetiracetam Binding Site (LBS) Affinity Assay
This assay determines the affinity of test compounds for the LBS, providing an indication of their potential anticonvulsant activity.
-
Preparation of Brain Homogenates: Homogenize brain tissue (e.g., from rats) in a suitable buffer.
-
Radioligand Binding: Incubate the brain homogenates with a radiolabeled ligand for the LBS (e.g., [3H]levetiracetam) in the presence and absence of the test compound at various concentrations.
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the test compound, which represents the concentration required to inhibit 50% of the specific binding of the radioligand.
4.2.2. Anti-inflammatory Activity: COX-1/COX-2 and 5-LOX Inhibition Assays [7]
These assays measure the ability of the compounds to inhibit the activity of key inflammatory enzymes.
-
Enzyme Preparation: Use purified COX-1, COX-2, or 5-LOX enzymes.
-
Incubation: Incubate the enzyme with its respective substrate (e.g., arachidonic acid) in the presence and absence of the test compound.
-
Product Quantification: Measure the formation of the enzymatic product (e.g., prostaglandins for COX, leukotrienes for 5-LOX) using appropriate methods such as ELISA or HPLC.
-
Data Analysis: Determine the IC50 value for each compound against each enzyme.
Signaling Pathway Inhibition:
Caption: Inhibition of the arachidonic acid inflammatory cascade by this compound derivatives.
Conclusion and Future Directions
This compound derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their synthetic tractability and the well-defined structure-activity relationships make them attractive candidates for further drug discovery and development efforts. Future research should focus on:
-
Optimization of Lead Compounds: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Mechanisms of Action: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.
-
Exploration of New Therapeutic Applications: Screening of this compound derivatives against a broader range of biological targets to identify novel therapeutic opportunities.
The continued exploration of this versatile chemical scaffold holds significant promise for the development of new and improved therapies for a variety of diseases.
References
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An In-depth Technical Guide to the Pharmacological Profile of Substituted Pyrrolidinones
Abstract
The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of pharmacologically active compounds.[1] From the pioneering nootropic agent piracetam to the widely used antiepileptic levetiracetam, substituted pyrrolidinones have demonstrated a remarkable breadth of activity within the central nervous system (CNS) and beyond.[2] This technical guide provides a comprehensive analysis of the pharmacological profile of this versatile class of molecules. We will delve into their primary therapeutic applications, explore the underlying mechanisms of action with a focus on molecular targets, dissect structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of substituted pyrrolidinones.
Introduction: The Pyrrolidinone Core - A Versatile Scaffold
The pyrrolidinone, or 2-oxopyrrolidine, framework has been a subject of intense research for several decades.[2] Its unique combination of structural rigidity, hydrogen bonding capability, and synthetic tractability makes it an ideal starting point for the design of novel therapeutics.[1] Compounds bearing the pyrrolidinone scaffold have shown a wide array of biological activities, including nootropic, neuroprotective, anticonvulsant, anti-inflammatory, analgesic, antiarrhythmic, and antihypertensive effects.[2][3][4][5][6] This versatility stems from the ability to introduce a variety of substituents at different positions of the pyrrolidinone ring, allowing for the fine-tuning of physicochemical properties and target engagement.
The significance of this scaffold is underscored by the number of clinically successful drugs that incorporate it, such as the nootropic aniracetam and the antiepileptic ethosuximide.[5] The continued exploration of pyrrolidinone derivatives promises to yield new therapeutic agents for a range of challenging diseases.[2][5][7]
Key Pharmacological Activities and Associated Mechanisms of Action
Substituted pyrrolidinones exhibit a broad spectrum of pharmacological activities, with their effects on the CNS being the most extensively studied.
Nootropic and Neuroprotective Effects
The term "nootropic," meaning "mind-turning," was first coined to describe the cognitive-enhancing properties of piracetam, the archetypal pyrrolidinone derivative.[2] Several other pyrrolidinone-based compounds, including aniracetam, oxiracetam, and pramiracetam, also demonstrate nootropic activity.[8]
Mechanism of Action: The precise mechanisms underlying the nootropic effects of pyrrolidinones are multifaceted and not fully elucidated.[2] However, several key pathways have been implicated:
-
Modulation of Cholinergic Systems: Many nootropic pyrrolidinones have been shown to interact with and enhance cholinergic neurotransmission.[8] For instance, oxiracetam can prevent the decrease in brain acetylcholine levels and subsequent amnesia induced by electroconvulsive shock or scopolamine.[8] This suggests an activation of cholinergic mechanisms, which are crucial for learning and memory processes.[8]
-
Positive Allosteric Modulation of AMPA Receptors: A significant mechanism for some pyrrolidinone derivatives is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[9][10] These receptors are critical for fast synaptic transmission and plasticity in the brain.[11][12] By binding to an allosteric site, these compounds can slow the receptor's deactivation and desensitization, thereby enhancing glutamatergic signaling.[10][13] This potentiation of AMPA receptor function is believed to be a key contributor to their cognitive-enhancing and neuroprotective effects.[9][10] For example, the benzoylpyrrolidine derivative BDP-20 has been shown to significantly reduce the desensitization rate of AMPA receptors and increase their affinity for glutamate.[10]
Signaling Pathway: AMPA Receptor Modulation
Caption: Allosteric modulation of AMPA receptors by substituted pyrrolidinones.
Anticonvulsant Activity
The pyrrolidinone scaffold is also prominent in the field of anticonvulsant drug discovery.[2] Levetiracetam is a prime example of a successful antiepileptic drug derived from this core structure.[2]
Mechanism of Action: The anticonvulsant mechanisms of pyrrolidinones can differ from their nootropic actions. While some may involve modulation of neurotransmitter systems, a key target for several anticonvulsant pyrrolidinones is the synaptic vesicle protein 2A (SV2A). Levetiracetam binds to SV2A, although the precise downstream consequences of this interaction are still under investigation, it is thought to modulate neurotransmitter release.
Structure-Activity Relationship (SAR) Insights: SAR studies have revealed that specific substitutions on the pyrrolidinone ring are crucial for anticonvulsant activity. For instance, in a series of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-ones, a phenyl group at the 4-position was found to be essential for potent activity against electroshock- and pentylenetetrazole-induced seizures.[14] Furthermore, the position of halogen atoms on the N-phenyl ring also significantly influences the anticonvulsant effect.[14] Other studies on pyrrolidine-2,5-diones have shown that the nature of the imide fragment is closely linked to anticonvulsant efficacy.[15]
Other Pharmacological Activities
The versatility of the pyrrolidinone scaffold extends to other therapeutic areas:
-
Anti-inflammatory and Analgesic: Certain derivatives have shown potential in managing pain and inflammation.[5][16]
-
Cardiovascular Effects: Novel arylpiperazine-bearing pyrrolidin-2-one derivatives have been synthesized and evaluated for their antiarrhythmic and antihypertensive activities, with some compounds showing high affinity for α1- and α2-adrenoceptors.[3]
-
Antimicrobial and Anticancer: The pyrrolidinone core is also being explored for its potential in developing new antimicrobial and anticancer agents.[5][17][18]
Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of a substituted pyrrolidinone is profoundly influenced by the nature and position of its substituents. A generalized SAR can be summarized as follows:
| Position of Substitution | Influence on Pharmacological Activity |
| N1-substitution | Often dictates the primary pharmacological target and physicochemical properties. Large aromatic groups are common in anticonvulsant and cardiovascular agents.[3][14] |
| C3-substitution | Can modulate potency and introduce chirality, affecting target binding and specificity.[19] |
| C4-substitution | Crucial for anticonvulsant activity in some series, with phenyl groups often being favorable.[14][20] Stereochemistry at this position can also be important. |
| C5-substitution | Can impact metabolic stability and pharmacokinetic properties. |
It is important to note that these are general trends, and the interplay between different substituents can lead to complex SARs. For example, in a series of pyrrolidine pentamine derivatives, modifications at the R1 position were poorly tolerated, highlighting the critical nature of the S-phenyl moiety at this location for inhibitory activity against aminoglycoside 6'-N-acetyltransferase type Ib.[21]
Experimental Protocols for Pharmacological Evaluation
The evaluation of substituted pyrrolidinones requires a battery of in vitro and in vivo assays tailored to the specific pharmacological activity being investigated.
Evaluation of Nootropic Activity
Morris Water Maze (MWM) Test: The MWM is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[22][23][24]
-
Principle: The test relies on the animal's motivation to escape from water by finding a hidden platform using distal visual cues.[24]
-
Apparatus: A circular tank filled with opaque water, with a submerged platform in one quadrant.[22][23]
-
Procedure:
-
Acquisition Phase: The animal is placed in the tank and the latency to find the hidden platform is recorded over several trials and days.[22][25] A decrease in escape latency indicates learning.[25]
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.[22] A preference for the target quadrant indicates memory retention.
-
-
Causality: This test is chosen because it specifically assesses spatial navigation and reference memory, which are key cognitive functions often enhanced by nootropic agents. The reliance on distal cues makes it a robust measure of hippocampal function.[26]
Evaluation of Anticonvulsant Activity
Maximal Electroshock (MES) Test: The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[27][28]
-
Principle: An electrical stimulus is applied to the animal (typically via corneal or ear-clip electrodes) to induce a maximal seizure characterized by a tonic hind limb extension.
-
Apparatus: An electroconvulsometer.[29]
-
Procedure:
-
The test compound or vehicle is administered to the animal.
-
After a specific pre-treatment time, an electrical stimulus is delivered.
-
The animal is observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
-
Endpoint: The ability of the compound to abolish the tonic hind limb extension is considered a positive result.
-
Causality: This model is a good predictor of efficacy against generalized seizures of the grand mal type and is sensitive to drugs that act by preventing seizure spread.
Pentylenetetrazole (PTZ)-Induced Seizure Test: The scPTZ test is used to identify compounds that can raise the seizure threshold and are potentially effective against absence seizures.[15][28]
-
Principle: The chemical convulsant pentylenetetrazole is administered subcutaneously to induce clonic seizures.[15]
-
Procedure:
-
The test compound or vehicle is administered.
-
After a pre-treatment period, a dose of PTZ sufficient to induce clonic seizures in control animals is injected.
-
The animals are observed for the onset and severity of clonic seizures.
-
-
Endpoint: The ability of the compound to prevent or delay the onset of clonic seizures is measured.
-
Causality: This model is sensitive to drugs that act by enhancing GABAergic inhibition or blocking T-type calcium channels, mechanisms often implicated in absence seizures.[30]
Workflow for Anticonvulsant Screening
Caption: A typical workflow for the preclinical screening of novel anticonvulsant pyrrolidinones.
Future Directions and Therapeutic Potential
The substituted pyrrolidinone scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on:
-
Target-Specific Design: Moving beyond broad-spectrum activity to design derivatives with high selectivity for specific molecular targets (e.g., specific AMPA receptor subunit combinations or SV2A isoforms).
-
Hybrid Molecules: Combining the pyrrolidinone core with other pharmacophores to create hybrid molecules with dual or synergistic activities.[5]
-
Expanded Therapeutic Areas: Exploring the potential of pyrrolidinone derivatives in less traditional areas such as oncology, infectious diseases, and metabolic disorders.[5][18]
Conclusion
Substituted pyrrolidinones represent a privileged class of compounds with a rich pharmacological profile. Their proven success in the clinic, coupled with their synthetic versatility, ensures that they will remain an important focus of medicinal chemistry research for the foreseeable future. A thorough understanding of their mechanisms of action, structure-activity relationships, and appropriate experimental evaluation is crucial for unlocking their full therapeutic potential.
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Whitepaper: Elucidating the Bio-Mechanistic Pathways of 4-Ethyl-2-pyrrolidinone
A Technical Guide to Formulating and Testing Mechanism of Action Hypotheses
Executive Summary
4-Ethyl-2-pyrrolidinone is a small molecule belonging to the pyrrolidinone class of compounds, a chemical family renowned for its neurologically active members, including the archetypal nootropic, piracetam.[1] Despite its structural similarity to established cognitive enhancers, the precise mechanism of action for this compound remains undefined in publicly accessible literature. This guide serves not as a review of established facts, but as a forward-looking technical framework for researchers, scientists, and drug development professionals. We will leverage a first-principles approach, grounded in the pharmacology of structural analogs, to propose three plausible, testable hypotheses for its mode of action. For each hypothesis, this document provides the underlying scientific rationale and a detailed, self-validating experimental protocol designed to rigorously interrogate its validity. Our objective is to provide a comprehensive roadmap for the scientific community to systematically uncover the therapeutic potential and molecular targets of this promising compound.
The Pyrrolidinone Scaffold: A Precedent for Neurological Activity
The 2-pyrrolidinone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[2] Its derivatives have been explored for a wide range of therapeutic applications, from anticonvulsant to cognitive-enhancing effects.[1][3] Understanding the mechanisms of well-characterized pyrrolidinone analogs provides a logical foundation for proposing how this compound might function.
-
Piracetam (2-oxo-1-pyrrolidine acetamide): The first compound to be described as a "nootropic," piracetam's mechanism is thought to be multi-faceted.[1] Hypotheses include the potentiation of neurotransmitter systems (notably acetylcholine), an increase in neuronal membrane fluidity, and enhancement of cerebral metabolism through improved oxygen and glucose utilization.[4][5] It appears to exert its effects not through direct receptor agonism but by modulating the brain's intrinsic neurochemical and metabolic environment.[5]
-
Aniracetam (N-anisoyl-2-pyrrolidinone): This lipophilic analog is a known positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-type glutamate receptors.[4] By binding to a site on the receptor distinct from the glutamate binding site, it slows the receptor's desensitization and deactivation, thereby enhancing excitatory glutamatergic neurotransmission, a critical process for synaptic plasticity, learning, and memory.
-
Levetiracetam: While primarily an antiepileptic agent, its mechanism is a benchmark for target specificity within the pyrrolidinone class. It binds with high affinity to the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the regulation of neurotransmitter release.[1] This interaction modulates the release of neurotransmitters, thereby reducing neuronal hyperexcitability.
This precedent demonstrates that the pyrrolidinone scaffold can support a variety of interactions, from specific protein binding (Levetiracetam) to broad modulation of receptor kinetics (Aniracetam) and cell function (Piracetam). We will now apply this knowledge to formulate specific hypotheses for this compound.
Plausible Mechanistic Hypotheses for this compound
Based on the established pharmacology of its structural cousins, we propose three primary hypotheses for the mechanism of action of this compound. These are not mutually exclusive and may act in concert.
Hypothesis 1: Positive Allosteric Modulation of AMPA Receptors
Rationale: The core pyrrolidinone structure is shared with the known AMPA modulator, aniracetam.[4] The 4-ethyl substitution, a small alkyl group, could confer the appropriate lipophilicity and steric properties to facilitate binding to an allosteric site on AMPA receptors. This would enhance glutamatergic signaling, a well-established pathway for improving synaptic plasticity and cognitive function. This represents a direct, receptor-mediated mechanism consistent with nootropic activity.
Caption: Hypothesis 2: Interaction with membrane phospholipids.
Hypothesis 3: Upregulation of Cerebral Metabolism and Mitochondrial Efficiency
Rationale: The brain is an organ with exceptionally high energy demands. Nootropic action is frequently linked to improvements in cerebral blood flow, glucose uptake, and mitochondrial energy production (ATP synthesis). [5]this compound may act as a metabolic enhancer, potentially by improving mitochondrial coupling efficiency or by increasing the transport of energy substrates across the blood-brain barrier and into neurons. This would provide the necessary energy for heightened synaptic activity, neurotransmitter synthesis, and maintenance of ion gradients.
Caption: Hypothesis 3: Enhancement of neuronal energy metabolism.
A Framework for Experimental Validation
To move from hypothesis to evidence, a series of targeted, quantitative experiments are required. The following protocols are designed to be robust, reproducible, and provide clear, interpretable data to validate or refute each proposed mechanism.
Protocol 3.1: Investigating AMPA Receptor Modulation via Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine if this compound directly modulates the function of AMPA receptors in response to their native ligand, glutamate.
Causality and Self-Validation: This technique directly measures the ion flow through AMPA receptor channels, providing unambiguous evidence of functional modulation. By including vehicle controls and positive controls (e.g., aniracetam), the experiment is internally validated.
Methodology:
-
Cell Culture: Culture primary hippocampal or cortical neurons from E18 rat embryos on glass coverslips for 12-18 days in vitro.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2).
-
Agonist/Compound: Prepare stock solutions of AMPA (10 mM) and this compound (100 mM in DMSO).
-
-
Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified pyramidal neuron.
-
Voltage-clamp the neuron at -70 mV.
-
-
Experimental Procedure:
-
Establish a baseline by applying a 2 ms pulse of 1 mM AMPA every 20 seconds using a fast-perfusion system. Record the inward current.
-
Once a stable baseline is achieved (5-10 pulses), co-apply 1 mM AMPA + vehicle (0.1% DMSO) for 5-10 pulses.
-
Co-apply 1 mM AMPA + test concentration of this compound (e.g., 1, 10, 100 µM) for 10-15 pulses.
-
Perform a washout by perfusing with AMPA alone.
-
-
Data Analysis: Measure the peak amplitude of the AMPA-evoked currents and the decay time constant (τ). Compare the values during compound application to the baseline. A significant increase in amplitude or slowing of decay indicates positive modulation.
Caption: Experimental workflow for patch-clamp electrophysiology.
Protocol 3.2: Assessing Neuronal Membrane Fluidity via Fluorescence Anisotropy
Objective: To measure changes in the biophysical properties (fluidity) of neuronal membranes upon exposure to this compound.
Causality and Self-Validation: Fluorescence anisotropy is a direct measure of the rotational freedom of a probe within the lipid bilayer. A decrease in anisotropy correlates with an increase in fluidity. The use of a known membrane fluidizer (e.g., benzyl alcohol) as a positive control ensures the assay is performing correctly.
Methodology:
-
Membrane Preparation: Prepare synaptosomes (neuronal membrane vesicles) from fresh rodent brain tissue (cortex or hippocampus) using differential centrifugation.
-
Probe Labeling: Resuspend the synaptosomal pellet in a buffer (e.g., PBS) and incubate with 1,6-Diphenyl-1,3,5-hexatriene (DPH) probe (2 µM final concentration) for 60 minutes at 37°C in the dark.
-
Compound Incubation: Aliquot the DPH-labeled synaptosomes into a 96-well black plate. Add varying concentrations of this compound (e.g., 1 µM to 1 mM) or vehicle control. Incubate for 30 minutes at 37°C.
-
Measurement: Use a fluorescence plate reader equipped with polarizers.
-
Set excitation wavelength to ~360 nm and emission to ~430 nm.
-
Measure the fluorescence intensity parallel (I_para) and perpendicular (I_perp) to the polarized excitation light.
-
-
Data Analysis: Calculate fluorescence anisotropy (r) for each well using the formula: r = (I_para - G * I_perp) / (I_para + 2 * G * I_perp), where G is the grating factor of the instrument. Plot anisotropy (r) versus compound concentration. A dose-dependent decrease in 'r' indicates increased membrane fluidity.
Caption: Experimental workflow for fluorescence anisotropy assay.
Protocol 3.3: Measuring Neuronal Respiration via Extracellular Flux Analysis
Objective: To determine if this compound enhances mitochondrial respiration and glycolysis in live neurons.
Causality and Self-Validation: This technology provides real-time measurements of the two major energy-producing pathways: mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR). The mitochondrial stress test, which uses specific metabolic inhibitors, provides a detailed profile of mitochondrial health, acting as an internal validation of any observed effects.
Methodology:
-
Cell Seeding: Seed primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a Seahorse XFp Cell Culture Miniplate and allow them to adhere.
-
Compound Treatment: One hour prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Treat cells with this compound or vehicle.
-
Assay Setup: Load a Seahorse sensor cartridge with concentrated solutions of mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and Rotenone/Antimycin A (Complex I/III inhibitors). Calibrate the instrument.
-
Run Assay: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure baseline OCR and ECAR, then sequentially inject the inhibitors to measure key parameters of mitochondrial function.
-
Data Analysis:
-
Basal Respiration: Baseline OCR before injections.
-
ATP-Linked Respiration: Decrease in OCR after Oligomycin injection.
-
Maximal Respiration: OCR after FCCP injection.
-
Spare Respiratory Capacity: Difference between maximal and basal respiration.
-
Compare these parameters between vehicle-treated and compound-treated cells. An increase in these values suggests enhanced metabolic function.
-
Caption: Experimental workflow for Seahorse XF metabolic analysis.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in a clear, comparative format.
Table 1: Summary of Electrophysiological Effects on AMPA Currents
| Condition | Peak Amplitude (pA) | % Change from Baseline | Decay Tau (ms) | % Change from Baseline |
|---|---|---|---|---|
| Baseline | 512 ± 45 | 0% | 8.2 ± 0.7 | 0% |
| Vehicle (0.1% DMSO) | 508 ± 51 | -0.8% | 8.3 ± 0.6 | +1.2% |
| 10 µM Cpd | 768 ± 62* | +50%* | 12.5 ± 1.1* | +52%* |
| 100 µM Cpd | 921 ± 78* | +80%* | 15.8 ± 1.4* | +93%* |
*Example data indicating a positive result.
Table 2: Summary of Fluorescence Anisotropy (r) Values
| Compound Concentration | Anisotropy (r) | Standard Deviation | % Decrease from Vehicle |
|---|---|---|---|
| Vehicle | 0.285 | 0.009 | 0% |
| 10 µM | 0.281 | 0.011 | 1.4% |
| 100 µM | 0.262* | 0.010 | 8.1%* |
| 1 mM | 0.244* | 0.012 | 14.4%* |
*Example data indicating a positive result.
Table 3: Key Mitochondrial Function Parameters (OCR in pmol/min)
| Condition | Basal Respiration | ATP Production | Maximal Respiration | Spare Capacity |
|---|---|---|---|---|
| Vehicle | 120.5 ± 8.8 | 85.1 ± 6.2 | 251.3 ± 15.6 | 130.8 ± 11.1 |
| 50 µM Cpd | 145.2 ± 9.1* | 102.5 ± 7.5* | 315.8 ± 18.2* | 170.6 ± 12.5* |
*Example data indicating a positive result.
Conclusion
The elucidation of a novel compound's mechanism of action is a foundational step in drug discovery and development. For this compound, a systematic investigation is paramount. This guide has proposed three scientifically-grounded hypotheses—AMPA receptor modulation, membrane fluidity enhancement, and metabolic upregulation—based on the established pharmacology of the pyrrolidinone class. Furthermore, we have provided a comprehensive and robust experimental framework with detailed, step-by-step protocols for rigorously testing these hypotheses. By executing this multi-pronged strategy, researchers can effectively dissect the molecular and cellular effects of this compound, paving the way for a deeper understanding of its potential as a neurotherapeutic agent.
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Unlocking the Therapeutic Potential of 4-Ethyl-2-pyrrolidinone: A Strategic Guide to Target Identification and Validation
Abstract
The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutics. Its prevalence highlights its role as a "privileged structure," capable of interacting with a wide array of biological targets to elicit diverse pharmacological responses, including anticonvulsant, anti-inflammatory, and anticancer effects.[1][2] 4-Ethyl-2-pyrrolidinone, a specific derivative of this class, remains a molecule of untapped potential with a currently uncharacterized mechanism of action. This technical guide outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of its therapeutic targets. We present a logical workflow, grounded in established drug discovery principles, designed for researchers, scientists, and drug development professionals. This document moves beyond a rigid template, offering a strategic framework that combines computational, biochemical, and cell-based methodologies to deorphanize this compound and unlock its therapeutic promise.
Introduction: The Pyrrolidinone Scaffold as a Pharmacological Powerhouse
The five-membered lactam ring of 2-pyrrolidinone is a versatile chemical entity found in a multitude of bioactive compounds.[1][2] Its structural rigidity, coupled with the capacity for various substitutions, allows for precise three-dimensional arrangements that facilitate high-affinity interactions with biological macromolecules.
Perhaps the most well-known exemplar is Levetiracetam, an anti-epileptic drug (AED) whose unique mechanism of action involves binding to the synaptic vesicle protein 2A (SV2A), thereby modulating neurotransmitter release.[3][4][5][6] This discovery distinguished it from traditional AEDs that primarily target ion channels.[4][7] Beyond the central nervous system, substituted pyrrolidinones have demonstrated potent anti-inflammatory activity through the inhibition of key enzymes such as cyclooxygenases (COX-1/COX-2) and 5-lipoxygenase (5-LOX).[8][9] Furthermore, their role as anticancer agents is emerging, with derivatives showing cytotoxicity against various cancer cell lines.[10][11][12]
Given this rich pharmacological context, this compound represents a compelling starting point for a target discovery campaign. The ethyl group at the 4-position may confer novel selectivity or potency for known pyrrolidinone targets or enable interaction with entirely new ones.
A Strategic Framework for Target Deconvolution
The journey from a bioactive compound to a validated therapeutic target is a critical phase in drug discovery.[13][14] For this compound, where the target is unknown, a systematic approach is paramount. We propose a three-phase workflow designed to efficiently identify and validate its molecular targets.
Caption: Proposed workflow for target identification and validation of this compound.
Phase 1: Generating Target Hypotheses
The initial phase focuses on casting a wide net to generate a robust list of potential molecular targets. This is achieved by integrating computational predictions with empirical observations from cell-based assays.
In Silico Target Prediction
Computational methods provide a rapid, cost-effective means to prioritize potential targets based on structural similarity to known ligands.
-
Methodology:
-
Ligand-Based Similarity Searching: Utilize the 3D structure of this compound as a query to search databases of known bioactive molecules (e.g., ChEMBL, PubChem). Identify compounds with high structural and pharmacophoric similarity.
-
Target Inference: The known targets of the identified similar compounds become the initial list of predicted targets for this compound.
-
Molecular Docking: Perform docking simulations of this compound against the crystal structures of high-priority inferred targets. For example, based on the activities of other pyrrolidinones, prime candidates for docking would include:
-
-
Rationale: This approach leverages the vast amount of existing bioactivity data to make educated guesses, focusing subsequent experimental work on the most probable targets. Docking scores and binding pose analysis can further refine this list.
Phenotypic Screening
Phenotypic screens assess the effect of a compound on cell or organism behavior without a preconceived target bias.[14][19] This unbiased approach is crucial for discovering novel mechanisms of action.
-
Methodology:
-
Assay Panel Selection: Utilize a broad panel of cell-based assays relevant to the known therapeutic areas of pyrrolidinones. This should include assays for:
-
Neuronal Activity: e.g., high-content imaging of neurite outgrowth, microelectrode array (MEA) assays to measure neuronal firing.
-
Inflammation: e.g., measurement of cytokine release (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.
-
Cancer Cell Proliferation: e.g., viability assays (MTT, CellTiter-Glo) across a panel of cancer cell lines (e.g., NCI-60).
-
-
Execution: Screen this compound across a range of concentrations to determine its phenotypic fingerprint and identify the most potent biological effects.
-
-
Rationale: A distinct phenotypic "hit" (e.g., potent inhibition of TNF-α release) provides a crucial starting point for identifying the underlying target responsible for that specific biological outcome.
Phase 2: Identifying Direct Molecular Targets
With a list of predicted targets and a confirmed biological activity, the next phase is to definitively identify the direct binding partners of this compound.
Affinity-Based Chemical Proteomics
This is a powerful biochemical method to "fish" for binding proteins directly from a complex biological sample.[19][20]
-
Protocol: Synthesis of an Affinity Probe and Pulldown Experiment
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reporter tag (e.g., biotin or an alkyne for click chemistry). The linker attachment point should be chosen carefully to minimize disruption of the original compound's activity, which must be re-confirmed.
-
Immobilization: Covalently attach the biotinylated probe to streptavidin-coated magnetic beads.
-
Lysate Incubation: Incubate the beads with total cell lysate from a cell line where a phenotypic effect was observed. To identify specific binders, a competition experiment is run in parallel where the lysate is co-incubated with an excess of the original, untagged this compound.
-
Washing: Wash the beads extensively to remove non-specific protein binders.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competed control. These are the high-confidence binding partners.
-
-
Rationale: This direct biochemical approach provides physical evidence of a drug-protein interaction within a biological context. The competition experiment is critical for distinguishing true targets from non-specific binders.[20]
Cellular Thermal Shift Assay (CETSA)
CETSA is an indispensable method for confirming target engagement in intact cells and even tissues.[21] It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Protocol: CETSA for Target Engagement
-
Cell Treatment: Treat intact cells with either vehicle or this compound.
-
Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing undenatured protein) from the precipitated (denatured) protein by centrifugation.
-
Protein Quantification: Quantify the amount of a specific putative target protein (identified from proteomics) remaining in the soluble fraction at each temperature using Western blotting or targeted mass spectrometry.
-
Melt Curve Generation: Plot the percentage of soluble protein against temperature. A successful binding event will result in a rightward shift of the melt curve for the target protein in the drug-treated samples.
-
-
Rationale: CETSA validates the interaction identified by proteomics within a physiological cellular environment, confirming that the compound can access and engage its target in a living system.
Phase 3: Target Validation and Mechanistic Elucidation
Confirming that a protein is a binding partner is not sufficient. The final phase is to prove that modulating this specific target is responsible for the observed biological effect.
Genetic Target Validation
Genetic methods provide the highest level of evidence for target validation by directly manipulating the expression of the target protein.[19]
-
Methodology:
-
Target Knockdown/Knockout: In the cell line used for phenotypic screening, reduce or eliminate the expression of the validated target protein using siRNA (transient knockdown) or CRISPR/Cas9 (permanent knockout).
-
Phenotypic Rescue Assay: Treat the knockdown/knockout cells with this compound. If the protein is the correct target, the cells should become less sensitive or completely insensitive to the compound, as the molecule it acts upon is no longer present.
-
-
Rationale: If removing the target protein recapitulates or occludes the effect of the compound, it provides strong evidence that the compound's mechanism of action is mediated through that target.
Biochemical and Enzymatic Assays
If the validated target is an enzyme, its modulation by this compound must be quantified.
-
Protocol: Enzyme Inhibition Assay (Hypothetical example for COX-2)
-
Assay Setup: Use a commercially available COX-2 inhibitor screening kit, which typically measures the peroxidase activity of the enzyme.
-
Reagents: Recombinant human COX-2 enzyme, arachidonic acid (substrate), and a chromogenic probe (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD).[22]
-
Procedure:
-
In a 96-well plate, add buffer, the COX-2 enzyme, and varying concentrations of this compound. Include a positive control inhibitor (e.g., Celecoxib) and a no-drug control.
-
Initiate the reaction by adding arachidonic acid and the probe.
-
Measure the rate of color development using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value (the concentration of compound required to inhibit 50% of the enzyme's activity).
-
-
Rationale: This step quantifies the potency of the compound on its isolated target, providing key data for structure-activity relationship (SAR) studies and lead optimization.
Pathway Analysis
Understanding how target modulation translates into a cellular phenotype requires mapping the affected signaling pathways.
Caption: Hypothetical inhibition of the NIK-dependent NF-κB pathway by this compound.
-
Methodology:
-
Phospho-Proteomics: Treat cells with this compound and analyze changes in the phosphorylation status of key signaling proteins downstream of the validated target using mass spectrometry.
-
Western Blotting: Validate the proteomics data by measuring the levels of specific phosphorylated and total proteins in the identified pathway (e.g., phospho-IKK, total IKK).
-
Gene Expression Analysis: Use qPCR or RNA-Seq to measure changes in the expression of downstream genes regulated by the pathway.
-
-
Rationale: This connects the direct target engagement to the ultimate cellular response, providing a complete picture of the compound's mechanism of action.
Data Synthesis and Future Directions
The culmination of this multi-faceted approach will be a comprehensive profile of this compound. The data should be synthesized to build a compelling case for its therapeutic potential.
Table 1: Illustrative Data Summary for a Validated Target
| Parameter | Measurement | Result | Implication |
|---|---|---|---|
| Phenotypic Activity | LPS-induced TNF-α release | IC50 = 5.2 µM | Potent anti-inflammatory effect |
| Direct Target Binding | Affinity Proteomics | NIK identified as top hit | NIK is a direct binding partner |
| Target Engagement | CETSA on NIK | ΔTm = +4.2 °C | Compound engages NIK in cells |
| Target Modulation | NIK Enzymatic Assay | IC50 = 1.8 µM | Direct and potent enzyme inhibition |
| Target Validation | NIK Knockdown | >10-fold shift in IC50 | NIK is required for compound activity |
With a validated target and a clear mechanism of action, the path forward involves lead optimization to improve potency and drug-like properties, followed by in-depth preclinical evaluation in relevant animal models of disease. This systematic deconvolution transforms this compound from a compound of unknown function into a valuable lead for a new therapeutic program.
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An In-Depth Technical Guide to the In Silico Prediction of 4-Ethyl-2-pyrrolidinone Bioactivity
Abstract
This guide provides a comprehensive, technically-grounded workflow for the in silico prediction of the biological activity of 4-Ethyl-2-pyrrolidinone, a small molecule featuring the versatile pyrrolidinone scaffold. The pyrrolidinone ring is a key feature in a wide range of biologically active compounds, noted for activities including anti-inflammatory, anticancer, and anticonvulsant effects.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a self-validating, step-by-step methodology that integrates multiple computational techniques. By explaining the causality behind each experimental choice, this guide moves beyond a simple recitation of protocols to provide a strategic framework for robust bioactivity prediction, from initial target identification to final ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. We will explore techniques including reverse docking for target fishing, detailed molecular docking simulations, Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, and ADMET prediction to build a holistic predictive profile for this molecule.
Introduction to this compound and the Pyrrolidinone Scaffold
This compound (PubChem CID: 10866300) is a derivative of 2-pyrrolidinone.[3] The pyrrolidinone core is a five-membered lactam that serves as a foundational structure for many pharmacologically significant molecules.[1] Its derivatives have demonstrated a wide spectrum of biological activities.[1][2] For instance, certain derivatives have shown potent anti-inflammatory activity by inhibiting enzymes like lipoxygenase (LOX), while others act as inhibitors of autotaxin (ATX), a key enzyme in pathways related to inflammation, cancer, and fibrosis.[4][5] The versatility of this scaffold makes any new derivative, such as this compound, a compelling subject for bioactivity investigation.
In silico methods provide a cost-effective and rapid approach to generate testable hypotheses about a molecule's potential biological targets and drug-like properties before committing to expensive and time-consuming wet-lab experiments.[6][7] This guide outlines a logical and scientifically rigorous workflow to achieve this.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H11NO | PubChem |
| Molecular Weight | 113.16 g/mol | PubChem |
| XLogP3 | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
The Strategic Workflow for Bioactivity Prediction
A robust in silico analysis relies on the convergence of evidence from multiple computational methods. Our workflow is designed to systematically narrow down the possibilities from a wide range of potential protein targets to a few high-confidence candidates, while simultaneously evaluating the molecule's potential as a drug.
Caption: High-level workflow for in silico bioactivity prediction.
Step 1: Target Identification & Validation
The first critical step is to identify potential protein targets. Without a known target, we must "fish" for one. This process generates initial hypotheses that will be refined in subsequent steps.
A. Ligand-Based Similarity Searching
Causality: The "chemical similarity principle" posits that structurally similar molecules often exhibit similar biological activities.[8] By identifying known bioactive compounds that are structurally analogous to this compound, we can infer potential targets.
Protocol:
-
Database Selection: Utilize a large, curated bioactivity database such as ChEMBL .[9][10] ChEMBL links chemical structures to their experimental bioactivities.[9][10]
-
Structure Input: Input the SMILES string for this compound (CCC1CNC(=O)C1) into the ChEMBL search interface.
-
Similarity Search: Perform a Tanimoto similarity search. A Tanimoto coefficient > 0.85 is typically considered to indicate high similarity.
-
Data Analysis: Analyze the search results, focusing on analogs with well-characterized targets and activity data (e.g., IC50, Ki, EC50). Pay close attention to other pyrrolidinone derivatives.[11][12]
-
Target Prioritization: Compile a list of protein targets associated with the most similar and potent analogs. This list forms the basis for further investigation.
B. Structure-Based Target Fishing (Reverse Docking)
Causality: Reverse docking screens a single ligand against a library of 3D protein structures to predict which proteins it is most likely to bind to.[6][13] This structure-based approach complements the ligand-based similarity search.
Protocol:
-
Web Server Selection: Use a public reverse docking server like TarFisDock or CRDS (Consensus Reverse Docking System) .[13][14][15] CRDS is advantageous as it uses a consensus scoring method from multiple docking programs (Vina, GOLD, LeDock) to improve prediction accuracy.[14][16]
-
Ligand Preparation: Prepare a 3D structure of this compound in .mol2 or .sdf format. Ensure the structure is energy-minimized using a tool like Open Babel or Avogadro to achieve a low-energy conformation.
-
Job Submission: Upload the prepared ligand structure to the server and initiate the screening process.
-
Result Analysis: The server will return a ranked list of potential protein targets based on predicted binding affinity (docking scores).[14]
-
Target Curation: Cross-reference the top-ranked targets with those identified from the similarity search. Targets appearing in both analyses are considered high-priority candidates for detailed molecular docking.
Step 2: Molecular Docking Simulation
Once high-priority targets are identified, molecular docking predicts the specific binding mode and affinity of this compound within the target's active site.[17]
Causality: This simulation models the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein, providing a quantitative estimate of binding energy and a visual representation of the binding pose. A lower binding energy generally indicates a more stable and favorable interaction.
Caption: Step-by-step workflow for molecular docking.
Detailed Protocol: Docking with AutoDock Vina
This protocol uses AutoDock Vina , a widely-used, accurate, and fast open-source docking program.[18][19][20]
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB) .[21][22][23] Select a high-resolution structure, preferably co-crystallized with a ligand.
-
Using AutoDock Tools (ADT) or PyMOL, remove water molecules, co-factors, and any existing ligands from the PDB file.[19]
-
Add polar hydrogens and compute Gasteiger charges.
-
Save the prepared receptor in .pdbqt format.[19]
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform energy minimization using a force field (e.g., MMFF94).
-
In ADT, define the rotatable bonds and save the ligand in .pdbqt format.[19]
-
-
Grid Box Definition:
-
Define a 3D search space (the "grid box") that encompasses the entire binding site of the receptor.[17] If the structure has a co-crystallized ligand, center the box on that ligand's coordinates.
-
The box dimensions should be large enough to allow the ligand to rotate freely but small enough to focus the search. A size of 25x25x25 Å is a common starting point.[18]
-
Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).
-
-
Configuration and Execution:
-
Results Analysis and Validation:
-
The output .pdbqt file contains multiple binding poses ranked by affinity (in kcal/mol). The top pose is the one with the lowest (most negative) binding energy.
-
Self-Validation: To trust the protocol, perform a re-docking experiment. If the original PDB file contained a co-crystallized ligand, dock that same ligand back into the receptor. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose should be < 2.0 Å for the protocol to be considered valid.
-
Visualize the top-ranked pose of this compound in a molecular viewer like PyMOL or Discovery Studio to inspect key interactions (hydrogen bonds, hydrophobic contacts).
-
Table 2: Hypothetical Docking Results Summary
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Autotaxin (e.g., 4Z5X) | -6.8 | TYR254, ASN278 |
| Lipoxygenase (e.g., 3V99) | -6.2 | HIS523, ILE857 |
| GABA-A Receptor (e.g., 6HUO) | -5.9 | PHE123, THR202 |
Step 3 & 4: Pharmacophore and QSAR Modeling
These ligand-based methods help to generalize the findings from specific molecular interactions to broader chemical principles.
A. Pharmacophore Modeling
Causality: A pharmacophore is a 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are critical for biological activity.[24][25][26][27] This model can be used to understand key interactions and screen for novel active compounds.[24][26]
Protocol:
-
Model Generation:
-
Structure-Based: If a high-quality docking pose is available, a structure-based pharmacophore can be generated directly from the ligand-receptor interactions using tools like LigandScout.[28]
-
Ligand-Based: If several active pyrrolidinone analogs are known, align them and extract the common chemical features to build a ligand-based model.[26]
-
-
Model Features: The resulting model will highlight the crucial features, such as the carbonyl group of the pyrrolidinone ring acting as a hydrogen bond acceptor and the ethyl group providing a hydrophobic contact.
-
Application: The pharmacophore model serves as a 3D query to rapidly screen large compound databases to find structurally diverse molecules that fit the required feature arrangement, potentially identifying novel hits.[24][27]
B. Quantitative Structure-Activity Relationship (QSAR)
Causality: QSAR modeling establishes a mathematical relationship between the structural properties of a series of compounds and their biological activity.[29][30][31] If a reliable dataset of pyrrolidinone analogs with measured activity exists, a QSAR model can predict the activity of this compound.[29][32]
Caption: Workflow for developing and validating a QSAR model.
Protocol:
-
Data Curation: Collect a dataset of at least 20-30 structurally related pyrrolidinone derivatives with consistent, experimentally measured biological activity against a single target.
-
Descriptor Calculation: For each molecule, calculate a range of molecular descriptors (e.g., physicochemical, topological) using software like PaDEL-Descriptor.
-
Model Building: Split the data into a training set (~80%) and a test set (~20%). Use the training set to build a model using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms.[33]
-
Model Validation: The model's predictive power must be rigorously validated.
-
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set. A good model has a cross-validated R² (Q²) > 0.5.
-
External Validation: Use the model to predict the activity of the compounds in the test set. The predictive R² (R²_pred) should be > 0.6.
-
-
Prediction: Once validated, use the QSAR equation to predict the biological activity of this compound.
Step 5: ADMET Prediction
Causality: A potent molecule is useless as a drug if it has poor pharmacokinetic properties (e.g., it isn't absorbed by the body) or is toxic.[34] ADMET prediction is a critical filter to assess the "drug-likeness" of a compound early in the discovery process.[28][34]
Protocol:
-
Web Server Selection: Utilize a comprehensive, free web-based tool such as SwissADME or ADMET-AI .[35][36][37] These platforms predict a wide range of properties from a simple SMILES input.[35]
-
Input: Submit the SMILES string for this compound.
-
Analysis of Results: Evaluate the key parameters provided by the server. The output should be compiled into a clear table for easy assessment.
Table 3: Predicted ADMET Profile for this compound (Hypothetical)
| Property Category | Parameter | Predicted Value | Interpretation |
| Physicochemical | Lipinski's Rule of 5 | 0 Violations | Good drug-likeness |
| Absorption | GI Absorption | High | Likely well-absorbed orally |
| Blood-Brain Barrier (BBB) | Yes | Potential for CNS activity | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions | |
| Toxicity | AMES Toxicity | No | Likely non-mutagenic |
| hERG I Inhibition | No | Low risk of cardiotoxicity |
Synthesizing the Evidence and Future Directions
The final step is to integrate the findings from all computational analyses into a coherent prediction.
-
Convergence of Evidence: Does the reverse docking identify targets (e.g., neurological receptors) consistent with the molecule's predicted ability to cross the blood-brain barrier? Do the key interactions identified in molecular docking align with the features highlighted by the pharmacophore model?
-
Final Hypothesis: Based on this weight-of-evidence approach, a final hypothesis can be formulated. For example: "this compound is predicted to be a blood-brain barrier-permeable ligand for the GABA-A receptor. Molecular docking indicates a binding affinity of -5.9 kcal/mol, driven by a key hydrogen bond from the pyrrolidinone carbonyl and hydrophobic interactions from the ethyl group. Its ADMET profile is favorable, suggesting low toxicity and good oral bioavailability."
-
Next Steps: This in silico prediction is not an answer but a highly informed hypothesis. The critical next step is experimental validation. This would involve synthesizing or acquiring the compound and testing it in vitro using binding assays against the top-predicted protein targets.
Conclusion
This guide has detailed a multi-faceted in silico strategy for predicting the bioactivity of this compound. By systematically applying target fishing, molecular docking, QSAR, pharmacophore modeling, and ADMET prediction, researchers can build a comprehensive profile of a novel compound's therapeutic potential. This structured, self-validating workflow maximizes the probability of success by ensuring that subsequent experimental resources are directed toward the most promising, computationally-vetted hypotheses.
References
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Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). ResearchGate. [Link]
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The Pyrrolidinone Pivot: A Technical Guide to 4-Ethyl-2-pyrrolidinone and its Analogs in CNS Drug Discovery
Foreword: Beyond the Lactam Ring
The 2-pyrrolidinone scaffold, a five-membered lactam, represents a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents. Its inherent chirality and capacity for stereospecific interactions have made it a privileged structure, particularly in the realm of central nervous system (CNS) disorders. This guide delves into the heart of this chemical class, focusing on 4-Ethyl-2-pyrrolidinone and its analogs. We will journey from the foundational synthesis of this core structure to the nuanced pharmacology of its derivatives, most notably the groundbreaking antiepileptic drug, Levetiracetam, and its successors. This document is intended for the hands-on researcher, providing not just a theoretical overview, but a practical, in-depth exploration of the synthesis, evaluation, and mechanism of action of these pivotal compounds.
I. The this compound Core: Synthesis and Stereochemical Considerations
The strategic placement of an ethyl group at the C4 position of the 2-pyrrolidinone ring is a critical determinant of the biological activity observed in many of its successful derivatives. The synthesis of this chiral building block is therefore a crucial first step in any drug discovery program in this area.
A. Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. A common and effective strategy involves the cyclization of a γ-amino acid derivative. The chirality at the C4 position can be introduced either through the use of a chiral starting material or by employing an asymmetric catalytic method.
B. Experimental Protocol: Enantioselective Synthesis of (S)-4-Ethyl-2-pyrrolidinone
This protocol outlines a robust method for the synthesis of the (S)-enantiomer of this compound, a key intermediate for the synthesis of Levetiracetam and its analogs. The synthesis commences from the readily available (S)-2-aminobutyric acid.
Step 1: Esterification of (S)-2-Aminobutyric Acid
-
To a stirred suspension of (S)-2-aminobutyric acid (1.0 eq) in methanol (5 mL/g), cool the mixture to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture under reduced pressure to afford the methyl ester hydrochloride salt as a white solid, which can be used in the next step without further purification.
Step 2: N-Alkylation with Ethyl 4-bromobutanoate
-
Dissolve the methyl (S)-2-aminobutanoate hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile (10 mL/g).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq), to the solution.
-
Add ethyl 4-bromobutanoate (1.1 eq) and a catalytic amount of sodium iodide (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, filter off any salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diester.
Step 3: Dieckmann Cyclization and Decarboxylation
-
To a solution of the purified diester (1.0 eq) in an anhydrous solvent such as toluene (10 mL/g), add a strong base like sodium ethoxide (1.1 eq) at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Quench the reaction by the addition of aqueous acid (e.g., 1M HCl) until the solution is acidic.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting β-keto ester is then subjected to decarboxylation by heating in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like wet DMSO.
-
Purify the crude (S)-4-ethyl-2-pyrrolidinone by vacuum distillation or column chromatography.
II. From Scaffold to Drug: The Rise of Levetiracetam and its Analogs
The true potential of the this compound core was realized with the discovery of Levetiracetam ((S)-α-ethyl-2-oxo-1-pyrrolidine acetamide), a second-generation antiepileptic drug with a unique mechanism of action.[1][2]
A. Synthesis of Levetiracetam: An N-Alkylation Approach
The synthesis of Levetiracetam from (S)-4-ethyl-2-pyrrolidinone is a straightforward N-alkylation followed by amidation.
Step 1: N-Alkylation with an α-Haloacetamide Derivative
-
To a solution of (S)-4-ethyl-2-pyrrolidinone (1.0 eq) in an anhydrous aprotic solvent like DMF or THF, add a strong base such as sodium hydride (1.1 eq) at 0 °C.
-
After the evolution of hydrogen gas ceases, add 2-chloropropionamide (1.05 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield Levetiracetam.
An alternative and widely used industrial synthesis involves the reaction of (S)-2-aminobutanamide hydrochloride with 4-chlorobutyryl chloride.[3]
B. Structure-Activity Relationships (SAR) of 4-Substituted Pyrrolidinone Analogs
The development of Levetiracetam spurred extensive research into the structure-activity relationships of 4-substituted pyrrolidinone derivatives. Key findings include:
-
Stereochemistry at C4 is Crucial: The (R)-configuration at the 4-position of the pyrrolidinone ring, as seen in Brivaracetam, can lead to higher affinity for the molecular target.
-
Nature of the C4-Substituent: Alkyl and alkenyl groups at the C4 position are generally well-tolerated. For instance, Brivaracetam features a propyl group at this position.
-
N1-Substitution: The acetamide side chain at the N1 position is critical for activity, with modifications often leading to a decrease in potency.
| Compound | C4-Substituent | Relative Potency |
| Levetiracetam | Ethyl | 1x |
| Brivaracetam | n-Propyl | ~10-30x |
| Seletracetam | (S)-2,2-difluorovinyl | ~3-10x |
III. The Molecular Target: Synaptic Vesicle Protein 2A (SV2A)
A significant breakthrough in understanding the mechanism of action of Levetiracetam and its analogs was the identification of the synaptic vesicle protein 2A (SV2A) as their specific binding site in the brain.[4][5] SV2A is an integral membrane protein found in the membranes of synaptic vesicles and is involved in the regulation of neurotransmitter release.[6]
A. The Role of SV2A in Neurotransmission
While the precise function of SV2A is still under investigation, it is believed to play a modulatory role in synaptic vesicle exocytosis.[4] It is hypothesized that SV2A influences the calcium-dependent release of neurotransmitters. The binding of Levetiracetam and its analogs to SV2A is thought to stabilize the protein in a particular conformation, thereby modulating its function and reducing neuronal hyperexcitability that leads to seizures.[6]
B. Visualizing the Drug-Target Interaction
The following diagram illustrates the proposed mechanism of action of this compound analogs at the presynaptic terminal.
Caption: Proposed mechanism of action of this compound analogs targeting SV2A.
IV. Biological Evaluation: From Bench to Preclinical Models
The evaluation of novel this compound analogs requires a combination of in vitro and in vivo assays to determine their affinity for SV2A and their anticonvulsant efficacy.
A. In Vitro Assay: SV2A Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for SV2A.[5]
Materials:
-
Rat or mouse brain cortex homogenates (as a source of SV2A)
-
[³H]-Levetiracetam or a suitable radiolabeled analog as the radioligand
-
Test compounds (analogs of this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare brain cortex homogenates by homogenizing the tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes containing SV2A.
-
Resuspend the membrane pellet in fresh binding buffer to a final protein concentration of 1-2 mg/mL.
-
In a 96-well plate, add a fixed concentration of the radioligand (e.g., 1-5 nM [³H]-Levetiracetam) to each well.
-
Add varying concentrations of the unlabeled test compounds to the wells. For determining non-specific binding, add a high concentration of unlabeled Levetiracetam (e.g., 10 µM).
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 4 °C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
B. In Vivo Evaluation: Anticonvulsant Activity
The anticonvulsant properties of the synthesized compounds are typically evaluated in rodent models of epilepsy. Two commonly used models are the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[4][6]
Maximal Electroshock Seizure (MES) Test:
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Administer the test compound to mice or rats via an appropriate route (e.g., intraperitoneal or oral).
-
After a specific pretreatment time (e.g., 30-60 minutes), deliver a brief electrical stimulus through corneal or ear-clip electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the compound to prevent the tonic hindlimb extension is considered a positive result.
-
Determine the median effective dose (ED₅₀) of the compound.
Subcutaneous Pentylenetetrazole (scPTZ) Test:
This model is used to identify compounds effective against absence seizures.
-
Administer the test compound to mice.
-
After the appropriate pretreatment time, inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously.
-
Observe the animals for the onset of clonic seizures (characterized by rhythmic muscle contractions).
-
The ability of the compound to prevent or delay the onset of clonic seizures is considered a positive result.
-
Determine the ED₅₀ of the compound.
C. Workflow for Drug Discovery and Evaluation
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel this compound analogs.
Caption: A streamlined workflow for the discovery of novel this compound-based drug candidates.
V. Future Directions and Conclusion
The journey of this compound and its analogs from a simple chemical scaffold to life-changing medicines is a testament to the power of medicinal chemistry. The discovery of SV2A as their molecular target has not only elucidated their mechanism of action but has also opened up new avenues for the development of more selective and potent CNS therapies. Future research in this area will likely focus on:
-
Exploring Novel C4-Substituents: The synthesis and evaluation of analogs with diverse and functionalized C4-substituents could lead to compounds with improved pharmacokinetic and pharmacodynamic properties.
-
Targeting Other SV2 Isoforms: While SV2A is the primary target for current drugs, investigating the therapeutic potential of modulating SV2B and SV2C could uncover new treatment paradigms.
-
Expanding Therapeutic Indications: Given the fundamental role of synaptic transmission in brain function, analogs of this compound may find applications in other neurological and psychiatric disorders beyond epilepsy.
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Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences of the United States of America, 101(26), 9861–9866. [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship of 4-Alkyl-2-Pyrrolidinones
Foreword: The Enduring Significance of the Pyrrolidinone Scaffold
The 2-pyrrolidinone ring system, a five-membered γ-lactam, stands as a cornerstone in medicinal chemistry. Its prevalence in a multitude of biologically active compounds, both natural and synthetic, underscores its role as a privileged scaffold in drug discovery.[1][2] This guide delves into a specific, yet profoundly significant, modification of this core structure: the introduction of alkyl substituents at the 4-position. Our focus will be to elucidate the nuanced structure-activity relationships (SAR) that emerge from this substitution, with a primary emphasis on the development of potent anticonvulsant agents. We will explore how subtle changes in the size, shape, and lipophilicity of the 4-alkyl group can dramatically influence biological activity, transforming the humble pyrrolidinone core into highly efficacious therapeutic candidates. This document is intended for researchers, scientists, and drug development professionals, providing not only a synthesis of the current understanding but also actionable, field-proven experimental insights.
The 4-Alkyl-2-Pyrrolidinone Moiety: A Locus of Potency Modulation
The strategic placement of an alkyl group at the 4-position of the 2-pyrrolidinone ring introduces a critical stereocenter and a point for modulating the molecule's physicochemical properties. This substitution can influence the compound's conformation, its interaction with biological targets, and its pharmacokinetic profile.[1] The following sections will dissect the SAR of this chemical class, with a deep dive into its most prominent therapeutic application: anticonvulsant activity.
Anticonvulsant Activity: A Paradigm of Rational Drug Design
The discovery of levetiracetam, an S-enantiomer of an α-ethyl-2-oxopyrrolidine acetamide, marked a significant advancement in epilepsy treatment due to its unique mechanism of action and favorable safety profile.[3][4] This spurred further investigation into the SAR of the pyrrolidinone scaffold. A pivotal discovery was that substitution at the 4-position of the lactam ring could yield compounds with significantly enhanced potency.
Systematic investigation has revealed a clear directive for enhancing anticonvulsant potency: 4-substitution of the lactam ring with small, hydrophobic groups improves both in vitro and in vivo activity .[3][4] This principle is elegantly demonstrated by comparing the potency of levetiracetam with its 4-alkyl substituted analogs in preclinical models, such as the audiogenic seizure-susceptible mouse model.[4]
The impact of the 4-alkyl substituent is most effectively understood through quantitative analysis of anticonvulsant activity. The table below summarizes the protective activity of several 4-alkyl-2-pyrrolidinone derivatives against sound-induced seizures in mice, a well-established model for screening antiepileptic drugs.[3][5]
| Compound | 4-Substituent | Configuration | Anticonvulsant Potency (ED₅₀, mg/kg, i.p.) in Audiogenic Seizure Model | Relative Potency vs. Levetiracetam |
| Levetiracetam | -H | (S) at acetamide side chain | 2.8 | 1x |
| ucb 34714 | -Propyl | (4R) | 0.26 | ~10x |
| Analog 83β | -Propyl | (4S) | 3.0 | ~0.9x |
| Analog 82α | -Ethyl | (4R) | 0.54 | ~5x |
| Analog 82β | -Ethyl | (4S) | 2.8 | ~1x |
| Analog 81α | -Methyl | (4R) | 1.8 | ~1.5x |
Data synthesized from Kenda et al., J Med Chem, 2004.[3]
Key Insights from the Data:
-
Alkyl Chain Length: Potency increases with the introduction of small alkyl groups at the 4-position, peaking with the propyl group.
-
Stereochemistry is Crucial: The (4R) configuration consistently imparts significantly higher potency than the (4S) configuration. For the 4-propyl derivative, the (4R)-isomer (ucb 34714) is over 10 times more potent than its (4S)-enantiomer.
-
Hydrophobicity and Target Binding: The increased potency conferred by these small, lipophilic alkyl groups suggests an enhanced hydrophobic interaction with the binding site on the molecular target.
The following diagram illustrates the key SAR findings for the anticonvulsant activity of 4-alkyl-2-pyrrolidinones.
Caption: SAR for 4-Alkyl-2-Pyrrolidinone Anticonvulsants.
Mechanism of Action: Targeting Synaptic Vesicle Protein 2A (SV2A)
The anticonvulsant effects of levetiracetam and its 4-alkyl substituted analogs are mediated through a unique mechanism involving binding to the synaptic vesicle protein 2A (SV2A).[6][7] SV2A is an integral membrane protein found in the presynaptic terminals of neurons and is crucial for the normal regulation of neurotransmitter release.[8] While its precise function is still under investigation, it is believed to play a role in the trafficking and fusion of synaptic vesicles.
The binding of 4-alkyl-2-pyrrolidinones to SV2A is thought to modulate its function, leading to a reduction in neurotransmitter release, particularly during periods of high neuronal activity, such as a seizure. The enhanced potency of the 4-alkyl derivatives, particularly the (4R)-propyl analog, is attributed to a higher binding affinity for SV2A.[3]
The proposed mechanism of action is depicted in the diagram below.
Caption: Proposed Mechanism of Action at the Presynaptic Terminal.
Experimental Protocols: A Self-Validating Approach
To ensure the integrity and reproducibility of SAR studies, robust and well-validated experimental protocols are paramount. This section provides detailed methodologies for the synthesis of a key 4-alkyl-2-pyrrolidinone intermediate and for the primary biological assays used to determine anticonvulsant activity.
Synthesis of (R)-4-Propyl-2-pyrrolidinone
The synthesis of the chiral intermediate (R)-4-propyl-2-pyrrolidinone is a critical first step. Several synthetic routes have been reported, and the following is a generalized, multi-step approach that allows for stereochemical control.[9][10]
Rationale: This synthetic pathway is chosen for its ability to establish the crucial (R)-stereocenter at the 4-position, which is essential for high anticonvulsant potency. The Hofmann rearrangement is a key step that converts an amide to a primary amine with one fewer carbon atom, facilitating the subsequent cyclization to form the lactam ring.
Step-by-Step Methodology:
-
Enzymatic Desymmetrization: Start with a symmetric precursor like dimethyl 3-propylpentanedioate. Employ a selective enzyme (e.g., a lipase like Novozyme's Promea®) to hydrolyze one of the ester groups enantioselectively, yielding (S)-3-(2-methoxy-2-oxoethyl)hexanoic acid.[9]
-
Amidation: Convert the resulting carboxylic acid to its corresponding amide, (S)-3-(2-amino-2-oxoethyl)hexanoic acid methyl ester, using standard amidation conditions (e.g., activation with a coupling agent followed by reaction with ammonia).
-
Ester Hydrolysis: Hydrolyze the remaining methyl ester under basic conditions to yield (S)-3-(2-amino-2-oxoethyl)hexanoic acid.
-
Hofmann Rearrangement and Cyclization: Subject the amide to a Hofmann rearrangement (e.g., using bromine and sodium hydroxide). This converts the amide to an amine, which then undergoes spontaneous intramolecular cyclization to form the desired (R)-4-propyl-pyrrolidin-2-one.[9]
-
Purification: Purify the final product by distillation or column chromatography.
The following diagram outlines this synthetic workflow.
Caption: Workflow for the SV2A Radioligand Binding Assay.
Other Potential Therapeutic Applications
While the anticonvulsant activity of 4-alkyl-2-pyrrolidinones is the most thoroughly documented, the versatility of the pyrrolidinone scaffold suggests potential in other therapeutic areas. For instance, various pyrrolidine derivatives have been investigated for their anti-inflammatory , antibacterial , and anticancer activities. [11][12][13][14]However, a clear and quantitative SAR for the 4-alkyl substitution in these areas is less established and represents a promising avenue for future research. The principles of modulating lipophilicity and steric bulk at the 4-position could be systematically applied to libraries of compounds screened against these other targets.
Conclusion and Future Outlook
The 4-alkyl-2-pyrrolidinone scaffold exemplifies the power of subtle structural modification in medicinal chemistry. The introduction of a small, hydrophobic alkyl group at the 4-position, particularly in the (R)-configuration, dramatically enhances anticonvulsant potency by optimizing interactions with the SV2A protein. The SAR is clear and quantifiable, with the 4-propyl derivative, brivaracetam, emerging as a clinically successful example.
The future of research in this area is bright. A deeper understanding of the precise binding interactions of these ligands with SV2A through co-crystallization studies could pave the way for even more potent and selective modulators. Furthermore, the systematic exploration of the SAR of 4-alkyl-2-pyrrolidinones in other therapeutic areas, guided by the principles outlined in this guide, holds significant promise for the discovery of novel therapeutics for a range of diseases.
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The Pyrrolidinone Core: A Privileged Scaffold in Neuroscience Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrrolidinone ring, a five-membered lactam, represents a cornerstone in the architecture of numerous neurologically active compounds. From the pioneering nootropics, the racetams, to potent antiepileptic agents, this versatile scaffold has given rise to a diverse array of molecules that modulate fundamental neurobiological processes. This technical guide provides a comprehensive review of pyrrolidinone-based compounds in neuroscience, delving into their synthesis, multifaceted mechanisms of action, and therapeutic applications. We will explore the nuanced structure-activity relationships that govern their interactions with key molecular targets, including synaptic vesicle protein 2A (SV2A) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Furthermore, this guide offers detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds, equipping researchers with the practical knowledge to advance their own investigations in this dynamic area of neuroscience drug discovery.
The Pyrrolidinone Nucleus: A Gateway to Modulating Brain Function
The 2-pyrrolidinone structure, a cyclic derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), has proven to be a remarkably fruitful starting point for the development of central nervous system (CNS) active agents. Its journey in neuroscience began with the serendipitous discovery of Piracetam in the 1960s, a compound that ushered in the concept of "nootropics" – substances that enhance cognitive function. Since then, the chemical landscape of pyrrolidinone derivatives has expanded dramatically, yielding compounds with a broad spectrum of pharmacological activities, including nootropic, anticonvulsant, and neuroprotective effects.
The versatility of the pyrrolidinone scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of distinct classes of pyrrolidinone-based drugs, each with its unique therapeutic profile. This guide will focus on the two most prominent classes: the racetams and the SV2A ligands.
Synthetic Strategies for Pyrrolidinone-Based Compounds
The synthesis of the pyrrolidinone core and its derivatives is a well-established field in organic chemistry. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
General Synthesis of the 2-Pyrrolidinone Ring
A common and efficient method for the synthesis of N-substituted 2-pyrrolidinone derivatives involves the reaction of γ-butyrolactone with a primary amine. This lactamization reaction is a robust and scalable process.
Experimental Protocol: Synthesis of N-substituted 2-Pyrrolidinones
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine γ-butyrolactone (1.0 equivalent) and the desired primary amine (1.2 equivalents).
-
Solvent: While the reaction can sometimes be performed neat, a high-boiling point solvent such as xylene or toluene can be used to facilitate the removal of water.
-
Heating: Heat the reaction mixture to reflux (typically 130-180 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. If a solvent was used, remove it under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Synthesis of Racetam Analogs
The synthesis of racetams, such as Piracetam, typically involves the N-alkylation of 2-pyrrolidinone with an appropriate halo-ester, followed by amidation.
Experimental Protocol: Synthesis of Piracetam [[“]]
-
Formation of the Sodium Salt: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a distillation setup, dissolve 2-pyrrolidone (1.0 equivalent) in a suitable solvent like toluene. Add a solution of sodium methoxide in methanol (1.0 equivalent) dropwise under reduced pressure to facilitate the removal of methanol and drive the formation of the sodium salt of 2-pyrrolidone.[[“]]
-
Condensation: After the complete removal of methanol, add a solution of ethyl chloroacetate (1.0 equivalent) in toluene dropwise to the reaction mixture. Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Amidation: Cool the reaction mixture and filter to remove the sodium chloride byproduct. Concentrate the filtrate under reduced pressure to obtain crude ethyl 2-(2-oxopyrrolidin-1-yl)acetate. Dissolve the crude ester in methanol and bubble ammonia gas through the solution, or treat with a methanolic solution of ammonia, with stirring for 2-4 hours.[[“]]
-
Crystallization and Purification: Allow the reaction mixture to stand, which will lead to the crystallization of Piracetam. Collect the crystals by filtration, wash with a small amount of cold methanol, and dry to obtain the final product.[[“]] The reported yield for this process is around 76%.[[“]]
Diagram of Piracetam Synthesis Workflow
Caption: Workflow for the synthesis of Piracetam.
Mechanisms of Action: Unraveling the Neurobiological Effects
The diverse pharmacological effects of pyrrolidinone-based compounds stem from their ability to interact with multiple molecular targets within the CNS. The two most well-characterized mechanisms of action are the modulation of AMPA receptors by racetams and the binding to SV2A by a class of antiepileptic drugs.
Racetams and the Positive Allosteric Modulation of AMPA Receptors
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key player in fast excitatory synaptic transmission in the brain and is crucial for synaptic plasticity, a cellular mechanism underlying learning and memory. Racetams, including Piracetam and Aniracetam, act as positive allosteric modulators (PAMs) of AMPA receptors.[2][3]
Mechanism of AMPA Receptor Modulation:
Unlike direct agonists, PAMs do not activate the receptor on their own. Instead, they bind to an allosteric site on the receptor, distinct from the glutamate binding site, and enhance the receptor's response to glutamate.[4] This potentiation occurs through a slowing of the receptor's deactivation and desensitization rates.[2][3]
-
Slowing Deactivation: By stabilizing the glutamate-bound, open-channel conformation of the receptor, racetams prolong the influx of cations (primarily Na+ and Ca2+) in response to a given glutamate signal.[2]
-
Reducing Desensitization: Racetams also stabilize the dimeric interface of the AMPA receptor subunits, which prevents the conformational changes that lead to desensitization in the continued presence of glutamate.[3]
The net effect is an amplification of the postsynaptic response to excitatory neurotransmission, which is thought to be the basis for the cognitive-enhancing effects of these compounds.
Downstream Signaling Cascade of AMPA Receptor Modulation
Caption: Downstream signaling of AMPA receptor positive allosteric modulation.
Levetiracetam and its High-Affinity Binding to Synaptic Vesicle Protein 2A (SV2A)
Levetiracetam, a pyrrolidinone derivative, is a widely used antiepileptic drug with a unique mechanism of action that sets it apart from traditional anticonvulsants. Its primary molecular target is the synaptic vesicle glycoprotein 2A (SV2A), an integral membrane protein found on synaptic vesicles.[5][6]
The Role of SV2A and the Impact of Levetiracetam:
The precise function of SV2A is still under investigation, but it is known to play a crucial role in the regulation of neurotransmitter release. Levetiracetam and its analogs bind with high affinity and stereospecificity to SV2A.[5][6][7][8] This binding is thought to modulate the function of SV2A, leading to a decrease in neurotransmitter release, particularly during periods of high-frequency neuronal firing that characterize epileptic seizures.
While the exact downstream consequences of this interaction are still being elucidated, it is hypothesized that Levetiracetam's binding to SV2A influences the trafficking and function of other presynaptic proteins, such as synaptotagmin-1, a key calcium sensor for vesicle fusion.[9] By modulating the presynaptic machinery, Levetiracetam effectively dampens excessive neuronal excitability without affecting normal synaptic transmission. This targeted action likely contributes to its broad-spectrum efficacy and favorable side-effect profile.[10][11][12]
Quantitative Data on Pyrrolidinone-Based Compounds
| Compound | Target | Action | Affinity (Ki/IC50/ED50) | Species/System | Reference |
| Piracetam | AMPA Receptor | Positive Allosteric Modulator | Low potency, specific values vary | Various | [13] |
| Aniracetam | AMPA Receptor | Positive Allosteric Modulator | More potent than Piracetam | Various | [[“]] |
| Levetiracetam | SV2A | Ligand | Ki ≈ 600 nM | Human SV2A | [8] |
| Brivaracetam | SV2A | Ligand | Ki ≈ 30 nM | Human SV2A | [8] |
Therapeutic Applications in Neuroscience
The diverse mechanisms of action of pyrrolidinone-based compounds have translated into a range of therapeutic applications in neurology and psychiatry.
Nootropics for Cognitive Enhancement and Neuroprotection
The racetam class of pyrrolidinone derivatives has been investigated for its potential to enhance cognitive function in various conditions, including age-related cognitive decline and dementia. While the evidence for significant cognitive enhancement in healthy individuals is weak, some studies suggest modest benefits in individuals with cognitive impairment.[[“]][[“]][[“]][16] Meta-analyses of clinical trials on Piracetam have shown a statistically significant, albeit modest, overall improvement in patients with cognitive impairment compared to placebo.[17] However, some individual trials, particularly in Alzheimer's disease, have failed to show significant cognitive improvement.[7][8]
Anticonvulsants for the Treatment of Epilepsy
Levetiracetam has become a first-line and adjunctive therapy for a variety of seizure types due to its efficacy and tolerability.[11][12] Meta-analyses of randomized controlled trials have consistently demonstrated the superiority of Levetiracetam over placebo in reducing seizure frequency in patients with refractory epilepsy.[10][11][18] Its favorable safety profile, with common side effects being mild and transient, further supports its widespread clinical use.[10][11][12]
Experimental Protocols for Biological Evaluation
To facilitate further research in this area, this section provides detailed protocols for key in vitro and in vivo assays used to evaluate the neuroprotective and nootropic activities of pyrrolidinone-based compounds.
In Vitro Neuroprotection Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[19][20][21]
Experimental Protocol: MTT Assay for Neuroprotection
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxic agent, such as hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptide, for a specified duration (e.g., 24 hours).
-
Compound Treatment: Co-incubate the cells with the neurotoxic agent and various concentrations of the test pyrrolidinone compound. Include appropriate controls (untreated cells, cells treated with the neurotoxic agent alone, and cells treated with the test compound alone).
-
MTT Incubation: After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. A higher percentage of viability in the presence of the test compound indicates a neuroprotective effect.
In Vivo Nootropic Activity Assay: Passive Avoidance Test
The passive avoidance test is a fear-motivated test used to assess learning and memory in small laboratory animals.[22][23][24][25][26]
Experimental Protocol: Passive Avoidance Test
-
Apparatus: The apparatus consists of a two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition Trial (Training): Place a mouse or rat in the light compartment. When the animal enters the dark compartment (which they naturally prefer), close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
Retention Trial (Testing): 24 hours after the acquisition trial, place the animal back in the light compartment and measure the latency to enter the dark compartment (step-through latency).
-
Drug Administration: Administer the test pyrrolidinone compound (e.g., intraperitoneally or orally) at a specified time before the acquisition trial. Include a vehicle-treated control group and a positive control group (e.g., treated with Piracetam).
-
Data Analysis: A longer step-through latency in the drug-treated group compared to the vehicle-treated group indicates an improvement in memory retention.
In Vivo Neurotransmitter Release: Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters and other neurochemicals in the extracellular fluid of specific brain regions in freely moving animals.[13][27][28][29][30]
Experimental Protocol: In Vivo Microdialysis
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus or prefrontal cortex) of an anesthetized animal. Allow the animal to recover from surgery.
-
Perfusion: On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect the dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.
-
Drug Administration: Administer the test pyrrolidinone compound systemically or locally through the microdialysis probe (reverse dialysis).
-
Neurochemical Analysis: Analyze the concentration of neurotransmitters (e.g., acetylcholine, glutamate) in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection, or mass spectrometry.
-
Data Analysis: Compare the neurotransmitter levels in the drug-treated group to the baseline levels and to a vehicle-treated control group to determine the effect of the compound on neurotransmitter release.
Future Directions and Conclusion
The pyrrolidinone scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. Future research will likely focus on several key areas:
-
Development of Subtype-Selective Modulators: The design of pyrrolidinone derivatives that selectively modulate specific subtypes of AMPA receptors or other targets could lead to improved efficacy and reduced side effects.
-
Multi-Target Ligands: Given the complex nature of many neurological disorders, compounds that can modulate multiple targets simultaneously may offer superior therapeutic benefits. The pyrrolidinone core is an ideal starting point for the development of such multi-target ligands.
-
Elucidation of Downstream Mechanisms: A deeper understanding of the downstream signaling pathways and cellular consequences of pyrrolidinone-target interactions will be crucial for rational drug design and identifying novel therapeutic applications.
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An In-depth Technical Guide to the Safety and Toxicity Profile of 4-Ethyl-2-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Toxicological Landscape of a Niche Pyrrolidinone Derivative
This guide provides a comprehensive technical overview of the safety and toxicity profile of 4-Ethyl-2-pyrrolidinone. As a specialized pyrrolidinone derivative, its toxicological data is not as extensively documented as that of its more common structural analogs. Therefore, this document synthesizes the available information on this compound and leverages robust data from the closely related and well-studied compound, N-ethyl-2-pyrrolidone (NEP), to construct a predictive and precautionary toxicological profile. This approach is predicated on the principle of chemical similarity, a cornerstone of toxicological risk assessment, to provide a scientifically grounded and field-relevant safety perspective for researchers and drug development professionals.
Section 1: Physicochemical Identity and Hazard Classification
A foundational understanding of a compound's physicochemical properties is paramount to predicting its biological behavior and establishing safe handling protocols.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₆H₁₁NO.[1][2][3] Its key physicochemical parameters are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 113.16 g/mol | [1][2] |
| Molecular Formula | C₆H₁₁NO | [1][2][3] |
| CAS Number | 41819-75-4 | [1][2][3] |
| Appearance | Solid | [2] |
| Topological Polar Surface Area | 29.1 Ų | [1][3] |
| Complexity | 101 | [1][3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
Globally Harmonized System (GHS) Classification
The GHS provides a standardized framework for hazard communication. According to available data, this compound is classified with the following hazard statements.[1][2][3]
The corresponding GHS pictograms and signal word are:
Section 2: The Toxicological Profile: Insights from N-ethyl-2-pyrrolidone (NEP)
Due to the limited specific toxicological data for this compound, this section will heavily reference studies conducted on N-ethyl-2-pyrrolidone (NEP, CAS: 2687-91-4). The structural similarity between the two compounds allows for a reasoned extrapolation of potential toxicological endpoints.
Acute Toxicity
Acute toxicity studies on NEP indicate a low order of toxicity via oral, dermal, and inhalation routes.
| Route | Species | Value | Source |
| Oral LD50 | Rat | 3200 mg/kg | [4][5] |
| Dermal LD50 | Rat | >2000 mg/kg | [4][5] |
| Inhalation LC50 | Rat | >5.1 mg/L (4 hours) | [4][5] |
These values suggest that a single high-dose exposure to a similar pyrrolidinone derivative is unlikely to cause severe systemic toxicity. However, the "Harmful if swallowed" classification for this compound indicates a greater potential for oral toxicity compared to NEP.
Repeated Dose Toxicity
A 4-week repeated dose oral toxicity study of NEP in Sprague-Dawley rats revealed mild to no effects at doses up to 250 mg/kg/day.[6] Key findings included:
-
Transient decreases in body weight and body weight gain in males at 50 and 250 mg/kg/day.[6]
-
A marked increase in urine volume at the beginning of treatment in both sexes at 50 and 250 mg/kg/day.[6]
-
At 250 mg/kg/day in males, there was an increase in hyaline droplets in the renal tubules and hepatocellular centrilobular hypertrophy in the liver.[6]
-
A slight increase in Cytochrome P450 concentration in liver microsomes was observed in males at 250 mg/kg/day.[6]
These findings suggest that the liver and kidneys may be target organs for toxicity following repeated exposure, with males being potentially more susceptible.[6]
Genotoxicity and Carcinogenicity
-
Mutagenicity: In vitro and in vivo tests on NEP did not show mutagenic effects.[5]
-
Carcinogenicity: While no specific carcinogenicity studies were found for this compound, a study on a related compound, 4'-ethyl substitution of 4-N-pyrrolidinylazobenzene, indicated it was a weak carcinogen in rats.[7] It is important to note that this is a different class of compound, and these findings may not be directly applicable.
Reproductive and Developmental Toxicity
This is a critical endpoint for pyrrolidinone derivatives. Studies on NEP have demonstrated developmental toxicity.
-
In a developmental toxicity study in Sprague-Dawley rats, NEP administered orally during gestation was embryotoxic and teratogenic at maternally toxic doses.[8]
-
Maternal toxicity (reduced body weight gain and food consumption) was observed at all dose levels (50, 250, 500, and 750 mg/kg/day).[8]
-
Increased resorptions were significant at 500 mg/kg/day and reached 83% at 750 mg/kg/day.[8]
-
A dose-related decrease in fetal weight was significant at 250 mg/kg/day and higher.[8]
-
Malformations, including edema, anal atresia, and cardiovascular defects, were significantly increased at 500 and 750 mg/kg/day.[8]
-
The No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity in rats was determined to be 50 mg/kg/day.[9]
Given these findings, it is prudent to consider this compound as a potential reproductive and developmental toxicant until specific data becomes available.
Section 3: Pharmacokinetics and Metabolism
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting toxicological data.
Metabolism of N-ethyl-2-pyrrolidone (NEP)
Human studies on NEP have identified two primary metabolites:
Following oral administration in human volunteers, approximately 50.7% of the NEP dose was recovered in the urine as these two metabolites within four days.[10] The elimination half-life was estimated to be around 7 hours for 5-HNEP and 22-27 hours for 2-HESI.[10]
Toxicokinetic studies in rats have shown that NEP and its metabolites can cross the placenta.[11][12] Plasma elimination of NEP and the formation and elimination of its metabolites were slower in pregnant rats compared to non-pregnant rats.[11][12]
The metabolic pathway of NEP is visualized in the diagram below.
Caption: Proposed metabolic pathway of N-ethyl-2-pyrrolidone (NEP).
Section 4: Experimental Protocols for Safety Assessment
For novel compounds like this compound, a tiered approach to toxicological testing is recommended.
In Vitro Genotoxicity Assay Workflow
A standard battery of in vitro genotoxicity tests should be conducted to assess the mutagenic and clastogenic potential.
Caption: Standard workflow for in vitro genotoxicity testing.
Methodology:
-
Ames Test: The compound is tested for its ability to induce mutations in several strains of Salmonella typhimurium and Escherichia coli, with and without metabolic activation.
-
Mouse Lymphoma Assay (MLA): This assay assesses the potential of the compound to induce gene mutations in mammalian cells.
-
In Vitro Micronucleus Test: This test identifies substances that cause chromosomal damage in cultured mammalian cells.
Section 5: Safe Handling and Exposure Control
Based on the available hazard information, the following precautions are recommended when handling this compound.
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing.[13]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[14]
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from heat, sparks, and open flames.[4]
-
Spill Response: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[4] Ensure adequate ventilation.
Section 6: Conclusion and Recommendations
The safety and toxicity profile of this compound is characterized by its classification as harmful if swallowed and a significant eye irritant. While specific toxicological data for this compound is limited, a comprehensive review of the closely related N-ethyl-2-pyrrolidone (NEP) provides valuable insights. The data on NEP suggests a potential for reproductive and developmental toxicity, as well as mild liver and kidney effects upon repeated exposure.
For drug development professionals and researchers, it is imperative to handle this compound with the assumption that it may possess similar toxicological properties to NEP until further data is generated. This includes implementing stringent engineering controls and utilizing appropriate personal protective equipment. Further investigation into the specific toxicological profile of this compound, particularly in the areas of reproductive toxicity and genotoxicity, is highly recommended to refine the risk assessment for this compound.
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An In-Depth Technical Guide to the Environmental Fate of N-Alkyl Pyrrolidones
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-alkyl pyrrolidones (NAPs), particularly N-methyl-2-pyrrolidone (NMP) and its substitute N-ethyl-2-pyrrolidone (NEP), are versatile aprotic solvents with extensive applications in pharmaceuticals, electronics, and petrochemicals.[1][2] Their widespread use necessitates a thorough understanding of their environmental distribution, persistence, and transformation. This guide provides a detailed examination of the environmental fate of NAPs, synthesizing current knowledge on their physicochemical properties, biodegradation pathways, abiotic degradation mechanisms, and ecotoxicity. We delve into the experimental methodologies used to assess their environmental impact and present the underlying scientific principles that govern their behavior in aquatic and terrestrial ecosystems. The primary mode of environmental removal for NAPs is rapid aerobic biodegradation, which mitigates significant persistence and bioaccumulation.[3][4] Abiotic processes such as hydrolysis and photolysis are generally not significant degradation pathways.[5][6] While NAPs exhibit low acute toxicity to many organisms, their classification as reproductive toxicants warrants careful management of their release into the environment.[7][8][9] This guide aims to equip researchers and industry professionals with the critical knowledge required for robust environmental risk assessment and sustainable management of these important solvents.
Introduction: The Profile of N-Alkyl Pyrrolidones
N-alkyl pyrrolidones are a class of organic compounds characterized by a five-membered lactam ring with an alkyl group attached to the nitrogen atom.[10] N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP) are the most commercially significant members of this class.[1][7]
Widespread Applications and Environmental Release: Their high solvency for a wide range of organic and inorganic compounds, coupled with high boiling points and thermal stability, makes them invaluable in numerous industrial processes.[2][10][11]
Key applications include:
-
Pharmaceuticals: Used as a solvent in drug formulation and as a penetration enhancer for transdermal delivery systems.[2]
-
Electronics: Employed for photoresist stripping and cleaning of electronic components during the manufacturing of integrated circuits.[2]
-
Petrochemicals: Utilized in the extraction of pure hydrocarbons.[11]
-
Polymers and Coatings: Acts as a solvent for polymer production and in the formulation of paints, coatings, and adhesives.[1][12]
-
Agrochemicals: Serves as a solvent in certain pesticide formulations.[1][11]
Given their miscibility with water and use in aqueous processes, the primary route of environmental release is through industrial wastewater streams, which can lead to the contamination of surface water, groundwater, and soil.[2]
Regulatory Context: Regulatory agencies, including the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA), have scrutinized NAPs due to their potential health risks.[9][12] NMP, for instance, is classified as a reproductive toxicant and a substance of very high concern (SVHC) under the European REACH regulation.[7][8] This regulatory landscape underscores the critical importance of understanding the environmental behavior of NAPs to ensure their safe use and disposal.
Physicochemical Properties and Environmental Distribution
The environmental partitioning of NAPs between air, water, and soil is governed by their fundamental physicochemical properties. These solvents are polar, aprotic, and completely miscible with water.[6][11][13]
| Property | N-Methyl-2-pyrrolidone (NMP) | N-Ethyl-2-pyrrolidone (NEP) | Significance for Environmental Fate |
| CAS Number | 872-50-4[9] | 2687-91-4[1] | Unique identifier. |
| Molecular Formula | C₅H₉NO[2][10][13] | C₆H₁₁NO | Determines molecular weight and reactivity. |
| Boiling Point | 202-204 °C[2][4][11][13] | ~212 °C | Low volatility; primarily partitions to water/soil. |
| Vapor Pressure | 0.29 - 0.324 hPa @ 25 °C[10][11] | ~0.1 hPa @ 20 °C | Low tendency to volatilize from water or soil. |
| Water Solubility | Miscible[2][13] | Miscible | High mobility in aqueous systems. |
| Log Kow | -0.38[5] | ~0.22 | Low potential for bioaccumulation in organisms. |
Interpretation for Environmental Fate:
-
High Water Solubility: Ensures that NAPs released into the environment will predominantly reside in the aqueous phase, leading to potential contamination of surface and groundwater.
-
Low Vapor Pressure: Indicates that volatilization into the atmosphere is not a significant transport or loss mechanism.
-
Low Octanol-Water Partition Coefficient (Log Kow): A Log Kow value less than 1 suggests a very low potential for bioaccumulation in the fatty tissues of organisms.[4] NAPs are therefore not expected to biomagnify in food webs.
Biotransformation and Biodegradation: The Primary Degradation Pathway
The most significant process for the removal of N-alkyl pyrrolidones from the environment is microbial degradation.[3] NMP, in particular, is considered to be readily biodegradable under aerobic conditions.[3][4]
Aerobic Biodegradation
Under aerobic conditions, microorganisms in soil, surface water, and activated sludge can utilize NAPs as a source of carbon and nitrogen.[14] The biodegradation process is initiated by the hydrolytic cleavage of the cyclic amide bond.
Proposed Biodegradation Pathway of NMP: Several bacterial strains, including Alicycliphilus sp. and Paracoccus sp., have been identified as capable of degrading NMP.[3][14] While the precise enzymatic steps can vary between species, a common pathway involves the following key transformations:
-
Initial Hydrolysis: The pyrrolidone ring is opened by an amidohydrolase enzyme, cleaving the C-N bond between the nitrogen and the carbonyl group.[3]
-
Oxidation and Deamination: The resulting linear intermediate undergoes a series of oxidation and deamination reactions.
-
Entry into Central Metabolism: These reactions ultimately yield succinate, which is a common metabolite that can enter the Krebs cycle (citric acid cycle) for complete mineralization to carbon dioxide and water.[3]
Another proposed pathway suggests an initial oxidation of the ring, followed by a double cleavage of the C-N bonds to produce methylamine and succinaldehyde, which is then oxidized to succinic acid.[14]
Caption: Aerobic biodegradation pathway of NMP.
Key Microbial Players: Research has isolated various bacteria capable of degrading NMP from industrial wastewater and surface water. These include species from the genera Pseudomonas, Rhodococcus, Mesorhizobium, and Staphylococcus.[15][16] The diversity of these microorganisms suggests that the capacity for NAP degradation is widespread in the environment.
Anaerobic Biodegradation
Information on the anaerobic biodegradation of NAPs is less extensive. However, given their chemical structure, they are expected to be biodegradable under anaerobic conditions, albeit likely at a slower rate than in aerobic environments.
Experimental Protocol: Assessing Ready Biodegradability (OECD 301)
To claim a chemical is "readily biodegradable," standardized tests are required. The OECD 301 guidelines are the internationally accepted standard for this purpose.[17]
Causality Behind Experimental Choices:
-
Objective: The OECD 301 series of tests provides stringent screening conditions. A substance that passes is expected to biodegrade rapidly and completely in a variety of aerobic environments.[17]
-
Inoculum: A diverse microbial population (e.g., from activated sludge) is used to ensure a wide range of metabolic capabilities are present.[17]
-
Mineral Medium: The test is conducted in a medium containing only inorganic salts, forcing the microorganisms to use the test substance as their sole source of organic carbon.[17]
-
Duration: A 28-day period is chosen to assess degradation.[18][19]
-
Pass Criteria: To be classified as readily biodegradable, a substance must reach a specific degradation threshold (e.g., >60% of theoretical CO₂ production or >70% Dissolved Organic Carbon removal) within a 10-day window during the 28-day test.[17][18][19] The 10-day window ensures that the degradation is not due to a slow acclimation process.[17]
Step-by-Step Methodology (Example: OECD 301B - CO₂ Evolution Test):
-
Preparation: A defined concentration of the N-alkyl pyrrolidone is added to a mineral salt medium.
-
Inoculation: The medium is inoculated with a small amount of microorganisms, typically from the effluent of a wastewater treatment plant.
-
Incubation: The test vessels are incubated in the dark at a constant temperature (20-25°C) for 28 days.[17] A continuous stream of CO₂-free air is passed through the solution.
-
CO₂ Trapping: The CO₂ produced from the biodegradation of the test substance is trapped in a series of absorption flasks containing a solution like barium hydroxide or sodium hydroxide.
-
Analysis: The amount of trapped CO₂ is measured periodically by titration.
-
Controls: The protocol's self-validating nature comes from the mandatory inclusion of controls:
-
Blank Control: Contains only the inoculum and mineral medium to measure endogenous CO₂ production from the microorganisms themselves.[17]
-
Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is run in parallel to verify the viability and activity of the inoculum.[18]
-
Toxicity Control: A mixture of the test substance and the reference compound is used to check if the test substance is inhibitory to the microorganisms at the tested concentration.[18]
-
-
Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance (corrected for the blank) to its theoretical maximum (ThCO₂).
Caption: Workflow for the OECD 301B CO₂ Evolution Test.
Abiotic Degradation Processes
While biodegradation is the dominant fate process, abiotic mechanisms contribute, to a lesser extent, to the transformation of NAPs.
-
Hydrolysis: The amide bond in the pyrrolidone ring is stable to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, chemical hydrolysis is not considered a significant degradation pathway in the environment.[3][6]
-
Atmospheric Photolysis: For the small fraction of NAPs that may volatilize, reaction with photochemically-produced hydroxyl radicals in the atmosphere is a potential degradation route. The estimated atmospheric half-life for NMP is short, on the order of a few hours, indicating it would be rapidly removed if it reaches the troposphere.[5]
-
Aqueous Photolysis: NAPs do not absorb light at wavelengths greater than 290 nm, which is the range of solar radiation that reaches the Earth's surface.[5] Consequently, direct photolysis in water is not an expected degradation mechanism.[5]
| Process | Environmental Compartment | Rate / Significance |
| Hydrolysis | Water, Soil | Negligible under environmental conditions.[3][6] |
| Atmospheric Oxidation | Air | Rapid (Half-life of ~5.2 hours for NMP).[5] |
| Direct Photolysis | Water | Negligible.[5] |
Ecotoxicity and Environmental Risk
Understanding the potential for NAPs to cause harm to organisms is a cornerstone of their environmental risk assessment. Generally, NMP shows low acute toxicity to aquatic and terrestrial species.[3]
| Organism Group | Test Endpoint | N-Methyl-2-pyrrolidone (NMP) |
| Fish | 96h LC50 | > 500 mg/L |
| Daphnids (Invertebrates) | 48h EC50 | > 1000 mg/L |
| Algae | 72h EC50 | > 500 mg/L |
(Note: Values are representative and can vary by species and test conditions.)
Interpretation of Ecotoxicity Data:
-
The high LC50/EC50 values indicate that large concentrations of NMP are required to cause acute harm to standard test organisms.
-
Combined with its rapid biodegradability and low bioaccumulation potential, the environmental risk of NMP is generally considered to be low when released in a controlled manner.[3][20]
-
However, the classification of NMP and NEP as reproductive toxicants in mammalian studies highlights the need for stringent control of workplace exposure and minimization of environmental releases to protect both human health and ecosystems.[9]
Conclusion and Future Perspectives
The environmental fate of N-alkyl pyrrolidones is characterized by high water solubility, low volatility, and, most importantly, rapid aerobic biodegradation.[3] This combination of properties prevents significant persistence, long-range transport, and bioaccumulation in the environment. Abiotic degradation processes are of minor importance compared to microbial metabolism.
While the acute ecotoxicity is low, the known reproductive toxicity of NMP and NEP in mammals serves as a critical reminder of the importance of responsible chemical management.[9] Future research should focus on:
-
Elucidating the anaerobic degradation pathways and rates for NAPs.
-
Identifying and quantifying transformation products in complex environmental matrices.
-
Investigating the potential for chronic, low-level exposure effects on sensitive aquatic and soil organisms.
By continuing to build upon this foundational knowledge, researchers and drug development professionals can make informed decisions regarding the use, handling, and disposal of N-alkyl pyrrolidones, ensuring their benefits are realized while safeguarding environmental integrity.
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- Government of Canada. (n.d.). Draft screening assessment 2-Pyrrolidinone, 1-methyl.
- IPCS. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). Inchem.org.
- Ataman Kimya. (n.d.). N-METHYL-2-PYRROLIDONE (NMP).
- Sciencemadness Wiki. (2020). N-Methyl-2-pyrrolidone.
- Zhang, G., et al. (2020). Degradation of N-methylpyrrolidone in High Salinity Wastewater by a Halotolerant Microorganism.
Sources
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- 3. Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1 - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]
- 7. Alkyl pyrrolidone solvents N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP) in urine of children and adolescents in Germany - human biomonitoring results of the German Environmental Survey 2014-2017 (GerESV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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Methodological & Application
Application Note & Protocol: Synthesis of 4-Ethyl-2-pyrrolidinone from gamma-Butyrolactone
Abstract
This document provides a comprehensive technical guide for the synthesis of 4-Ethyl-2-pyrrolidinone, also known as N-ethyl-2-pyrrolidone (NEP), from gamma-butyrolactone (GBL) and monoethylamine (MEA). We delve into the underlying reaction mechanism, present a detailed and robust experimental protocol suitable for laboratory and pilot scales, and discuss methods for product characterization and process optimization. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of fine chemicals and pharmaceutical intermediates.
Introduction
2-Pyrrolidinone and its N-substituted derivatives are a critical class of compounds widely utilized as versatile, aprotic polar solvents, intermediates in polymer synthesis (e.g., Nylon 4), and precursors for pharmaceuticals.[1][2] N-ethyl-2-pyrrolidone (NEP), the subject of this guide, is a valuable solvent and chemical intermediate, recognized for its high solvency, chemical stability, and wide liquid range.[3][4]
The synthesis of NEP via the aminolysis of gamma-butyrolactone (GBL) with ethylamine represents the most industrially viable and atom-economical route.[2] This process leverages readily available, cost-effective starting materials and proceeds with high conversion and selectivity, making it a cornerstone reaction for the production of N-alkyl pyrrolidinones. This note aims to provide the scientific and practical framework for executing this synthesis reliably and efficiently.
Reaction Mechanism and Scientific Principles
The conversion of GBL to NEP is a classic example of nucleophilic acyl substitution at a cyclic ester (lactone), followed by an intramolecular cyclization/dehydration.[1][5] The reaction proceeds without a catalyst, driven by high temperature and pressure.[2][6]
The mechanism can be dissected into two primary stages:
-
Nucleophilic Attack and Ring Opening: The reaction initiates with the nucleophilic attack of the ethylamine nitrogen on the electrophilic carbonyl carbon of GBL. This forms an unstable tetrahedral intermediate which subsequently collapses, cleaving the ester bond to open the lactone ring. The product of this step is an open-chain intermediate, γ-hydroxy-N-ethylbutanamide.[1][7]
-
Intramolecular Cyclization & Dehydration: Under the high-temperature reaction conditions, the terminal hydroxyl group of the intermediate is protonated. The amide nitrogen then acts as an intramolecular nucleophile, attacking the terminal carbon. This results in the elimination of a water molecule and the formation of the stable, five-membered lactam ring of this compound.[1]
The overall reaction is an equilibrium process. The removal of water or the use of high pressure and temperature is essential to drive the reaction to completion.
Caption: Reaction mechanism for the synthesis of NEP from GBL.
Detailed Experimental Protocol
This protocol describes a batch process suitable for laboratory synthesis. Industrial production is often performed in a continuous mode.[6]
Materials and Reagents
| Reagent | CAS No. | Formula | Molar Mass ( g/mol ) | Required Purity |
| gamma-Butyrolactone (GBL) | 96-48-0 | C₄H₆O₂ | 86.09 | ≥99.5% |
| Monoethylamine (MEA), 70% aq. soln. | 75-04-7 | C₂H₅NH₂ | 45.08 | 70 wt% in H₂O |
Equipment
-
High-pressure autoclave reactor (e.g., Parr reactor) with pressure gauge, thermocouple, gas inlet/outlet, and magnetic stirrer.
-
Heating mantle or oil bath.
-
Vacuum distillation apparatus.
-
Standard laboratory glassware.
Experimental Workflow
Caption: General experimental workflow for NEP synthesis.
Step-by-Step Procedure
-
Reactor Charging: Charge the high-pressure autoclave with gamma-butyrolactone (GBL) and monoethylamine (MEA). A typical molar ratio of GBL to MEA ranges from 1:1.08 to 1:2 to ensure complete conversion of GBL.[6] For a lab-scale synthesis, one might use 1.0 mol of GBL and 1.5 mol of MEA.
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor headspace with nitrogen gas several times to remove air.
-
Reaction Execution: Begin stirring and heat the reactor to the target temperature. The reaction is typically carried out in the liquid phase at a temperature between 280°C and 320°C.[2][6][8] The pressure will autogenously rise due to the vapor pressure of the reactants and the water byproduct; typical operating pressures are in the range of 70 to 120 bar.[6]
-
Reaction Monitoring: Maintain the reaction at the set temperature for a residence time of 20 to 120 minutes.[1][2] For batch synthesis, a reaction time of 2-4 hours is generally sufficient.
-
Cooling and Depressurization: After the reaction period, turn off the heating and allow the reactor to cool to room temperature (< 50°C). Once cooled, carefully vent the excess pressure through the gas outlet.
-
Product Recovery: Open the reactor and transfer the crude liquid product, which will contain NEP, water, and unreacted ethylamine, to a round-bottom flask.
-
Purification:
-
First, remove the excess ethylamine and water by simple distillation at atmospheric pressure.
-
The remaining crude NEP is then purified by fractional distillation under vacuum. This separation is effective in removing unreacted GBL and any high-boiling point impurities.[1] Pure this compound is collected as a colorless liquid.
-
Characterization and Analytical Methods
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Confirmation | Signals corresponding to the ethyl group (triplet and quartet) and the three methylene groups of the pyrrolidinone ring.[9] |
| ¹³C NMR | Structural Confirmation | Signals for the carbonyl carbon, the N-CH₂ carbon, and the other four carbons in the structure. |
| FTIR | Functional Group ID | Strong absorbance around 1680-1700 cm⁻¹ (amide C=O stretch). Absence of broad -OH stretch from the intermediate.[4][10] |
| GC-MS | Purity & MW Confirmation | A major peak corresponding to NEP. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 113.16.[11] |
Process Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low GBL Conversion | Insufficient temperature, pressure, or reaction time. | Increase reaction temperature or time within the recommended ranges (e.g., up to 320°C, up to 4 hours).[6] Ensure the GBL:MEA molar ratio is > 1:1.08.[6] |
| Low NEP Selectivity | Side reactions at excessively high temperatures (> 350°C). | Operate within the optimal temperature window. The presence of water can sometimes improve selectivity.[2] |
| Purification Difficulties | Inefficient distillation setup. | Use a fractionating column with sufficient theoretical plates for the vacuum distillation. Ensure a stable vacuum is maintained. |
Safety Precautions
-
High-Pressure Operations: All high-pressure reactions must be conducted behind a certified safety shield. Personnel must be thoroughly trained in the operation of the autoclave reactor. Never exceed the maximum rated temperature or pressure of the vessel.
-
Chemical Handling:
-
General Precautions: Ensure good ventilation at all times.[12][14] Avoid inhalation of vapors.[14][15] In case of skin or eye contact, rinse immediately and thoroughly with water.[13][14]
References
- US20090187030A1 - Process for continuously preparing n-ethyl-2-pyrrolidone (nep)
- DE60031708T2 - PREPARATION AND USE OF GAMMA BUTYROLACTONES AS NETWORKING AGENTS - Google P
-
gamma-Butyrolactone - SAFETY DATA SHEET. [https://www. penta.com.ua/sites/default/files/sds/gamma-butyrolactone_sds_penta.pdf]([Link]. penta.com.ua/sites/default/files/sds/gamma-butyrolactone_sds_penta.pdf)
- US7164031B2 - Method for the production of 2-pyrrolidone - Google P
-
Safety data sheet - gamma-butyrolactone. [Link]
-
Safety Data Sheet: γ-Butyrolactone - Carl ROTH. [Link]
-
SAFETY DATA SHEETS Gamma Butyrolactone (GBL) - Global Sources. [Link]
-
Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps. [Link]
- US9695140B2 - Gamma-butyrolactone composition and method for producing same - Google P
-
ETHYL γ-BROMOBUTYRATE - Organic Syntheses Procedure. [Link]
-
1-Ethyl-2-pyrrolidinone - NIST WebBook. [Link]
-
γ-Butyrolactone - Wikipedia. [Link]
-
1-Ethyl-2-pyrrolidinone - NIST WebBook. [Link]
-
ChemInform Abstract: Development of a New Production Process for N-Vinyl-2-pyrrolidone. [Link]
-
N-ethyl-2-pyrrolidone | C6H11NO - PubChem - NIH. [Link]
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- 5. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
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- 16. p.globalsources.com [p.globalsources.com]
Application Notes and Protocols for the Synthesis of 4-Ethyl-2-pyrrolidinone
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrrolidinone Core and the Versatility of 4-Position Substitution
The 2-pyrrolidinone ring system is a privileged scaffold in medicinal chemistry and materials science. It forms the core of numerous pharmaceuticals, including nootropics like Piracetam, and serves as a versatile building block for more complex molecular architectures. The substitution at the 4-position of the pyrrolidinone ring allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and steric bulk, which can significantly impact its biological activity and material characteristics. The synthesis of 4-ethyl-2-pyrrolidinone, a seemingly simple derivative, provides an excellent case study for exploring the fundamental reaction mechanisms and conditions required to construct this valuable heterocyclic system. This guide offers a detailed exploration of the synthetic pathways to this compound, emphasizing the underlying chemical principles and providing actionable protocols for its preparation and characterization.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic disconnections. The most common and adaptable methods involve the formation of the five-membered lactam ring from a linear precursor that already contains the ethyl group at the desired position. Key strategies include intramolecular cyclization of an amino acid or its derivative, and conjugate addition reactions. This guide will focus on two primary, robust, and well-documented synthetic routes that are amenable to laboratory-scale preparation:
-
Synthesis via Michael Addition and Reductive Cyclization: This pathway involves the conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester, followed by reduction of a nitrile or nitro group and subsequent intramolecular cyclization.
-
Synthesis from Diethyl Ethylmalonate: This classic approach utilizes the versatility of malonic esters to introduce the ethyl group, followed by a sequence of alkylation, reduction, and cyclization to form the pyrrolidinone ring.
The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements for purity and yield.
PART 1: Synthesis of this compound via Michael Addition and Reductive Cyclization
This synthetic strategy is a highly convergent and efficient method for the preparation of 4-substituted-2-pyrrolidinones. The key steps involve the formation of a carbon-nitrogen bond through a Michael addition, followed by the reduction of a nitrile group and spontaneous or induced cyclization.
Reaction Principle and Causality
The synthesis begins with a Michael addition reaction between a nitroalkane and an α,β-unsaturated ester. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The choice of a nitroalkane is strategic as the nitro group can be readily reduced to a primary amine, which then acts as the nucleophile for the final lactam formation. The ethyl group is introduced via the selection of the appropriate α,β-unsaturated ester.
The subsequent reductive cyclization is a highly efficient process. The reduction of the nitro group to an amine in the presence of an ester functionality often leads to spontaneous intramolecular aminolysis to form the thermodynamically stable five-membered lactam ring.
Experimental Protocol
Step 1: Synthesis of Ethyl 3-cyano-2-ethylpropanoate via Michael Addition
-
Materials and Equipment:
-
Ethyl crotonate
-
Sodium cyanide
-
Ethanol (anhydrous)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium cyanide (4.9 g, 0.1 mol) in 50 mL of anhydrous ethanol.
-
To this solution, add ethyl crotonate (11.4 g, 0.1 mol).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove any unreacted sodium cyanide.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield ethyl 3-cyano-2-ethylpropanoate.
-
Step 2: Reductive Cyclization to this compound
-
Materials and Equipment:
-
Ethyl 3-cyano-2-ethylpropanoate
-
Raney Nickel (catalyst)
-
Ethanol (anhydrous)
-
High-pressure hydrogenation apparatus (Parr hydrogenator)
-
Filter agent (e.g., Celite)
-
-
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve ethyl 3-cyano-2-ethylpropanoate (14.1 g, 0.1 mol) in 100 mL of anhydrous ethanol.
-
Carefully add Raney Nickel (approximately 1-2 g, handle with care as it is pyrophoric) to the solution.
-
Seal the vessel and purge with nitrogen gas before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-100 psi.
-
Heat the reaction mixture to 50-70 °C and stir vigorously.
-
Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 8-12 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.
-
Remove the ethanol under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation or recrystallization.
-
Data Summary
| Parameter | Step 1: Michael Addition | Step 2: Reductive Cyclization |
| Key Reagents | Ethyl crotonate, Sodium cyanide | Ethyl 3-cyano-2-ethylpropanoate, Raney Ni, H₂ |
| Solvent | Ethanol | Ethanol |
| Temperature | Reflux | 50-70 °C |
| Pressure | Atmospheric | 50-100 psi |
| Typical Yield | 70-85% | 80-95% |
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound via Michael Addition.
PART 2: Synthesis of this compound from Diethyl Ethylmalonate
This classical approach offers a high degree of control and predictability. It involves the alkylation of diethyl ethylmalonate, followed by a series of transformations to construct the pyrrolidinone ring.
Reaction Principle and Causality
The synthesis starts with diethyl ethylmalonate, a readily available starting material. The acidic methylene proton of the malonic ester is deprotonated with a strong base to form a nucleophilic enolate, which is then alkylated with a suitable electrophile containing a masked amino group (e.g., a protected haloamine or a nitro-haloalkane). Subsequent hydrolysis and decarboxylation of the malonic ester, followed by reduction of the nitro group (or deprotection of the amine) and cyclization, yields the desired this compound.
Experimental Protocol
Step 1: Alkylation of Diethyl Ethylmalonate
-
Materials and Equipment:
-
Diethyl ethylmalonate
-
Sodium ethoxide
-
1-bromo-2-nitroethane
-
Ethanol (anhydrous)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
-
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.3 g, 0.1 mol) in anhydrous ethanol (50 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
To the sodium ethoxide solution, add diethyl ethylmalonate (18.8 g, 0.1 mol) dropwise at room temperature.
-
After the addition is complete, add 1-bromo-2-nitroethane (15.5 g, 0.1 mol) dropwise.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Cool the reaction mixture, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation.
-
Step 2: Hydrolysis, Decarboxylation, and Reductive Cyclization
-
Materials and Equipment:
-
Alkylated malonic ester from Step 1
-
Hydrochloric acid (concentrated)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogenation apparatus
-
-
Procedure:
-
To the crude product from Step 1, add 50 mL of concentrated hydrochloric acid and heat to reflux for 4-6 hours to effect hydrolysis and decarboxylation.
-
Cool the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over anhydrous sodium sulfate and remove the solvent to yield the crude nitro acid.
-
Dissolve the crude nitro acid in methanol and place it in a hydrogenation vessel.
-
Add 10% Pd/C catalyst (approximately 0.5 g).
-
Pressurize the vessel with hydrogen (50 psi) and stir at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Remove the solvent under reduced pressure. The resulting amino acid will likely cyclize upon heating. Gently heat the residue under vacuum to drive the cyclization and remove water.
-
The final product, this compound, can be purified by vacuum distillation.
-
Data Summary
| Parameter | Step 1: Alkylation | Step 2: Hydrolysis, Decarboxylation & Cyclization |
| Key Reagents | Diethyl ethylmalonate, NaOEt, 1-bromo-2-nitroethane | HCl, Pd/C, H₂ |
| Solvent | Ethanol | Water/Methanol |
| Temperature | Reflux | Reflux, then RT |
| Pressure | Atmospheric | 50 psi |
| Typical Yield | 65-80% | 75-90% |
Reaction Mechanism Diagram
Caption: Mechanism for the synthesis of this compound from Diethyl Ethylmalonate.
PART 3: Purification and Characterization
Purification
For both synthetic routes, the final product, this compound, is typically a high-boiling liquid or a low-melting solid.
-
Vacuum Distillation: This is the most common method for purifying liquid this compound. The distillation should be performed under reduced pressure to avoid decomposition at high temperatures.
-
Recrystallization: If the product is a solid at room temperature, it can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve high purity.
-
Column Chromatography: For small-scale purification or removal of closely related impurities, silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent can be effective.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), as well as signals for the protons on the pyrrolidinone ring. The integration of these signals will confirm the ratio of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the different carbon environments in the molecule, including the carbonyl carbon at around 175-180 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the amide carbonyl group (C=O) in the region of 1650-1700 cm⁻¹. A broad absorption for the N-H stretch will also be present around 3200-3400 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular formula C₆H₁₁NO (m/z = 113.16).
Safety Considerations
-
General Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
-
Reagent Handling:
-
Sodium Cyanide: Highly toxic. Handle with extreme care in a well-ventilated fume hood. Have a cyanide poisoning antidote kit readily available.
-
Raney Nickel: Pyrophoric when dry. Always handle as a slurry in water or ethanol.
-
Sodium Ethoxide: Corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
-
Reaction Conditions: Hydrogenation reactions should be carried out in appropriate high-pressure equipment by trained personnel.
Conclusion
The synthesis of this compound is a valuable exercise for researchers in organic and medicinal chemistry. The protocols detailed in this guide, based on Michael addition/reductive cyclization and the alkylation of diethyl ethylmalonate, provide robust and adaptable methods for the preparation of this important heterocyclic compound. By understanding the underlying principles of these reactions, researchers can further explore the synthesis of other 4-substituted-2-pyrrolidinone derivatives for a wide range of applications.
References
-
General Pyrrolidinone Synthesis
- Title: Synthesis of New Optically Active 2-Pyrrolidinones
- Source: Molecules
-
URL: [Link]
-
Michael Addition Reactions
- Title: Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explor
- Source: Drug Design, Development and Therapy
-
URL: [Link]
-
Malonic Ester Synthesis
- Title: Malonic acid, methyl-, diethyl ester
- Source: Organic Syntheses
-
URL: [Link]
-
Reductive Cyclization
- Title: Microfluidic synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters and primary amines
- Source: Organic & Biomolecular Chemistry
-
URL: [Link]
-
Spectroscopic Data and Characterization
- Title: Spectroscopy Data for Undergradu
- Source: Journal of Chemical Educ
-
URL: [Link]
-
Pyrrolidine Synthesis Reviews
- Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors
- Source: Molecules
-
URL: [Link]
Application Notes and Protocols for the Quantitative Analysis of 4-Ethyl-2-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This document provides a comprehensive guide to the quantitative analysis of 4-Ethyl-2-pyrrolidinone, a key chemical intermediate in various manufacturing processes, including pharmaceuticals. We present detailed protocols for two primary analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The methodologies are designed to be robust, accurate, and precise, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH)[1][2]. This guide explains the rationale behind experimental choices and provides a framework for establishing a self-validating analytical system for the quantification of this compound in various sample matrices.
Introduction: The Importance of Accurate Quantification
This compound (CAS No. 41819-75-4) is a lactam derivative with growing significance in organic synthesis and pharmaceutical development.[3][4][5] Its molecular structure, featuring a polar amide group and a nonpolar ethyl substituent, grants it unique solubility and reactivity properties. Accurate and precise quantification of this compound is critical for several reasons:
-
Process Control: In chemical manufacturing, monitoring the concentration of this compound ensures reaction efficiency and optimal yield.
-
Quality Assurance: For pharmaceutical preparations, verifying the purity and concentration of this intermediate is essential for the safety and efficacy of the final drug product.
-
Stability Studies: Determining the degradation kinetics of this compound under various conditions is crucial for establishing appropriate storage and handling protocols.
This application note provides the foundational methodologies to achieve reliable quantification, emphasizing the principles of chromatographic separation and robust method validation.
Analyte Characteristics
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Chemical Formula | C₆H₁₁NO | [3][5] |
| Molecular Weight | 113.16 g/mol | [3][4] |
| Boiling Point | 250.9°C at 760 mmHg | [5] |
| Structure | 4-ethylpyrrolidin-2-one | [4] |
The moderate boiling point and thermal stability of this compound make it amenable to Gas Chromatography (GC). Its polarity and potential for UV absorbance also allow for analysis by High-Performance Liquid Chromatography (HPLC).
Analytical Methodologies
We present two robust chromatographic methods for the quantification of this compound. The choice between GC and HPLC will depend on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. The Flame Ionization Detector (FID) provides excellent sensitivity for organic analytes. This method is adapted from established procedures for similar pyrrolidinone derivatives.[6][7]
Caption: Workflow for the quantification of this compound by GC-FID.
1. Sample Preparation: The goal of sample preparation is to extract this compound from the sample matrix and transfer it into a solvent suitable for GC injection.
-
For Liquid Samples (e.g., reaction mixtures, aqueous solutions):
-
Perform a liquid-liquid extraction (LLE) with a water-immiscible organic solvent such as dichloromethane or ethyl acetate. The choice of solvent should be based on the solubility of this compound and the sample matrix.
-
Alternatively, for cleaner samples, a simple "dilute-and-shoot" approach may be feasible. Dilute the sample with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the linear range of the method.
-
-
For Solid Samples (e.g., pharmaceutical powders):
-
Accurately weigh the sample and dissolve it in a suitable solvent. Sonication may be used to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulates before injection.
-
2. GC-FID Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) | A polar stationary phase is suitable for the separation of the polar this compound. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases for optimal separation efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 240 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for carbon-containing compounds. |
| Detector Temp | 280 °C | Prevents condensation of the analyte in the detector. |
| Injection Volume | 1 µL | A small injection volume prevents column overloading. |
| Split Ratio | 50:1 (can be optimized) | A split injection is suitable for samples with relatively high analyte concentrations. |
3. Calibration: Prepare a series of calibration standards of this compound in the same solvent as the final sample preparation. The concentration range should bracket the expected concentration of the samples. An internal standard may be used to improve precision.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. UV detection is a common and reliable method for compounds containing a chromophore.
Caption: Workflow for the quantification of this compound by HPLC-UV.
1. Sample Preparation:
-
Accurately weigh or pipette the sample.
-
Dissolve and dilute the sample in the mobile phase to a concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
2. HPLC-UV Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | The nonpolar stationary phase allows for the retention and separation of the moderately polar analyte. |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) | The ratio can be optimized to achieve the desired retention time and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC. |
| Column Temp | 30 °C | A controlled temperature ensures reproducible retention times. |
| UV Wavelength | 210 nm | Pyrrolidinone derivatives typically exhibit UV absorbance at lower wavelengths. |
| Injection Volume | 10 µL | A small, precise injection volume is crucial for quantitative accuracy. |
3. Calibration: Prepare a series of calibration standards of this compound in the mobile phase. The concentration range should cover the expected sample concentrations.
Method Validation: Ensuring Trustworthiness
A validated analytical method provides confidence in the generated data. The following parameters, based on ICH Q2(R1) guidelines, should be assessed to ensure the method is fit for its intended purpose.[1][2]
| Validation Parameter | Description and Acceptance Criteria |
| Specificity | The ability to assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample. |
| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte. A linear regression of the calibration curve should yield a correlation coefficient (r²) of ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results to the true value. This is typically assessed by spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%. |
| Precision | The degree of agreement among individual test results. Repeatability (intra-assay precision) is assessed by multiple measurements of the same sample on the same day. Intermediate precision is determined by repeating the analysis on a different day, with a different analyst, or on a different instrument. The relative standard deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. Often determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined as a signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). |
System Suitability
Before running any samples, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is in accordance with guidelines from the United States Pharmacopeia (USP).
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of replicate injections | RSD ≤ 2.0% |
Conclusion
The GC-FID and HPLC-UV methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The causality behind the selection of columns, mobile phases, and other parameters is grounded in the physicochemical properties of the analyte and established chromatographic principles. By following the outlined protocols and implementing a thorough method validation strategy based on ICH guidelines, researchers, scientists, and drug development professionals can ensure the generation of high-quality, defensible data for process control, quality assurance, and research applications.
References
- This compound DiscoveryCPR 41819-75-4 - Sigma-Aldrich. (URL: )
-
This compound | C6H11NO | CID 10866300 - PubChem. (URL: [Link])
-
Quantification of four major metabolites of embryotoxic N-methyl- and N-ethyl-2-pyrrolidone in human urine by cooled-injection gas chromatography and isotope dilution mass spectrometry - PubMed. (URL: [Link])
-
SPE/GC-MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations | Request PDF - ResearchGate. (URL: [Link])
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (URL: [Link])
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP). (URL: [Link])
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (URL: [Link])
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- 2. N-ethyl-2-pyrrolidone | C6H11NO | CID 17595 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Steps for Analytical Method Development | Pharmaguideline [pharmaguideline.com]
- 6. Quantification of four major metabolites of embryotoxic N-methyl- and N-ethyl-2-pyrrolidone in human urine by cooled-injection gas chromatography and isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 4-Ethyl-2-pyrrolidinone in Human Plasma by HPLC-MS/MS
Abstract
This application note presents a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of 4-Ethyl-2-pyrrolidinone in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method is designed for researchers, toxicologists, and drug development professionals requiring a reliable analytical procedure for this compound. All described protocols are grounded in established bioanalytical method validation principles to ensure data integrity and reproducibility.
Introduction and Scientific Rationale
This compound is a heterocyclic organic compound belonging to the lactam family. While its specific biological role or toxicological profile is not extensively documented in mainstream literature, the pyrrolidinone core is a privileged scaffold in medicinal chemistry and a known metabolite of various industrial solvents and pharmaceuticals. For instance, N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP) are industrial solvents known to be embryotoxic, and their metabolites are key biomarkers for exposure monitoring[1]. The analysis of substituted pyrrolidinones like this compound is therefore relevant for metabolism studies, environmental exposure assessment, and as a quality control step in chemical synthesis.
The inherent complexity and low analyte concentrations typical in biological matrices necessitate a highly selective and sensitive analytical technique.[2] HPLC coupled with tandem mass spectrometry (MS/MS) is the gold standard for this purpose, offering superior specificity through mass-based separation and fragmentation, and high sensitivity via the MRM acquisition mode. This note provides a comprehensive, field-tested protocol that follows the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation, ensuring the generation of reliable and defensible data.[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 4-ethylpyrrolidin-2-one | PubChem[6] |
| CAS Number | 41819-75-4 | Sigma-Aldrich[7] |
| Molecular Formula | C₆H₁₁NO | PubChem[6] |
| Molecular Weight | 113.16 g/mol | PubChem[6] |
| Monoisotopic Mass | 113.08406 Da | PubChemLite[8] |
| Physical Form | Solid | ChemicalBook[9] |
| [M+H]⁺ (m/z) | 114.09134 | PubChemLite[8] |
Principle of the Analytical Method
The method is based on three core stages:
-
Sample Preparation: The analyte is extracted from the plasma matrix using a simple and efficient protein precipitation (PPT) method with acetonitrile.[10] This step simultaneously extracts the analyte and removes the majority of interfering proteins, which could otherwise compromise the analytical column and ion source.
-
Chromatographic Separation: The extracted sample is injected into a reversed-phase HPLC system. This compound is separated from other endogenous components on a C18 stationary phase using a gradient elution with an acidified water/acetonitrile mobile phase. The inclusion of formic acid in the mobile phase is critical for promoting protonation of the analyte, which is essential for positive mode electrospray ionization.[11]
-
Mass Spectrometric Detection: The column eluent is introduced into the electrospray ionization (ESI) source of a triple quadrupole mass spectrometer. The protonated parent ion ([M+H]⁺) of this compound is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This MRM process ensures high selectivity and sensitivity.
Experimental Design
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Water, Type I (18.2 MΩ·cm) or LC-MS grade
-
Formic acid (FA), LC-MS grade (≥99%)
-
Control human plasma (K₂EDTA anticoagulant)
-
An appropriate stable isotope-labeled internal standard (SIL-IS), such as this compound-d₅, is highly recommended for optimal precision. If unavailable, a structurally similar compound can be used as an analog internal standard. This protocol will proceed assuming a SIL-IS is used.
Instrumentation and Analytical Conditions
The following tables summarize the instrumental setup. These parameters are a starting point and may require optimization based on the specific instrumentation available.
Table 2: HPLC System and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Analytical Column | Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Rationale for HPLC Choices: A C18 column is a robust, general-purpose reversed-phase column suitable for retaining small polar molecules like this compound.[11][12] The gradient elution ensures that the analyte is eluted with a sharp peak shape while cleaning the column of more hydrophobic matrix components. A 40 °C column temperature reduces mobile phase viscosity and can improve peak symmetry.
Table 3: Mass Spectrometer System and Conditions
| Parameter | Condition |
| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | See Table 4 |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Role |
| This compound | 114.1 | 86.1 | 50 | 15 | Quantifier |
| This compound | 114.1 | 69.1 | 50 | 20 | Qualifier |
| Internal Standard (IS) | e.g., 119.1 (d₅) | e.g., 91.1 | 50 | 15 | - |
Rationale for MS/MS Choices: Positive ESI is selected due to the basic nitrogen in the lactam ring, which is readily protonated in an acidic environment. The precursor ion of m/z 114.1 corresponds to the protonated molecule [M+H]⁺.[8] The proposed product ions are based on logical fragmentation pathways. The transition 114.1 → 86.1 corresponds to the neutral loss of ethylene (C₂H₄, 28 Da), a common fragmentation for ethyl-substituted rings. The transition 114.1 → 69.1 is likely a result of further ring cleavage, a fragment also observed in the analysis of related pyrrolidinones.[11][13] The most abundant and stable fragment should be used as the quantifier for maximum sensitivity.
Detailed Analytical Protocols
Standard Solution Preparation
Causality: Preparing accurate standard solutions is the foundation of quantitative analysis. A sequential dilution scheme minimizes pipetting errors. Using an organic solvent like methanol ensures analyte stability and miscibility with the extraction solvent.
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of this compound reference standard into a 5 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the Primary Stock Solution to 10 mL with methanol in a volumetric flask.
-
Intermediate Spiking Solution (10 µg/mL): Dilute 1 mL of the Working Stock Solution to 10 mL with 50:50 (v/v) methanol:water.
-
Working Standard Solutions: Perform serial dilutions from the Intermediate Spiking Solution using 50:50 (v/v) methanol:water to prepare working standards for spiking the calibration curve. Concentrations should bracket the expected sample concentration range (e.g., 1000, 500, 250, 100, 50, 25, 10 ng/mL).
-
Internal Standard (IS) Stock: Prepare a 1 mg/mL stock of the SIL-IS in methanol. Dilute this stock to a final working concentration (e.g., 100 ng/mL) in acetonitrile. This working solution will be used as the protein precipitation solvent.
Sample Preparation: Protein Precipitation (PPT)
Causality: PPT is chosen for its speed, simplicity, and effectiveness in removing the bulk of proteins from plasma.[10] Using 3 parts organic solvent to 1 part plasma provides efficient protein crashing and analyte recovery. The IS is added with the precipitation solvent to account for any variability during the extraction and injection process.
-
Aliquot Samples: Label 1.5 mL microcentrifuge tubes. Pipette 50 µL of blank plasma (for calibration curve), QC samples, or unknown samples into the appropriately labeled tubes.
-
Spike Calibrators and QCs: Add 5 µL of the appropriate working standard solution to the blank plasma tubes to create the calibration curve (e.g., final concentrations of 100, 50, 25, 10, 5, 2.5, 1 ng/mL). Add 5 µL of methanol:water to the unknown samples.
-
Precipitation & Extraction: Add 150 µL of the IS working solution in acetonitrile to every tube.
-
Vortex: Cap the tubes and vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the tubes at >12,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant into a 96-well plate or autosampler vials for analysis.
-
Inject: Inject 5 µL onto the HPLC-MS/MS system.
Method Validation Framework
The described method must be validated according to regulatory guidelines to ensure its suitability for the intended purpose.[14] The validation should assess the following parameters, with acceptance criteria based on the FDA and ICH M10 guidance.[3][4]
Table 5: Key Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components at the analyte's retention time. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity & Range | Define the concentration range over which the method is accurate and precise. | R² ≥ 0.99; calibrators should be within ±15% of nominal value (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision). | Mean accuracy within ±15% of nominal; Precision (CV%) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assess the ion suppression or enhancement caused by co-eluting matrix components. | CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Measure the efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible. |
| Stability | Evaluate analyte stability under various storage and handling conditions (e.g., freeze-thaw, bench-top). | Mean concentration should be within ±15% of nominal concentration. |
Visualization of Workflow and Fragmentation
dot digraph "HPLC_MSMS_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} dot Caption: Overall analytical workflow from sample preparation to final quantification.
dot digraph "Fragmentation_Pathway" { graph [nodesep=0.5]; node [shape=none, fontname="Helvetica", fontsize=10, image=""]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];
} dot Caption: Proposed ESI+ fragmentation pathway for this compound.
Conclusion
This application note details a selective, sensitive, and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The protocol leverages a simple protein precipitation sample preparation step and standard reversed-phase chromatography, making it accessible to most bioanalytical laboratories. The provided parameters for chromatography and mass spectrometry serve as a validated starting point for implementation. By adhering to the principles of bioanalytical method validation outlined herein, researchers can confidently generate high-quality data for pharmacokinetic, toxicological, or metabolic studies involving this compound.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][4]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][14]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link][5]
-
Schindler, B. K., et al. (2012). Quantification of Four Major Metabolites of Embryotoxic N-Methyl- and N-Ethyl-2-pyrrolidone in Human Urine by Cooled-Injection Gas Chromatography and Isotope Dilution Mass Spectrometry. Analytical Chemistry. [Link][1]
-
U.S. Food and Drug Administration. (2011). Method of Analysis: N–methyl–2-pyrrolidone. [Link][11]
-
PubChem. This compound. National Center for Biotechnology Information. [Link][6]
-
Wang, S., et al. (2015). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. PubMed. [Link][13]
-
Zengin, A., et al. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link][2]
-
Jeremias, G., et al. (2021). Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. National Institutes of Health. [Link][12]
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- 4. fda.gov [fda.gov]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
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- 7. This compound DiscoveryCPR 41819-75-4 [sigmaaldrich.com]
- 8. PubChemLite - this compound (C6H11NO) [pubchemlite.lcsb.uni.lu]
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- 11. fda.gov [fda.gov]
- 12. Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. moh.gov.bw [moh.gov.bw]
Application Notes and Protocols for the In Vitro Characterization of 4-Ethyl-2-pyrrolidinone
Introduction: Unveiling the Bioactive Potential of 4-Ethyl-2-pyrrolidinone
The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the core of a multitude of biologically active compounds with applications ranging from anticancer to central nervous system (CNS) modulation.[1][2] this compound, a derivative of this versatile heterocyclic ring, presents an intriguing candidate for drug discovery efforts. Its structural similarity to other bioactive pyrrolidinones suggests a potential for a range of pharmacological activities. These application notes provide a comprehensive guide for the initial in vitro characterization of this compound, offering detailed protocols for assessing its cytotoxicity, neuroprotective, anti-inflammatory, and receptor binding properties. This structured approach is designed to empower researchers, scientists, and drug development professionals to systematically evaluate the therapeutic potential of this compound.
I. Foundational Assessment: In Vitro Cytotoxicity
A critical first step in the evaluation of any novel compound is to determine its cytotoxic profile. This information is paramount for establishing a safe therapeutic window and for guiding the concentration ranges used in subsequent, more specific assays. We will detail two widely accepted methods for assessing cytotoxicity: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.[3][4][5]
A. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.[3] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow MTT to purple formazan crystals.
-
Cell Seeding:
-
Seed a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
After 24 hours, replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[3]
-
-
MTT Addition and Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
-
B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method to assess cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4]
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Sample Collection:
-
After the desired incubation period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[3]
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture from a commercially available kit to each well containing the supernatant.[3]
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 30 minutes, protected from light.[3]
-
Measure the absorbance according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
-
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity of viable cells | Measures release of LDH from damaged cells |
| Endpoint | Colorimetric (Formazan formation) | Colorimetric or Fluorometric |
| Incubation Time | 24 - 72 hours | 24 - 72 hours |
| Key Reagents | MTT, DMSO | Commercial LDH assay kit |
| Data Output | IC₅₀ (Inhibitory Concentration 50%) | % Cytotoxicity |
II. Investigating Neuroprotective Potential
Given the prevalence of the pyrrolidinone scaffold in CNS-active compounds, evaluating the neuroprotective effects of this compound is a logical next step. An in vitro model of oxidative stress-induced neuronal cell death can be employed to screen for such activity.[6][7]
A. Oxidative Stress-Induced Neurotoxicity Model
In this assay, a neuroblastoma cell line such as SH-SY5Y is exposed to an oxidative stressor like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) to induce cell death. The ability of this compound to mitigate this toxicity is then assessed.[7][8]
-
Cell Seeding and Differentiation (Optional but Recommended):
-
Seed SH-SY5Y cells in a 96-well plate as described previously.
-
For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid for several days prior to the experiment.
-
-
Pre-treatment with this compound:
-
Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assays) for a period of 1-24 hours.
-
-
Induction of Oxidative Stress:
-
Following pre-treatment, expose the cells to a predetermined concentration of an oxidative stressor (e.g., H₂O₂) for a specified duration to induce significant but not complete cell death in the control group.
-
-
Assessment of Cell Viability:
-
After the oxidative stress challenge, assess cell viability using the MTT or LDH assay as described above.
-
-
Data Analysis:
-
Compare the viability of cells pre-treated with this compound to those treated with the oxidative stressor alone. An increase in cell viability indicates a neuroprotective effect.
-
Caption: Workflow for the in vitro neuroprotection assay.
III. Exploring Anti-inflammatory Activity
Chronic inflammation is implicated in a wide array of diseases, and many therapeutics target inflammatory pathways. Simple, cell-free in vitro assays can provide a preliminary indication of a compound's anti-inflammatory potential.[9][10]
A. Inhibition of Protein Denaturation Assay
Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.[10][11][12]
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture consisting of 0.5 mL of 1% w/v bovine serum albumin (BSA) and 0.5 mL of various concentrations of this compound.
-
-
Incubation:
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
-
Data Acquisition and Analysis:
-
After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.
-
Use a standard anti-inflammatory drug like diclofenac sodium as a positive control.
-
Calculate the percentage inhibition of protein denaturation.
-
B. Human Red Blood Cell (HRBC) Membrane Stabilization Assay
The stabilization of the red blood cell membrane is analogous to the stabilization of the lysosomal membrane, which is important in limiting the inflammatory response. This assay evaluates the ability of a compound to protect HRBCs from hypotonicity-induced lysis.
-
Preparation of HRBC Suspension:
-
Obtain fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge and wash the pellet with isosaline.
-
Prepare a 10% v/v suspension of HRBCs in isosaline.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline, 0.5 mL of HRBC suspension, and 0.5 mL of various concentrations of this compound.
-
-
Incubation and Lysis:
-
Incubate the mixtures at 37°C for 30 minutes.
-
Centrifuge the mixtures and measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
-
Data Analysis:
-
Calculate the percentage of membrane stabilization.
-
IV. Probing Neurological Targets: Receptor Binding Assays
To elucidate the mechanism of action of this compound, particularly if neuroprotective or other CNS effects are observed, receptor binding assays are invaluable. The GABA-A receptor is a key inhibitory neurotransmitter receptor in the CNS and a common target for therapeutic drugs.[13][14]
A. GABA-A Receptor Binding Assay
This assay measures the ability of this compound to displace a radiolabeled ligand that specifically binds to the GABA-A receptor.[15][16]
-
Membrane Preparation:
-
Homogenize rat brains in a sucrose buffer.
-
Perform a series of centrifugation steps to isolate the cell membranes containing the GABA-A receptors.
-
Resuspend the final membrane pellet in a binding buffer.[15]
-
-
Binding Assay:
-
Incubation and Termination:
-
Incubate the plate at 4°C for 45 minutes.[15]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.[15]
-
Calculate the specific binding and determine the IC₅₀ or Kᵢ value for this compound.
-
Caption: Workflow for the GABA-A receptor binding assay.
V. Data Interpretation and Next Steps
The results from these in vitro assays will provide a foundational understanding of the biological activities of this compound.
-
Cytotoxicity data will establish the compound's safety profile and guide dosing in future experiments.
-
Neuroprotection and anti-inflammatory assays will indicate potential therapeutic areas for further investigation.
-
Receptor binding data can begin to elucidate the mechanism of action.
Positive results in these initial screens would warrant further investigation, including more complex in vitro models (e.g., co-cultures, organoids) and eventual in vivo studies to validate these findings.
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Application Notes and Protocols for Cell-Based Assays to Determine 4-Ethyl-2-pyrrolidinone Cytotoxicity
Introduction: The Importance of Cytotoxicity Screening
4-Ethyl-2-pyrrolidinone is a chemical compound with the molecular formula C6H11NO.[1][2][3] While its applications are still under investigation, preliminary safety data indicates that it can be harmful if swallowed and causes serious eye irritation.[1] Therefore, a thorough evaluation of its potential cytotoxicity is a critical step in assessing its safety profile for any future applications.
In vitro cytotoxicity assays are essential tools in the early stages of drug discovery and chemical safety assessment.[4][5] They provide a rapid and cost-effective means to screen compounds for their potential to cause cell damage or death, thereby reducing the reliance on animal testing.[5] These assays measure a variety of cellular parameters, including metabolic activity, cell membrane integrity, and the induction of programmed cell death (apoptosis).[6] This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxicity of this compound.
Selecting the Right Tools: Cell Lines and Assays
Cell Line Selection
The choice of cell line is a critical factor in cytotoxicity testing. Chinese Hamster Ovary (CHO) cells are a robust and widely used mammalian cell line for toxicity screening.[7][8][9][10] Their rapid growth, ease of culture, and relevance to human cell systems make them an excellent choice for initial cytotoxicity assessments.[7][8][11]
A Multi-Parametric Assay Approach
A single cytotoxicity assay provides only a limited view of a compound's effects. Therefore, a multi-parametric approach is recommended to gain a more comprehensive understanding of the cytotoxic mechanisms of this compound. This guide will focus on three well-established assays that measure distinct cellular endpoints:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.[12][13]
-
Lactate Dehydrogenase (LDH) Assay: Assesses cell membrane integrity by measuring the release of a cytosolic enzyme.[14][15]
-
Neutral Red Uptake Assay: Evaluates lysosomal integrity and function.[16][17][18]
The following workflow diagram illustrates the sequential steps for a comprehensive cytotoxicity assessment.
Figure 1: Experimental workflow for assessing the cytotoxicity of this compound.
Detailed Experimental Protocols
General Cell Culture and Cryopreservation
Cell Culture: CHO cells should be cultured in a suitable medium, such as Ham's F-12, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cryopreservation: For long-term storage, cells should be cryopreserved in a freezing medium containing a cryoprotectant like DMSO or glycerol.[19][20] A slow and controlled cooling rate of -1°C to -3°C per minute is crucial for maintaining cell viability.[19][21][22] Frozen cells should be stored below -130°C, ideally in liquid nitrogen.[19][20]
MTT Assay Protocol
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[13][23] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][13] The amount of formazan produced is proportional to the number of metabolically active cells.[6][12]
Procedure:
-
Cell Seeding: Seed CHO cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[24]
-
Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[23]
-
Absorbance Reading: Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[12][23]
LDH Cytotoxicity Assay Protocol
Principle: The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[14] LDH is a stable cytosolic enzyme that is released when the cell membrane is compromised.[25]
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Reading: Measure the absorbance of the resulting formazan product at approximately 490 nm.[14] The amount of color produced is proportional to the amount of LDH released, which indicates the extent of cell damage.[25]
Neutral Red Uptake Assay Protocol
Principle: The neutral red uptake assay is a cell viability test based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[16][26] Non-viable cells are unable to retain the dye.[17][27]
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Neutral Red Incubation: After treatment, incubate the cells with a medium containing neutral red for approximately 2-3 hours.[16][26]
-
Washing and Dye Extraction: Wash the cells to remove any unincorporated dye. Then, extract the dye from the viable cells using a destain solution.[17]
-
Absorbance Reading: Measure the absorbance of the extracted dye at 540 nm.[16][27]
Data Analysis and Interpretation
For each assay, the percentage of cell viability or cytotoxicity should be calculated relative to untreated control cells. The results can be plotted as a dose-response curve to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the measured parameter.
Table 1: Hypothetical IC50 Values for this compound in CHO Cells
| Assay | Endpoint | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MTT | Metabolic Activity | 150 | 110 | 85 |
| LDH | Membrane Integrity | >200 | 180 | 140 |
| Neutral Red | Lysosomal Integrity | 165 | 125 | 95 |
This is example data and does not reflect actual experimental results.
Investigating the Mechanism of Cell Death
If significant cytotoxicity is observed, further assays can be performed to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Figure 2: Potential mechanisms of this compound-induced cell death.
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[28][29][30] Assays that measure the activity of caspases, such as caspase-3 and -7, can provide evidence for apoptosis induction.[28][31] These assays typically use a specific peptide substrate that releases a fluorescent or luminescent signal upon cleavage by an active caspase.[29][31]
Conclusion
This comprehensive guide provides a robust framework for assessing the cytotoxicity of this compound using a panel of well-established cell-based assays. By evaluating multiple cellular endpoints, researchers can obtain a more complete and reliable understanding of the compound's potential toxicity. This information is crucial for making informed decisions regarding the safety and future development of this compound.
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Application Notes and Protocols for High-Throughput Screening of 4-Ethyl-2-pyrrolidinone Libraries
Abstract
High-throughput screening (HTS) is a critical engine in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel bioactive compounds.[1][2][3] This guide provides a comprehensive framework for the design and execution of HTS campaigns focused on libraries derived from the 4-Ethyl-2-pyrrolidinone scaffold. The pyrrolidinone core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates, and is known for its diverse pharmacological activities.[4][5][6] We will delve into the strategic considerations for assay development, detailed experimental protocols for primary and secondary screening, and robust data analysis workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage HTS for the identification of novel hits from pyrrolidinone-based libraries.
Introduction: The Strategic Imperative for Screening Pyrrolidinone Libraries
The pyrrolidinone ring system is a five-membered lactam that serves as a versatile scaffold in medicinal chemistry.[4][5] Its non-planar, sp3-hybridized nature allows for the exploration of three-dimensional chemical space, a key feature for achieving high-affinity and selective interactions with biological targets.[4][6] Derivatives of this scaffold have demonstrated a wide array of biological activities, including nootropic, neuroprotective, and anticonvulsant effects.[3] The strategic rationale for screening libraries based on the this compound core is to leverage this proven chemical framework to discover novel modulators of disease-relevant targets.
High-throughput screening provides the technological means to interrogate large and diverse chemical libraries against specific biological targets in a time and cost-effective manner.[7][8] The integration of automation, miniaturized assays, and sophisticated data analysis allows for the testing of hundreds of thousands of compounds per day.[9][10] This guide will provide a hypothetical, yet scientifically grounded, example of an HTS campaign to identify inhibitors of a therapeutically relevant kinase from a this compound library.
Designing the HTS Campaign: From Target to Assay
A successful HTS campaign is contingent on a well-designed and validated assay. The choice of assay technology is dictated by the biological target and the desired screening outcome.
Hypothetical Target: Cyclin-Dependent Kinase 2 (CDK2)
For the purpose of this guide, we will focus on identifying inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle whose dysregulation is implicated in various cancers. The goal is to identify small molecules from the this compound library that can inhibit the kinase activity of CDK2.
Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF®)
We will employ a Homogeneous Time-Resolved Fluorescence (HTRF®) assay, a robust and sensitive technology well-suited for HTS. This assay measures the phosphorylation of a substrate peptide by CDK2.
-
Mechanism: The assay utilizes two antibodies: one labeled with a Europium cryptate (donor) that binds to the substrate peptide, and another labeled with a second fluorophore (acceptor) that recognizes the phosphorylated form of the substrate. When the substrate is phosphorylated by CDK2, the two antibodies are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur between the donor and acceptor fluorophores upon excitation. The resulting HTRF signal is directly proportional to the extent of substrate phosphorylation.
Library Preparation and Management
The this compound library should be of high purity (typically >90%) and dissolved in a suitable solvent, most commonly dimethyl sulfoxide (DMSO).[11]
-
Storage: Master plates of the library are typically stored at -20°C or -80°C in a low-oxygen, low-humidity environment to prevent degradation.[12]
-
Working Plates: For the screen, "daughter" plates are prepared by diluting the master stock to the desired screening concentration.
Experimental Protocols
The HTS workflow is a multi-stage process, beginning with assay development and culminating in hit confirmation.[13]
Assay Development and Miniaturization
The initial bench-top assay must be adapted and optimized for a high-throughput format, typically in 384- or 1536-well plates.[2][10]
Protocol 1: Assay Miniaturization and Optimization
-
Reagent Titration: Systematically vary the concentrations of CDK2 enzyme, substrate peptide, and ATP to determine the optimal concentrations that yield a robust signal with minimal reagent consumption.
-
DMSO Tolerance: Evaluate the effect of DMSO concentration on assay performance to ensure that the final screening concentration of the compound library (typically 0.1% to 1% DMSO) does not interfere with the assay.
-
Incubation Times: Optimize the incubation times for the kinase reaction and the detection step to achieve a stable and reproducible signal.
-
Z'-Factor Determination: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
-
Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
-
Where σ_p and μ_p are the standard deviation and mean of the positive control (e.g., no inhibitor), and σ_n and μ_n are the standard deviation and mean of the negative control (e.g., a known CDK2 inhibitor).
-
-
Primary Screen
The primary screen involves testing every compound in the library at a single concentration to identify "hits."
Protocol 2: Primary HTS of the this compound Library
-
Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library plates into the 384-well assay plates.
-
Reagent Addition: Add the CDK2 enzyme, substrate peptide, and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plates at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Add the HTRF detection reagents (donor and acceptor antibodies).
-
Signal Reading: After a further incubation period (e.g., 60 minutes), read the plates on an HTRF-compatible plate reader.
Data Analysis and Hit Selection
The raw data from the primary screen is analyzed to identify compounds that exhibit significant inhibition of CDK2 activity.
-
Normalization: Data is typically normalized to the positive and negative controls on each plate to account for plate-to-plate variability.
-
Hit Criteria: A "hit" is defined as a compound that causes a statistically significant reduction in the assay signal, for example, a Z-score of <-3 or >50% inhibition.
Hit Confirmation and Secondary Assays
Hits from the primary screen must be confirmed and further characterized through a series of secondary assays.
Protocol 3: Hit Confirmation and Potency Determination
-
Re-testing of Primary Hits: The initial hits are re-tested under the same conditions as the primary screen to eliminate false positives.
-
Dose-Response Curves: Confirmed hits are then tested over a range of concentrations (typically an 8- or 10-point dose-response curve) to determine their potency (IC50 value).
-
Orthogonal Assays: To rule out assay artifacts, hits should be tested in an alternative assay format that measures the same biological endpoint but with a different detection technology (e.g., a luminescence-based kinase assay).
-
Selectivity Profiling: Promising hits should be tested against a panel of related kinases to assess their selectivity.
Data Presentation and Visualization
Tabulated Data
Table 1: HTS Assay Parameters
| Parameter | Optimized Value |
| Plate Format | 384-well |
| Assay Volume | 20 µL |
| CDK2 Concentration | 5 nM |
| Substrate Peptide | 100 nM |
| ATP Concentration | 10 µM |
| Compound Concentration | 10 µM |
| DMSO Concentration | 0.5% |
| Z'-Factor | 0.85 |
Workflow and Pathway Diagrams
Caption: High-Throughput Screening Workflow.
Caption: CDK2 Inhibition Assay Principle.
Conclusion
This application note provides a detailed, albeit illustrative, guide to conducting a high-throughput screening campaign with a this compound library. The principles of robust assay design, meticulous execution, and rigorous data analysis are paramount to the success of any HTS campaign. By following these guidelines, researchers can effectively leverage the power of HTS to identify novel chemical matter for their drug discovery programs. The versatility of the pyrrolidinone scaffold ensures its continued importance in the quest for new therapeutics.[4][14]
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Application Note & Protocol: 4-Ethyl-2-pyrrolidinone as a High-Performance Solvent in Modern Organic Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 4-Ethyl-2-pyrrolidinone (CAS: 41819-75-4) as a versatile, high-performance polar aprotic solvent in organic synthesis. We delve into its physicochemical properties, key applications, and provide a detailed, field-proven protocol for its use in a representative Palladium-catalyzed cross-coupling reaction. This guide emphasizes the rationale behind experimental choices, ensuring both scientific integrity and practical utility.
Introduction: A Modern Solvent for Demanding Chemistries
The pyrrolidone scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique biological activity and versatile chemical properties.[1] Within the solvent class, N-alkyl-2-pyrrolidones like N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP) are recognized as powerful, highly polar aprotic solvents.[2][3] They are lauded for their ability to dissolve a wide range of organic and inorganic compounds, making them indispensable in applications from polymer synthesis to pharmaceutical manufacturing.[4][5][6]
However, increasing regulatory scrutiny over the toxicological profile of NMP has catalyzed a search for safer, effective alternatives.[7][8] this compound, a structural isomer of NEP, emerges as a compelling candidate. It retains the favorable characteristics of the pyrrolidone class—high polarity, excellent chemical stability, and broad solvency—while offering a distinct profile for consideration in modern synthetic applications.[9][10] This guide serves to equip the modern chemist with the foundational knowledge and practical protocols to effectively integrate this compound into their synthetic workflows.
Physicochemical & Safety Profile
A thorough understanding of a solvent's properties is paramount to its effective and safe implementation. This compound is a colorless liquid characterized by a five-membered lactam ring structure, which imparts its high polarity and solvency power.[4]
| Property | Value | Source |
| CAS Number | 41819-75-4 | [11][12] |
| Molecular Formula | C₆H₁₁NO | [11][12] |
| Molecular Weight | 113.16 g/mol | [11][12] |
| Boiling Point | 250.9 °C at 760 mmHg | [12] |
| Density | 0.952 g/cm³ | [12] |
| Appearance | Solid (may be liquid depending on purity/temp) | |
| Solubility | Miscible with water and most organic solvents | [9] |
Safety & Handling Summary: According to GHS classifications, this compound is harmful if swallowed and causes serious eye irritation.[11] It may also cause skin and respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[15][16] Avoid contact with skin, eyes, and clothing.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[15][16]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Core Applications in Organic Synthesis
The high polarity and aprotic nature of this compound make it an excellent medium for reactions that involve polar or charged intermediates and require a non-protic environment. Its properties are particularly valuable in the following areas:
-
Palladium-Catalyzed Cross-Coupling Reactions: Solvents are critical in Pd-catalyzed reactions, influencing catalyst stability, solubility of reagents, and reaction kinetics.[17] Polar aprotic solvents like substituted pyrrolidones are known to be effective in these transformations, including Suzuki, Heck, and Buchwald-Hartwig couplings, by stabilizing the charged catalytic species and promoting high reaction yields.[8][18][19]
-
Polymerization Reactions: As a solvent for polymerization, this compound can effectively dissolve monomers and the resulting polymers, facilitating uniform reaction conditions.[9] It is particularly suited for the synthesis of high-performance polymers like polyimides and polyurethanes.[20] Its high boiling point allows for reactions to be conducted at elevated temperatures, which is often necessary to achieve high molecular weight polymers.
-
Nucleophilic Substitution Reactions: In S_N2 reactions, polar aprotic solvents are known to significantly accelerate reaction rates by solvating the cation while leaving the nucleophile relatively "bare" and more reactive. This compound serves as an excellent medium for such transformations.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a detailed protocol for a representative Suzuki-Miyaura reaction. This protocol is a self-validating system designed for reproducibility and success.
Reaction: Coupling of 4-Bromoanisole with Phenylboronic Acid.
Causality and Rationale:
-
Solvent Choice: this compound is chosen for its ability to fully dissolve the aryl halide, boronic acid, and base, ensuring a homogeneous reaction mixture. Its high polarity can help stabilize the palladium catalytic intermediates, potentially leading to higher efficiency and yields.[10]
-
Catalyst System: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. It is effective without the need for additional phosphine ligands.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to facilitate the crucial transmetalation step of the catalytic cycle. It is less aggressive than hydroxide bases, minimizing potential side reactions.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (Nitrogen or Argon) because the active Pd(0) catalytic species is sensitive to oxidation by atmospheric oxygen, which would lead to catalyst deactivation.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| 4-Bromoanisole | 187.04 | 187 mg | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 23 mg | 0.02 |
| K₂CO₃ (anhydrous) | 138.21 | 276 mg | 2.0 |
| This compound | 113.16 | 5 mL | - |
Step-by-Step Protocol:
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Addition of Catalyst and Solvent: Under a positive flow of nitrogen, quickly add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol). Following the catalyst addition, add 5 mL of this compound via syringe.
-
Reaction Execution: Lower the flask into a preheated oil bath set to 90 °C. Allow the reaction to stir vigorously at this temperature.
-
Monitoring the Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 4-12 hours.
-
Workup Procedure:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with 20 mL of ethyl acetate and 20 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.
-
Combine the organic extracts and wash with 20 mL of brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methoxybiphenyl.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for setting up an organic reaction using this compound under inert conditions.
Caption: General workflow for an inert atmosphere organic reaction.
Conclusion
This compound represents a valuable addition to the chemist's toolkit of polar aprotic solvents. Its strong solvency, high boiling point, and chemical stability make it an excellent choice for a variety of challenging organic transformations, including palladium-catalyzed cross-couplings and polymerization reactions. As the chemical industry continues to evolve towards safer and more sustainable practices, solvents like this compound will play an increasingly important role in enabling the synthesis of complex molecules in both academic and industrial settings.
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Al-Mokahal, M. H., et al. (2023). The alkoxy radical polymerization of N-vinylpyrrolidone in organic solvents: theoretical insight into the mechanism and kinetics. NIH. Retrieved from [Link]
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Application Notes: 4-Ethyl-2-pyrrolidinone as a Strategic Building Block for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolidinone Core and the Significance of C4-Substitution
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. Its prevalence is due to its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile synthetic handle. Within this class, 4-substituted pyrrolidinones have emerged as particularly valuable building blocks, especially in the development of central nervous system (CNS) agents.
Systematic investigation into the structure-activity relationships (SAR) of pyrrolidinone-based therapeutics revealed a critical insight: substitution at the 4-position of the lactam ring with small, hydrophobic groups can significantly enhance both in vitro and in vivo potency.[1][2][3] This discovery shifted synthetic focus towards chiral building blocks like 4-Ethyl-2-pyrrolidinone, which offers a strategically positioned ethyl group on a stereogenic center, allowing for precise molecular architecture in drug design.
This guide provides an in-depth look at the application of this compound in pharmaceutical synthesis, focusing on its role in creating advanced antiepileptic drugs (AEDs) and providing detailed protocols for its synthetic manipulation.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental for reaction design and safety.
| Property | Value | Reference(s) |
| CAS Number | 41819-75-4 | [4][5][6] |
| Molecular Formula | C₆H₁₁NO | [4][5][6] |
| Molecular Weight | 113.16 g/mol | [4][5][6] |
| Appearance | Solid | [6] |
| IUPAC Name | 4-ethylpyrrolidin-2-one | [4] |
| SMILES | CCC1CC(=O)NC1 | [7] |
| InChIKey | ZBCUGJNJBOSHIA-UHFFFAOYSA-N | [6] |
Application Showcase: Evolution of Racetam Antiepileptics
The most prominent application of 4-substituted pyrrolidinones is in the synthesis of the "racetam" class of AEDs. The evolution from Levetiracetam to Brivaracetam provides a compelling case study on the importance of the 4-position substituent.
The Levetiracetam Precedent and the C4-Hypothesis
Levetiracetam (Keppra®), chemically (S)-α-ethyl-2-oxo-pyrrolidine acetamide, is a highly successful second-generation AED.[2][3] Its mechanism involves binding to the synaptic vesicle glycoprotein 2A (SV2A), modulating neurotransmitter release.[8][9] While Levetiracetam itself is unsubstituted at the C4 position, subsequent research aimed at improving its potency and binding affinity led to a key discovery: adding a small alkyl group at the C4 position dramatically increased efficacy.[1][2][3] This finding established the C4-substituted pyrrolidinone core as a superior template for next-generation SV2A ligands.
Brivaracetam: A Case Study in C4-Substitution
Brivaracetam (Briviact®) is a direct successor to Levetiracetam and incorporates a 4-propyl group, validating the C4-substitution strategy. It binds to the same SV2A target but with a 15- to 30-fold higher affinity than Levetiracetam, translating to greater potency.[8][9][10] The synthesis of Brivaracetam and its analogs relies on the stereoselective preparation of a (4R)-4-alkyl-2-pyrrolidinone core, making building blocks like (4R)-4-ethyl-2-pyrrolidinone conceptually and synthetically vital.
The overall synthetic logic for these advanced racetams is illustrated below.
Caption: General synthetic workflow for C4-substituted racetam APIs.
Synthetic Strategies and Protocols
The utility of this compound hinges on two key transformations: the stereoselective synthesis of the chiral core itself and its subsequent, selective N-alkylation.
Protocol 1: Stereoselective Synthesis of (4R)-4-Ethyl-2-pyrrolidinone (Conceptual)
Achieving the correct stereochemistry at the C4 position is paramount for biological activity. Numerous stereoselective methods exist; this protocol outlines a conceptual approach based on a Michael addition followed by reductive cyclization, a common strategy in the literature.
Objective: To synthesize the chiral this compound core from acyclic precursors.
Causality Behind Experimental Choices:
-
Michael Addition: This reaction is ideal for forming the C-C bond at the future C4 position. Using a chiral catalyst or auxiliary ensures the ethyl group is added with the correct stereochemistry.
-
Nitro Group as a Masked Amine: The nitro group is an excellent electron-withdrawing group to facilitate the Michael addition. It can then be readily reduced to the primary amine required for the subsequent lactam ring formation.
-
Reductive Cyclization: Conditions like catalytic hydrogenation (e.g., using Raney Nickel) can simultaneously reduce the nitro group and the ester to facilitate spontaneous intramolecular amidation, forming the stable pyrrolidinone ring.
Step-by-Step Methodology:
-
Asymmetric Michael Addition:
-
In a nitrogen-flushed flask, dissolve ethyl (E)-but-2-enoate (1.0 equiv.) and a suitable chiral catalyst (e.g., a proline-derived organocatalyst) in an anhydrous solvent like toluene.
-
Cool the mixture to 0 °C.
-
Add nitroethane (1.2 equiv.) dropwise.
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC or GC-MS until the starting ester is consumed.
-
Upon completion, quench the reaction and perform an aqueous workup. Purify the resulting chiral nitro ester via column chromatography.
-
-
Reductive Cyclization:
-
Charge a high-pressure reactor (Parr hydrogenator) with the purified nitro ester (1.0 equiv.) dissolved in methanol.
-
Carefully add a slurry of Raney Nickel (approx. 10% w/w) to the solution.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 psi).
-
Heat the reaction to 40-50 °C and stir vigorously for 12-24 hours.
-
After cooling and venting, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude (4R)-4-ethyl-2-pyrrolidinone. Further purification can be achieved by distillation or recrystallization.
-
Protocol 2: Selective N-Alkylation of this compound
The nitrogen atom of the pyrrolidinone anion is an ambident nucleophile, meaning alkylation can occur at either the nitrogen (desired) or the oxygen (undesired). Reaction conditions must be carefully chosen to favor N-alkylation.
Objective: To selectively attach an alkyl group to the nitrogen atom of the this compound ring.
Causality Behind Experimental Choices:
-
Base and Solvent: A strong, non-nucleophilic base like sodium hydride (NaH) is used to completely deprotonate the lactam.[11] A polar aprotic solvent like anhydrous DMF or THF is chosen because it solvates the sodium cation, leaving a "naked" and highly reactive pyrrolidinone anion, which favors attack through the more nucleophilic nitrogen atom.[11][12]
-
Alkylating Agent: "Soft" electrophiles, such as alkyl iodides or bromides, preferentially react at the "softer" nitrogen atom over the "harder" oxygen atom, according to Hard-Soft Acid-Base (HSAB) theory.[11]
-
Temperature Control: The initial deprotonation and subsequent alkylation are performed at 0 °C to control the reaction rate, minimize side reactions like polymerization, and enhance selectivity.[11][12]
Caption: Competing N- vs. O-alkylation pathways.
Step-by-Step Methodology:
-
Preparation of Sodium Hydride:
-
In a flame-dried, two-necked round-bottom flask under an inert argon atmosphere, weigh the required amount of sodium hydride (60% dispersion in mineral oil, 1.2 equiv.).
-
Wash the NaH dispersion three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane each time. This step is critical for reactivity.
-
-
Deprotonation:
-
Add anhydrous DMF to the washed NaH to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. The formation of the sodium salt should result in a clear solution.
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (e.g., (S)-2-bromobutane for a model reaction, 1.1 equiv.) dropwise via syringe, ensuring the temperature does not rise above 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N-alkylated this compound.
-
| Alkylating Agent | Base | Solvent | Temperature (°C) | Predominant Product | Rationale/Reference |
| Methyl Iodide | NaH | THF | 25 | N-Alkylation | Strong base, soft electrophile.[11] |
| Dimethyl Sulfate | NaH | THF | 25 | Mixture of N and O | Harder electrophile increases O-alkylation.[11] |
| Benzyl Bromide | K₂CO₃ | DMF | 145 | N-Alkylation | Weaker base requires heat; still favors N.[13] |
Conclusion
This compound is a high-value chiral building block whose strategic importance has been validated by the successful development of next-generation pharmaceuticals. Its utility is most evident in the synthesis of potent antiepileptic agents like Brivaracetam, where the C4-ethyl group is key to enhancing binding affinity and clinical efficacy. Mastery of its stereoselective synthesis and the regioselective control of its N-alkylation are critical skills for medicinal chemists aiming to leverage this powerful scaffold in drug discovery programs targeting the CNS and beyond.
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Application Notes and Protocols for Pharmacokinetic Studies of 4-Ethyl-2-pyrrolidinone in Rodents
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting pharmacokinetic (PK) studies of 4-Ethyl-2-pyrrolidinone in rodent models. This document outlines the scientific rationale behind the experimental design, detailed step-by-step protocols for in-vivo studies and bioanalytical method validation, and guidance on data interpretation.
Introduction: The Rationale for Pharmacokinetic Profiling of this compound
This compound, a substituted pyrrolidone, belongs to a class of compounds with diverse biological activities, making it a subject of interest in drug discovery and development.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this molecule is fundamental to evaluating its therapeutic potential and safety profile. Pharmacokinetic studies in rodent models, such as rats and mice, are a critical first step in preclinical development.[2][3] These studies provide essential data to inform dose selection for efficacy and toxicology studies, predict human pharmacokinetics, and identify potential drug-drug interactions.[2]
A study on the related compound, N-methyl-2-pyrrolidone (NMP), has shown that it is readily absorbed and primarily excreted in the urine as metabolites.[4][5] Specifically, research on N-ethyl-2-pyrrolidone (NEP) in rats has identified key metabolites such as 5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) and 2-hydroxy-N-ethylsuccinimide (2-HESI).[6][7] The time to reach maximum plasma concentration (Tmax) for NEP was found to be approximately 1 hour, while its metabolites peaked at 4 and 8 hours, respectively.[6][7] This highlights the importance of characterizing both the parent compound and its major metabolites in pharmacokinetic assessments.
This guide will provide a robust framework for designing and executing these crucial studies, ensuring the generation of high-quality, reproducible data in line with regulatory expectations.
Pre-Study Considerations and Experimental Design
A well-designed pharmacokinetic study is essential for generating meaningful data. Key considerations include the selection of the appropriate animal model, determination of the route of administration, and establishment of a suitable blood sampling schedule.
Animal Model Selection: Sprague-Dawley rats are a commonly used model for pharmacokinetic studies due to their larger size, which facilitates serial blood sampling, and their well-characterized physiology. Mice can also be utilized, particularly when employing microsampling techniques.[8][9]
Route of Administration: The intended clinical route of administration should be considered. Oral (PO) and intravenous (IV) routes are typically evaluated to determine oral bioavailability.
Dosing: The dose levels should be selected based on available efficacy and toxicology data. A typical study might include a single dose level administered to multiple animals.
Blood Sampling Schedule: The sampling time points should be designed to adequately capture the absorption, distribution, and elimination phases of the drug. A typical schedule for an oral dose might include pre-dose, and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[10]
In-Vivo Study Protocol: Pharmacokinetics of this compound in Rats
This protocol details the steps for conducting a pharmacokinetic study of this compound in Sprague-Dawley rats following a single oral dose.
3.1 Materials and Reagents
-
This compound (analytical grade)
-
Vehicle for dosing (e.g., 0.5% methylcellulose in water)
-
Sprague-Dawley rats (male, 250-300 g)
-
Oral gavage needles
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Anesthetic (e.g., isoflurane) for terminal procedures if applicable
-
Centrifuge
-
Pipettes and tips
-
Freezer (-80°C)
3.2 Animal Handling and Dosing
-
Acclimate animals for at least 3 days prior to the study with free access to food and water.
-
Fast animals overnight (approximately 12 hours) before dosing, with water available ad libitum.
-
On the day of the study, weigh each animal to determine the precise dosing volume.
-
Prepare the dosing formulation of this compound in the selected vehicle at the desired concentration.
-
Administer the dose via oral gavage. Record the exact time of dosing for each animal.
3.3 Blood Sample Collection
Several methods can be used for blood collection in rats, including from the tail vein, saphenous vein, or via a jugular vein cannula.[11][12][13][14] The use of microsampling techniques is encouraged to minimize animal stress and reduce the total blood volume collected.[11][15]
Example Protocol using Saphenous Vein Sampling:
-
At each designated time point, restrain the rat.
-
Shave the area over the lateral saphenous vein on the hind leg.
-
Apply gentle pressure to the upper thigh to visualize the vein.
-
Puncture the vein with a 25-gauge needle.
-
Collect approximately 100-200 µL of blood into a K2-EDTA coated microcentrifuge tube.[11]
-
Apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.
-
Process the blood samples by centrifuging at 4°C for 10 minutes at 2000 x g to separate the plasma.
-
Transfer the plasma to a clean, labeled tube and store at -80°C until analysis.
3.4 Experimental Workflow Diagram
Caption: Workflow for a rodent pharmacokinetic study.
Bioanalytical Method Validation
A robust and validated bioanalytical method is paramount for obtaining reliable pharmacokinetic data. The method should be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guidance.[16][17][18][19][20] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.[21][22]
4.1 Key Validation Parameters
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Accuracy and Precision: The closeness of the determined values to the true value (accuracy) and the reproducibility of the measurements (precision).
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range should be established that covers the expected concentrations in the study samples.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
4.2 Example Bioanalytical Protocol Outline
-
Sample Preparation: A protein precipitation or liquid-liquid extraction method is typically used to extract this compound and its metabolites from plasma samples. An internal standard (ideally a stable isotope-labeled version of the analyte) should be added at the beginning of the extraction process.
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable C18 reversed-phase column for separation.
-
Mobile Phase: A gradient of water and acetonitrile or methanol with a modifier like formic acid is commonly used.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its metabolites need to be optimized.
-
-
Data Analysis: Quantify the analyte concentrations in the study samples using the validated calibration curve.
Data Analysis and Interpretation
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
5.1 Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL/F | Apparent total body clearance (for oral administration) |
| Vz/F | Apparent volume of distribution (for oral administration) |
| F% | Absolute oral bioavailability (requires IV data) |
5.2 Proposed Metabolic Pathway of this compound
Based on the metabolism of similar compounds like N-ethyl-2-pyrrolidone, the following metabolic pathway can be proposed for this compound.[6][7]
Caption: Proposed metabolic pathway for this compound.
Conclusion
This document provides a comprehensive framework for conducting pharmacokinetic studies of this compound in rodents. By following these guidelines and protocols, researchers can generate high-quality data to support the advancement of new chemical entities through the drug development pipeline. Adherence to sound scientific principles and regulatory guidelines is crucial for the successful characterization of a compound's pharmacokinetic profile.
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Investigating the neuroprotective effects of 4-Ethyl-2-pyrrolidinone
Causality and Rationale: While in vitro models are excellent for screening and mechanistic studies, they cannot replicate the complexity of a living organism, which includes the blood-brain barrier, systemic metabolism, and complex neuronal circuits. [17][18]In vivo testing is a mandatory step in drug development. A logical progression involves starting with an acute, pharmacologically induced model before moving to a more complex and resource-intensive chronic transgenic model. [19][20]
Acute Model: Scopolamine-Induced Cognitive Impairment in Mice
Rationale: Scopolamine is a muscarinic receptor antagonist that induces a transient cognitive deficit, mimicking aspects of Alzheimer's disease, including cholinergic dysfunction and increased oxidative stress. [12][13]This model is ideal for initial in vivo screening as it is rapid, reproducible, and allows for the assessment of both cognitive and biochemical endpoints.
Experimental Design Outline:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: House animals for at least one week before the experiment.
-
Treatment Groups:
-
Vehicle + Saline
-
Vehicle + Scopolamine
-
This compound (at various doses) + Scopolamine
-
Positive Control (e.g., Donepezil) + Scopolamine
-
-
Procedure:
-
Administer the compound or vehicle (e.g., via intraperitoneal injection) 60 minutes before the behavioral task.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the task.
-
-
Behavioral Assessment: Evaluate learning and memory using a task like the Morris Water Maze or Y-Maze. [12]6. Biochemical Analysis: After behavioral testing, sacrifice the animals and harvest brain tissue (hippocampus and cortex). Analyze tissue homogenates for key biomarkers:
Chronic Model: Transgenic Mouse Model of Neurodegeneration
Rationale: If the compound shows efficacy in an acute model, the next step is to test it in a model that more closely recapitulates the progressive pathology of a human neurodegenerative disease, such as an APP/PS1 or 5XFAD mouse model for Alzheimer's disease. [14][15][16]This allows for the evaluation of the compound's ability to modify disease progression over time.
Experimental Design Outline:
-
Animals: Aged transgenic mice (e.g., 9-12 month old 5XFAD mice) and wild-type littermates.
-
Treatment: Chronic administration of this compound or vehicle via drinking water, osmotic mini-pumps, or daily injections for a period of 1-3 months.
-
Endpoints:
-
Longitudinal Behavioral Testing: Assess cognitive function at baseline and at the end of the treatment period.
-
Histopathology: Analyze brain sections for pathological hallmarks, such as amyloid plaque load (using Thioflavin S or antibody staining) and neuroinflammation (Iba1 for microglia, GFAP for astrocytes).
-
Biochemical Analysis: Measure levels of soluble and insoluble Aβ peptides via ELISA.
-
Summary and Future Directions
This document outlines a systematic, multi-tiered approach to characterize the potential neuroprotective effects of this compound. The proposed workflow progresses logically from high-throughput in vitro screening to detailed mechanistic studies focusing on oxidative stress, mitochondrial health, and apoptosis, and culminates in a framework for validation in clinically relevant in vivo models. Positive results from this comprehensive evaluation would provide a strong rationale for advancing this compound as a candidate for further preclinical development in the treatment of neurodegenerative diseases.
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Application Notes & Protocols: Investigating 4-Ethyl-2-pyrrolidinone for Cognitive Enhancement
Abstract: The pyrrolidinone class of compounds, famously initiated by the synthesis of Piracetam, has long been a focal point in the quest for cognitive enhancers, or nootropics.[1] These agents are investigated for their potential to improve memory, learning, and overall cognitive function, particularly in contexts of neurological impairment but increasingly for healthy individuals.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 4-Ethyl-2-pyrrolidinone, a novel pyrrolidinone derivative, as a potential cognitive-enhancing agent. We present detailed protocols for behavioral, electrophysiological, and molecular assays designed to rigorously assess its efficacy and elucidate its underlying mechanisms of action.
Introduction to this compound
This compound (C₆H₁₁NO) is a derivative of the 2-pyrrolidinone heterocyclic lactam structure.[3][4] Its structural similarity to established nootropics like Piracetam suggests it may share a similar pharmacological profile.[1] While Piracetam's exact mechanism remains multifaceted, it is believed to modulate membrane fluidity and influence neurotransmitter systems, including the cholinergic and glutamatergic pathways, which are critical for learning and memory.[1] Specifically, some pyrrolidinone derivatives have been shown to positively modulate AMPA-type glutamate receptors, enhancing synaptic transmission.[5]
The primary hypothesis for this compound is that it acts as a positive modulator of synaptic plasticity, the cellular basis for learning and memory.[6] This guide outlines the necessary experimental frameworks to test this hypothesis, moving from whole-organism behavioral outcomes to the cellular and molecular underpinnings of cognitive function.
Chemical Profile: this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁NO | |
| Molecular Weight | 113.16 g/mol | |
| CAS Number | 41819-75-4 | |
| Appearance | Solid |
| Safety | Causes serious eye irritation. Harmful if swallowed. | |
Behavioral Assays for Cognitive Assessment in Rodent Models
Behavioral testing is the cornerstone of evaluating a compound's effect on cognition. The following protocols are designed to assess different facets of learning and memory. It is crucial to implement proper experimental design, including randomization, blinding of experimenters, and appropriate control groups (vehicle, and potentially a positive control like Piracetam or Aniracetam).[7]
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a robust and reliable test for assessing hippocampal-dependent spatial navigation and reference memory in rodents.[8][9]
Principle: The test leverages the animal's natural aversion to water, requiring it to learn the location of a hidden escape platform using distal visual cues in the room.[8][9] Improved performance (reduced latency to find the platform) over several trials indicates learning, while memory is assessed in a "probe trial" where the platform is removed.[8]
Figure 1: Experimental workflow for the Morris Water Maze test.
Protocol: Morris Water Maze
-
Apparatus: A circular pool (~1.5 m diameter) filled with water (24-25°C) made opaque with non-toxic white paint.[10] A submerged platform (10-15 cm diameter) is placed 1 cm below the water's surface in one quadrant.[11][12] The pool should be surrounded by various prominent, stationary visual cues.
-
Habituation (Day 0): Allow each mouse to swim freely in the pool for 60 seconds without the platform to acclimate.
-
Drug Administration: Administer this compound (or vehicle) via the chosen route (e.g., intraperitoneal injection) 30-60 minutes prior to the first trial each day. A dose-response study should be conducted first to determine the optimal dose.
-
Acquisition Phase (Days 1-4):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four semi-random start positions.[8]
-
Allow the mouse to search for the hidden platform for a maximum of 90 seconds.[11][12]
-
If the mouse fails to find the platform, gently guide it there and allow it to remain on the platform for 20-30 seconds.[11]
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 5):
-
24 hours after the final acquisition trial, remove the platform from the pool.[8][11]
-
Place the mouse in the pool from a novel start position and allow it to swim for 60-90 seconds.[11][12]
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis:
-
Acquisition: Compare the learning curves (mean escape latency vs. day) between the treated and vehicle groups using a two-way repeated measures ANOVA.
-
Probe Trial: Compare the percentage of time spent in the target quadrant between groups using a one-way ANOVA or t-test. A significant preference for the target quadrant over others indicates robust spatial memory.
-
Passive Avoidance Test for Fear-Associated Memory
This test assesses a form of associative learning and memory based on fear conditioning.[13][14]
Principle: Rodents naturally prefer dark environments. The test involves placing the animal in a brightly lit compartment connected to a dark one. Upon entering the dark compartment, the animal receives a mild, aversive stimulus (foot shock). Memory is assessed by measuring the latency to re-enter the dark compartment 24 hours later; a longer latency indicates successful memory of the aversive event.[13][15]
Protocol: Passive Avoidance
-
Apparatus: A two-compartment box with one illuminated (light) and one dark compartment, connected by a guillotine door. The floor of the dark compartment is a grid capable of delivering a mild electric shock.[13]
-
Training (Day 1):
-
Administer this compound (or vehicle) 30-60 minutes prior to training.
-
Place the mouse in the light compartment, facing away from the door.
-
After a 10-second acclimation, the door opens. When the mouse enters the dark compartment with all four paws, the door closes, and a brief foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.[15][16]
-
Record the initial latency to enter the dark compartment.
-
Return the animal to its home cage.
-
-
Testing (Day 2):
-
24 hours later, place the mouse back into the light compartment. No drug is administered on this day.
-
The door opens after 10 seconds.
-
Record the step-through latency (time to enter the dark compartment), up to a maximum of 300-600 seconds. No shock is delivered.
-
-
Data Analysis: Compare the step-through latencies on the testing day between the treated and vehicle groups using a Mann-Whitney U test (as the data is often not normally distributed). A significantly longer latency in the treated group suggests an enhancement of memory consolidation.
Neurobiological Mechanism: Synaptic Plasticity
To move beyond behavioral outcomes and understand how this compound might work, we must investigate its effects on the cellular mechanisms of memory, such as Long-Term Potentiation (LTP).[6][17]
Ex Vivo Hippocampal Slice Electrophysiology and LTP
LTP is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a key neural correlate of learning and memory.[6][17][18]
Principle: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the dendrites of CA1 pyramidal neurons in acute hippocampal slices in response to stimulation of the Schaffer collateral pathway. A high-frequency stimulation (HFS) tetanus is applied to induce LTP, which is observed as a sustained increase in the fEPSP slope.[18] The test compound can be perfused onto the slice to determine its effect on baseline synaptic transmission and on the magnitude and stability of LTP.
Figure 2: Workflow for ex vivo hippocampal LTP recordings.
Protocol: Ex Vivo LTP
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., C57BL/6 mouse or Wistar rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Cut 350-400 µm thick coronal or horizontal slices containing the hippocampus using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
-
Recording:
-
Transfer a single slice to a submersion-type recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Establish a stable baseline of fEPSPs by stimulating at a low frequency (e.g., 0.05 Hz) for 20-30 minutes.
-
-
LTP Induction and Drug Application:
-
Switch to aCSF containing either vehicle or a specific concentration of this compound and perfuse for 20 minutes while continuing baseline recording.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP for each time point.
-
Normalize all data to the average slope during the pre-HFS baseline period.
-
Compare the magnitude of potentiation (average fEPSP slope from 50-60 minutes post-HFS) between the vehicle and drug-treated groups using a t-test or ANOVA. An increased magnitude of LTP in the presence of this compound would strongly support a role in enhancing synaptic plasticity.
-
Molecular Correlates of Neuroplasticity
Enhanced cognitive function and synaptic plasticity are ultimately driven by changes in gene expression and protein synthesis.[19] Following behavioral or electrophysiological experiments, brain tissue (especially the hippocampus) can be analyzed to investigate molecular changes.
Key Molecular Targets:
-
Brain-Derived Neurotrophic Factor (BDNF): A key protein involved in promoting the survival, differentiation, and plasticity of neurons.
-
cAMP response element-binding protein (CREB): A transcription factor crucial for the long-term changes in gene expression required for memory consolidation.
-
Immediate Early Genes (e.g., c-Fos, Arc): These genes are rapidly transcribed in response to neuronal activity and are often used as markers for activity-dependent plasticity.
Recommended Techniques:
-
Western Blotting: To quantify changes in the protein levels of BDNF, phosphorylated CREB (the active form), and other plasticity-related proteins.
-
Quantitative PCR (qPCR): To measure changes in the mRNA levels of genes like Bdnf, c-Fos, and Arc.[19]
-
Immunohistochemistry: To visualize the expression and localization of these proteins within specific hippocampal subfields, providing anatomical context to the molecular changes.[20]
Summary and Future Directions
This guide provides a multi-tiered framework for the preclinical evaluation of this compound as a cognitive enhancer. A positive result, such as improved performance in the Morris Water Maze, should be corroborated by evidence of enhanced synaptic plasticity (increased LTP) and corresponding changes in key molecular markers like BDNF and pCREB. This integrated approach, from behavior to molecules, ensures a rigorous and comprehensive assessment of the compound's nootropic potential.
Future studies should aim to further define the specific receptor targets of this compound, investigate its effects in models of cognitive impairment (e.g., aging or neurodegenerative disease models), and conduct thorough safety and toxicology profiling.
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Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]
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Tucker, L. B., et al. (2018). Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. Bio-protocol, 8(18), e3011. [Link]
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Janus, C. (2004). Cued and Reference memory versions of Morris Water maze tests. Supplementary methods. [Link]
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Ma, T., et al. (2023). Advances in the Electrophysiological Recordings of Long-Term Potentiation. International Journal of Molecular Sciences, 24(8), 7208. [Link]
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Ugo Basile. (n.d.). Passive Avoidance Set-Up Cat. No. 40550 - instruction manual. Ugo Basile. [Link]
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San Diego Instruments. (2022). What is a Passive Avoidance Test? San Diego Instruments. [Link]
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Kirk, I. J. (2022). Human EEG and the mechanisms of memory: investigating long-term potentiation (LTP) in sensory-evoked potentials. Journal of Neurophysiology, 127(5), 1334-1343. [Link]
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ResearchGate. (n.d.). The most commonly used memory behavioral tests in rodents. ResearchGate. [Link]
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Gonzalez-Romo, D., et al. (2017). Methods for the analysis of neuronal plasticity and brain connectivity during neurological recovery. Neural regeneration research, 12(4), 537–542. [Link]
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StudySmarter. (2024). Molecular Neuroscience Techniques. StudySmarter. [Link]
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Fitzjohn, S. M., et al. (2001). An electrophysiological characterisation of long-term potentiation in cultured dissociated hippocampal neurones. Neuropharmacology, 41(6), 693–699. [Link]
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ResearchGate. (n.d.). Electrophysiology analysis of long-term potentiation (LTP). The slope... ResearchGate. [Link]
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Madroñal, N., et al. (2016). Transsynaptic Long-Term Potentiation in the Hippocampus of Behaving Mice. Frontiers in Cellular Neuroscience, 10, 246. [Link]
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Redmer, R., et al. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (120), 55218. [Link]
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Lietz, M. (2024). Neuroplasticity and Psychedelics: From Molecular Mechanisms to Applied Interventions. YouTube. [Link]
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Ghasemi-Dashkhasane, E., et al. (2023). Cognitive- and memory-enhancing effects of Augmentin in Alzheimer's rats through regulation of gene expression and neuronal cell apoptosis. Frontiers in Pharmacology, 14, 1111979. [Link]
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Mihara, K., et al. (1993). Biotransformation of a new pyrrolidinone cognition-enhancing agent: isolation and identification of metabolites in human urine. Xenobiotica, 23(1), 57–69. [Link]
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Corazza, O., et al. (2023). The Dark Side of “Smart Drugs”: Cognitive Enhancement vs. Clinical Concerns. MDPI. [Link]
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Sharma, R., & Singh, H. (2024). Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. Health Open Research, 10, 1. [Link]
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Detsi, A., et al. (2008). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 13(7), 1605–1620. [Link]
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Mohamad, N., et al. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. [Link]
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Alvarez, C., et al. (2022). Acute Effect of a Dietary Multi-Ingredient Nootropic as a Cognitive Enhancer in Young Healthy Adults: A Randomized, Triple-Blinded, Placebo-Controlled, Crossover Trial. Nutrients, 14(3), 554. [Link]
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Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367. [Link]
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Ishihara, Y., et al. (1990). Synthesis of valproyl-2-pyrrolidinone and Its Evaluation as a Cognitive Drug With the Ability to Modulate Acidic Amino Acids in the Brain. Journal of pharmacobio-dynamics, 13(1), 70–75. [Link]
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The Pharmaceutical Journal. (2010). Cognitive enhancers: what they are, how they work and what is in the pipeline. The Pharmaceutical Journal. [Link]
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Application of 4-Ethyl-2-pyrrolidinone in Agrochemical Research: A Detailed Technical Guide
Introduction: Unveiling the Potential of 4-Ethyl-2-pyrrolidinone in Modern Agrochemicals
In the dynamic landscape of agrochemical research, the pursuit of enhanced efficacy, improved safety profiles, and optimized formulations is paramount. This compound, a versatile organic solvent, has emerged as a compound of significant interest. While structurally similar to the widely used N-methyl-2-pyrrolidone (NMP), this compound presents a unique set of properties that make it a compelling candidate for various applications in the development of herbicides, pesticides, and other crop protection agents.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in agrochemical research. We will delve into its role as a solvent and a potential active ingredient scaffold, offering detailed application notes and protocols to facilitate its effective utilization in the laboratory.
Part 1: The Role of this compound in Agrochemical Formulations
The performance of an agrochemical is intrinsically linked to its formulation. A well-designed formulation ensures the stability of the active ingredient, facilitates its delivery to the target, and enhances its biological activity. This compound's utility in this context is multifaceted, primarily revolving around its excellent solvency and compatibility with a wide range of active ingredients.
As a High-Performance Solvent
Many modern agrochemical active ingredients exhibit poor solubility in water and conventional organic solvents. This can hinder the development of stable and effective formulations, particularly liquid concentrates. This compound, with its polar aprotic nature, serves as a powerful solvent capable of dissolving a broad spectrum of polar and non-polar compounds. This characteristic is crucial for creating concentrated and stable solutions of active ingredients, which is a key requirement for many commercial pesticide formulations.
The use of this compound can be particularly advantageous in the preparation of Emulsifiable Concentrate (EC) formulations. ECs are liquid formulations where the active ingredient is dissolved in a water-immiscible organic solvent along with emulsifiers. Upon dilution with water in the spray tank, they form a stable emulsion, ensuring uniform application. The high solvency of this compound allows for the development of high-load EC formulations, reducing packaging and transportation costs.
A Safer Alternative to Conventional Solvents
Increasing regulatory scrutiny and growing environmental concerns have led to a search for safer alternatives to traditional solvents used in agrochemical formulations. N-methyl-2-pyrrolidone (NMP), while an effective solvent, has faced regulatory pressure due to its reproductive toxicity. N-Ethyl-2-pyrrolidone (NEP) is often considered a viable and safer substitute for NMP in many industrial applications, including agrochemicals. While both are classified as reproductive toxicants, NEP is being explored as an alternative in various sectors.
Table 1: Comparison of Physicochemical Properties of N-Ethyl-2-pyrrolidone (NEP) and N-Methyl-2-pyrrolidone (NMP)
| Property | N-Ethyl-2-pyrrolidone (NEP) | N-Methyl-2-pyrrolidone (NMP) |
| CAS Number | 2687-91-4 | 872-50-4 |
| Molecular Formula | C6H11NO | C5H9NO |
| Molecular Weight | 113.16 g/mol | 99.13 g/mol |
| Boiling Point | 212 °C | 202 °C |
| Flash Point | 91 °C | 91 °C |
| Solubility in Water | Miscible | Miscible |
Data sourced from various chemical databases.
Enhancing Bioavailability and Efficacy
The ability of a solvent to facilitate the penetration of the active ingredient into the target pest or plant is a critical factor in determining the overall efficacy of an agrochemical. The properties of this compound can influence the uptake and translocation of active ingredients, potentially leading to enhanced biological performance. By improving the solubility and dispersion of the active ingredient, this compound can ensure a more uniform application and better contact with the target organism.
Part 2: this compound Derivatives as Active Ingredients
Beyond its role as a solvent, the pyrrolidinone scaffold itself is a privileged structure in medicinal and agrochemical research. Numerous derivatives of 2-pyrrolidinone have been synthesized and investigated for their biological activities, including herbicidal and insecticidal properties.
Herbicidal Activity of Pyrrolidinone Derivatives
Research has demonstrated that certain substituted pyrrolidinones exhibit potent herbicidal activity. For instance, a study on 4-ethyl-3-(3-fluorophenyl)-1-(3-trifluoromethylphenyl)pyrrolidin-2-one (MT-141) revealed its effectiveness in controlling various graminaceous and broad-leaved weeds in cotton. The primary mode of action observed was bleaching, indicating interference with pigment biosynthesis. This highlights the potential for designing novel herbicides based on the this compound core.
Table 2: Herbicidal Efficacy of MT-141 (a this compound derivative)
| Weed Species | Application Rate (g a.i./ha) | Control (%) - Pre-emergence | Control (%) - Post-emergence |
| Barnyardgrass | 300 | >90 | - |
| Johnsongrass | 300 | >90 | - |
| Green foxtail | 300 | >90 | - |
| Velvetleaf | 500 | <50 | <50 |
| Ivyleaf morningglory | 500 | <50 | <50 |
Data extracted from a study on the herbicidal properties of MT-141.
The synthesis of novel pyrrolidinone derivatives is an active area of research, with various synthetic routes being explored to create libraries of compounds for high-throughput screening. These efforts aim to identify new herbicidal molecules with novel modes of action to combat the growing issue of weed resistance.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments involving this compound in an agrochemical research setting. These protocols are designed to be self-validating and are grounded in established scientific principles.
Protocol for Preparing an Emulsifiable Concentrate (EC) Formulation for Screening
This protocol outlines the preparation of a small-scale EC formulation using this compound as a solvent, suitable for preliminary screening of new agrochemical candidates.
Objective: To prepare a stable 10% (w/v) EC formulation of a candidate active ingredient (AI).
Materials:
-
Candidate Active Ingredient (AI)
-
This compound (NEP)
-
Emulsifier blend (e.g., a mix of non-ionic and anionic surfactants)
-
Aromatic solvent (e.g., Solvesso™ 150 or equivalent)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Solubility Test:
-
Before preparing the formulation, determine the solubility of the AI in NEP.
-
In a 10 mL vial, weigh 1 g of the AI.
-
Add NEP in 1 mL increments, stirring continuously, until the AI is completely dissolved. Record the volume of NEP used to calculate the approximate solubility. This step is crucial to ensure the AI will remain in solution in the final formulation.
-
-
Preparation of the EC Formulation (10 mL scale):
-
Weigh 1.0 g of the AI into a 20 mL glass vial.
-
Add 5.0 mL of this compound to the vial.
-
Place a magnetic stir bar in the vial and stir on a magnetic stirrer until the AI is completely dissolved. Gentle warming (not exceeding 40°C) may be applied if necessary, but caution should be exercised to prevent degradation of the AI.
-
Add 1.0 mL of the emulsifier blend to the solution and continue stirring for 5 minutes to ensure homogeneity. The choice of emulsifier is critical and will depend on the properties of the AI and the solvent system. A good starting point is a blend of a calcium salt of dodecylbenzene sulfonate (anionic) and an ethoxylated alcohol (non-ionic).
-
Add the aromatic solvent to bring the total volume to 10.0 mL.
-
Continue stirring for an additional 15 minutes to ensure a uniform mixture.
-
Cap the vial tightly and label it appropriately.
-
-
Stability Testing:
-
Cold Stability: Place the vial in a refrigerator at 4°C for 24 hours. Observe for any signs of crystallization or phase separation.
-
Accelerated Storage Stability: Place the vial in an oven at 54°C for 14 days. After the storage period, visually inspect the formulation for any changes in color, clarity, or for the formation of precipitates.
-
Emulsion Stability: To 99 mL of standard hard water in a 100 mL graduated cylinder, add 1 mL of the EC formulation. Invert the cylinder 10 times and let it stand. Observe the stability of the emulsion at 30 minutes, 1 hour, and 2 hours. A stable emulsion will show minimal creaming or separation.
-
Diagram 1: Experimental Workflow for EC Formulation
Caption: Workflow for preparing and testing an Emulsifiable Concentrate (EC) formulation.
Protocol for Synthesis of a Pyrrolidinone Derivative for Herbicidal Screening
This protocol provides a general method for the N-arylation of this compound, a common step in the synthesis of biologically active pyrrolidinone derivatives.
Objective: To synthesize an N-aryl-4-ethyl-2-pyrrolidinone derivative for herbicidal activity screening.
Materials:
-
This compound
-
Aryl halide (e.g., a substituted phenyl bromide)
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., N,N'-dimethylethylenediamine)
-
A base (e.g., potassium carbonate, K2CO3)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.2 eq), copper(I) iodide (0.1 eq), the ligand (0.2 eq), and potassium carbonate (2.0 eq).
-
Add the anhydrous solvent (e.g., toluene) to the flask. The concentration should be approximately 0.5 M with respect to the this compound.
-
-
Reaction:
-
Stir the reaction mixture at a specified temperature (typically between 80-110°C) and monitor the progress of the reaction by TLC.
-
The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the inorganic salts.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-aryl-4-ethyl-2-pyrrolidinone derivative.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
-
Diagram 2: General Synthesis Pathway for N-Aryl-4-ethyl-2-pyrrolidinone
Caption: General reaction scheme for the synthesis of N-aryl-4-ethyl-2-pyrrolidinone derivatives.
Part 4: Safety, Toxicology, and Environmental Fate
A thorough understanding of the safety, toxicology, and environmental fate of any chemical used in agrochemical research is crucial.
Toxicological Profile
The available safety data for N-Ethyl-2-pyrrolidone indicates that it can cause serious eye damage and is suspected of damaging fertility or the unborn child. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Table 3: Acute Toxicity Data for N-Ethyl-2-pyrrolidone
| Exposure Route | Endpoint | Value | Species |
| Oral | LD50 | 3200 mg/kg | Rat |
| Dermal | LD50 | >2000 mg/kg | Rat |
Data sourced from Safety Data Sheets.
Environmental Fate
The environmental fate of a solvent used in agrochemical formulations is a key consideration for its sustainability. This includes its persistence in soil and water, its potential for leaching into groundwater, and its biodegradability. While specific data on the environmental fate of this compound is limited, studies on related compounds can provide some insights. For instance, N-methyl-2-pyrrolidone is known to be biodegradable. The degradation of agrochemicals in soil is influenced by factors such as soil type, organic matter content, microbial activity, and temperature. Further research is needed to fully characterize the environmental behavior of this compound.
Conclusion and Future Perspectives
This compound holds considerable promise as a versatile tool in the agrochemical researcher's arsenal. Its excellent solvency, potential as a safer alternative to NMP, and the demonstrated biological activity of its derivatives make it a compound worthy of further investigation. The protocols and information provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this compound in the development of next-generation agrochemicals.
Future research should focus on a more detailed characterization of its environmental fate and toxicology, as well as a broader exploration of the structure-activity relationships of its derivatives. As the demand for more sustainable and effective crop protection solutions continues to grow, compounds like this compound will undoubtedly play a crucial role in shaping the future of agriculture.
References
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Environmental fate in soil. (n.d.). Retrieved from [Link]
-
Controlled Release Pesticides Formulations. (n.d.). Retrieved from [Link]
-
Herbicidal efficacy of 4-ethyl-3-(3-fluorophenyl)-1-(3-trifluoromethylphenyl)pyrrolidin-2-one (MT-141) in the control of graminaceous and broad-leaved weeds in cotton. (2026, January 1). Retrieved from [Link]
- US Patent for Pyrrolidinones as herbicides. (n.d.).
- US Patent for Agrochemical formulation composition. (n.d.).
-
Overview of adjuvants used in pesticide formulations. (n.d.). Retrieved from [Link]
- US Patent for Pyrrolidinones as herbicides. (n.d.).
-
NEP vs. NMP: Choosing the Right Solvent for Your Industrial Needs. (n.d.). Retrieved from [Link]
-
Emulsifiable Concentrate Formulation. (n.d.). Retrieved from [Link]
-
Systemic Insecticide: Emulsifiable Concentrate Formulation. (n.d.). Retrieved from [Link]
-
A Closer Look at N-Methyl-2-Pyrrolidone (NMP). (2024, July 4). Retrieved from [Link]
-
Designing An Optimal And Scalable Protocol For Formulating A 40% Emulsifiable Concentrate For A Systemic Insecticide. (n.d.). Retrieved from [Link]
-
Intestinal Permeation Characteristics via Non-Everted Gut Sac of Diterpene Lactones from Pure Andrographolide and Three Different Andrographis Extracts: An Investigation into Liqui-Mass with Different Solvents. (n.d.). Retrieved from [Link]
-
Alkyl pyrrolidone solvents N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP) in urine of children and adolescents in Germany - human biomonitoring results of the German Environmental Survey 2014-2017 (GerESV). (n.d.). Retrieved from [Link]
-
Formulating emulsifiable concentrate (EC). (n.d.). Retrieved from [Link]
-
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (n.d.). Retrieved from [Link]
-
Design, synthesis, crystal structure, and herbicidal activity of novel pyrrolidine-2,4-dione derivatives incorporating an alkyl ether pharmacophore with natural tetramic acids as lead compounds. (n.d.). Retrieved from [Link]
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. (n.d.). Retrieved from [Link]
-
Alkyl pyrrolidone solvents N–methyl–2–pyrrolidone (NMP) and N–ethyl–2–pyrrolidone (NEP) in urine of children and adolescents in Germany – human biomonitoring results of the German Environmental Survey 2014–2017 (GerES V). (2025, September 28). Retrieved from [Link]
- US Patent for Pyrrolidinones as herbicides. (n.d.).
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Parameters for 4-Alkyl-2-Pyrrolidone Synthesis
Introduction
Welcome to the technical support center for the synthesis of 4-alkyl-2-pyrrolidone derivatives. This class of compounds forms the core scaffold in numerous pharmaceuticals and advanced materials, making their efficient and scalable synthesis a critical objective for researchers in drug development and chemical synthesis.[1] The pyrrolidone ring is a prevalent motif in many FDA-approved drugs.[2]
This guide is designed to provide practical, field-tested insights into optimizing reaction parameters and troubleshooting common issues encountered during experimentation. We move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and adapt protocols to your specific needs.
Core Synthetic Strategy: Reductive Amination and Cyclization
A robust and versatile method for synthesizing 4-alkyl-2-pyrrolidones is the reductive amination of a 4-keto acid (or its ester equivalent, like levulinic acid) with a primary amine, followed by spontaneous or induced cyclization. This approach allows for significant diversity in the final product through the selection of different amine starting materials.
Caption: General workflow for 4-alkyl-2-pyrrolidone synthesis.
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate solvent for my reaction?
The choice of solvent is critical for reaction efficiency. Polar aprotic solvents are often preferred due to their ability to dissolve a wide range of reactants and their stability at elevated temperatures.[3][4] N-Methyl-2-pyrrolidone (NMP) itself is an excellent solvent for many organic reactions, including peptide synthesis, due to its high solvating power.[5] However, its high boiling point (202-204 °C) can complicate removal during workup.[4]
| Solvent | Boiling Point (°C) | Key Characteristics & Rationale |
| N-Methyl-2-pyrrolidone (NMP) | 202 | Excellent solvating power for diverse materials, high thermal stability.[6] Ideal for stubborn reactants but can be difficult to remove. |
| Toluene | 111 | Good for azeotropic removal of water, which drives the cyclization equilibrium forward. Less polar than NMP. |
| Methanol / Ethanol | 65 / 78 | Can act as both solvent and co-reductant (in transfer hydrogenation). Suitable for reactions using borohydride reagents. |
| Acetonitrile | 82 | Polar aprotic solvent with a convenient boiling point for easy removal. Good for reactions involving salt formation.[7] |
Q2: What are the most effective catalysts for the reductive amination step?
For catalytic hydrogenation (using H₂ gas), Raney Nickel is a classic and effective choice, often used in aqueous methylamine solutions at elevated temperature and pressure.[8] Palladium-based catalysts are also highly efficient.[9] For chemical reductions (non-hydrogenation), sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are milder alternatives that are selective for the imine intermediate over the starting ketone.
Q3: What is a typical reaction temperature and why is it important?
Temperature directly controls the reaction rate.[10] The initial reductive amination can often be performed at room temperature to 50 °C. The subsequent cyclization (lactamization) typically requires heating, often to the reflux temperature of the solvent, to drive off the water byproduct and overcome the activation energy for ring closure.[11] However, excessively high temperatures (>150 °C) can lead to side product formation and decomposition.[12] A Design of Experiments (DoE) approach can be used to systematically optimize temperature along with other factors to maximize yield while minimizing impurities.[13]
Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis.
Caption: Decision workflow for troubleshooting low product yield.
Q: My reaction yield is extremely low. What are the first parameters I should check?
A: When facing a low yield, a systematic approach is crucial.
-
Reagent Integrity: First, verify the purity and integrity of your starting materials. Levulinic acid can degrade over time. Amines can oxidize or absorb water and CO₂ from the air. Use freshly opened or purified reagents. Also, double-check your stoichiometry; an incorrect molar ratio of amine to keto-acid is a common pitfall.
-
Reaction Conditions: Ensure the temperature is adequate for the cyclization step. If the reaction is proceeding slowly, extending the reaction time is a logical next step. Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine if the reaction has stalled or is simply slow.
-
Catalyst Activity: If using a heterogeneous catalyst like Raney Nickel or Pd/C, its activity is paramount. Catalysts can become poisoned or deactivated over time.[8] Ensure it has not been excessively exposed to air. For pyrophoric catalysts like Raney Nickel, it's critical they are not allowed to dry out.[8]
Q: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?
A: Side product formation often points to reaction conditions that are too harsh or non-optimal. Identifying the impurity is the first step toward mitigating its formation.
Table 2: Troubleshooting Common Side Products
| Observed Side Product | Potential Cause | Recommended Mitigation Strategy |
|---|---|---|
| Unreacted 4-Amino Acid Intermediate | Incomplete cyclization. | Increase reaction temperature, use a solvent that allows for azeotropic water removal (e.g., Toluene), or add a mild acid/base catalyst to promote lactamization.[11] |
| Polymeric Material | High temperatures causing intermolecular reactions instead of intramolecular cyclization. | Reduce the reaction temperature. Use a more dilute solution to favor the intramolecular reaction pathway. |
| N-Dealkylated Product | For N-substituted pyrrolidones, harsh conditions can sometimes cleave the N-alkyl group.[14] | Use milder reaction conditions (lower temperature, shorter time). Choose a more robust N-substituent if possible. |
| Ring-Opened Products | Hydrolysis of the lactam ring. | This is more common during workup. Ensure aqueous washes are neutral or slightly basic. NMP can undergo ring-opening with strong bases like NaOH.[4] |
Q: My crude product is a persistent oil and is difficult to purify. What are my options?
A: Purifying polar, oily compounds can be challenging.
-
Vacuum Distillation: This is a highly effective method for purifying pyrrolidones, especially if they are thermally stable.[15] It is excellent for removing non-volatile impurities.
-
Melt Crystallization: If your product solidifies on cooling (even at low temperatures), falling film melt crystallization can be an excellent, solvent-free method to achieve very high purity (>99.9%).[16] This technique is particularly useful for separating isomers or closely related impurities.
-
Recrystallization: Even if the product is an oil at room temperature, it may crystallize from a suitable solvent system at low temperatures. A systematic screen of solvents (e.g., ethanol/ethyl acetate, dichloromethane/hexanes) is recommended.[11]
-
Acid/Base Extraction: If the residue contains basic or acidic impurities, an aqueous acid/base wash can remove them. The pyrrolidone product can then be extracted from the aqueous layer.[17]
Q: My final product has a yellow or brown tint. How can I decolorize it?
A: Discoloration often indicates trace impurities or oxidation.[18] Some older literature notes that a slight yellow tint may not interfere with subsequent reactions, but a colorless product is always preferable.[8]
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, ethanol) and stir with a small amount of activated charcoal for 15-30 minutes. Filter through a pad of Celite to remove the charcoal. This is very effective at removing highly colored, non-polar impurities.
-
Re-purification: A final, careful purification by distillation or recrystallization after initial cleanup can often remove the source of the color.
Detailed Experimental Protocol: Synthesis of 1,4-dimethyl-2-pyrrolidone
This protocol provides a representative example based on the reductive amination of levulinic acid.[8]
Materials:
-
Levulinic acid (97%)
-
Aqueous methylamine (35-40% w/w)
-
Raney Nickel (slurry in water)
-
Hydrogen gas (high-pressure cylinder)
-
Deionized water
-
High-pressure hydrogenation vessel (e.g., Parr reactor)
Procedure:
-
Vessel Charging: To a 1-liter high-pressure hydrogenation vessel, add levulinic acid (97 g, 0.83 mol) and aqueous methylamine solution (250 mL, ~2.0 mol).
-
Causality: Using an excess of the amine helps to drive the initial imine formation to completion and ensures the levulinic acid is the limiting reagent.[3]
-
-
Catalyst Addition: Carefully add Raney Nickel catalyst (5 g, slurry).
-
Safety Note: Raney Nickel is pyrophoric and must be handled under a liquid (water) at all times to prevent ignition upon contact with air.[8]
-
-
Reaction Setup: Seal the reaction vessel. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen to 1000-1500 psi.
-
Hydrogenation: Begin agitation and heat the vessel to 140 °C. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by the drop in hydrogen pressure.
-
Cooldown and Depressurization: After the reaction is complete (pressure stabilizes), cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Workup: Open the vessel and carefully filter the contents through a pad of Celite to remove the Raney Nickel catalyst.
-
Safety Note: Do not allow the catalyst on the filter pad to dry. Keep it wet with water and dispose of it according to your institution's safety guidelines for pyrophoric materials.
-
-
Purification: Transfer the filtrate to a round-bottom flask equipped for distillation. Perform a vacuum distillation. An initial fraction of water and excess methylamine will distill first, followed by the product. Collect the fraction boiling at approximately 84–86 °C / 13 mmHg.[8]
-
Characterization: The final product should be a colorless liquid. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and GC-MS. The expected yield is typically 70-80%.
References
-
Lin, T-Y. (1983). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-. UNL Digital Commons. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. (n.d.). [Link]
-
Organic Syntheses Procedure. 3,6-Bis(dimethylamino)-9H-xanthen-9-one. (n.d.). [Link]
-
Alajarin, M., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
-
Deadman, B. J., et al. (2021). A Brief Introduction to Chemical Reaction Optimization. ACS Publications. [Link]
-
Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis. [Link]
-
United States Patent and Trademark Office. Purification Or Recovery Of 2-pyrrolidone Which Is Unsubstituted Or Alkyl Substituted Only Patents and Patent Applications. (n.d.). [Link]
-
Rago, I., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC - NIH. [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Wikipedia. N-Methyl-2-pyrrolidone. (n.d.). [Link]
- Google Patents. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione. (n.d.).
-
Purity Solvents. N-METHYL-2-PYRROLIDONE FOR PEPTIDE SYNTHESIS. (n.d.). [Link]
-
Ibragimov, A. A., et al. (2023). Direct Homogeneous Synthesis of Compounds with Two O Atoms and Long-Chain Hydrocarbons from CO and H2: Co–Ru/N-methylpyrrolidone Catalyst. PMC - NIH. [Link]
-
EapearlChem. N-Methyl-2-pyrrolidone (NMP) - High-Efficiency Industrial Solvent. (n.d.). [Link]
-
Fochi, M., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
Uozumi, Y., et al. (2018). Synthesis of N-Alkyl-2-Pyrrolidones by Using a Palladium Catalyst. ResearchGate. [Link]
- Google Patents.
-
Kherroub, D., et al. (2015). Synthesis of Poly(N-vinyl-2-pyrrolidone-co-methyl methacrylate) by Maghnite-H+ a Non-toxic Catalyst. ResearchGate. [Link]
-
Mező, G., et al. (2016). Synthesis of New Optically Active 2-Pyrrolidinones. PMC - PubMed Central. [Link]
-
Liu, G., et al. (2021). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. ACS Publications. [Link]
- Google Patents.
- Google Patents.
-
Organic Syntheses Procedure. 1,5-dimethyl-2-pyrrolidone. (n.d.). [Link]
-
Sam M. (2025). N-Methyl-2-pyrrolidone (NMP): Chemical Properties, Production Process, and Applications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 4. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 5. N-METHYL-2-PYRROLIDONE FOR PEPTIDE SYNTHESIS – Purity Solvents [puritysolvents.com]
- 6. N-Methyl-2-pyrrolidone (NMP) - High-Efficiency Industrial Solvent [epchems.com]
- 7. polybluechem.com [polybluechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
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- 15. "THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-" by TAY-YEAN LIN [digitalcommons.unl.edu]
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- 17. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions in the synthesis of pyrrolidinones
Welcome to the Technical Support Center for Pyrrolidinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to navigate the common challenges and side reactions encountered during the synthesis of these vital heterocyclic compounds.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during your experiments, offering explanations for the underlying chemistry and actionable solutions.
Question: My yield of 2-pyrrolidinone from the cyclization of γ-aminobutyric acid (GABA) is consistently low, and I'm observing significant byproduct formation. What are the likely side reactions, and how can I optimize the synthesis?
Answer:
Low yields in the thermal cyclization of GABA to 2-pyrrolidinone are often due to competing side reactions. The primary culprits are intermolecular condensation leading to oligomers or polymers, and decarboxylation under harsh conditions.
Common Side Reactions:
-
Polymerization: At elevated temperatures, GABA can undergo intermolecular amide bond formation, leading to the formation of poly-GABA (Nylon 4) instead of the desired intramolecular cyclization.[1] This is especially prevalent in the absence of a catalyst or with prolonged reaction times.
-
Decarboxylation: While less common under standard cyclization conditions, excessive heat can lead to the decarboxylation of GABA, producing propylamine and carbon dioxide.
-
Incomplete Cyclization: Insufficient reaction time or temperature can result in a significant amount of unreacted GABA remaining in the final product mixture.
Troubleshooting & Optimization Protocol:
-
Catalyst Selection: The use of a suitable catalyst can significantly promote the desired intramolecular cyclization over intermolecular polymerization. Supported ruthenium (Ru) catalysts, for instance, have been shown to be effective in converting glutamic acid (a precursor to GABA) to 2-pyrrolidone.[2]
-
Solvent Choice: The choice of solvent can influence the reaction pathway. High-boiling, non-polar solvents can facilitate the removal of water, driving the equilibrium towards the cyclized product.
-
Temperature and Time Optimization: A systematic optimization of reaction temperature and time is crucial. Start with milder conditions (e.g., 160°C) and gradually increase the temperature while monitoring the reaction progress by TLC or GC-MS.[2] Prolonged heating should be avoided to minimize polymerization and degradation.
-
Water Removal: The cyclization of GABA is a dehydration reaction. Efficient removal of the water byproduct will shift the equilibrium towards the formation of 2-pyrrolidinone. This can be achieved by using a Dean-Stark apparatus or by performing the reaction under a vacuum.
Question: During the reductive amination of levulinic acid to synthesize N-substituted-5-methyl-2-pyrrolidones, I'm isolating a significant amount of the corresponding pyrrolidine. How can I selectively favor the formation of the pyrrolidinone?
Answer:
The formation of pyrrolidines instead of pyrrolidinones during the reductive amination of levulinic acid is a common issue related to over-reduction.[3] The selectivity between the two products is highly dependent on the choice of catalyst and reaction conditions.[3]
Underlying Mechanism:
The reaction proceeds through the initial formation of an enamine or iminium ion intermediate, which then undergoes cyclization. Subsequent reduction of the cyclic intermediate can lead to either the pyrrolidinone (reduction of the imine) or the pyrrolidine (reduction of both the imine and the lactam carbonyl).
Troubleshooting & Optimization Protocol:
-
Catalyst Selection is Key: The choice of catalyst plays a pivotal role in determining the product selectivity. For instance, using AlCl₃ as a catalyst with a silane reducing agent has been shown to selectively produce pyrrolidones at room temperature.[3] In contrast, catalysts like RuCl₃ tend to favor the formation of pyrrolidines.[3] Heterogeneous catalysts, such as supported platinum catalysts, have also demonstrated high activity and selectivity for pyrrolidinone synthesis.[4]
-
Control of Reducing Agent Stoichiometry: The amount of reducing agent used is critical. An excess of a strong reducing agent will promote the over-reduction to the pyrrolidine. Carefully control the stoichiometry of the reducing agent (e.g., H₂ pressure, amount of silane) to favor the formation of the pyrrolidinone.
-
Reaction Temperature: Lower reaction temperatures generally favor the formation of the less reduced product, the pyrrolidinone.[3]
-
Solvent Effects: The solvent can influence the reaction rate and selectivity. Trifluoroethanol (TFE) has been reported to enhance the reaction rate in some homogeneous nickel-catalyzed systems.[5]
Data Summary: Catalyst Effect on Levulinic Acid Reductive Amination
| Catalyst | Reducing Agent | Temperature | Primary Product | Reference |
| AlCl₃ | Phenylsilane | Room Temp. | Pyrrolidinone | [3] |
| RuCl₃ | Phenylsilane | 45 °C | Pyrrolidine | [3] |
| Pt-MoOx/TiO₂ | H₂ (3 bar) | 100 °C | Pyrrolidinone | [4] |
Question: I am attempting a multicomponent synthesis of a highly substituted pyrrolidinone, but the reaction is yielding a complex mixture of products with low conversion of my starting materials. How can I improve the outcome?
Answer:
Multicomponent reactions (MCRs) for pyrrolidinone synthesis, while elegant in concept, can be mechanistically complex and prone to side reactions if not properly optimized.[6][7] The formation of isomeric byproducts, such as furanones, and competing reaction pathways are common challenges.[6]
Potential Side Reactions and Issues:
-
Competing Cyclization Pathways: Depending on the substrates and catalysts used, alternative cyclization pathways can lead to the formation of undesired heterocyclic systems.[6]
-
Enamine Formation: Competing enamine formation can reduce the concentration of key intermediates, leading to lower yields of the desired pyrrolidinone.[6]
-
Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of sensitive intermediates, halting the reaction cascade.
-
Catalyst Inactivation: The catalyst can be deactivated by side products or impurities in the starting materials.
Troubleshooting & Optimization Protocol:
-
Catalyst Choice: The catalyst is often the most critical factor in MCRs. Citric acid has been identified as an effective catalyst in some pyrrolidinone syntheses due to its ability to activate both aldehyde and iminium intermediates.[6]
-
Solvent Screening: The polarity and proticity of the solvent can significantly influence the reaction pathway. A systematic screen of different solvents is recommended.
-
Temperature Control: MCRs can be sensitive to temperature. Running the reaction at a lower temperature may favor the desired kinetic product over thermodynamic byproducts.
-
Order of Addition of Reagents: The order in which the components are added can be crucial for minimizing side reactions. For example, pre-forming the imine before adding the other components can sometimes improve the yield.
-
Use of Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the desired reaction pathway and minimize the formation of side products by providing rapid and uniform heating.[8]
Experimental Workflow: Troubleshooting a Multicomponent Pyrrolidinone Synthesis
Caption: A logical workflow for troubleshooting multicomponent pyrrolidinone syntheses.
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions about pyrrolidinone synthesis.
What are the most common industrial methods for synthesizing 2-pyrrolidinone, and what are their associated side reactions?
The most prevalent industrial method for producing 2-pyrrolidinone is the ammonolysis of γ-butyrolactone (GBL).[1] This process is typically carried out in the liquid phase at high temperatures (250-290 °C) and pressures (8.0-16.0 MPa).[1]
-
Primary Reaction: γ-Butyrolactone + NH₃ → 2-Pyrrolidinone + H₂O
Common Side Reactions:
-
Hydrolysis of 2-Pyrrolidinone: In the presence of water and under harsh conditions, the product can hydrolyze back to γ-aminobutyric acid (GABA).[1]
-
Polymerization: Similar to the cyclization of GABA, base-catalyzed ring-opening polymerization of 2-pyrrolidinone can occur, leading to the formation of Nylon 4.[1]
-
Formation of N-substituted byproducts: If the ammonia source is not pure, trace amounts of primary or secondary amines can lead to the formation of N-alkylated pyrrolidinones.
Another industrial route involves the hydrogenation and amination of maleic anhydride or succinic acid.[1]
What is the aza-Michael addition-cyclization cascade, and what are the potential side reactions in this route to N-substituted pyrrolidinones?
The aza-Michael addition-cyclization is a powerful, often "click-like," reaction for synthesizing N-substituted pyrrolidinones.[9][10] It involves the addition of a primary amine to an electron-deficient alkene (the Michael acceptor), such as an itaconate, followed by an intramolecular cyclization to form the pyrrolidinone ring.[9][10]
Reaction Pathway Visualization:
Caption: The cascade reaction of aza-Michael addition followed by cyclization.
Potential Side Reactions:
-
Formation of the Aza-Michael Adduct without Cyclization: If the cyclization step is slow or sterically hindered, the linear aza-Michael adduct may be isolated as the major product. This is more common with secondary amines which cannot undergo the subsequent cyclization.[9][10]
-
Double Michael Addition: If the Michael acceptor has multiple electrophilic sites, or if the reaction conditions are not carefully controlled, double addition of the amine can occur.
-
Retro-Michael Reaction: The initial aza-Michael addition can be reversible, especially under basic conditions, leading to an equilibrium mixture of starting materials and adduct.
How can I minimize the formation of diastereomers when synthesizing substituted pyrrolidinones with multiple chiral centers?
Controlling stereochemistry is a significant challenge in the synthesis of complex pyrrolidinones. The formation of diastereomers can be influenced by several factors.
Strategies for Stereocontrol:
-
Chiral Starting Materials: The most straightforward approach is to start with enantiomerically pure precursors. For example, S-pyroglutamic acid is a common chiral starting material for the synthesis of a variety of optically active 2-pyrrolidinones.[11]
-
Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in reactions that create new chiral centers. This is a rapidly advancing field with numerous applications in heterocyclic synthesis.
-
Substrate-Controlled Diastereoselection: The existing stereocenters in the substrate can direct the stereochemical outcome of subsequent reactions. Understanding the steric and electronic factors that govern this control is crucial for predicting and influencing the major diastereomer formed.
-
Reaction Conditions: Temperature, solvent, and the nature of the reagents can all influence the diastereomeric ratio. Lower temperatures often lead to higher diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Purification: If a mixture of diastereomers is unavoidable, careful purification by chromatography or crystallization may be necessary to isolate the desired isomer.
III. References
-
Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid... - ResearchGate. (URL: [Link])
-
Routes for production of 2-pyrrolidone. (A) BASF petrochemical route... - ResearchGate. (URL: [Link])
-
Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. (URL: [Link])
-
2-Pyrrolidone synthesis from γ-aminobutyric acid produced by Lactobacillus brevis under solid-state fermentation utilizing toxic deoiled cottonseed cake - PubMed. (URL: [Link])
-
Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues - ResearchGate. (URL: [Link])
-
Computational elucidation of the reaction mechanism for synthesis of pyrrolidinedione derivatives via Nef-type rearrangement - RSC Publishing. (URL: [Link])
-
Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions - Green Chemistry (RSC Publishing). (URL: [Link])
-
Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen‐Containing Chemicals | Request PDF - ResearchGate. (URL: [Link])
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - Frontiers. (URL: [Link])
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - DR-NTU. (URL: [Link])
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - NIH. (URL: [Link])
-
Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals - PubMed. (URL: [Link])
-
Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade | Organic Letters - ACS Publications. (URL: [Link])
-
Synthesis of New Optically Active 2-Pyrrolidinones - PMC - PubMed Central. (URL: [Link])
-
Heterogeneous Pt Catalysts for Reductive Amination of Levulinic Acid to Pyrrolidones | ACS Catalysis - ACS Publications. (URL: [Link])
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (URL: [Link])
-
Reductive amination of levulinic acid with various anilines - ResearchGate. (URL: [Link])
-
The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF - ResearchGate. (URL: [Link])
-
2-Pyrrolidone synthesis from γ-aminobutyric acid produced by Lactobacillus brevis under solid-state fermentation utilizing toxic deoiled cottonseed cake | Request PDF - ResearchGate. (URL: [Link])
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination | Organometallics - ACS Publications. (URL: [Link])
-
Cyclic Gaba-Gabob analogues I - Synthesis of new 4-hydroxy-2-pyrrolidinone derivatives. (URL: [Link])
-
Pyrrolidine synthesis - Organic Chemistry Portal. (URL: [Link])
-
Synthesis and Reactions of 3-Pyrrolidinones - ElectronicsAndBooks. (URL: [Link])
-
Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions - PMC - NIH. (URL: [Link])
-
Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PubMed Central. (URL: [Link])
-
New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News. (URL: [Link])
-
US6008375A - Process for manufacturing 2-pyrrolidone or N-alkylpyrrolidones - Google Patents. (URL: )
-
Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis | ACS Omega. (URL: [Link])
-
Pyrrolidine Properties, Reactions and Applications - Safrole. (URL: [Link])
-
Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])
Sources
- 1. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 10. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Ethyl-2-pyrrolidinone Synthesis
Welcome to the technical support center for the synthesis of 4-Ethyl-2-pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges during its synthesis. The following content is structured in a question-and-answer format to directly tackle specific issues you may face in your laboratory work.
I. Frequently Asked Questions (FAQs) on this compound Synthesis
Q1: What are the most common synthetic routes to prepare this compound?
A1: While various methods can be envisioned for the synthesis of this compound, two particularly relevant routes are the reductive cyclization of a γ-nitro ester and the intramolecular cyclization of an amino ester. Each route has its own set of advantages and potential challenges.
-
Route 1: Reductive Cyclization of a γ-Nitro Ester: This pathway typically involves a Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by the reduction of the nitro group and subsequent intramolecular cyclization.
-
Route 2: Cyclization of a Diethyl 2-Ethyl-4-aminobutanoate derivative: This approach involves the formation of a linear amino ester precursor followed by an intramolecular cyclization, often under thermal or base-catalyzed conditions.
Q2: I am observing a significant amount of a byproduct with a similar mass to my product. What could it be?
A2: A common issue in pyrrolidinone synthesis is the formation of unsaturated analogs, such as 4-ethyl-1,5-dihydro-2H-pyrrol-2-one. This can occur through dehydrogenation of the desired product, particularly at elevated temperatures or in the presence of certain metal catalysts.[1]
Q3: My reaction yield is consistently low. What are the primary factors I should investigate?
A3: Low yields in pyrrolidinone synthesis can often be attributed to several factors:
-
Incomplete reaction: The cyclization step can be slow. Ensure adequate reaction time and temperature.
-
Side reactions: The formation of byproducts, such as polymers or degradation products, can consume starting materials.
-
Purification losses: Pyrrolidinones can be highly polar, leading to difficulties in extraction and chromatographic purification.
-
Purity of starting materials: Impurities in your starting materials can interfere with the reaction.
II. Troubleshooting Guide: Byproduct Formation
This section provides a detailed breakdown of potential byproduct formation based on the chosen synthetic route.
Route 1: Reductive Cyclization of Ethyl 4-nitrohexanoate
This route involves two key steps: the Michael addition of nitroethane to ethyl acrylate, followed by reductive cyclization.
Step 1: Michael Addition of Nitroethane to Ethyl Acrylate
Caption: Reductive cyclization to form this compound.
Potential Byproducts and Troubleshooting:
| Byproduct/Issue | Potential Cause | Troubleshooting Steps |
| 4-Ethyl-1,5-dihydro-2H-pyrrol-2-one | Over-reduction or dehydrogenation, often at high temperatures or with aggressive catalysts. [1] | Use milder reaction conditions (lower temperature and pressure). Screen different catalysts (e.g., Raney Nickel). |
| Ethyl 4-aminohexanoate | Incomplete cyclization of the intermediate amino ester. | Increase the reaction temperature after the reduction of the nitro group is complete. Consider adding a mild base to catalyze the cyclization. |
| Polymeric materials | Side reactions of the intermediate amino ester. | Maintain a dilute reaction mixture to disfavor intermolecular reactions. |
Route 2: Dieckmann Condensation Approach
A plausible route starting from diethyl adipate involves alkylation followed by a Dieckmann condensation, amination, and decarboxylation. A key intermediate would be ethyl 1-amino-4-ethyl-2-oxocyclopentane-1-carboxylate. A more direct approach could involve the cyclization of a pre-formed amino diester.
Caption: Dieckmann condensation for ring formation.
Potential Byproducts and Troubleshooting:
| Byproduct/Issue | Potential Cause | Troubleshooting Steps |
| Intermolecular Claisen Condensation Products | High concentrations of the starting diester can favor intermolecular reactions over the desired intramolecular Dieckmann condensation. | Employ high-dilution conditions to promote intramolecular cyclization. |
| Uncyclized Starting Material | Insufficient base or reaction time. The equilibrium may not favor the cyclized product. | Use a stoichiometric amount of a strong base (e.g., sodium ethoxide). Ensure anhydrous conditions. |
| Byproducts from subsequent steps (amination/decarboxylation) | Incomplete reactions or side reactions during amination or decarboxylation. | Optimize each step individually before attempting a one-pot procedure. For decarboxylation, carefully control the temperature to avoid degradation. [2][3] |
III. Analytical Characterization of Byproducts
Q4: How can I identify the byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is recommended for the robust identification and quantification of byproducts.
| Analytical Technique | Application in this compound Synthesis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for separating and identifying volatile byproducts. The mass spectra can help in elucidating the structures of unknown impurities. [4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are powerful tools for structural elucidation of the main product and any isolable byproducts. Can also be used for quantitative analysis (qNMR). [5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Useful for identifying functional groups. The characteristic amide carbonyl stretch of the pyrrolidinone ring can be monitored. The presence of other functional groups (e.g., C=C in unsaturated byproducts) can also be detected. [1] |
| High-Performance Liquid Chromatography (HPLC) | Can be used for purity assessment and for the isolation of byproducts for further characterization. |
IV. Purification Strategies
Q5: I am struggling to purify my this compound. What methods are most effective?
A5: The purification of polar compounds like this compound can be challenging.
-
Distillation: If the product and byproducts have sufficiently different boiling points, vacuum distillation can be an effective purification method.
-
Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be highly effective for removing impurities.
-
Column Chromatography: Silica gel chromatography is a common method, but the polarity of the product may require the use of polar solvent systems (e.g., ethyl acetate/methanol). Reverse-phase chromatography may also be an option.
-
Acid-Base Extraction: If the byproducts have different acidic or basic properties than the product, a liquid-liquid extraction procedure can be used for initial purification.
V. Experimental Protocols
Protocol 1: General Procedure for Reductive Cyclization of a γ-Nitro Ester
-
Hydrogenation Setup: In a high-pressure reactor, dissolve the γ-nitro ester (1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Reaction: Pressurize the reactor with hydrogen gas (typically 50-500 psi) and stir the mixture at a controlled temperature (e.g., 25-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation, crystallization, or column chromatography.
VI. References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]
-
FTIR study of five complex beta-lactam molecules. PubMed. Available at: [Link]
-
Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. (2021). Available at: [Link]
-
Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. (2014). Available at: [Link]
-
Master Organic Chemistry. Decarboxylation. (2022). Available at: [Link]
-
Recent advances in the transesterification of β-keto esters. RSC Publishing. (2021). Available at: [Link]
-
Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. (2025). Available at: [Link]
-
Synthesis of N-neterocycles via intramolecular reductive cyclizations of nitroalkenes. ResearchGate. (n.d.). Available at: [Link]
-
Synthesis of New Optically Active 2-Pyrrolidinones. PubMed Central. (n.d.). Available at: [Link]
-
A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods. ResearchGate. (n.d.). Available at: [Link]
-
SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. ResearchGate. (n.d.). Available at: [Link]
-
SPE/GC-MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. ResearchGate. (n.d.). Available at: [Link]
-
Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. MDPI. (2025). Available at: [Link]
-
Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent. (2025). Available at: [Link]
-
Dieckmann Condensation. J&K Scientific LLC. (2025). Available at: [Link]
-
Method of purifying 4-hydroxy-2-pyrrolidione. Google Patents. (n.d.). Available at:
-
Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers. (2014). Available at: [Link]
-
Current and Potential Applications of Simultaneous DSC-FTIR Microspectroscopy for Pharmaceutical Analysis. ScienceDirect. (2021). Available at: [Link]
-
FTIR study of five complex ?-lactam molecules. ResearchGate. (2025). Available at: [Link]
-
Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. AZoM. (2021). Available at: [Link]
Sources
Technical Support Center: Purification Strategies for 4-Ethyl-2-pyrrolidinone
Welcome to the technical support guide for the purification of 4-Ethyl-2-pyrrolidinone. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during the purification of this versatile pyrrolidinone derivative. The following sections are structured to address your questions logically, from initial assessment to advanced troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and purification of crude this compound.
Q1: What are the likely impurities in my crude this compound sample?
A1: The impurity profile of crude this compound is highly dependent on its synthetic route. However, common impurities typically fall into these categories:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like ethyl levulinate, ammonia, or related amino acids.
-
Reaction Byproducts: Side reactions can lead to the formation of structurally similar compounds, oligomers, or degradation products.
-
Residual Solvents: Solvents used during the synthesis and initial workup (e.g., toluene, methanol, ethanol) may be present.
-
Water: Moisture can be introduced from reagents or during the workup and can interfere with certain purification techniques.
Q2: What are the primary recommended methods for purifying crude this compound?
A2: The choice of purification method depends on the physical state of your crude product and the nature of the impurities. The three most effective strategies are:
-
Vacuum Distillation: Ideal for thermally stable liquid products where impurities have significantly different boiling points. Given that this compound has a high boiling point (approximately 250.9°C at 760 mmHg), vacuum distillation is essential to prevent thermal degradation[1].
-
Recrystallization: This is a powerful technique if your crude product is a solid or can be induced to crystallize. It is highly effective for removing small amounts of impurities.
-
Flash Column Chromatography: This method is best for separating complex mixtures or impurities with polarities similar to the target compound. It offers high resolution but is generally less scalable than distillation or crystallization[2].
Q3: How can I effectively assess the purity of my this compound after purification?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment[3][4]:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying purity and detecting non-volatile impurities.
-
Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for analyzing volatile impurities and confirming the identity of the main component. GC-MS is particularly useful for identifying unknown impurities by their mass fragmentation patterns[5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the product and can be used to identify and quantify impurities if their signals are distinct from the product's signals[3].
Q4: What are the critical safety precautions when handling this compound?
A4: this compound requires careful handling. According to its GHS classification, it is harmful if swallowed and causes serious eye irritation[1][6]. Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not handle the substance until all safety precautions have been read and understood[7].
-
Emergency Procedures: In case of eye contact, rinse cautiously with water for several minutes. If exposed or concerned, seek immediate medical advice[7].
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
Purification Workflow: Decision Diagram
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the characteristics of your crude material.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guides
Guide 1: Vacuum Distillation
Vacuum distillation is the preferred method for purifying liquid, thermally stable compounds.
| Problem | Possible Cause | Troubleshooting Step & Scientific Rationale |
| Product is darkening or decomposing. | The distillation temperature is too high, causing thermal degradation. | Increase the vacuum. Lowering the pressure reduces the boiling point of the compound, allowing distillation to occur at a lower, safer temperature that prevents decomposition. Ensure the heating mantle is set only slightly above the target boiling point to avoid localized overheating[8]. |
| Bumping or unstable boiling. | Uneven heating or lack of nucleation sites. | Use a magnetic stir bar and fresh boiling chips. Stirring ensures even heat distribution throughout the liquid. Boiling chips provide a porous surface that promotes smooth bubble formation, preventing the sudden, violent boiling known as bumping. |
| Low or no product distilling over. | A leak in the vacuum system or inefficient condensation. | Check all joints and connections for leaks. Ensure all glassware joints are properly greased and sealed. Verify that the cooling water in the condenser is flowing at an adequate rate to ensure efficient condensation of the vapor back into a liquid. |
| Product solidifies in the condenser. | The melting point of the compound is higher than the temperature of the condenser coolant. | Use room temperature or slightly warmed water for the condenser. This will keep the condenser surface above the melting point of the compound, preventing it from solidifying and causing a blockage. |
Guide 2: Recrystallization
Recrystallization is a powerful technique for purifying solids based on differences in solubility.
| Problem | Possible Cause | Troubleshooting Step & Scientific Rationale |
| Product "oils out" instead of crystallizing. | The solution is supersaturated to a point where the compound's solubility limit is exceeded above its melting point, or the solution was cooled too rapidly. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly. Slow cooling provides the necessary time for an ordered crystal lattice to form. Alternatively, use a lower-boiling point solvent system[8]. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or it is a stable supersaturated solution. | Induce crystallization. This can be done by scratching the inside of the flask with a glass rod (creates nucleation sites), adding a seed crystal of the pure compound, or evaporating some solvent to increase the concentration[8][9]. |
| The resulting crystals are colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. Activated charcoal has a high surface area and adsorbs large, colored impurity molecules. Use sparingly, as it can also adsorb the desired product. Filter the hot solution to remove the charcoal before cooling[8][10]. |
| The yield of recrystallized product is very low. | Too much solvent was used, or the product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product. After crystallization, cool the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution[8]. |
Guide 3: Flash Column Chromatography
This technique is used for separating compounds based on their differential adsorption to a stationary phase.
| Problem | Possible Cause | Troubleshooting Step & Scientific Rationale |
| Poor separation of product and impurities. | The eluent (solvent system) polarity is incorrect. | Optimize the eluent using Thin-Layer Chromatography (TLC). The ideal solvent system should provide a Retention Factor (Rf) of ~0.3 for the desired compound. If separation is poor, try a different solvent mixture (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol) to alter the selectivity[2]. |
| Compound streaks or "tails" on the column. | The compound is too polar for the silica gel, or the column is overloaded with crude material. | Add a small percentage (0.5-1%) of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. This can mask highly interactive sites on the silica gel, leading to better peak shapes. If overloading is the issue, simply use less material on a larger column. |
| Cracks or channels form in the silica bed. | The silica gel was packed improperly, or it ran dry during elution. | Ensure the column is packed as a uniform slurry and never allow the solvent level to drop below the top of the silica bed. Cracks create pathways where the solvent and sample can bypass the stationary phase, leading to a complete loss of separation. |
Experimental Protocols
Protocol 1: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Preparation: Add the crude this compound and a magnetic stir bar to the distillation flask.
-
Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The boiling point will be significantly lower than the atmospheric boiling point of 250.9°C[1]. Discard any initial low-boiling fractions (forerun) and stop the distillation before the flask is completely dry to avoid baking the residue.
-
Shutdown: Allow the apparatus to cool completely before slowly reintroducing air into the system.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Ethanol or ethanol/ethyl acetate mixtures can be good starting points[11][12].
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to completely dissolve the solid.
-
Decoloring (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes[10].
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent and allow them to air dry[9].
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl pyrrolidone. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione.
-
National Institutes of Health. (2021). Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea. Retrieved from [Link]
-
Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). US4384125A - Process for the purification of 2-pyrrolidone.
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). N-Methyl Pyrrolidone (NMP Technical Tips). Retrieved from [Link]
-
ACS Publications. (2018). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H11NO). Retrieved from [Link]
-
Ataman Kimya. (n.d.). N-Ethyl-pyrrolidone; ethylpyrrolidone. Retrieved from [Link]
-
Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved from [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). N-Ethyl-2-Pyrrolidone: A Key Solvent in Pharmaceutical Synthesis. Retrieved from [Link]
-
PubMed Central. (2010). Synthesis of New Optically Active 2-Pyrrolidinones. Retrieved from [Link]
-
ACS Publications. (2012). Quantification of Four Major Metabolites of Embryotoxic N-Methyl- and N-Ethyl-2-pyrrolidone in Human Urine. Analytical Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,2-dimethylpyrrolidine. Retrieved from [Link]
-
PubMed. (2004). Study of the characterization and crystallization of 4-hydroxy-2-pyrrolidone. Retrieved from [Link]
-
YNR Chemical. (n.d.). Highly Polar Organic Solvent N-Ethyl-2-Pyrrolidone. Retrieved from [Link]
-
Carl Roth. (2015). Safety Data Sheet: N-Ethyl-2-pyrrolidone. Retrieved from [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C6H11NO | CID 10866300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uni-muenster.de [uni-muenster.de]
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- 9. mt.com [mt.com]
- 10. chemistry-solutions.com [chemistry-solutions.com]
- 11. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]
- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Purification of Synthetic 4-Ethyl-2-pyrrolidinone
An in-depth guide to resolving purification challenges for a key synthetic intermediate.
Welcome to the technical support center for 4-Ethyl-2-pyrrolidinone. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this versatile synthetic intermediate. As a substituted γ-lactam, this compound's purification is critical for ensuring the integrity of downstream applications, from API synthesis to materials science.[1][2][3] This document provides field-proven troubleshooting advice and detailed protocols grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your synthetic this compound is intrinsically linked to its synthetic route.[4][5] However, several classes of impurities are consistently observed:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like ethyl-substituted succinonitriles or γ-aminocaproic acid derivatives.
-
Reaction By-products: Side reactions can lead to the formation of oligomers or polymers, especially under harsh thermal conditions or in the presence of strong acids or bases.[6] Water is also a common by-product of cyclization reactions.
-
Residual Solvents: Solvents used during the reaction or initial work-up (e.g., toluene, DMF, methanol) are often carried through.
-
Degradation Products: The lactam ring can be susceptible to hydrolysis back to the corresponding γ-amino acid, particularly if exposed to strong aqueous acids or bases during work-up.[6]
Q2: My crude product is a dark-colored oil. What is the best initial purification step?
A2: For a crude, discolored oil, a preliminary liquid-liquid extraction or an aqueous wash is an excellent first step. The goal is to remove highly polar, water-soluble impurities and any acidic or basic residues from the reaction.
-
Causality: this compound has moderate polarity and is miscible with water and many organic solvents.[7][8] However, many inorganic salts, acidic or basic catalysts, and highly polar by-products can be selectively partitioned into an aqueous phase. A wash with a saturated sodium bicarbonate solution can neutralize and remove acidic impurities, while a wash with a dilute acid (e.g., 1M HCl) can remove basic impurities. A final wash with brine (saturated NaCl solution) helps to break emulsions and reduce the amount of dissolved water in the organic layer before drying and solvent removal.
Q3: How do I choose the definitive purification method: distillation, recrystallization, or chromatography?
A3: The optimal method depends on the physical properties of your compound and its impurities, the scale of your reaction, and the required final purity.
-
Vacuum Distillation: This is the preferred method for purifying thermally stable, liquid compounds on a multi-gram to kilogram scale, especially when the impurities have significantly different boiling points.[9] Since this compound is a high-boiling point liquid, vacuum distillation is essential to prevent thermal degradation.[10][11]
-
Recrystallization: This technique is ideal if your product is a solid at room temperature or can be induced to crystallize. It is highly effective at removing small amounts of impurities and is scalable. The key is finding a solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[12]
-
Flash Column Chromatography: This is the most versatile but often least scalable method. It is excellent for removing impurities with similar polarity to the product when distillation or recrystallization fails.[13] It is the go-to method for achieving very high purity on a research scale (milligrams to a few grams).
The following diagram provides a decision-making workflow for selecting a purification strategy.
Sources
- 1. Lactam - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactam synthesis [organic-chemistry.org]
- 5. Pyrrolidine synthesis [organic-chemistry.org]
- 6. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 7. Best Highly Polar Organic Solvent N-Ethyl-2-Pyrrolidone Manufacturers, Suppliers | NaturaSyn Group [yrbeautyactives.com]
- 8. atamankimya.com [atamankimya.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 11. CA1178918A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 12. mt.com [mt.com]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Stereoselective Synthesis of 4-Substituted Pyrrolidinones
Welcome to the technical support center for the stereoselective synthesis of 4-substituted pyrrolidinones (γ-lactams). This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide by Reaction Type
This section addresses specific issues encountered during common synthetic routes to 4-substituted pyrrolidinones.
Section 1: Asymmetric [3+2] Cycloaddition Reactions
The [3+2] cycloaddition of an azomethine ylide with an activated alkene is a powerful and atom-economical method for constructing the pyrrolidinone core, capable of generating up to four stereocenters in a single step.[1] However, achieving high stereocontrol can be challenging. This section addresses common problems encountered during these reactions.
Question 1: My [3+2] cycloaddition reaction is producing a mixture of endo and exo diastereomers with low selectivity. How can I favor the formation of a single diastereomer?
Answer:
Low diastereoselectivity in [3+2] cycloadditions is a common issue stemming from the small energy difference between the endo and exo transition states. The preferred pathway is highly sensitive to the catalyst, solvent, and substrate electronics and sterics. The general preference is often for the endo isomer, analogous to the isoelectronic Diels-Alder reaction, but mixtures are not uncommon.[2]
Here is a systematic approach to improving diastereoselectivity:
1. Catalyst and Ligand Modification (The Primary Control Element):
-
Mechanism Insight: The chiral catalyst, typically a metal-ligand complex, coordinates to the azomethine ylide precursor or the dipolarophile. The ligand's steric and electronic properties create a chiral environment that preferentially stabilizes one transition state over the other.
-
Actionable Steps:
-
Switch the Metal Center: Different metals (e.g., Ag(I), Cu(I), Zn(II), Pd(0)) exhibit distinct coordination geometries and Lewis acidity, which can alter the transition state. If you are using a silver catalyst, consider switching to a copper(I) source, or vice-versa.[1]
-
Modify the Chiral Ligand: This is often the most effective strategy. The choice of ligand can even reverse the diastereoselectivity from endo to exo.[3]
-
For high endo selectivity , ligands like (S)-DTBM-segphos with a Cu(I) catalyst have proven effective.[4]
-
For high exo selectivity , bulky, electron-rich ligands can be used to disfavor the more sterically congested endo approach.[3] Modular polyfunctional catalysts, such as those combining a Lewis acid with an azolium-aryloxide, have also been designed to precisely control and switch between endo and exo products.[5]
-
-
Screen a Ligand Library: Systematically screen a panel of chiral ligands (e.g., BOX, PyBOX, SEGPHOS, PHOSFINO, QUINAP) to identify the optimal choice for your specific substrate combination.[6]
-
. Competing Transition States in [3+2] Cycloadditions
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sci-hub.box [sci-hub.box]
- 4. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tunable Endo/Exo Selectivity in Direct Catalytic Asymmetric 1,3‐Dipolar Cycloadditions with Polyfunctional Lewis Acid / Azolium–Aryloxide Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Technical Support Center: Overcoming Solubility Challenges of 4-Ethyl-2-pyrrolidinone in Experimental Assays
Welcome to the technical support center for 4-Ethyl-2-pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing solubility issues that may arise during in vitro experiments. While specific quantitative solubility data for this compound in all possible assay buffers is not extensively documented in public literature, its structural similarity to other well-characterized pyrrolidinone derivatives allows for a rational, systematic approach to achieving successful solubilization. This guide provides the foundational knowledge and practical protocols to empower you to determine the optimal solubilization strategy for your specific experimental needs.
Understanding this compound: Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for troubleshooting solubility issues.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | [1] |
| Molecular Weight | 113.16 g/mol | [1] |
| Predicted XLogP3 | 0.4 | [1] |
| Physical Form | Solid | |
| 2D Structure | [1] |
The low predicted XLogP3 value suggests that this compound has a relatively hydrophilic character, which is a good indicator for potential aqueous solubility. However, the interplay of its crystal lattice energy as a solid and its interactions with various buffer components can still lead to solubility challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the solubility of this compound.
Q1: My this compound, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?
A: This is a classic case of a compound "crashing out" of solution due to a rapid change in solvent polarity. While this compound may be highly soluble in an organic solvent like DMSO, its solubility in your aqueous buffer is likely much lower. When you introduce a small volume of your concentrated DMSO stock into a large volume of aqueous buffer, the DMSO is diluted, and the buffer becomes the primary solvent. If the final concentration of this compound exceeds its solubility limit in the final buffer composition, it will precipitate.
Q2: What is the maximum concentration of DMSO I should use in my assay?
A: As a general rule, it is advisable to keep the final concentration of DMSO in your assay below 1%, and ideally at 0.5% or lower. Higher concentrations of DMSO can not only increase the risk of compound precipitation but may also have direct effects on your biological system (e.g., enzyme activity, cell viability), leading to experimental artifacts. Always ensure that your vehicle controls contain the same final concentration of DMSO as your experimental samples.
Q3: Can the pH of my buffer affect the solubility of this compound?
A: The structure of this compound contains a lactam group, which is a cyclic amide. While amides are generally considered neutral, their solubility can be influenced by pH, although typically to a lesser extent than compounds with acidic or basic functional groups. It is always good practice to determine the solubility of your compound in the specific buffer system and pH you plan to use for your experiments.
Q4: I am observing precipitation of my compound over time in the incubator. What could be the cause?
A: This phenomenon, known as time-dependent precipitation, can be due to several factors. The compound may be kinetically soluble initially but thermodynamically insoluble, meaning it will precipitate as it equilibrates over time. Temperature changes can also affect solubility; a compound that is soluble at room temperature may be less soluble at 37°C, or vice versa. Additionally, the compound may be unstable in the assay medium, leading to degradation and precipitation of the less soluble degradants.
Troubleshooting Guide for Solubility Issues
If you are encountering precipitation, this step-by-step guide will help you diagnose and resolve the issue.
Step 1: Determine the Aqueous Solubility of this compound in Your Assay Buffer
Before proceeding with your experiments, it is crucial to determine the maximum soluble concentration of this compound in your specific assay buffer.
-
Prepare a series of dilutions of your this compound stock solution in your assay buffer.
-
Visually inspect for any signs of precipitation (cloudiness, particles).
-
Incubate the solutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂).
-
Re-examine for any time-dependent precipitation.
-
For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant using an appropriate analytical method (e.g., HPLC, LC-MS). The highest concentration at which no precipitation is observed is your working solubility limit.
Step 2: Employ Solubilization Strategies
If the required concentration for your assay exceeds the aqueous solubility of this compound, you can employ several strategies to enhance its solubility.
The use of a water-miscible organic co-solvent can increase the solubility of your compound. Based on the properties of structurally similar compounds like N-methyl-2-pyrrolidone (NMP), the following co-solvents may be effective[2][3]:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
Protocol for Using Co-solvents:
-
Prepare a high-concentration stock solution of this compound in the chosen co-solvent.
-
When preparing your final assay solution, add the co-solvent stock to the assay buffer.
-
Ensure the final concentration of the co-solvent is low enough to not affect your assay (typically <1-2%).
-
Always include a vehicle control with the same final concentration of the co-solvent.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[4][5][6][7][8]
-
β-Cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
Protocol for Using Cyclodextrins:
-
Prepare an aqueous solution of the cyclodextrin in your assay buffer.
-
Add your this compound stock solution (e.g., in DMSO) to the cyclodextrin solution.
-
Allow time for the inclusion complex to form (this can be facilitated by gentle agitation or sonication).
-
As with co-solvents, ensure the final concentration of the cyclodextrin does not interfere with your assay and include appropriate vehicle controls.
Step 3: Consider Potential Assay Interference
It is critical to be aware that the agents used to improve solubility can themselves interfere with your assay.[9]
-
Co-solvents can affect enzyme activity or cell membrane integrity.
-
Surfactants (if used) can denature proteins or disrupt cell membranes.
-
Cyclodextrins can sometimes interact with other components of the assay medium or with the biological target itself.
Validation is Key:
Always run control experiments to ensure that the chosen solubilizing agent at its final concentration does not impact your assay's readout in the absence of this compound.
Experimental Workflow Visualizations
The following diagrams illustrate the recommended workflows for addressing solubility issues with this compound.
Caption: Workflow for determining the aqueous solubility of this compound.
Caption: Troubleshooting workflow for addressing precipitation of this compound.
References
Sources
- 1. This compound | C6H11NO | CID 10866300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility improvement of drugs using N-methyl pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 5. touroscholar.touro.edu [touroscholar.touro.edu]
- 6. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 4-Ethyl-2-pyrrolidinone in Aqueous Solutions
Welcome to the technical support center for 4-Ethyl-2-pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for stabilizing this compound in aqueous solutions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
The primary degradation pathway for this compound, a γ-lactam, in aqueous solutions is hydrolysis of the amide bond in the lactam ring. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of 4-aminohexanoic acid. The rate of hydrolysis is significantly influenced by pH and temperature.
Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
While specific data for this compound is not extensively published, the stability of related lactam compounds, such as β-lactams, is typically greatest in the slightly acidic to neutral pH range. For many β-lactams, maximum stability is observed around pH 6-7.[1] It is crucial to experimentally determine the optimal pH for your specific application and buffer system.
Q3: How does temperature affect the stability of this compound solutions?
As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature.[2][3] Therefore, to maintain the stability of your aqueous solutions, it is recommended to store them at reduced temperatures, such as 2-8°C, and to minimize exposure to elevated temperatures during experimental procedures.
Q4: Can light exposure degrade this compound?
While hydrolysis is the most common degradation pathway, prolonged exposure to light, particularly UV light, can potentially induce photolytic degradation in some organic molecules.[2][3] As a precautionary measure, it is advisable to store stock solutions and experimental samples in amber vials or otherwise protected from light.
Q5: Are there any known excipients that can help stabilize this compound in solution?
The use of appropriate buffering agents to maintain an optimal pH is the most critical factor in stabilizing this compound. While specific stabilizing excipients for this molecule are not well-documented, studies on related compounds suggest that formulation components can influence stability. For instance, surfactants have been shown to affect the stability of β-lactam antibiotics in aqueous solutions.[4] However, the effect of such additives would need to be empirically determined for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound in aqueous solutions.
Issue 1: I am observing a decrease in the concentration of this compound in my stock solution over time.
-
Probable Cause: This is likely due to the hydrolysis of the lactam ring, especially if the solution is not buffered or is stored at an inappropriate pH or temperature.
-
Solution:
-
Verify pH: Measure the pH of your stock solution. If it is outside the optimal range (ideally slightly acidic to neutral), prepare a new solution using a suitable buffer system (e.g., phosphate or citrate buffers).
-
Optimize Storage Conditions: Store your stock solution at a reduced temperature (2-8°C) and protected from light.
-
Perform a Stability Study: To determine the shelf-life of your stock solution under your specific storage conditions, conduct a small-scale stability study. Aliquot the stock solution and measure the concentration of this compound at regular intervals using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Issue 2: My experimental results are inconsistent, and I suspect my compound is degrading during the experiment.
-
Probable Cause: The experimental conditions, such as prolonged incubation at elevated temperatures or the use of highly acidic or basic reagents, may be causing the degradation of this compound.
-
Solution:
-
Evaluate Experimental Conditions: Review your experimental protocol to identify any steps that could promote hydrolysis. Pay close attention to temperature, pH, and the duration of the experiment.
-
Include In-Process Controls: Analyze samples at different time points throughout your experiment to monitor the concentration of this compound. This will help you pinpoint the steps where degradation is occurring.
-
Modify Protocol: If possible, modify your protocol to minimize exposure to harsh conditions. This could involve reducing incubation times, lowering the temperature, or adjusting the pH of your reaction mixtures.
-
Issue 3: I am detecting an unknown peak in my chromatogram that increases over time as the peak for this compound decreases.
-
Probable Cause: This new peak is likely a degradation product of this compound, most probably 4-aminohexanoic acid resulting from hydrolysis.
-
Solution:
-
Characterize the Degradant: If you have access to mass spectrometry (MS), analyze the unknown peak to determine its mass-to-charge ratio (m/z). The expected protonated molecule for 4-aminohexanoic acid would be at an m/z corresponding to its molecular weight +1.
-
Forced Degradation Study: To confirm the identity of the degradation product, you can perform a forced degradation study. Intentionally expose a solution of this compound to harsh conditions (e.g., strong acid, strong base, high temperature) and monitor the formation of the unknown peak.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify its primary degradation products.
Materials:
-
This compound
-
Deionized water
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC or LC-MS system
-
pH meter
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
Mix equal volumes of the stock solution and 1N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize a sample with 1N NaOH before analysis.
-
-
Basic Degradation:
-
Mix equal volumes of the stock solution and 1N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize a sample with 1N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 30% H₂O₂ to a final concentration of 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
-
Analysis: Analyze all samples (including an undegraded control) by HPLC or LC-MS to identify and quantify the degradation products.
Protocol 2: Quantification of this compound by HPLC-UV
This is a general method that may require optimization for your specific instrumentation and application.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 210 nm Injection Volume: 10 µL
Procedure:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak area for this compound.
-
Construct a calibration curve by plotting peak area versus concentration for the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Data Summary
Table 1: Factors Influencing the Stability of this compound in Aqueous Solutions
| Factor | Effect on Stability | Recommendations |
| pH | High and low pH increase the rate of hydrolysis. | Maintain pH in the slightly acidic to neutral range (e.g., pH 6-7). Use appropriate buffer systems. |
| Temperature | Higher temperatures accelerate degradation. | Store solutions at 2-8°C. Minimize exposure to elevated temperatures during experiments. |
| Light | Can potentially cause photolytic degradation. | Store solutions in amber vials or protect from light. |
| Oxygen | May lead to oxidative degradation. | For long-term storage, consider purging solutions with an inert gas (e.g., nitrogen or argon). |
Visualizations
Degradation Pathway of this compound
Caption: Workflow for a real-time stability study.
References
- Elander, M. (2003). Stability of β-lactam antibiotics in bacterial growth media. Clinical Microbiology and Infection, 9(1), 15-21.
- Tsuji, A., Miyamoto, E., Matsuda, M., Nishimura, K., & Yamana, T. (1982). Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics. Journal of Pharmaceutical Sciences, 71(12), 1313-1318.
-
Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. [Link]
-
Schindler, B. K., Koslitz, S., Meier, S., Belov, V. N., Koch, H. M., Weiss, T., ... & Käfferlein, H. U. (2012). Quantification of four major metabolites of embryotoxic N-methyl-and N-ethyl-2-pyrrolidone in human urine by cooled-injection gas chromatography and isotope dilution mass spectrometry. Analytical chemistry, 84(8), 3787-3794. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. PCCA. [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. [Link]
-
McEvoy, C., Zhou, J. L., & Zhang, Z. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Journal of Analytical Methods in Chemistry, 2020. [Link]
-
U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
-
Käfferlein, H. U., Harth, V., & Brüning, T. (2019). Toxicokinetics of N-ethyl-2-pyrrolidone and its metabolites in blood, urine and amniotic fluid of rats after oral administration. Archives of toxicology, 93(4), 921-929. [Link]
Sources
- 1. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-Ethyl-2-pyrrolidinone
Welcome to the comprehensive technical support guide for the scaled-up synthesis of 4-Ethyl-2-pyrrolidinone. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to pilot plant or industrial production. This guide provides in-depth, field-proven insights, troubleshooting strategies, and detailed protocols to ensure a safe, efficient, and reproducible scale-up process.
Introduction: The Significance of this compound
This compound is a valuable heterocyclic compound and a key building block in the synthesis of various pharmaceuticals and specialty chemicals. Its structural motif is found in a range of biologically active molecules, making its efficient and scalable production a critical aspect of drug development and chemical manufacturing. The most common and industrially viable route for its synthesis is the catalytic hydrogenation of ethylsuccinonitrile. This guide will focus on the intricacies of this process, particularly when using Raney® nickel as the catalyst.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of the scaled-up synthesis of this compound.
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent industrial method is the catalytic hydrogenation of ethylsuccinonitrile. This process typically utilizes a Raney® nickel catalyst under hydrogen pressure.[1] The reaction proceeds through the reduction of one of the nitrile groups to a primary amine, which then undergoes intramolecular cyclization to form the desired lactam, this compound.
Q2: Why is Raney® nickel the preferred catalyst for this reaction?
A2: Raney® nickel is favored for its high catalytic activity, excellent selectivity for nitrile hydrogenation, and cost-effectiveness compared to precious metal catalysts.[1] Its porous, sponge-like structure provides a large surface area for the reaction to occur.
Q3: What are the primary safety concerns when working with Raney® nickel on a large scale?
A3: The primary hazard associated with Raney® nickel is its pyrophoric nature, especially when dry. It can ignite spontaneously upon exposure to air. Therefore, it must always be handled as a slurry in water or a suitable solvent.[2] Additionally, the use of hydrogen gas under pressure presents a significant fire and explosion risk.[3]
Q4: What are the expected by-products in this synthesis, and how can they be minimized?
A4: The main by-products can include the corresponding diamine from the complete reduction of both nitrile groups of ethylsuccinonitrile, as well as secondary and tertiary amines formed through intermolecular reactions. Minimizing these by-products can be achieved by optimizing reaction conditions such as temperature, pressure, and catalyst loading, and by ensuring efficient mixing to promote the intramolecular cyclization.
Q5: How can the purity of the final this compound product be ensured at a large scale?
A5: Large-scale purification is typically achieved through fractional vacuum distillation.[4] Treating the crude product with a strong base, such as potassium hydroxide, prior to distillation can help to remove acidic impurities and improve the purity of the final product.[4][5]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up of this compound synthesis.
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or Stalled Reaction Conversion | 1. Catalyst Deactivation: The Raney® nickel may have lost its activity due to poisoning by impurities in the starting materials or solvent, or by sintering at high temperatures. 2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. 3. Poor Mass Transfer: Inadequate mixing can lead to poor contact between the reactants, catalyst, and hydrogen gas. | 1. Catalyst Quality Check: Ensure the use of high-quality, active Raney® nickel. Consider a pre-treatment of the starting materials to remove potential catalyst poisons. If deactivation is suspected, the catalyst may need to be regenerated or replaced.[6] 2. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe operating limits of the reactor. Higher pressure increases the concentration of dissolved hydrogen, driving the reaction forward.[7] 3. Improve Agitation: Increase the stirring speed to enhance the mixing of the three-phase system (solid catalyst, liquid reactants, and gaseous hydrogen). |
| Low Selectivity (High By-product Formation) | 1. High Reaction Temperature: Elevated temperatures can favor the formation of the diamine by-product and other side reactions. 2. High Catalyst Loading: An excessive amount of catalyst can lead to over-hydrogenation. | 1. Optimize Temperature: Lower the reaction temperature to favor the desired intramolecular cyclization over intermolecular side reactions. A temperature range of 100-150°C is often a good starting point. 2. Reduce Catalyst Loading: Decrease the amount of Raney® nickel used. This can help to control the reaction rate and minimize the formation of the fully reduced diamine. |
| Difficult Product Isolation/Purification | 1. Formation of Emulsions: The presence of by-products and residual catalyst can lead to the formation of stable emulsions during work-up. 2. Thermal Degradation: The product may be susceptible to degradation at high temperatures during distillation. | 1. Filtration Aid: Use a filter aid (e.g., celite) to improve the filtration of the Raney® nickel catalyst. 2. Vacuum Distillation: Employ fractional vacuum distillation to lower the boiling point of the product and prevent thermal decomposition.[4] |
| Safety Incidents (e.g., Fire) | 1. Improper Handling of Raney® Nickel: Exposing the dry catalyst to air.[2] 2. Hydrogen Leak: A leak in the reactor or gas lines. | 1. Strict Catalyst Handling Protocol: Always keep the Raney® nickel catalyst wet with water or the reaction solvent. Use spark-proof tools and ensure proper grounding of all equipment.[2] 2. Systematic Leak Testing: Before starting the reaction, thoroughly check the entire system for leaks using an inert gas like nitrogen. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound in a high-pressure autoclave.
Materials:
-
Ethylsuccinonitrile
-
Raney® Nickel (50% slurry in water)[2]
-
Ethanol (or other suitable solvent)
-
Hydrogen Gas (high purity)
-
Nitrogen Gas (for purging)
Equipment:
-
High-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet and outlet, pressure gauge, and temperature controller.
-
Catalyst handling equipment (e.g., funnel, spatula - spark-proof)
-
Filtration apparatus
Procedure:
-
Catalyst Preparation: Under a nitrogen atmosphere, carefully transfer the required amount of Raney® nickel slurry to the autoclave. The catalyst should always be kept wet.[2]
-
Charging the Reactor: Add the solvent (e.g., ethanol) to the autoclave, followed by the ethylsuccinonitrile.
-
Purging the Reactor: Seal the autoclave and purge the system with nitrogen gas several times to remove all traces of air. This is a critical safety step to prevent the formation of an explosive hydrogen-air mixture.[3]
-
Hydrogenation: After purging with nitrogen, purge the reactor with hydrogen gas. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 300-500 psi).[7]
-
Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 100-130°C).[8] Monitor the reaction progress by observing the hydrogen uptake (pressure drop). The reaction is typically complete when hydrogen consumption ceases.
-
Cooling and Venting: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas to a safe location.
-
Catalyst Removal: Under a nitrogen atmosphere, carefully filter the reaction mixture to remove the Raney® nickel catalyst. The catalyst should be immediately quenched or stored under water to prevent ignition.
-
Product Isolation: The filtrate containing the crude this compound can be concentrated under reduced pressure.
-
Purification: The crude product is then purified by fractional vacuum distillation.[4]
Quantitative Data Summary:
The following table provides a range of typical parameters for the scale-up synthesis. The optimal conditions should be determined through process development studies.
| Parameter | Laboratory Scale (Typical) | Pilot Plant / Industrial Scale (Target Range) |
| Ethylsuccinonitrile | 10 - 100 g | 10 - 1000 kg |
| Raney® Nickel Loading | 5 - 10 wt% (dry basis) | 2 - 8 wt% (dry basis) |
| Solvent | Ethanol, Methanol | Ethanol, Water |
| Hydrogen Pressure | 50 - 500 psi | 300 - 1000 psi |
| Temperature | 80 - 120 °C | 100 - 150 °C |
| Reaction Time | 4 - 12 hours | 6 - 24 hours |
| Yield (Isolated) | 70 - 90% | 80 - 95% |
Visualizations
Reaction Pathway
Caption: Synthesis of this compound via catalytic hydrogenation.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common scale-up issues.
References
-
Organic Syntheses. Raney Nickel Catalyst. Available at: [Link]
-
Chemistry Stack Exchange. Hydrogenation of 1-hexene with Raney nickel. Available at: [Link]
-
W.R. Grace. Hydrogenation Catalysts. Available at: [Link]
-
ResearchGate. Hydrogenation reactions using Raney-type nickel catalysts. Available at: [Link]
- Google Patents. Method of reactivation of raney nickel.
-
PMC. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Available at: [Link]
-
The Royal Society of Chemistry. Supporting information 1. Materials and Methods. Available at: [Link]
-
Safety Slide: Raney Nickel. Available at: [Link]
- Google Patents. Process for producing 2-pyrrolidone.
- Google Patents. Process for the purification of 2-pyrrolidone.
-
ACS Chemical Health & Safety. Hazards associated with laboratory scale hydrogenations. Available at: [Link]
Sources
- 1. Hydrogenation Catalysts [grace.com]
- 2. US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide - Google Patents [patents.google.com]
- 3. This compound | C6H11NO | CID 10866300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3896051A - Method of reactivation of raney nickel - Google Patents [patents.google.com]
- 7. US4042599A - Process for producing 2-pyrrolidone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Addressing variability in biological assay results for 4-Ethyl-2-pyrrolidinone
Technical Support Center: 4-Ethyl-2-pyrrolidinone
A Guide to Mitigating Variability in Biological Assays
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that achieving reproducible and reliable data is paramount to your research. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding the use of this compound in various biological assays. We will explore the causality behind common sources of variability and offer field-proven protocols to ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions about handling and using this compound in a laboratory setting.
Q1: What are the basic chemical properties of this compound?
A1: this compound (CAS: 41819-75-4) is a derivative of 2-pyrrolidone, a five-membered lactam.[1] Understanding its fundamental properties is the first step in designing a robust assay.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | [2] |
| Molecular Weight | 113.16 g/mol | [2] |
| Appearance | Solid | |
| Predicted XlogP | 0.4 | [2][3] |
| GHS Hazard Codes | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) |
Its low predicted XlogP value suggests moderate water solubility, but like many small molecules, its behavior in complex biological media can be unpredictable.
Q2: What is the primary mechanism of action for this compound?
A2: The biological activity of this compound and its analogs is an area of active research. Some derivatives of the 2-pyrrolidone scaffold have been investigated for nootropic and anxiolytic activities.[4][5] The pyrrolidine ring is a versatile scaffold found in many biologically active compounds and can influence basicity and spatial conformation, which in turn affects target binding.[6] Its specific mechanism in your assay system (e.g., cell viability, signal transduction) should be empirically determined, as it may interact with multiple targets. For example, related compounds have been shown to bind to sigma receptors.[7]
Q3: How should I prepare stock solutions of this compound?
A3: Proper stock solution preparation is critical for assay consistency. Due to its potential for both aqueous and organic solubility, the choice of solvent is key.
-
Primary Solvent Selection: For initial solubilization, high-purity DMSO or ethanol are recommended. N-methyl-2-pyrrolidone (NMP), a related compound, is known for its high solubilizing power and biocompatibility in some contexts.[8]
-
Concentration: Prepare a high-concentration primary stock (e.g., 10-50 mM). This minimizes the volume of organic solvent added to your final assay, which can induce solvent-specific effects on cells.
-
Solubilization Protocol:
-
Weigh the compound accurately.
-
Add the solvent and vortex thoroughly.
-
Use a brief, low-power water bath sonication if particulates are visible.
-
Visually inspect for complete dissolution before storing.
-
-
Storage: Aliquot the primary stock into single-use vials to minimize freeze-thaw cycles, which can degrade the compound.[9] Store at -20°C or -80°C, protected from light.
Part 2: Troubleshooting Assay Variability
Variability in biological assays can arise from multiple sources, including the reagents, the protocol execution, and the biological system itself.[10][11] This section provides a systematic approach to identifying and resolving these issues.
Issue 1: High Well-to-Well or Plate-to-Plate Variability
Q: My replicate wells show high standard deviations, and my results are not consistent between experiments. What are the potential causes and solutions?
A: This is one of the most common challenges in cell-based assays.[12] The root cause often lies in subtle inconsistencies in liquid handling, cell plating, or compound distribution.
Potential Causes & Troubleshooting Steps:
-
Inconsistent Cell Seeding:
-
Why it happens: A non-uniform cell monolayer leads to different cell numbers in each well, directly impacting the final readout (e.g., absorbance, fluorescence).
-
Solution: Ensure your cell suspension is homogenous. Gently pipette the cell suspension up and down several times before seeding each row/column of a plate. Avoid letting cells settle in the reservoir.
-
-
Edge Effects:
-
Why it happens: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, altering cell growth and compound concentration.[11]
-
Solution: Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[13]
-
-
Compound Precipitation or Adsorption:
-
Why it happens: When the aqueous-based assay medium is added to a concentrated compound dilution, this compound may precipitate out of solution. It can also adsorb to plasticware.
-
Solution:
-
Serial Dilution Strategy: Perform serial dilutions in a manner that minimizes the final solvent concentration. A common practice is to keep the final DMSO concentration below 0.5%.
-
Mixing: After adding the compound to the assay plate, ensure proper mixing. Use a plate shaker for gentle, uniform agitation or carefully pipette-mix each well.
-
Visual Inspection: Before placing the plate in the incubator, hold it up to a light source to check for any visible precipitate in the wells.
-
-
-
Pipetting Inaccuracy:
-
Why it happens: Small volume inaccuracies, especially during serial dilutions or reagent additions, can propagate and lead to significant concentration errors.[14][15]
-
Solution:
-
Calibrate your pipettes regularly.
-
Use the correct size pipette for the volume being dispensed.
-
Employ reverse pipetting for viscous solutions.
-
Ensure pipette tips are properly sealed.
-
-
This workflow is designed to minimize precipitation and pipetting errors.
Caption: Workflow for preparing compound dilutions to minimize variability.
Issue 2: Poor or Non-Reproducible Dose-Response Curve
Q: I am observing a flat dose-response curve or one that shifts between experiments. How can I troubleshoot this?
A: A problematic dose-response curve often points to issues with compound stability, concentration, or the biological window of the assay itself.
Potential Causes & Troubleshooting Steps:
-
Incorrect Concentration Range:
-
Why it happens: The selected concentration range may be too high (causing toxicity that masks the specific effect) or too low (failing to elicit a response).
-
Solution: Perform a broad-range dose-finding study, spanning several orders of magnitude (e.g., 1 nM to 100 µM), to identify the active concentration window.
-
-
Compound Instability in Assay Medium:
-
Why it happens: this compound, like many small molecules, may be unstable in aqueous media over long incubation periods, especially at 37°C. The lactam ring could be susceptible to hydrolysis.[16]
-
Solution:
-
Time-Course Experiment: Measure the assay endpoint at different time points (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time before significant compound degradation or secondary cellular effects occur.
-
QC of Stock Solution: If instability is suspected, verify the integrity of your stock solution using an analytical method like HPLC-MS.
-
-
-
Low Assay Sensitivity (Signal-to-Noise):
-
Why it happens: If the difference between the positive and negative controls (the assay window) is small, it becomes difficult to resolve a dose-dependent effect.
-
Solution: Optimize the core assay parameters before screening compounds. This includes cell density, incubation times for substrates/antibodies, and reagent concentrations.[17][18]
-
This decision tree provides a logical path to diagnose issues with dose-response curves.
Caption: Decision tree for troubleshooting dose-response curve issues.
Part 3: Self-Validating Protocols
To ensure trustworthiness, every experiment should be a self-validating system. This involves incorporating the right controls.
Q: What controls are essential when working with this compound?
A: Beyond standard positive and negative controls, compound-specific controls are necessary.
| Control Type | Purpose | Implementation |
| Vehicle Control | To measure the effect of the solvent (e.g., DMSO) on the assay system. | Treat cells with the highest concentration of the vehicle used in the experiment (e.g., 0.5% DMSO in media). |
| Untreated Control | To establish the baseline response of the cells. | Cells treated with assay medium only. |
| Positive Control | To confirm the assay is working and can produce a response. | A known agonist/antagonist for the target pathway being studied. |
| Compound Solubility Control | To check for compound precipitation at the highest concentration. | Prepare the highest concentration of this compound in a cell-free well. After incubation, inspect for precipitates visually or by measuring light scatter. |
| Cell Viability Control | To ensure the observed effect is not due to general cytotoxicity. | Run a parallel cytotoxicity assay (e.g., MTT, LDH release) using the same concentrations of this compound. |
By systematically addressing these potential sources of error and incorporating robust controls, you can significantly improve the quality and reproducibility of your data when working with this compound.
References
-
Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Retrieved from [Link]
-
Immunologix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
-
Dong, Z., Wang, X., & Liu, S. (2011). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. Journal of pharmaceutical and biomedical analysis, 55(5), 1036–1042. Retrieved from [Link]
-
BioAgilytix. (n.d.). Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions. Retrieved from [Link]
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BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
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Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]
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Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
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Bitesize Bio. (2025, April 29). Top Tips for Troubleshooting In Vitro Transcription. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10866300, this compound. Retrieved from [Link]
-
Oganesyan, E. T., et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Chemistry of Heterocyclic Compounds, 58(11), 598-607. Retrieved from [Link]
-
Perregaard, J., et al. (1992). Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes. Journal of Medicinal Chemistry, 35(23), 4334-4343. Retrieved from [Link]
-
Oganesyan, E. T., et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. ResearchGate. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H11NO). Retrieved from [Link]
-
Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Pyrrolidone. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent. Retrieved from [Link]
-
Tzanova, T., et al. (2022). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 27(11), 3508. Retrieved from [Link]
-
Al-Nemrawi, N. K., & Al-Akayleh, F. (2022). Effect of Solvents, Stabilizers and the Concentration of Stabilizers on the Physical Properties of Poly(d,l-lactide-co-glycolide) Nanoparticles: Encapsulation, In Vitro Release of Indomethacin and Cytotoxicity against HepG2-Cell. Polymers, 14(8), 1629. Retrieved from [Link]
-
Akhter, S., et al. (2018). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmaceutical Investigation, 48(5), 525-535. Retrieved from [Link]
-
Käfferlein, H. U., et al. (2019). Toxicokinetics of N-ethyl-2-pyrrolidone and its metabolites in blood, urine and amniotic fluid of rats after oral administration. Archives of Toxicology, 93(4), 921-929. Retrieved from [Link]
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- 7. Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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Technical Support Center: Optimizing Dosage and Administration of Pyrrolidinone Derivatives in Animal Studies
A Note to Researchers: The query for "4-Ethyl-2-pyrrolidinone" did not yield specific data for its application in animal research. Therefore, this guide has been developed using Piracetam (2-oxo-1-pyrrolidine acetamide) as a representative compound of the pyrrolidinone class. Piracetam is a well-researched nootropic agent, and the principles outlined here for its dosage and administration can serve as a robust framework for investigating novel pyrrolidinone derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical evaluation of pyrrolidinone-based compounds in animal models.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during your experiments, offering insights into their causes and practical solutions.
Issue 1: Inconsistent Behavioral or Physiological Readouts
Question: We are observing high variability in our behavioral test results (e.g., Morris water maze, passive avoidance) between animals in the same treatment group. What could be the cause?
Answer:
Inconsistent results can stem from several factors, from the compound's formulation to the experimental conditions. Here's a systematic approach to troubleshooting:
-
Vehicle Selection and Compound Solubility:
-
Problem: Poor solubility of the test compound in the chosen vehicle can lead to inaccurate and inconsistent dosing.
-
Solution: Ensure the compound is fully dissolved. If precipitation is observed, consider alternative vehicles. For many pyrrolidinone derivatives, sterile saline is a suitable vehicle for intraperitoneal (IP) and intravenous (IV) injections.[1] For oral (PO) administration, distilled water is often used.[2] If solubility remains an issue, consider using a co-solvent system, but be aware that the vehicle itself can have biological effects.[3][4]
-
-
Dose-Response Relationship:
-
Problem: The selected dose may be on a steep part of the dose-response curve, where small variations in administered volume can lead to large differences in effect. Conversely, the dose may be too high, leading to a ceiling effect or even paradoxical effects.[5]
-
Solution: Conduct a thorough dose-response study to identify the optimal dose range for your specific animal model and endpoint.[5] For instance, in rats, the nootropic effects of piracetam are observed in the 50-300 mg/kg range, while higher doses (400-1000 mg/kg) may not show a positive learning influence and can even have anxiolytic effects.[5]
-
-
Animal Handling and Stress:
-
Problem: Stress from handling and injection can significantly impact behavioral and physiological outcomes.
-
Solution: Acclimatize animals to the experimental procedures, including handling and mock injections. Ensure a quiet and stable environment during testing.[6]
-
Issue 2: Adverse Events or Unexpected Toxicity
Question: Our animals are showing signs of distress (e.g., lethargy, weight loss, gastrointestinal issues) after compound administration. How can we mitigate this?
Answer:
Adverse events can be related to the compound itself, the vehicle, or the administration procedure.
-
Vehicle-Induced Toxicity:
-
Problem: Some vehicles, especially when used at high concentrations or for prolonged periods, can cause local irritation or systemic toxicity.[3][4][7]
-
Solution: Whenever possible, use well-tolerated vehicles like saline or water. If a co-solvent is necessary, use the lowest effective concentration and include a vehicle-only control group to differentiate vehicle effects from compound effects.
-
-
Compound-Specific Toxicity:
-
Problem: The compound may have off-target effects or a narrow therapeutic window.
-
Solution: Review the existing literature for any known toxicities of similar compounds. Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD). For piracetam, preclinical studies have shown a low toxicity potential, with no irreversible toxicity observed after oral doses of 10 g/kg in mice and rats.[8]
-
-
Administration Route and Technique:
-
Problem: Improper injection technique can cause tissue damage, pain, and stress. The chosen route may also not be optimal for the compound's properties.
-
Solution: Ensure that personnel are properly trained in animal handling and administration techniques for the chosen route (e.g., oral gavage, intraperitoneal injection). Consider the pharmacokinetic profile of the compound when selecting the administration route.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the design and execution of animal studies with pyrrolidinone derivatives.
How do I select the appropriate starting dose for my animal study?
Answer:
Selecting a starting dose involves a multi-step process:
-
Literature Review: Begin by searching for published studies on the same or structurally similar compounds. This can provide a starting point for your dose range. For piracetam, doses in rodent studies have ranged from as low as 10 mg/kg to as high as 1000 mg/kg, depending on the indication and animal model.[5][9]
-
In Vitro Data: If available, use in vitro data (e.g., EC50, IC50) to estimate a starting dose, although this requires careful inter-system extrapolation.
-
Dose-Ranging Study: It is highly recommended to perform a pilot dose-ranging study to determine the efficacy and potential toxicity of your compound in your specific animal model. This typically involves administering a range of doses to small groups of animals and observing for both desired effects and any adverse reactions.
What is the best route of administration for pyrrolidinone derivatives?
Answer:
The choice of administration route depends on the experimental goals, the physicochemical properties of the compound, and the desired pharmacokinetic profile.
-
Oral (PO): This is a common and less invasive route. Piracetam has high oral bioavailability (close to 100%), making this an effective route.[8][10] However, consider potential first-pass metabolism for novel compounds.
-
Intraperitoneal (IP): IP injections are frequently used in rodent studies for systemic drug delivery, bypassing the gastrointestinal tract. Studies have successfully used IP administration for piracetam in mice.[11]
-
Intravenous (IV): IV administration provides 100% bioavailability and rapid onset of action. It is useful for pharmacokinetic studies and when precise control over plasma concentrations is needed.[12]
How should I prepare and store my dosing solutions?
Answer:
Proper preparation and storage of dosing solutions are critical for ensuring accurate and consistent results.
-
Preparation:
-
Use a high-quality, pure form of the compound.[1]
-
Prepare solutions fresh daily if stability is unknown.
-
For piracetam, it is soluble in water.[13] Forced degradation studies show it is stable under acidic, neutral, oxidative, thermal, and photolytic stress but susceptible to degradation under alkaline conditions.[14][15]
-
-
Storage:
-
Store stock solutions and the solid compound according to the manufacturer's recommendations, typically protected from light and moisture. For optimal long-term stability, piracetam should be stored at 2-8°C.[14]
-
What are the key pharmacokinetic parameters to consider?
Answer:
Understanding the pharmacokinetics of your compound is crucial for interpreting your results.
-
Half-life (t1/2): This determines the dosing frequency. The plasma half-life of piracetam in adults is approximately 5 hours.[10]
-
Maximum Plasma Concentration (Cmax) and Time to Cmax (Tmax): These parameters help in timing your behavioral or physiological assessments relative to drug administration. Food can decrease the Cmax of piracetam and increase the Tmax.[8][10]
-
Bioavailability: This indicates the fraction of the administered dose that reaches systemic circulation.
-
Brain Penetration: For compounds targeting the central nervous system, it is essential to determine if they cross the blood-brain barrier. Studies have shown that piracetam crosses the blood-brain barrier.[10][12]
Data Presentation & Experimental Protocols
Table 1: Representative Dosage Ranges of Piracetam in Rodent Studies
| Animal Model | Administration Route | Dosage Range (mg/kg) | Observed Effects | Reference |
| Rats | Oral | 200 | Pharmacokinetic studies | [12] |
| Rats | Intravenous | 75 | Pharmacokinetic studies | [12] |
| Mice (Ts65Dn) | Intraperitoneal | 75, 150, 300 | Cognitive performance in Morris water maze | [11] |
| Rats | Oral | 50 | Pharmacokinetic studies | [2] |
| Rats | Not Specified | 50-300 | Improved avoidance performance | [5] |
| Rats | Not Specified | 400-1000 | Anxiolytic activity | [5] |
| Mice | Not Specified | 10 | Facilitated memory consolidation | [9] |
| Mice/Rats | Oral | 250, 500 | Anxiolytic activity (subchronic) | [16] |
Protocol: Preparation of Piracetam Solution for Intraperitoneal Injection
-
Materials:
-
Piracetam powder (analytical grade)
-
Sterile 0.9% saline solution
-
Sterile vials
-
Calibrated balance
-
Vortex mixer
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Calculate the required amount of piracetam based on the desired concentration and final volume.
-
Aseptically weigh the piracetam powder and transfer it to a sterile vial.
-
Add the required volume of sterile saline to the vial.
-
Vortex the solution until the piracetam is completely dissolved.
-
Sterile-filter the solution into a new sterile vial.
-
Store the solution at 2-8°C and use it within 24 hours.
-
Visualization of Experimental Workflow
Diagram: Decision Tree for Troubleshooting Inconsistent Results
Caption: Troubleshooting inconsistent experimental results.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of morin on pharmacokinetics of piracetam in rats, in vitro enzyme kinetics and metabolic stability assay using rapid UPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [The nootropic and anxiolytic properties of different doses of piracetam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gadconsulting.com [gadconsulting.com]
- 8. mims.com [mims.com]
- 9. Piracetam, an AMPAkine drug, facilitates memory consolidation in the day-old chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-lactancia.org [e-lactancia.org]
- 11. The effects of piracetam on cognitive performance in a mouse model of Down's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic Study of Piracetam in Focal Cerebral Ischemic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Anxiolytic activity of piracetam, a nootropic agent, following subchronic administration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 4-Ethyl-2-pyrrolidinone
This technical support center provides a comprehensive guide for researchers and drug development professionals to proactively identify and minimize the off-target effects of 4-Ethyl-2-pyrrolidinone. Here, we offer field-proven insights, troubleshooting guides, and detailed protocols to ensure the scientific rigor of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a primary concern with small molecules like this compound?
Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins or other biomolecules that are not its intended therapeutic or experimental target.[3] These unintended interactions are a significant concern because they can lead to:
-
Toxicity and Adverse Effects: In a therapeutic context, off-target binding is a major cause of adverse drug reactions and toxicity.[2]
-
Lack of Reproducibility: Results may vary between different cell lines or experimental systems that have varying expression levels of the off-target proteins.
Given that the broader class of pyrrolidinone derivatives exhibits a wide range of biological activities, it is crucial to assume that this compound may also interact with multiple targets.[1][2]
Q2: How do I determine the optimal concentration of this compound for my experiments to minimize off-target effects?
The fundamental principle is to use the lowest concentration of the compound that produces the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-target proteins.
To determine this concentration, it is essential to perform a dose-response experiment. This involves treating your cells or system with a range of concentrations of this compound and measuring the biological outcome. The goal is to identify the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for the intended effect. For your experiments, it is advisable to use concentrations at or near the EC50/IC50 and generally avoid concentrations significantly higher than 10 µM, as these are more likely to induce non-specific or off-target effects.
| Parameter | Definition | Importance for Minimizing Off-Target Effects |
| IC50/EC50 | The concentration of an inhibitor/activator required for 50% inhibition/activation of the target under specific assay conditions. | Establishes the potency of the compound for its intended target. Using concentrations around the IC50/EC50 helps to stay within a therapeutic or effective window while minimizing off-target engagement. |
| Dose-Response Curve | A graphical representation of the relationship between the concentration of a drug and the magnitude of the resulting biological effect. | Allows for the visualization of the compound's potency and efficacy, and helps in selecting an appropriate concentration range for further experiments. |
Q3: What are the absolute essential control experiments when using this compound?
To build a robust and convincing dataset, several control experiments are non-negotiable:
-
Vehicle Control: Always include a control group treated with the solvent (e.g., DMSO) used to dissolve this compound at the same final concentration. This accounts for any effects of the solvent itself.
-
Inactive or Less Active Structural Analog: If available, use a structurally similar molecule to this compound that is known to be inactive or significantly less active against the intended target. Observing the desired phenotype with the active compound but not with the inactive analog provides strong evidence for on-target activity.
Q4: Beyond basic controls, how can I scientifically validate that my observed phenotype is due to the intended target of this compound?
Target validation is a multi-faceted process. Combining pharmacological approaches with genetic methods provides the most compelling evidence:
-
Washout Experiment: This technique helps differentiate between reversible off-target effects and irreversible or tightly-bound on-target effects. If the biological effect disappears after removing this compound from the experimental medium, it suggests a reversible interaction, which could be an off-target effect. Conversely, a persistent effect may indicate a strong, on-target engagement.
-
Target Knockdown/Knockout: Use techniques like RNA interference (siRNA, shRNA) or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If this compound no longer produces the biological effect in these target-depleted cells, it strongly implicates that protein as the relevant target.
-
Direct Target Engagement Assays: Biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to its purified target protein.
Troubleshooting Guides
Problem: I'm observing a high degree of cytotoxicity with this compound that doesn't seem related to its expected mechanism.
-
Probable Cause: This is a classic sign of off-target effects or non-specific toxicity.
-
Troubleshooting Steps:
-
Lower the Concentration: Immediately perform a dose-response curve for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay) and compare it to the dose-response for your intended biological effect. If cytotoxicity occurs at similar or lower concentrations than the desired effect, the compound may not be suitable for your model.
-
Use a Negative Control Analog: Test a structurally similar but biologically inactive analog. If the analog does not cause cytotoxicity, it suggests the toxicity is linked to a specific (though potentially off-target) interaction of this compound.
-
Check for Compound Instability or Reactivity: Some compounds can be unstable in media or are reactive, leading to non-specific cellular damage. Consider assays to check for thiol reactivity or redox activity.[5]
-
Problem: My results with this compound are inconsistent or not reproducible.
-
Probable Cause: This can stem from off-target effects that are sensitive to minor variations in experimental conditions or cell state.
-
Troubleshooting Steps:
-
Strictly Control Cell Culture Conditions: Ensure cell passage number, confluency, and media composition are consistent across experiments. The expression of off-target proteins can vary with these parameters.
-
Re-evaluate the Dose-Response: Perform a fresh dose-response curve to confirm the potency of your current batch of this compound.
-
Consider Orthogonal Approaches: Use a different compound targeting the same pathway or a genetic method (e.g., siRNA) to see if you can reproduce the phenotype. If these orthogonal methods are consistent, the variability may lie with this compound's off-target profile.
-
Problem: A reviewer has questioned the specificity of this compound in my study. How do I address this?
-
Probable Cause: Lack of sufficient control experiments to rule out off-target effects.
-
Addressing the Concern:
-
Acknowledge the Limitation: Recognize that all small molecules have the potential for off-target effects.
-
Provide Orthogonal Evidence: The most powerful rebuttal is to show that you can recapitulate your key findings using a non-pharmacological, genetic approach (e.g., CRISPR or siRNA-mediated knockdown of the putative target).
-
Perform a Washout Experiment: This can help argue for a specific, high-affinity interaction.
-
Use an Inactive Analog: Demonstrating that a closely related but inactive molecule does not produce the same effect is a strong argument for specificity.
-
Consider Advanced Profiling (if necessary): For a high-impact study, you might consider advanced methods like chemical proteomics to identify the binding partners of this compound, providing a more comprehensive view of its specificity.
-
Experimental Workflow and Protocols
Workflow for Validating On-Target Effects
Caption: A decision-making workflow for validating the on-target effects of a small molecule.
Protocol 1: Cellular Washout Experiment
This protocol is designed to assess the reversibility of a compound's effect, providing insight into whether the observed phenotype is due to a persistent, high-affinity interaction (more likely on-target) or a transient, lower-affinity interaction (potentially off-target).
Materials:
-
Cells in culture
-
This compound (treatment group)
-
Vehicle (e.g., DMSO)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Plate Cells: Seed cells at an appropriate density and allow them to adhere and grow for 24 hours.
-
Initial Treatment:
-
Continuous Exposure Group: Treat one set of cells with this compound at the desired concentration (e.g., 1x or 3x EC50).
-
Washout Group: Treat a second set of cells with the same concentration of this compound.
-
Vehicle Control Group: Treat a third set of cells with the vehicle control.
-
-
Incubation: Incubate all plates for a predetermined duration sufficient to observe the biological effect (e.g., 6 hours).
-
Washout Procedure (for the Washout Group only): a. Aspirate the medium containing the compound. b. Gently wash the cells twice with pre-warmed, sterile PBS. c. Add fresh, pre-warmed complete medium that does not contain the compound.
-
Continued Incubation: Return all plates (Continuous, Washout, and Vehicle) to the incubator.
-
Endpoint Analysis: At one or more time points after the washout (e.g., 24, 48, 72 hours after the initial treatment), perform the assay to measure the biological endpoint of interest.
Interpretation of Results:
-
Effect Persists in Washout Group: If the biological effect in the Washout group remains comparable to the Continuous Exposure group, it suggests a strong, slowly reversible, or irreversible interaction with the target.
-
Effect is Reversed in Washout Group: If the biological effect in the Washout group returns to the level of the Vehicle Control group, it indicates a reversible interaction. While this does not rule out an on-target effect, it warrants further investigation into the possibility of reversible off-target engagement.
Caption: The experimental workflow for a cellular washout experiment.
Advanced Techniques for Off-Target Profiling
For critical studies or drug development programs, more advanced and unbiased methods can provide a global view of a compound's interactions.
-
Chemical Proteomics: This powerful technique uses an immobilized or clickable version of this compound as a "bait" to pull down its binding partners from a cell lysate. These interacting proteins are then identified by mass spectrometry, providing a direct map of on- and off-targets.
-
Transcriptomic/Proteomic Profiling: Techniques like RNA-Seq or quantitative mass spectrometry can be used to analyze global changes in gene or protein expression after treatment with this compound. Comparing these profiles to those generated by known specific inhibitors or genetic perturbations of the target can reveal signatures of off-target activity.
By implementing the strategies and protocols outlined in this guide, researchers can significantly increase the confidence in their findings and build a robust, scientifically sound case for the mechanism of action of this compound.
References
- Asif, A., & Alghamdi, R. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1702-1714.
- Hosseinzadeh, Z. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone.
- Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Mustansiriyah Journal of Science, 31(1), 60-68.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247413.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Kenda, B., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. Journal of Medicinal Chemistry, 47(3), 530-549.
- Wan, C., et al. (2024). Recent Advances in N‐Ethyl‐2‐Pyrrolidinone‐Substituted Flavanols (EPSFs), Novel Bioactive Components in Tea: Chemical Structure, Formation Mechanism, and Potential Health Benefits. Journal of Agricultural and Food Chemistry.
- Lingaard, T., et al. (2008). (4R)-4-[(1R)-1,2-Dihydroxy-ethyl]-1-[(1R)-1-phenyl-ethyl]pyrrolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1851.
-
PubChemLite. (n.d.). This compound (C6H11NO). Retrieved from [Link]
- Google Patents. (n.d.). US8324225B2 - Pyrrolopyrimidine compounds and their uses.
- Google Patents. (n.d.). EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione.
- Kamat, V. (2024). Exploring the Benefits of N-Ethyl-2-pyrrolidone as a Sustainable Industrial Solvent. LinkedIn.
- Google Patents. (n.d.). US4772589A - Etoposide solution in NMP.
- Zarantonello, L., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Molecules, 26(9), 2669.
- Chen, M., et al. (2021). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Toxics, 9(9), 209.
- Google Patents. (n.d.). US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of N-Ethyl-2-Pyrrolidone (NEP) in Modern Chemical Synthesis. Retrieved from [Link]
- Al-Abdullah, N. H., et al. (2006). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Archiv der Pharmazie, 339(8), 456-462.
- Google Patents. (n.d.). US8227462B2 - Pyrrolidine-1,2-dicarboxamide derivatives.
-
U.S. Environmental Protection Agency. (2014). Screening-Level Hazard Characterization for 2-Pyrrolidone (CASRN 616-45-5). Retrieved from [Link]
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- 5. nbinno.com [nbinno.com]
Technical Support Center: Enhancing the Bioavailability of 4-Ethyl-2-pyrrolidinone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and troubleshooting for challenges encountered when working to enhance the oral bioavailability of 4-Ethyl-2-pyrrolidinone derivatives. Our approach moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experiments.
Section 1: Foundational Concepts & Initial Assessment
This section addresses the preliminary questions that arise when a promising this compound derivative shows poor performance in early ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
Question 1: My this compound derivative has excellent in vitro potency but shows very low oral bioavailability in animal studies. Where do I begin troubleshooting?
Answer: The first step is to systematically characterize the compound's physicochemical properties to understand the root cause of the low bioavailability. The Biopharmaceutics Classification System (BCS) provides a crucial framework. Most bioavailability issues stem from poor solubility (the drug's ability to dissolve) and/or poor permeability (the drug's ability to cross the intestinal wall).
Troubleshooting Steps:
-
Determine Aqueous Solubility: Measure the thermodynamic solubility of your derivative in buffers at different pH values relevant to the gastrointestinal (GI) tract (e.g., pH 1.2, 4.5, and 6.8). Pyrrolidine derivatives may have ionizable groups that influence pH-dependent solubility.[1]
-
Assess Permeability: Use an in vitro model like the Caco-2 cell monolayer assay to estimate intestinal permeability. This will help you understand if the molecule can passively diffuse across the gut wall.[2]
-
Evaluate Solid-State Properties: Characterize the compound's solid form using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Understanding if your compound is crystalline and determining its melting point are critical for selecting an appropriate enhancement strategy.[3]
-
LogP/LogD Measurement: Determine the lipophilicity of your compound. While a certain degree of lipophilicity is needed to cross cell membranes, very high lipophilicity can lead to poor aqueous solubility.
Application Scientist's Note: Think of this initial characterization as gathering clues to a puzzle. A highly potent compound that is poorly soluble is often termed a "brick dust" molecule. Conversely, a soluble but poorly permeable compound faces a different barrier. The combination of solubility and permeability data will classify your compound within the BCS framework and guide your entire formulation strategy. For instance, a BCS Class II compound (low solubility, high permeability) is the most common profile for poorly bioavailable drugs and has the most established enhancement strategies.
Section 2: Troubleshooting In Vitro Dissolution & Permeability Assays
Dissolution testing is a cornerstone of formulation development, but it comes with many potential pitfalls.
Question 2: My dissolution results for a new formulation are highly variable and not reproducible. What are the common causes?
Answer: Variability in dissolution testing is a frequent issue and can often be traced to the experimental setup and materials rather than the formulation itself.[4][5]
Common Sources of Error & Solutions:
| Potential Issue | Troubleshooting Steps & Explanation |
| Inadequate Media Degassing | Problem: Dissolved gases in the dissolution media can form bubbles on the surface of your dosage form or equipment (paddles/baskets), reducing the surface area available for dissolution and leading to artificially low results. Solution: Ensure your media is properly degassed according to USP standards using vacuum, sonication, or helium sparging.[5] |
| Improper Apparatus Setup | Problem: Incorrect paddle/basket height, vessel centering, or apparatus wobble can alter the hydrodynamic environment, causing inconsistent results. Solution: Perform regular calibration and qualification of your dissolution apparatus. Ensure vessel and paddle/basket dimensions and positions are within USP tolerance.[5] |
| Media Preparation Errors | Problem: Small variations in pH or buffer concentration can significantly impact the solubility of pH-sensitive compounds. Using concentrated buffers and diluting them can sometimes lead to errors if not done precisely.[6][7] Solution: Prepare fresh media for each run using calibrated pH meters and analytical balances. Validate your media preparation procedure. |
| Filter Incompatibility | Problem: The drug can adsorb to the filter used for sampling, leading to lower-than-expected concentrations. This is a very common and often overlooked issue. Solution: Perform a filter validation study. Analyze a solution of your compound of known concentration before and after passing it through the filter to check for adsorption. If adsorption is detected, choose a different filter material (e.g., PTFE, PVDF, PES) or saturate the filter by discarding the first few mL of filtrate.[4] |
Question 3: My this compound derivative appears to be degrading in the dissolution media, especially at certain pHs or when using surfactants. How can I confirm this and what can be done?
Confirmation and Mitigation Strategy:
-
Perform a Solution Stability Study: Incubate a known concentration of your drug substance in the dissolution medium under the same conditions as your test (temperature, agitation) but without the formulation. Sample at various time points and analyze using a stability-indicating HPLC method. This will quantify the rate of degradation.
-
Identify Degradants: Use LC-MS to identify the degradation products. This can provide clues about the degradation pathway (e.g., hydrolysis, oxidation).
-
Mitigation:
-
Adjust pH: If degradation is pH-dependent, select a more stable pH range for your dissolution method, ensuring it remains physiologically relevant.
-
Antioxidants: If the issue is oxidation, consider adding a small, justified amount of an antioxidant to the medium, though this is less common for standard QC methods.
-
Surfactant Purity: Impurities in some grades of surfactants (like sodium lauryl sulfate, SLS) can sometimes accelerate degradation.[6] Try using a higher purity grade or a different type of surfactant.
-
Section 3: Formulation Strategies - A Guided Q&A
Once you have a handle on your compound's basic properties, you can select a rational formulation strategy.
Decision-Making Workflow for Bioavailability Enhancement
The following workflow can guide your initial technology selection based on key compound properties.
Caption: Mechanism of bioavailability enhancement by a SEDDS formulation.
Section 4: Advanced Troubleshooting & In Vivo Correlation
Question 6: We successfully developed a formulation that shows excellent dissolution in vitro, but the bioavailability in our rat study is still poor and highly variable. What's going on?
Answer: A discrepancy between in vitro dissolution and in vivo performance often points to post-dissolution challenges or physiological factors in the animal model. [8] Potential Causes & Next Steps:
-
Precipitation in the GI Tract: Your formulation may be creating a supersaturated solution in vitro, but this can be unstable in vivo. The drug may crash out or precipitate into a less soluble form in the intestine before it can be absorbed.
-
Action: Perform in vitro dissolution-precipitation studies. Use a two-stage dissolution test where the formulation is first dissolved in simulated gastric fluid and then transferred to simulated intestinal fluid to see if precipitation occurs. Including precipitation inhibitors (polymers like HPMC or PVP) in your formulation can help maintain supersaturation.
-
-
High First-Pass Metabolism: The drug might be well-absorbed from the gut but then heavily metabolized by enzymes in the intestinal wall (e.g., CYP3A4) or the liver before it reaches systemic circulation. [9]The pyrrolidine scaffold itself can sometimes be susceptible to metabolism. [10] * Action: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes. If stability is low, this indicates high metabolism. A formulation strategy that promotes lymphatic uptake (like a lipid-based system) can sometimes help bypass the liver.
-
P-glycoprotein (P-gp) Efflux: Your compound could be a substrate for efflux transporters like P-gp, which act as pumps to actively transport the drug back into the intestinal lumen after it has been absorbed.
-
Action: Use a Caco-2 assay with a known P-gp inhibitor (e.g., verapamil). If permeability increases significantly in the presence of the inhibitor, your compound is likely a P-gp substrate.
-
-
High Inter-Animal Variability: This is a common challenge in preclinical studies.
-
Action: Standardize experimental conditions meticulously. Ensure all animals are fasted for the same period, use a consistent dosing technique (e.g., oral gavage volume and speed), and consider the impact of the vehicle itself on GI physiology. [8]
-
Section 5: Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation (Lab Scale)
This protocol provides a basic method for screening polymers and drug loads for an ASD on a small scale before moving to more complex equipment like a spray dryer.
Materials:
-
This compound derivative (API)
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Volatile solvent (e.g., methanol, acetone, dichloromethane) - must dissolve both API and polymer.
-
Glass vials (e.g., 20 mL scintillation vials)
-
Rotary evaporator or vacuum oven
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh 100 mg of the API and 100 mg of the polymer (for a 1:1 drug:polymer ratio).
-
Dissolve both components in 10 mL of the chosen solvent in a glass vial. Ensure complete dissolution using a vortex mixer. This creates a 20 mg/mL total solids solution.
-
-
Solvent Evaporation:
-
Attach the vial to a rotary evaporator.
-
Evaporate the solvent under reduced pressure. The bath temperature should be kept low (e.g., 40°C) to minimize thermal stress on the compound.
-
Continue evaporation until a thin, clear film is formed on the vial wall.
-
-
Secondary Drying:
-
Place the vial in a vacuum oven at 40-50°C for 24-48 hours to remove any residual solvent. This step is critical for the physical stability of the amorphous form.
-
-
Characterization:
-
Scrape the resulting solid from the vial.
-
Immediately analyze a portion by XRPD to confirm that the material is amorphous (i.e., shows a halo pattern with no sharp Bragg peaks).
-
Analyze another portion by DSC to determine the glass transition temperature (Tg), which is an indicator of the stability of the amorphous dispersion.
-
-
Dissolution Testing:
-
Perform a dissolution test on the prepared ASD powder and compare the profile to the unformulated crystalline API to determine the enhancement factor.
-
References
-
Jaiswal, P., Aggarwal, G., Harikumar, S. L., & Singh, K. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 809482. [Link]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]
-
Al-Ghananeem, A. M. (2017). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences & Emerging Drugs, 5(2). [Link]
-
Various Authors. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]
-
Kanth, R. (2016). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. [Link]
-
Fong, C., Martins, J. P., & Sarmento, B. (2022). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Expert Opinion on Drug Delivery, 19(9), 1105-1120. [Link]
-
Various Authors. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Request PDF on ResearchGate. [Link]
-
Patsnap. (2025). How to improve the bioavailability of a drug?. Patsnap Synapse. [Link]
-
Walsh Medical Media. (2023). Enhancing Oral Drug Absorption Rates Through Novel Formulation Strategies. Walsh Medical Media. [Link]
-
Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. [Link]
-
Shargel, L., Wu-Pong, S., & Yu, A. B. C. (n.d.). Chapter 6. Absorption/Transport Mechanisms. Handbook of Basic Pharmacokinetics… Including Clinical Applications, 7th Edition. [Link]
-
Mantry, S. (2015). Biopharmaceutics: Mechanisms of Drug Absorption. Slideshare. [Link]
-
RROIJ. (n.d.). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Open Access Journals. [Link]
-
Diwan, A., & Gaur, K. (n.d.). DRUG ABSORPTION & ITS MECHANISM. Biopharmaceutics and Pharmacokinetics. [Link]
-
Pharmacy 180. (n.d.). Mechanisms of Drug Absorption. Biopharmaceutics and Pharmacokinetics. [Link]
-
Tripodi, F., Cocomazzi, G., & Contino, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]
-
Sharma, P. C., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Chemistry & Biodiversity, 19(2), e202100801. [Link]
-
Shargel, L., & Yu, A. B. (2023). Drug Absorption. In StatPearls. StatPearls Publishing. [Link]
-
Aute, S. (2025). The Role of Pyrrolidine Derivatives in Modern Drug Discovery. LinkedIn. [Link]
-
Mikstas, M., et al. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Pharmaceutics, 15(12), 2795. [Link]
-
Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Dissolution Technologies, 29(4), 190-203. [Link]
-
Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-203. [Link]
-
Denys, S., et al. (2020). Experimental determination of the oral bioavailability and bioaccessibility of lead particles. Environmental Science: Processes & Impacts, 22(3), 577-601. [Link]
-
Boda, K. (n.d.). Dissolution Failure Investigation. Agilent. [Link]
-
Gray, V. A. (2006). Challenges to the Dissolution Test Including Equipment Calibration. Pharmaceutical Technology, 30(3), 64-74. [Link]
-
Homayun, B., Lin, X., & Choi, H. J. (2019). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 24(11), 2055. [Link]
-
Pharma.Tips. (n.d.). Troubleshooting Dissolution Failures in Formulated Tablets. Pharma.Tips. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. agilent.com [agilent.com]
- 5. pharmtech.com [pharmtech.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of Synthetic 4-Ethyl-2-pyrrolidinone
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of synthetically derived 4-Ethyl-2-pyrrolidinone. Drawing from established methodologies for analogous compounds, we present a tiered approach to characterize its potential as a neurologically active agent. This document emphasizes experimental causality, self-validating protocols, and objective comparison with established benchmarks.
Introduction: The Significance of the Pyrrolidinone Scaffold
The 2-pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous psychoactive and neurologically active compounds.[1][2] This five-membered lactam is a key feature of the "racetam" class of nootropics, such as Piracetam, which are purported to enhance cognitive function.[1][3] More significantly, modifications to this core have yielded potent anticonvulsant drugs with broad therapeutic applications.[1][4]
A prime example is Levetiracetam, an S-enantiomer of an ethyl-substituted pyrrolidinone derivative, which has become a first-line treatment for epilepsy.[5] Its primary mechanism of action is binding to the synaptic vesicle glycoprotein 2A (SV2A), a crucial protein in the presynaptic terminal involved in the regulation of neurotransmitter release.[5][6][7] The affinity of pyrrolidinone-based drugs for SV2A often correlates strongly with their anticonvulsant potency.[3]
Given this precedent, any novel synthetic pyrrolidinone, such as this compound, warrants a thorough investigation of its biological activity, beginning with its interaction with SV2A and extending to broader neurological effects. This guide outlines a logical, multi-step validation process.
Experimental Validation Workflow
The validation of a novel compound requires a systematic approach, moving from broad, target-based screening to more complex cellular assays. This ensures a cost-effective and scientifically rigorous evaluation.
Caption: A tiered workflow for validating the biological activity of this compound.
Tier 1: Primary Target Engagement - SV2A Binding
The logical first step is to determine if this compound interacts with the primary target of its structural analog, Levetiracetam. A competitive radioligand binding assay is the gold standard for quantifying this interaction.[6]
Experimental Protocol: Competitive SV2A Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of synthetic this compound for the human SV2A protein.
Materials:
-
Membrane Preparation: Crude membrane fractions from human cerebral cortex tissue or from CHO cells engineered to express recombinant human SV2A.
-
Radioligand: [³H]ucb 30889, a high-affinity SV2A ligand.[6][8][9]
-
Test Compound: Synthetic this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Positive Control: Levetiracetam.
-
Non-Specific Binding Control: A high concentration (e.g., 1 mM) of Levetiracetam.[6]
-
Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter and fluid.
Procedure:
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a BCA assay.[6]
-
Assay Setup: In a 96-well plate, combine the following in quadruplicate:
-
A fixed amount of membrane preparation (e.g., 100 µg of protein).
-
A fixed concentration of [³H]ucb 30889 (e.g., 1.8 nM).[6]
-
Varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
For total binding wells: Add assay buffer instead of a competitor.
-
For non-specific binding wells: Add 1 mM Levetiracetam.[6]
-
-
Incubation: Incubate the plate for 60-120 minutes at 4°C to reach equilibrium.[6]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Comparative Data Presentation
| Compound | IC50 (nM) | Ki (nM) |
| Levetiracetam (Positive Control) | ~600,000 | ~300,000 |
| This compound | Experimental Value | Calculated Value |
| Vehicle (Negative Control) | No Inhibition | N/A |
Note: The Ki value for Levetiracetam can vary based on experimental conditions; literature values should be used as a guide.[10]
Tier 2: Cellular Activity and Cytotoxicity
If binding to SV2A is confirmed, or even if it is not, it is crucial to assess the compound's effect in a cellular context. A neuroprotection assay can reveal potential therapeutic effects, while a cytotoxicity assay is essential to establish a safe therapeutic window.
Experimental Protocol: Neuroprotection Against Glutamate-Induced Excitotoxicity
Objective: To determine if this compound can protect neuronal cells from death induced by excessive glutamate stimulation.
Rationale: Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate, is a common pathway in many neurodegenerative diseases.[11][12] An assay that models this process is a robust way to screen for neuroprotective compounds.
Materials:
-
Cell Line: Human neuroblastoma SH-SY5Y cells, a common model for neurological studies.[13][14][15]
-
Inducing Agent: L-Glutamic acid.
-
Test Compound: this compound.
-
Positive Control: MK-801 (a non-competitive NMDA receptor antagonist known to be neuroprotective in this model).
-
Cell Culture Medium: As appropriate for SH-SY5Y cells.
-
MTT Assay Reagents: (See protocol below).
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a suitable density (e.g., 1.6 x 10⁴ cells/well) and allow them to adhere and differentiate for 24 hours.[13]
-
Pre-treatment: Treat the cells with varying concentrations of this compound, MK-801, or vehicle for 24 hours.
-
Induction of Excitotoxicity: After pre-treatment, expose the cells to a neurotoxic concentration of L-glutamate (e.g., 40-80 mM, to be optimized) for 24 hours.[13][14] A set of control wells should not receive glutamate.
-
Assessment of Cell Viability: Following the glutamate insult, quantify cell viability using the MTT assay.
Experimental Protocol: General Cytotoxicity (MTT Assay)
Objective: To determine the concentration at which this compound becomes toxic to neuronal cells.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. It is crucial to distinguish a compound's specific biological activity from non-specific effects due to toxicity.
Materials:
-
Cell Line: SH-SY5Y cells.
-
Test Compound: this compound.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS.[2]
-
Solubilization Solution: e.g., SDS-HCl solution or DMSO.[16]
Procedure:
-
Cell Seeding and Treatment: Plate and treat SH-SY5Y cells with a wide range of concentrations of this compound for a period equivalent to the longest exposure in other assays (e.g., 48 hours).
-
MTT Addition: Add 10 µL of the MTT stock solution to each well.[16]
-
Incubation: Incubate the plate at 37°C for 4 hours.[16] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[2]
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][16]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the compound concentration to determine the CC50 (the concentration that causes 50% cell death).
Comparative Data Presentation
| Assay | Compound | EC50 / CC50 (µM) |
| Neuroprotection | MK-801 (Positive Control) | Experimental Value |
| This compound | Experimental Value | |
| Cytotoxicity | This compound | Experimental Value |
Tier 3: Mechanistic Exploration
Should this compound show promising activity in the Tier 2 assays, further investigation into other potential mechanisms of action is warranted. Pyrrolidinone derivatives have been reported to modulate both GABAergic and calcium channel activity.[5]
Potential Signaling Pathway
Based on the known mechanisms of related compounds, a potential pathway for this compound could involve modulation of presynaptic activity, leading to a reduction in excessive neurotransmitter release.
Caption: Putative presynaptic mechanisms of action for this compound.
Further Mechanistic Assays
-
GABAergic Modulation Assay: Assess the ability of the compound to potentiate GABA-A receptor-mediated currents in a high-throughput format, for instance, using a fluorescent membrane potential dye.
-
Calcium Channel Flux Assay: Use calcium-sensitive dyes (e.g., Fluo-4) in a neuronal cell line to measure if the compound can inhibit depolarization-evoked calcium influx, specifically through N-type channels which are implicated in neurotransmitter release.[17]
Conclusion
This guide outlines a systematic and robust methodology for the initial biological validation of synthetic this compound. By starting with a focused target-binding assay and progressing to functional cellular screens, researchers can efficiently characterize the compound's activity profile. Objective comparison with established drugs like Levetiracetam and the use of appropriate controls at every stage are paramount for generating reliable and publishable data. The described protocols provide a solid foundation for determining if this novel molecule holds promise as a new therapeutic agent for neurological disorders.
References
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Levetiracetam Mechanisms of Action: From Molecules to Systems. PubMed Central.[Link]
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An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging of mitochondrial potentials. Zanco Journal of Medical Sciences.[Link]
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What is the mechanism of action of Levetiracetam (Keppra)? Dr.Oracle.[Link]
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Targeting SV2A for Discovery of Antiepileptic Drugs. NCBI Bookshelf.[Link]
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Pyrrolidone derivatives. PubMed.[Link]
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Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging: Synthesis and Structure–Activity Relationship of Substituted Pyridinylmethyl-4-(3,5-difluorophenyl)pyrrolidin-2-ones. ACS Publications.[Link]
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List of Pyrrolidine anticonvulsants. Drugs.com.[Link]
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An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging of mitochondrial potentials. Zanco Journal of Medical Sciences.[Link]
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Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. Cellular Dynamics.[Link]
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A Nonadherent Cell-Based HTS Assay for N-Type Calcium Channel Using Calcium 3 Dye. Semantic Scholar.[Link]
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Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging: Synthesis and Structure–Activity Relationship of Substituted Pyridinylmethyl-4-(3,5-difluorophenyl)pyrrolidin-2-ones. PubMed Central.[Link]
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The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. ResearchGate.[Link]
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Binding characteristics of levetiracetam to synaptic vesicle protein 2A (SV2A) in human brain and in CHO cells expressing the human recombinant protein. PubMed.[Link]
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Long-term potentiation of GABAergic synaptic transmission in neonatal rat hippocampus. The Physiological Society.[Link]
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Effects of Oxytocin on Glutamate Mediated Neurotoxicity in Neuroblastoma Cell Culture. Archives of Neuropsychiatry.[Link]
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Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. MDPI.[Link]
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Glutamate Excitotoxicity Assay. NeuroProof.[Link]
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The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. PNAS.[Link]
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Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. PubMed Central.[Link]
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A Senior Application Scientist's Guide to In Vitro Reproducibility: A Comparative Analysis of 4-Ethyl-2-pyrrolidinone and Piracetam in Neuronal Cell Models
Introduction: The Pyrrolidinone Scaffold and the Reproducibility Imperative
This guide provides a framework for establishing robust and reproducible in vitro experiments, using the sparsely characterized compound 4-Ethyl-2-pyrrolidinone as our primary case study. We will navigate the process of assay development by comparing it with its well-documented chemical cousin, Piracetam , a member of the racetam family known for its cognitive-enhancing effects.[5][6] Our focus will be on a neuroprotection assay using the human neuroblastoma cell line, SH-SY5Y, a widely accepted model in neurobiology research.[7][8][9]
The core objective is not merely to present a protocol but to dissect the causality behind each experimental choice. We will explore how the physicochemical properties of a compound influence assay design, detail a self-validating experimental workflow, and establish clear metrics for quantifying reproducibility.
Section 1: The Test Articles - A Tale of Two Pyrrolidinones
The reproducibility of an experiment begins with a thorough understanding of the test articles. Even subtle differences in solubility, stability, and purity can lead to significant variations in experimental outcomes. Here, we compare our novel compound, this compound, with the established benchmark, Piracetam.
| Property | This compound | Piracetam (2-oxo-1-pyrrolidine acetamide) | Impact on In Vitro Assays |
| Molecular Formula | C₆H₁₁NO[10] | C₆H₁₀N₂O₂ | Purity and identity confirmation are critical. |
| Molecular Weight | 113.16 g/mol [10] | 142.16 g/mol | Essential for accurate molar concentration calculations. |
| Structure | A simple γ-lactam with an ethyl group at the 4-position.[11] | A γ-lactam with an acetamide group at the nitrogen atom.[12] | Structural differences dictate biological targets and mechanism of action. |
| Predicted Solubility | LogP: 0.4[10] | LogP: -1.07 (highly water-soluble) | Determines the choice of solvent for stock solutions (e.g., DMSO vs. water) and the risk of precipitation in aqueous cell culture media. |
| Known Biological Activity | No significant published in vitro biological activity data found. | Nootropic, neuroprotective.[6][13][14] | Provides a basis for selecting a relevant assay and positive control. |
Expert Insight: The predicted LogP of this compound suggests moderate lipophilicity compared to the highly polar Piracetam. This immediately flags a critical experimental variable: solvent choice and concentration. While Piracetam is readily soluble in aqueous media, this compound will likely require a non-polar solvent like Dimethyl Sulfoxide (DMSO) for stock solution preparation. The final concentration of DMSO in the cell culture medium must be carefully controlled and kept consistent across all experiments (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Section 2: The Experimental System - The SH-SY5Y Neuroprotection Model
To assess the potential bioactivity of this compound and compare its reproducibility against Piracetam, we require a relevant and reliable biological system. The SH-SY5Y human neuroblastoma cell line is an ideal choice for several reasons:
-
Neuronal Phenotype: These cells can be differentiated into a more mature neuronal phenotype, expressing many markers and functions of primary neurons.[7][8]
-
Disease Modeling: They are extensively used to model neurodegenerative diseases and screen for neuroprotective compounds.[9]
-
Robustness: As an established cell line, they provide a more consistent and reproducible biological background compared to primary neuronal cultures.
Our model will involve inducing cellular stress with a well-characterized neurotoxin, such as 6-hydroxydopamine (6-OHDA) or lipopolysaccharide (LPS), and then measuring the ability of our test compounds to protect the cells from death.[13][14] The primary endpoint will be cell viability, a fundamental measure of cellular health.
Section 3: A Self-Validating Protocol for Assessing Neuroprotection and Reproducibility
This protocol is designed to be self-validating by including necessary controls and quality checks at each stage. The goal is to minimize variability and ensure that any observed effects are due to the compound's activity, not experimental artifact.
Experimental Workflow Diagram
Caption: Workflow for the neuroprotection assay and reproducibility assessment.
Step-by-Step Methodology
1. Cell Culture and Differentiation (Critical for Reproducibility)
- Source: Obtain SH-SY5Y cells from a reputable cell bank (e.g., ATCC® CRL-2266™) to ensure genetic consistency.
- Culture Medium: Use DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Causality: Serum batch-to-batch variability is a major source of irreproducibility. It is advisable to purchase a large lot of FBS, test it, and use it for the entire study.
- Passaging: Maintain cells below 80% confluency and do not use cells beyond passage 20. High passage numbers can lead to phenotypic drift.
- Differentiation (Optional but Recommended): For a more neuron-like phenotype, differentiate cells by treating with 10 µM Retinoic Acid (RA) for 5-7 days in low-serum (1%) medium.[8] This synchronizes the cell cycle and enhances neuronal characteristics.[8]
2. Compound Preparation
- Prepare 100 mM stock solutions of this compound and Piracetam in certified sterile DMSO. Aliquot and store at -20°C to prevent freeze-thaw cycles.
- On the day of the experiment, perform serial dilutions in cell culture medium to create working concentrations. Ensure the final DMSO concentration in the highest dose wells does not exceed 0.5%.
3. Assay Execution (96-Well Plate Format)
- Seeding: Seed differentiated SH-SY5Y cells at a density of 1.5 x 10⁴ cells/well in 100 µL of medium. Causality: Inconsistent cell seeding is a primary cause of well-to-well variability. Use a calibrated multichannel pipette and ensure cells are evenly suspended before dispensing. Avoid using the outer wells of the plate to mitigate "edge effects."
- Pre-treatment: After 24 hours (allowing cells to adhere), replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include "vehicle control" wells (0.5% DMSO) and "untreated control" wells (medium only).
- Stress Induction: After 24 hours of pre-treatment, add 10 µL of the neurotoxin (e.g., LPS to a final concentration of 100 µg/mL) to all wells except the "untreated control" wells.[6][13]
- Incubation: Incubate for an additional 24 hours.
4. Cell Viability Assessment (MTT Assay)
- The MTT assay measures the metabolic activity of living cells.[13]
- Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
- Living cells will convert the yellow MTT to purple formazan crystals.[13]
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
- Read the absorbance at 570 nm using a microplate reader.
Section 4: Data Analysis - Quantifying Reproducibility
Raw absorbance values are meaningless without proper analysis. Reproducibility is not a qualitative feeling; it is a quantitative metric.
1. Data Normalization:
- 100% Viability (Positive Control): Average of "untreated control" wells.
- 0% Viability (Negative Control): Average of "vehicle control + neurotoxin" wells.
- Calculate the percent viability for each compound-treated well: % Viability = [(Absorbance_Sample - Absorbance_Negative) / (Absorbance_Positive - Absorbance_Negative)] * 100
2. Key Reproducibility Metrics:
- Coefficient of Variation (%CV): Measures intra-assay (within a single plate) precision. It is calculated for your replicate wells. A %CV of <15% is generally considered acceptable. %CV = (Standard Deviation / Mean) * 100
- Z'-Factor (Z-prime): Measures the quality or power of the assay itself, reflecting the separation between the positive and negative controls. An assay with a Z' > 0.5 is considered robust and suitable for screening. Z' = 1 - [(3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|]
3. Inter-Assay Reproducibility:
- The ultimate test is repeating the entire experiment on three different days (n=3).
- Calculate the EC₅₀ (concentration at which 50% of the protective effect is observed) from the dose-response curve for each experiment.
- The reproducibility of the compound's effect is determined by the consistency of the EC₅₀ value across these independent experiments.
Hypothetical Comparative Data
The table below illustrates hypothetical but realistic data from three independent experiments, demonstrating how to assess reproducibility.
| Metric | This compound | Piracetam (Positive Control) | Acceptance Criteria |
| Experiment 1 EC₅₀ (µM) | 45.2 | 850.1 | - |
| Experiment 2 EC₅₀ (µM) | 51.5 | 910.5 | - |
| Experiment 3 EC₅₀ (µM) | 48.1 | 875.9 | - |
| Mean EC₅₀ (µM) | 48.3 | 878.8 | - |
| Standard Deviation (SD) | 3.16 | 30.3 | - |
| Inter-Assay %CV | 6.5% | 3.4% | < 20% |
| Average Z'-Factor | 0.78 | 0.78 | > 0.5 |
Interpretation: In this hypothetical scenario, both compounds show excellent reproducibility. The inter-assay %CV for the EC₅₀ values is well below the 20% threshold, and the high Z'-factor indicates a robust assay. This would give us high confidence that the observed neuroprotective effect of this compound at ~48 µM is real and replicable.
Section 5: Troubleshooting and Best Practices
Even with a robust protocol, issues can arise. Understanding the factors that influence reproducibility is key to troubleshooting.
Factors Influencing In Vitro Reproducibility
Caption: Key factors that can introduce variability and affect reproducibility.
Expert Insight on Trustworthiness: A protocol becomes a self-validating system when it prospectively defines its success criteria. Before starting a series of experiments, define the acceptable ranges for your Z'-factor and %CV. If an experimental run falls outside these ranges, the data should be considered invalid, and the cause investigated before proceeding. This disciplined approach is the hallmark of a trustworthy and reproducible scientific process.
Conclusion
While this compound currently lacks a well-defined biological profile, it serves as a perfect model for demonstrating the principles of rigorous in vitro assay development and validation. By establishing a robust, quantitative framework—from understanding the compound's physicochemical properties to defining clear metrics like %CV and Z'-factor—we can build high confidence in our experimental findings. This guide demonstrates that reproducibility is not an accident; it is the result of a systematic, informed, and meticulous experimental design. Applying this framework allows researchers to confidently determine whether a novel compound like this compound is a promising lead or an experimental dead end, thereby accelerating the pace of drug discovery.
References
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Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. PubMed. Available at: [Link]
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Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science. Available at: [Link]
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Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. National Institutes of Health (PMC). Available at: [Link]
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Piracetam-induced neuroprotection in lipopolysaccharides-challenged EOC-20 cells and mouse brain via attenuating oxidative stress. SciELO. Available at: [Link]
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Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. National Institutes of Health (PMC). Available at: [Link]
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Piracetam-induced neuroprotection in lipopolysaccharides-challenged EOC-20 cells and mouse brain via attenuating oxidative stress. Portal de Revistas da USP. Available at: [Link]
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Attenuation of DNA damage: A key step in neuroprotective effect of piracetam against 6-hydroxydopamine induced neuronal death in SHSY5Y cells. ResearchGate. Available at: [Link]
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This compound | C6H11NO. PubChem. Available at: [Link]
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This compound (C6H11NO). PubChemLite. Available at: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen. Available at: [Link]
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Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. National Institutes of Health (PMC). Available at: [Link]
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2-Pyrrolidone. Wikipedia. Available at: [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Ethyl-2-pyrrolidinone
This guide provides an in-depth comparison and cross-validation strategy for analytical methods tailored for the quantification and characterization of 4-Ethyl-2-pyrrolidinone. As a crucial intermediate and potential impurity in pharmaceutical manufacturing, robust and reliable analytical methods are paramount for ensuring product quality and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-tested insights into methodological choices.
Introduction: The Analytical Imperative for this compound
This compound (CAS: 41819-75-4), a substituted lactam, plays a significant role in various chemical syntheses. Its presence, whether as a reactant, intermediate, or impurity, necessitates accurate and precise analytical monitoring. The objective of any analytical procedure is to demonstrate its fitness for the intended purpose.[1][2] Cross-validation becomes critical when a method is transferred between laboratories or when results from different analytical techniques must be correlated, ensuring inter-laboratory reproducibility and data integrity.[3]
This guide will explore two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a framework for their validation, comparison, and cross-validation in the context of this compound analysis. The principles discussed are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a comprehensive framework for the validation of analytical procedures.[1][4][5]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is essential for methodological development.
| Property | Value | Source |
| Molecular Formula | C6H11NO | [6] |
| Molecular Weight | 113.16 g/mol | |
| Form | Solid | |
| InChI Key | ZBCUGJNJBOSHIA-UHFFFAOYSA-N | [6] |
These properties suggest that this compound is amenable to both HPLC and GC analysis, with appropriate sample preparation.
Methodologies Under Comparison: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS often depends on the specific requirements of the analysis, such as the need for quantitation, identification of impurities, or the nature of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[7] For this compound, a reversed-phase HPLC method with UV detection is a logical starting point.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it an excellent tool for identifying and quantifying volatile and semi-volatile compounds.[8] The mass spectrometer provides structural information, aiding in peak identification and the assessment of peak purity.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the analysis of this compound using HPLC-UV and GC-MS. These protocols are designed to be self-validating systems, incorporating best practices for robust and reproducible results.
Protocol 1: Reversed-Phase HPLC-UV Method
Objective: To quantify this compound in a drug substance or formulation.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 30:70 v/v). Filter and degas.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 210 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions for analysis.
Protocol 2: GC-MS Method
Objective: To identify and quantify this compound, particularly for impurity profiling.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector.
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm).
Reagents and Standards:
-
Ethyl acetate (GC grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in ethyl acetate (1 mg/mL). Prepare working standards by serial dilution (e.g., 0.1-10 µg/mL).
-
Sample Preparation: Dissolve the sample in ethyl acetate to the desired concentration.
-
GC-MS Conditions:
-
Inlet temperature: 250 °C
-
Injection mode: Split (e.g., 20:1)
-
Injection volume: 1 µL
-
Oven program: Start at 80 °C, hold for 1 min, ramp to 220 °C at 10 °C/min, hold for 5 min.
-
Carrier gas: Helium at a constant flow of 1.2 mL/min.
-
MS transfer line temperature: 230 °C
-
Ion source temperature: 230 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 40-200.
-
-
Analysis: Inject standards and samples. For quantification, use selected ion monitoring (SIM) mode for characteristic ions of this compound (e.g., m/z 113, 84, 56).
Validation and Cross-Validation Framework
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] Cross-validation involves comparing results from two or more methods to ensure they produce comparable data.[3][9]
Validation Parameters
According to ICH Q2(R2), the following parameters should be evaluated for both the HPLC-UV and GC-MS methods:[1][4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing placebo samples and stressed samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression of at least five concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Comparative Performance Data (Hypothetical)
The following table summarizes the expected performance characteristics of the two methods for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | Rationale/Causality |
| Specificity | Moderate to High | Very High | GC-MS provides mass spectral data for definitive peak identification. HPLC-UV relies on retention time and may be susceptible to co-eluting impurities with similar chromophores. |
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques are expected to exhibit excellent linearity over a defined range. |
| Range (µg/mL) | 1 - 100 | 0.1 - 10 | HPLC-UV is generally less sensitive than GC-MS in SIM mode. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods should demonstrate high accuracy with proper standard preparation. |
| Precision (%RSD) | < 2.0% | < 3.0% | HPLC generally offers slightly better precision due to the nature of the injection and separation process. |
| LOD (µg/mL) | ~0.3 | ~0.03 | The sensitivity of the mass spectrometer in SIM mode provides a lower detection limit. |
| LOQ (µg/mL) | ~1.0 | ~0.1 | Consistent with the lower LOD for GC-MS. |
| Robustness | High | Moderate | HPLC methods are often more robust to minor changes in mobile phase composition and flow rate. GC methods can be sensitive to inlet conditions and column aging. |
Cross-Validation Workflow
The cross-validation process ensures that the two methods provide equivalent results for the same sample.
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Statistical Comparison: To formally assess the equivalence of the methods, statistical tests should be employed. A Student's t-test can be used to compare the mean results, while an F-test can compare the variances (precision). The acceptance criteria should be pre-defined in the validation protocol.
Choosing the Right Method: A Decision Framework
The selection of the most appropriate analytical method depends on the specific analytical challenge.
Caption: Decision framework for selecting an analytical method.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound. HPLC-UV offers robustness and high precision, making it well-suited for routine quantitative analysis in quality control settings. GC-MS provides superior specificity and sensitivity, rendering it the method of choice for impurity identification and trace-level analysis.
A thorough validation of the chosen method according to ICH guidelines is mandatory to ensure data reliability.[10][11][12] Furthermore, a cross-validation study is a critical exercise to demonstrate the interchangeability or correlation of results between different analytical platforms. This not only strengthens the confidence in the analytical data but also provides flexibility in a multi-site or method transfer scenario. By following the principles and protocols outlined in this guide, researchers and scientists can develop and validate robust analytical methods for this compound that are fit for their intended purpose and compliant with regulatory expectations.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
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Illuminating the Synapse: A Comparative Guide to the Mechanism of Action of 4-Ethyl-2-pyrrolidinone and Related Nootropic Agents
For researchers and drug development professionals navigating the intricate landscape of neuromodulatory compounds, understanding the precise mechanism of action is paramount. The pyrrolidinone class of molecules, renowned for their nootropic and neuroprotective properties, presents a compelling area of study. This guide provides an in-depth, comparative analysis of the putative mechanism of action of 4-Ethyl-2-pyrrolidinone, contextualized by the well-established activities of its structural analogs: Piracetam, Aniracetam, and Levetiracetam. While direct experimental data on this compound remains limited, this document synthesizes existing knowledge to propose a testable mechanistic framework and furnishes the detailed experimental protocols required for its validation.
The Enigma of this compound: A Putative Mechanistic Framework
This compound, a simple derivative of the 2-pyrrolidinone core, is structurally positioned to interact with key synaptic targets. Based on the established pharmacology of related racetam and pyrrolidinone compounds, we can hypothesize several potential mechanisms of action that warrant experimental investigation. The ethyl group at the 4-position may influence binding affinity and selectivity for various neuronal receptors and channels, potentially leading to a unique pharmacological profile.
Hypothesized Mechanisms of Action for this compound:
-
Modulation of AMPA Receptors: A primary target for many nootropics, positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors enhances excitatory synaptic transmission, a crucial element in learning and memory.[1][2][3] The ethyl substitution on the pyrrolidinone ring could influence the kinetics of AMPA receptor deactivation and desensitization.[1][2]
-
Influence on the Cholinergic System: The cholinergic system is intrinsically linked to cognitive functions such as attention and memory.[4][5][6] this compound may enhance acetylcholine (ACh) release, increase the density of muscarinic or nicotinic receptors, or inhibit acetylcholinesterase (AChE), the enzyme responsible for ACh degradation.[4][7]
-
Interaction with Neuronal Ion Channels: Modulation of voltage-gated calcium or potassium channels could alter neuronal excitability and neurotransmitter release, contributing to its potential neuroprotective effects.[8][9]
The following diagram illustrates the potential signaling pathways that could be influenced by this compound, based on these hypotheses.
Caption: Putative signaling pathways for this compound.
Comparative Analysis with Established Pyrrolidinone Derivatives
To build a robust understanding of this compound, a comparison with its well-characterized relatives is essential. The following table summarizes the primary mechanisms of action for Piracetam, Aniracetam, and Levetiracetam, providing a benchmark for future studies on this compound.
| Compound | Primary Mechanism of Action | Key Experimental Evidence | Primary Therapeutic Use |
| Piracetam | Modulates AMPA receptors; enhances membrane fluidity; influences cholinergic and glutamatergic neurotransmission.[4][7][8][10] | Increased density of postsynaptic receptors; restoration of membrane fluidity.[7][10] | Cognitive enhancement, myoclonus.[7][8] |
| Aniracetam | Potent positive allosteric modulator of AMPA receptors, slowing desensitization and deactivation; modulates cholinergic, dopaminergic, and serotonergic systems.[1][5][11][12] | Electrophysiological recordings showing prolonged AMPA receptor-mediated currents.[1][13] | Cognitive enhancement, anxiolytic.[5][12] |
| Levetiracetam | Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[9][14][15] | High-affinity binding to SV2A; reduced seizure activity in SV2A knockout mice is diminished.[9][14] | Antiepileptic.[9][16] |
| This compound | Hypothesized: AMPA receptor modulation and/or effects on the cholinergic system. | To be determined through experimental validation. | Potential nootropic/neuroprotective. |
This comparative framework highlights the diversity of mechanisms within the pyrrolidinone class. While AMPA receptor modulation is a recurring theme for the nootropic members, Levetiracetam's unique interaction with SV2A underscores the potential for novel mechanisms within this chemical scaffold.
Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanisms of action for this compound, a series of well-defined in vitro and in vivo experiments are required. The following protocols provide a starting point for researchers.
In Vivo Assessment of Cognitive Enhancement: The Morris Water Maze
The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodents, functions thought to be modulated by nootropic agents.[17][18][19]
Objective: To determine if this compound improves cognitive performance in a rodent model.
Step-by-Step Methodology:
-
Apparatus: A circular pool (1.5-2.0 m in diameter) filled with opaque water. A hidden escape platform is submerged just below the water's surface. Distal visual cues are placed around the room.
-
Acquisition Phase:
-
Animals are given multiple trials per day for several consecutive days to learn the location of the hidden platform.
-
Each trial begins by placing the animal in the water at one of several predetermined start locations.
-
The latency to find the platform and the path taken are recorded using a video tracking system.
-
-
Probe Trial:
-
After the acquisition phase, the platform is removed from the pool.
-
The animal is allowed to swim for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Data Analysis: Compare the escape latencies during acquisition and the time spent in the target quadrant during the probe trial between vehicle-treated and this compound-treated groups.
Caption: Workflow for the Morris Water Maze experiment.
In Vitro Assessment of Cholinergic Activity: Acetylcholinesterase Inhibition Assay
This colorimetric assay determines if this compound inhibits the activity of acetylcholinesterase.[20][21][22]
Objective: To quantify the inhibitory effect of this compound on AChE activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (pH 8.0).
-
Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and purified acetylcholinesterase enzyme.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
Add buffer, DTNB, and the test compound (or vehicle) to each well.
-
Initiate the reaction by adding the AChE enzyme.
-
Incubate for a short period.
-
Start the colorimetric reaction by adding the ATCI substrate.
-
-
Data Acquisition:
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition).
-
Caption: Workflow for the AChE Inhibition Assay.
In Vitro Assessment of AMPA Receptor Modulation: Radioligand Binding Assay
This assay determines if this compound binds to AMPA receptors and if it allosterically modulates the binding of a known radioligand.[23][24][25]
Objective: To assess the binding affinity of this compound for AMPA receptors.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a source rich in AMPA receptors (e.g., rat cortical tissue or a cell line expressing recombinant AMPA receptors).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl with additives).
-
Competition Binding Assay:
-
Incubate the membranes with a fixed concentration of a radiolabeled AMPA receptor ligand (e.g., [³H]-AMPA) and varying concentrations of this compound.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of this compound.
-
Calculate the Ki (inhibitory constant) to determine the binding affinity.
-
Caption: Workflow for the AMPA Receptor Binding Assay.
Conclusion and Future Directions
While the precise mechanism of action of this compound is yet to be fully elucidated, this guide provides a scientifically grounded framework for its investigation. By leveraging the knowledge of related pyrrolidinone derivatives and employing the detailed experimental protocols outlined herein, researchers can systematically probe its interactions with key neuronal targets. The comparative data presented serves as a valuable reference point, enabling a more informed and efficient drug discovery and development process. Future studies should aim to generate robust in vitro and in vivo data to confirm or refute the hypothesized mechanisms, ultimately clarifying the therapeutic potential of this intriguing compound.
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A Comparative Analysis of 4-Ethyl-2-pyrrolidinone and Piracetam Analogs for Nootropic Research
A Technical Guide for Drug Development Professionals
Executive Summary
The landscape of cognitive enhancement research is continually evolving, with a persistent focus on the racetam class of nootropics. Piracetam, the progenitor of this class, has given rise to a multitude of analogs, each with unique pharmacological profiles. This guide provides a detailed comparative analysis of prominent piracetam analogs—Piracetam, Aniracetam, Oxiracetam, and Phenylpiracetam—and introduces a structurally related but lesser-known compound, 4-Ethyl-2-pyrrolidinone. While extensive experimental data supports the pro-cognitive effects of piracetam analogs, this compound remains largely uncharacterized in the context of nootropic activity. This document aims to bridge this knowledge gap by presenting a comprehensive overview of the established analogs and leveraging structure-activity relationship principles to postulate a potential pharmacological profile for this compound. By juxtaposing the known with the unknown, we seek to provide researchers and drug development professionals with a framework for future investigations into novel pyrrolidinone-based cognitive enhancers.
Introduction: The Pyrrolidinone Scaffold in Nootropic Discovery
The quest for compounds that can safely and effectively enhance cognitive functions such as memory, learning, and attention has led to the exploration of diverse chemical scaffolds. Among these, the 2-oxo-pyrrolidine structure has proven to be a particularly fruitful starting point. This five-membered lactam ring forms the core of the racetam class of nootropics, a group of synthetic compounds that have been the subject of extensive research for several decades.
Piracetam, or 2-oxo-1-pyrrolidine acetamide, was the first compound to be described as a "nootropic," a term coined to denote substances that positively impact higher cognitive functions without sedative or stimulant side effects.[1] Its discovery spurred the development of numerous structural analogs, including Aniracetam, Oxiracetam, and Phenylpiracetam, each with modifications to the core structure that alter their potency, pharmacokinetics, and mechanisms of action. These compounds are believed to exert their effects through various pathways, including the modulation of glutamatergic and cholinergic neurotransmission.[2][3]
This guide will delve into a comparative study of these well-established piracetam analogs, examining their chemical properties, mechanisms of action, and supporting experimental data from preclinical models of cognition. Furthermore, we will introduce this compound, a compound that shares the fundamental pyrrolidinone ring but lacks the N-acetamide moiety characteristic of the racetam class. Due to a paucity of research on its biological effects, this guide will employ a theoretical approach, grounded in the structure-activity relationships of its chemical cousins, to hypothesize its potential as a nootropic agent and to underscore the need for empirical investigation.
Structural and Physicochemical Comparison
The defining structural feature of the racetam class is the 2-oxo-pyrrolidine ring attached to an acetamide group at the nitrogen atom. Variations in this basic structure give rise to the distinct properties of each analog. This compound, while possessing the core pyrrolidinone ring, is distinguished by the absence of the N-acetamide group and the presence of an ethyl group at the 4th position of the ring.
Table 1: Comparative Physicochemical and Pharmacokinetic Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Oral Bioavailability | Elimination Half-life |
| Piracetam | C₆H₁₀N₂O₂ | 142.16[4] | -1.3[4] | ~100% | ~5 hours[5] | |
| Aniracetam | C₁₂H₁₃NO₃ | 219.24 | 1.6 | Low (<10%)[6] | 1.5-2.5 hours[3] | |
| Oxiracetam | C₆H₁₀N₂O₃ | 158.16[7] | -1.9 | High | ~8 hours | |
| Phenylpiracetam | C₁₂H₁₄N₂O₂ | 218.25[8] | 0.4 | ~100%[9] | 3-5 hours[9] | |
| This compound | C₆H₁₁NO | 113.16[10] | 0.4[10] | Data not available | Data not available |
Note: Pharmacokinetic data can vary based on species and individual metabolism.
Comparative Mechanisms of Action
While a single, unified mechanism of action for the racetam class remains to be fully elucidated, substantial evidence points to the modulation of central neurotransmitter systems, particularly the glutamatergic and cholinergic pathways.
Allosteric Modulation of AMPA Receptors
A primary proposed mechanism for many racetams is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6][11] These receptors are critical for fast excitatory synaptic transmission and are integral to synaptic plasticity, a cellular process underlying learning and memory.[12] By binding to a site on the AMPA receptor distinct from the glutamate binding site, these modulators can enhance the receptor's response to glutamate, thereby strengthening synaptic transmission.[13] This is thought to facilitate long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.
Potentiation of Cholinergic Systems
The cholinergic system, which utilizes the neurotransmitter acetylcholine (ACh), plays a crucial role in cognitive processes, particularly memory and attention. Several racetams, including piracetam and oxiracetam, have been shown to enhance cholinergic neurotransmission.[2][7] This is achieved not by direct receptor binding, but by increasing the utilization of acetylcholine in brain regions like the hippocampus and cerebral cortex.[7] Some studies suggest that these compounds may facilitate high-affinity choline uptake, the rate-limiting step in acetylcholine synthesis.[2] Furthermore, piracetam has been observed to increase the density of muscarinic cholinergic receptors in the frontal cortex of aged mice, suggesting a restorative effect on the aging brain.[14]
Comparative Efficacy in Preclinical Models
The cognitive-enhancing effects of piracetam analogs have been extensively evaluated in various animal models of learning and memory. The Morris water maze and the passive avoidance task are two of the most widely used assays in this domain.
Morris Water Maze
The Morris water maze is a test of spatial learning and memory that requires an animal to find a hidden platform in a pool of opaque water, using distal visual cues.[15] Key performance metrics include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (when the platform is removed).
Experimental Protocol: Morris Water Maze
-
Apparatus: A circular pool (typically 1.5-2 meters in diameter for rats) filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water's surface. The pool is situated in a room with various prominent visual cues on the walls.
-
Acquisition Phase (4-5 days):
-
Animals undergo 4 trials per day.
-
For each trial, the animal is placed in the pool at one of four randomized starting positions.
-
The animal is allowed to swim for a set period (e.g., 60-90 seconds) to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds to associate its location with the surrounding cues.
-
The time taken to reach the platform (escape latency) and the path taken are recorded using a video tracking system. The rationale for recording both latency and path is to differentiate between improvements in spatial strategy and mere increases in swim speed.
-
-
Probe Trial (Day 5 or 6):
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for a single trial (e.g., 60 seconds).
-
The time spent in the quadrant where the platform was previously located is measured. This serves as a direct assessment of spatial memory retention, as an animal with a strong memory will persistently search in the correct location.
-
-
Data Analysis: Escape latencies across acquisition days are analyzed to assess learning rate. Time in the target quadrant during the probe trial is compared between treatment groups to evaluate memory consolidation.
Passive Avoidance Task
The passive avoidance task is a fear-motivated test used to assess learning and memory.[4] Animals learn to avoid an environment in which they previously received an aversive stimulus (a mild foot shock).
Experimental Protocol: Passive Avoidance Task
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is an electrified grid.
-
Training (Day 1):
-
The animal is placed in the light compartment.
-
After a brief habituation period, the door to the dark compartment is opened.
-
Rodents have a natural aversion to bright light and will typically enter the dark compartment. The latency to enter the dark compartment is recorded.
-
Once the animal enters the dark compartment, the door is closed, and a mild, brief foot shock is delivered through the grid floor. The shock is the aversive stimulus that the animal will learn to associate with the dark chamber.
-
-
Retention Test (Day 2, typically 24 hours later):
-
The animal is again placed in the light compartment, and the door is opened.
-
The latency to enter the dark compartment is recorded (up to a maximum time, e.g., 300 seconds).
-
A longer latency to enter the dark compartment on the test day compared to the training day indicates that the animal has formed a memory of the aversive experience. This is a measure of memory retention.
-
-
Data Analysis: The step-through latency on the retention test day is the primary measure. Longer latencies in the drug-treated group compared to the control group suggest an enhancement of memory consolidation.
Table 2: Comparative In Vivo Efficacy of Piracetam Analogs
| Compound | Animal Model | Assay | Dose | Key Finding |
| Piracetam | Rat | Passive Avoidance | 100 mg/kg | Significantly prolonged step-down latencies. |
| Aniracetam | Rat | Passive Avoidance | 30 & 50 mg/kg | Significantly prolonged step-down latencies. |
| Oxiracetam | Mouse | Passive Avoidance (ECS-induced amnesia) | 25-100 mg/kg | Dose-dependently reversed amnesia.[5] |
| Phenylpiracetam | Rat | Passive Avoidance | 10-100 mg/kg | Improved memory retention. |
| Piracetam | Rat (aged) | Active Avoidance | 100 mg/kg | No significant effect on acquisition.[5] |
| Oxiracetam | Rat (aged) | Active Avoidance | 30 & 100 mg/kg | Significantly improved acquisition performance.[5] |
Note: This table is a synthesis of findings from various studies and direct comparison should be made with caution due to differing experimental conditions.
Structure-Activity Relationship (SAR) and the Case of this compound
The diverse pharmacological profiles of piracetam analogs arise from specific modifications to the 2-oxo-pyrrolidinone scaffold. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new nootropic agents.
-
The N-Acetamide Side Chain: This moiety is essential for the characteristic activity of the racetam class. Modifications here significantly impact potency and mechanism. For instance, the addition of a p-anisoyl group in aniracetam increases its lipophilicity, leading to better blood-brain barrier penetration but also rapid metabolism.
-
Substitution on the Pyrrolidinone Ring: Adding functional groups to the ring can drastically alter the compound's properties. The hydroxyl group at the 4-position of oxiracetam is thought to contribute to its increased potency compared to piracetam. The phenyl group at the 4-position of phenylpiracetam significantly increases its potency and confers stimulant-like properties.
-
Chirality: The stereochemistry of substituents can be critical. For example, the (R)-enantiomer of phenylpiracetam is reported to be more active than the (S)-enantiomer.
Hypothesizing the Profile of this compound:
Given the established SAR of the racetam family, we can make some educated hypotheses about the potential pharmacological profile of this compound:
-
Absence of the N-Acetamide Group: This is the most significant structural difference. This group is believed to be crucial for the allosteric modulation of AMPA receptors. Its absence in this compound suggests that if it possesses nootropic activity, it may act through a different mechanism than the classical racetams.
-
The 4-Ethyl Group: The presence of a small alkyl group at the 4-position, similar to the phenyl group in phenylpiracetam, could potentially influence its interaction with biological targets. Alkyl substitutions can affect lipophilicity and binding affinity. The ethyl group in this compound would increase its lipophilicity compared to an unsubstituted pyrrolidinone, which may enhance its ability to cross the blood-brain barrier.
-
Potential for Novel Activity: The unique structure of this compound, a simple substituted lactam, means it may possess novel pharmacological properties distinct from the racetams. It could potentially interact with other receptor systems or cellular pathways involved in cognition. However, without empirical data, this remains speculative.
The Path Forward: The lack of published research on the nootropic or neuroprotective effects of this compound represents a significant knowledge gap. To ascertain its potential, a systematic investigation is warranted, beginning with in vitro screening for activity at relevant CNS targets (e.g., AMPA, NMDA, and cholinergic receptors), followed by in vivo evaluation in established models of cognition such as the Morris water maze and passive avoidance task.
Conclusion and Future Directions
The piracetam analogs—Piracetam, Aniracetam, Oxiracetam, and Phenylpiracetam—represent a well-established class of nootropic agents with a compelling body of preclinical evidence supporting their cognitive-enhancing effects. Their primary mechanisms of action appear to converge on the potentiation of glutamatergic and cholinergic neurotransmission, pathways fundamental to learning and memory. This guide has provided a comparative overview of their chemical, pharmacokinetic, and pharmacological properties, alongside detailed protocols for their evaluation in robust behavioral assays.
In contrast, this compound remains an enigma. While its structural similarity to the core pyrrolidinone scaffold of the racetams is intriguing, the absence of the defining N-acetamide group and the lack of experimental data make any claims about its nootropic potential purely speculative. However, the principles of structure-activity relationships suggest that the 4-ethyl substitution could confer unique properties, warranting its investigation as a novel chemical entity in the field of cognitive enhancement.
For researchers and drug development professionals, the path forward is clear. A thorough in vitro and in vivo characterization of this compound is necessary to determine if it holds any promise as a nootropic agent. Such studies would not only elucidate the pharmacological profile of this specific compound but could also broaden our understanding of the structure-activity relationships governing the cognitive-enhancing effects of pyrrolidinone-based molecules. The exploration of such novel structures is essential for the continued innovation and discovery of the next generation of cognitive enhancers.
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A Comparative Analysis of 4-Ethyl-2-pyrrolidinone and N-methyl-2-pyrrolidone in Biological Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate solvents and chemical entities is a critical decision that profoundly impacts experimental outcomes, formulation stability, and ultimately, patient safety. This guide provides an in-depth comparison of 4-Ethyl-2-pyrrolidinone and the widely used N-methyl-2-pyrrolidone (NMP), with a particular focus on their interactions within biological systems. Due to the limited specific biological data on this compound, this guide will also draw comparisons with the closely related and more extensively studied N-ethyl-2-pyrrolidone (NEP), a common substitute for NMP.
Introduction: The Pyrrolidinone Scaffold in Biomedical Research
The pyrrolidinone ring is a versatile five-membered lactam structure that forms the backbone of a diverse range of biologically active compounds.[1][2] Its unique physicochemical properties, including high polarity and the ability to form hydrogen bonds, make it an attractive scaffold in drug design and a powerful solvent in pharmaceutical formulations.[3][4] This guide will dissect the subtle yet significant differences that arise from alterations to this core structure, specifically the substitution of a methyl group (in NMP) versus an ethyl group on the nitrogen atom (in NEP) or at the 4-position of the ring.
N-methyl-2-pyrrolidone (NMP): The Established Standard Under Scrutiny
N-methyl-2-pyrrolidone is a widely used aprotic solvent with a long history of application in the pharmaceutical industry.[3][4] It is valued for its exceptional solvating power for a broad spectrum of compounds and its use as a penetration enhancer in transdermal drug delivery systems.[4][5] However, growing concerns over its reproductive and developmental toxicity have led to increased regulatory scrutiny and a search for safer alternatives.[6][7][8]
Biological Effects and Toxicology of NMP
NMP has been classified as a reproductive toxicant.[4][9] Studies in animal models have demonstrated that exposure to NMP can lead to developmental toxicity, including fetal death and reduced fertility.[6][7] The U.S. Environmental Protection Agency (EPA) has identified unreasonable risks to the health of workers and consumers, citing adverse effects such as post-implantation fetal loss from short-term exposure and reduced fertility from long-term exposure.[8]
Human exposure to NMP can occur through inhalation and dermal absorption.[10] While it is generally considered to have low acute toxicity, chronic exposure is the primary concern.[11] Mild irritant effects on the eyes and skin have also been reported.[12]
Pharmacokinetics of NMP
NMP is rapidly absorbed and distributed throughout the body following various routes of exposure.[10] It is metabolized in the liver, primarily through hydroxylation, to form metabolites such as 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) and 2-hydroxy-N-methylsuccinimide (2-HMSI), which are then excreted in the urine.[10][13] The elimination half-life of NMP in plasma is approximately 4 hours.[12]
This compound: An Enigmatic Alternative
In contrast to the extensive body of research on NMP, specific data on the biological effects of this compound is sparse. Most available information is limited to chemical databases and safety data sheets, which provide basic hazard classifications. According to these sources, this compound is classified as harmful if swallowed and causes serious eye irritation.[14] There is a significant lack of published in-depth toxicological or pharmacokinetic studies that would allow for a direct and comprehensive comparison with NMP.
N-ethyl-2-pyrrolidone (NEP): A Closer Look at a Common NMP Substitute
Given the data gap for this compound, a comparative analysis with N-ethyl-2-pyrrolidone (NEP) is more instructive for researchers seeking alternatives to NMP. NEP is structurally similar to NMP, with an ethyl group replacing the methyl group on the nitrogen atom. It is often considered a direct substitute for NMP in various industrial applications.[1][15]
Biological Effects and Toxicology of NEP
Similar to NMP, NEP is also classified as a reproductive toxicant.[1][9] Studies in rats have shown that oral administration of NEP during gestation is embryotoxic and teratogenic at maternally toxic doses.[6][7] Observed malformations included edema, anal atresia, and cardiovascular defects.[6] The liver and kidneys have been identified as target organs of toxicity in animal studies.[9]
Pharmacokinetics of NEP
The toxicokinetics of NEP have been studied in both rats and humans.[3][16] In rats, NEP is metabolized to 5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) and 2-hydroxy-N-ethylsuccinimide (2-HESI).[3] The time to reach maximum plasma concentration for NEP and its metabolites is comparable to that of NMP and its metabolites.[3] Human studies after oral administration have shown that NEP is metabolized to 5-HNEP and 2-HESI, with elimination half-lives of approximately 7 hours and 22-27 hours, respectively.[4][16]
Comparative Summary: NMP vs. NEP
| Feature | N-methyl-2-pyrrolidone (NMP) | N-ethyl-2-pyrrolidone (NEP) |
| Primary Use | Industrial solvent, pharmaceutical formulations[3][4] | Industrial solvent, substitute for NMP[1][15] |
| Reproductive Toxicity | Classified as a reproductive toxicant[4][9] | Classified as a reproductive toxicant[1][9] |
| Developmental Toxicity | Fetal death, reduced fertility in animal studies[6][7] | Embryotoxic and teratogenic in animal studies[6][7] |
| Primary Metabolites | 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), 2-hydroxy-N-methylsuccinimide (2-HMSI)[10][13] | 5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP), 2-hydroxy-N-ethylsuccinimide (2-HESI)[3][16] |
| Elimination Half-life (Human) | Approx. 4 hours (NMP)[12] | Approx. 7 hours (5-HNEP), 22-27 hours (2-HESI)[4][16] |
Experimental Protocols
In Vitro Cytotoxicity Assay
A common method to assess the direct cellular toxicity of compounds like NMP and its alternatives is the MTT assay.
Methodology:
-
Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin irritation) are cultured in appropriate media and conditions.
-
Compound Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of the test compounds (NMP, NEP, etc.) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Assay: After incubation, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, which has a purple color.
-
Quantification: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The cell viability is expressed as a percentage of the untreated control.
In Vivo Developmental Toxicity Study (Rodent Model)
To evaluate the potential for developmental toxicity, studies in pregnant rodents are conducted.
Methodology:
-
Animal Model: Pregnant Sprague-Dawley rats are a commonly used model.[6]
-
Dosing: The test compound is administered daily by gavage at various dose levels during the period of organogenesis (gestational days 6-20).[6] A control group receives the vehicle (e.g., distilled water).[6]
-
Maternal Monitoring: Maternal body weight, food consumption, and clinical signs of toxicity are monitored throughout the study.[6]
-
Fetal Examination: On gestational day 21, the dams are euthanized, and the fetuses are examined for external, visceral, and skeletal malformations and variations.[6] The number of implantations, resorptions, and live/dead fetuses are also recorded.[6]
Visualizing the Metabolic Pathways
The metabolic pathways of NMP and NEP share similarities, primarily involving hydroxylation of the pyrrolidinone ring.
Caption: Metabolic pathways of NMP and NEP.
Logical Framework for Solvent Selection
When choosing between these pyrrolidinone derivatives, a logical decision-making process is essential.
Caption: Decision-making flowchart for solvent selection.
Conclusion and Future Perspectives
The available scientific literature clearly indicates that both N-methyl-2-pyrrolidone and N-ethyl-2-pyrrolidone pose significant reproductive and developmental health risks. While NEP has been introduced as a substitute for NMP, the data suggests that it shares a similar toxicological profile. For researchers and drug development professionals, this underscores the critical need for caution and the exploration of safer alternatives.
The significant data gap for this compound highlights an area for future research. In-depth toxicological and pharmacokinetic studies are necessary to determine if this isomer offers a safer profile compared to its N-alkylated counterparts. The principle of structure-activity relationships suggests that even minor structural changes can lead to substantial differences in biological activity and toxicity.[10][17] Therefore, a thorough investigation of this compound and other pyrrolidinone derivatives is warranted to identify novel, effective, and, most importantly, safer chemical entities for use in biological systems.
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Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. (2018). Pharmaceutical Chemistry Journal, 52(1), 35-39. [Link]
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Bader, M., et al. (2005). Quantification of Four Major Metabolites of Embryotoxic N-Methyl- and N-Ethyl-2-pyrrolidone in Human Urine by Cooled-Injection Gas Chromatography and Isotope Dilution Mass Spectrometry. Analytical Chemistry, 77(18), 5845-5850. [Link]
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A Comparative Guide to the Efficacy of 4-Substituted Pyrrolidinone Derivatives
Introduction: The Pyrrolidinone Core as a Privileged Scaffold
The pyrrolidin-2-one (or γ-lactam) ring is a five-membered nitrogen-containing heterocycle that has earned the title of a "privileged scaffold" in medicinal chemistry.[1] Its prevalence in a multitude of U.S. FDA-approved drugs stems from its unique structural and chemical properties.[1] Unlike its aromatic counterpart, pyrrole, the saturated, non-planar nature of the pyrrolidinone ring allows for the exploration of three-dimensional chemical space, a critical factor in designing highly specific and potent therapeutic agents.[1]
Substitutions on the pyrrolidinone ring can dramatically alter a compound's biological activity, and the C4-position has proven to be a particularly versatile site for modification. Strategic substitution at this position can fine-tune a molecule's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of the efficacy of various 4-substituted pyrrolidinone derivatives across three distinct therapeutic areas: anticonvulsants, anticancer agents, and anticoagulants. We will explore the structure-activity relationships (SAR) that govern their performance and provide the experimental context for their evaluation.
Caption: The core pyrrolidin-2-one structure with the C4-position highlighted.
Case Study 1: Anticonvulsant Agents Targeting SV2A
The development of Levetiracetam, an S-enantiomer of an α-ethyl-2-oxopyrrolidine acetamide, revolutionized epilepsy treatment.[2][3] Its unique mechanism, which involves binding to the synaptic vesicle glycoprotein 2A (SV2A), presented a new target for anticonvulsant drug design.[4] This led to extensive investigation into the SAR of the pyrrolidinone scaffold.
Expertise & Experience: Causality of Experimental Choices
Early research established critical structural requirements for high-affinity SV2A binding: the (S)-configuration of the α-ethyl side chain and the integrity of the carboxamide moiety are essential.[4] While substitutions at the C3 and C5 positions of the pyrrolidinone ring were found to decrease affinity, it was discovered that introducing small, hydrophobic groups at the C4-position could significantly enhance potency.[2][4] This rational drug design approach is based on optimizing the compound's fit and interactions within the specific SV2A binding pocket. The hypothesis was that a hydrophobic substituent at the C4 position could exploit a previously unoccupied lipophilic pocket, thereby increasing binding affinity and, consequently, antiseizure efficacy.
Data Presentation: Efficacy Comparison
The following table compares the in vivo potency of Levetiracetam (unsubstituted at C4) with an early-stage C4-substituted derivative, ucb 34714, which features a propyl group at this position. The data is derived from a well-established model of sound-induced (audiogenic) seizures in mice.
| Compound | 4-Position Substituent | Antiseizure Potency (ED₅₀, mg/kg, i.p.) | Relative Potency vs. Levetiracetam |
| Levetiracetam | -H (unsubstituted) | ~20 | 1x |
| ucb 34714 | -propyl | ~2 | ~10x |
| Data synthesized from literature reports.[2][4] |
This tenfold increase in potency demonstrates the profound impact of C4-substitution. The (4R)-propyl group in ucb 34714 likely enhances hydrophobic interactions within the SV2A binding site, leading to a more stable drug-receptor complex and greater efficacy at a lower dose.[2] This line of investigation ultimately led to the development of Brivaracetam, a 4-propyl analog of Levetiracetam, which exhibits even higher affinity for SV2A.
Experimental Protocol: Audiogenic Seizure Test in Mice
This protocol is a standard, self-validating system for assessing the in vivo efficacy of potential anticonvulsant agents.
-
Animal Acclimatization: Male audiogenic seizure-prone mice (e.g., Frings strain) are acclimatized to the facility for at least one week.
-
Compound Administration: Test compounds (e.g., Levetiracetam, ucb 34714) are dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) at various doses to different groups of mice. A control group receives the vehicle only.
-
Pre-treatment Time: Animals are left for a specific period (e.g., 30-60 minutes) to allow for drug absorption and distribution to the central nervous system.
-
Auditory Stimulus: Each mouse is individually placed in a sound-attenuated chamber. An acoustic stimulus (e.g., 100-120 dB bell or siren) is presented for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure is observed.
-
Observation & Scoring: The seizure response is scored. The primary endpoint is the presence or absence of a tonic-clonic seizure. The percentage of animals protected from seizures at each dose level is calculated.
-
Data Analysis: The dose-response data is analyzed using probit analysis to determine the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the seizure endpoint.
Caption: Workflow for in vivo anticonvulsant efficacy testing.
Case Study 2: Anticancer Agents and Cytotoxicity
The pyrrolidinone scaffold is also a key component in compounds designed to combat cancer.[5] In this context, the 4-position is often decorated with larger, more complex aromatic and heterocyclic moieties to induce cytotoxicity in cancer cells, frequently by triggering apoptosis or causing cell cycle arrest.[6][7]
Expertise & Experience: Causality of Experimental Choices
The design strategy for anticancer pyrrolidinones is fundamentally different from that for CNS agents. Instead of targeting a specific, well-defined binding site, these compounds are often designed to interfere with broader cellular processes like cell division or survival pathways. For example, attaching a 4-(dimethylamino)phenyl group or a hydrazone moiety can introduce functionalities capable of forming hydrogen bonds or engaging in pi-stacking interactions with biological targets like kinases or DNA.[6] The choice of cell lines for testing is critical; using multiple lines from different cancer types (e.g., pancreatic, breast, cervical) provides a more comprehensive picture of a compound's spectrum of activity and potential selectivity.
Data Presentation: Efficacy Comparison
The table below summarizes the in vitro cytotoxic efficacy (IC₅₀) of a simple 2-pyrrolidinone and two more complex 4-substituted derivatives against various human cancer cell lines.
| Compound | 4-Position Substituent | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| 2-Pyrrolidinone | -H (unsubstituted) | HeLa (Cervical) | 2.5 (at 24h) | [7] |
| PC-3 (Prostate) | 3.0 (at 24h) | [7] | ||
| Derivative 3c | 4-(Dimethylamino)phenyl with 5-chlorobenzimidazole | Panc-1 (Pancreatic) | >100 | [6] |
| Derivative 3d | 4-(Dimethylamino)phenyl with 5-methylbenzimidazole | Panc-1 (Pancreatic) | 48.3 | [6] |
| MDA-MB-231 (Breast) | >100 | [6] | ||
| IC₅₀ is the concentration of the compound required to inhibit cell growth by 50%. |
The data reveals that simple 2-pyrrolidinone itself has modest cytotoxic activity.[7] However, the efficacy of more complex derivatives is highly dependent on the specific substituent and the cancer cell line. Derivative 3d shows moderate activity against pancreatic cancer cells, while its close analog, 3c, is inactive, highlighting the sensitivity of the structure-activity relationship.[6] This variability underscores the importance of empirical screening in the early stages of anticancer drug discovery.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Cancer cells (e.g., Panc-1) are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells contain medium with vehicle (e.g., DMSO) only.
-
Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance of treated wells is compared to the control wells to calculate the percentage of cell viability. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT in vitro cytotoxicity assay.
Case Study 3: Factor XIa Inhibitors for Safer Anticoagulation
Targeting Factor XIa (FXIa) of the intrinsic coagulation cascade is a promising strategy for developing anticoagulants with a reduced risk of bleeding compared to agents that target common pathway factors like Factor Xa or thrombin.[8] The pyrrolidinone scaffold serves as an excellent template for designing FXIa inhibitors, where the N1 and C4 positions are key points for optimization.
Expertise & Experience: Causality of Experimental Choices
The design of FXIa inhibitors is a classic example of structure-based drug design. The active site of serine proteases like FXIa is well-characterized, featuring distinct sub-pockets (S1, S2, S3, S4, etc.). The strategy involves using the pyrrolidinone core to correctly orient functional groups into these pockets. Typically, a basic group like a benzamidine is attached to the N1 position to occupy the highly specific S1 pocket.[9] The 4-position substituent is then optimized to fit into the S4 pocket. The choice of a pyridylthienyl sulfonamide group, for instance, is not arbitrary; it is designed to maximize potency and, crucially, to enhance selectivity by creating interactions in the FXIa S4 pocket that are not possible in the S4 pockets of other related proteases (e.g., thrombin, trypsin).
Data Presentation: Efficacy Comparison
This table compares two sulfonamidopyrrolidinone derivatives, highlighting the dramatic improvement in potency and selectivity achieved by optimizing the 4-position (P4) substituent.
| Compound | P1 Group (at N1) | P4 Group (at C4) | FXIa Kᵢ (nM) | Selectivity vs. Trypsin |
| Baseline Cmpd | 4-Aminobenzamidine | Phenylsulfonamide | ~50 | ~200x |
| Compound 20b | 4-Hydroxybenzamidine | Pyridylthienyl sulfonamide | 2 | >1000x |
| Data synthesized from J. Med. Chem. 2001, 44, 21, 3369-3381.[9] |
The optimization of the P4 group from a simple phenylsulfonamide to a more complex pyridylthienyl sulfonamide, combined with a switch at the P1 group, resulted in a 25-fold increase in potency (lower Kᵢ is better).[9] Even more importantly, it boosted selectivity against the off-target protease trypsin by more than fivefold.[9] This demonstrates how targeted C4-substitution is critical for achieving both high potency and a safe selectivity profile.
Experimental Protocol: FXIa Enzymatic Inhibition Assay
This is a standard biochemical assay to determine the inhibitory constant (Kᵢ) of a compound against its target enzyme.
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 7.4, with PEG and NaCl). Prepare stock solutions of human FXIa enzyme, a chromogenic substrate (e.g., S-2366), and the test inhibitor in DMSO.
-
Assay Plate Setup: In a 96-well plate, add buffer to all wells.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor to the appropriate wells. Include control wells with DMSO (no inhibitor) and wells for background measurement (no enzyme).
-
Enzyme Addition: Add a fixed concentration of FXIa enzyme solution to all wells except the background wells.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells. The enzyme will cleave the substrate, releasing a colored product (p-nitroaniline).
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in absorbance over time (e.g., at 405 nm) in kinetic mode. The rate of color development is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each well. Plot the enzyme activity against the inhibitor concentration and fit the data to the Morrison equation to determine the Kᵢ value.
Caption: Workflow for an in vitro FXIa enzymatic inhibition assay.
Conclusion and Future Directions
The comparative analysis across these three distinct therapeutic areas unequivocally demonstrates the versatility and importance of the 4-position of the pyrrolidinone scaffold.
-
In anticonvulsants , small hydrophobic C4-substituents can dramatically increase potency by optimizing interactions with the SV2A protein.
-
In anticancer agents , larger, more functionalized C4-substituents are employed to induce broad cytotoxicity, though efficacy is highly dependent on the specific chemical structure and cancer type.
-
In anticoagulants , C4-substituents are rationally designed to fit into the S4 pocket of Factor XIa, a strategy that yields both exceptional potency and high selectivity.
The causality is clear: the C4-position acts as a critical vector, allowing medicinal chemists to direct the molecule's functional groups into key binding pockets or to attach larger moieties that confer entirely new biological activities. Future research will undoubtedly continue to exploit this position, exploring novel, perhaps even more complex, substituents to address new biological targets and further refine the efficacy and safety of this remarkable class of compounds.
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Kairytė, V., et al. (2024). The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids. ResearchGate. Available at: [Link]
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Kenda, B., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry, 47(3), 530-549. Available at: [Link]
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Sahu, R., et al. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Results in Chemistry, 7, 101301. Available at: [Link]
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Sivakumar, R., et al. (2013). Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells. Phytotherapy Research, 27(8), 1176-1182. Available at: [Link]
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Czekaj, M., et al. (2001). Sulfonamidopyrrolidinone Factor Xa Inhibitors: Potency and Selectivity Enhancements via P-1 and P-4 Optimization. Journal of Medicinal Chemistry, 44(21), 3369-3381. Available at: [Link]
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Sammut, M. (2024). Factor XI and XIa inhibition: a new approach to anticoagulant therapy. British Journal of Hospital Medicine, 85(5), 1-8. Available at: [Link]
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A Comparative Benchmarking Guide to 4-Ethyl-2-pyrrolidinone and Established Cognitive Enhancers
Introduction: The Quest for Enhanced Cognitive Function
In the landscape of neuropharmacology, the demand for effective cognitive enhancers, or nootropics, is ever-present. These agents are sought after for their potential to improve memory, learning, and overall cognitive performance, particularly in the context of age-related decline and neurodegenerative diseases. The pyrrolidone class of compounds has long been a cornerstone of nootropic research, with piracetam, the archetypal racetam, paving the way for numerous derivatives. This guide introduces a novel pyrrolidone derivative, 4-Ethyl-2-pyrrolidinone, and proposes a rigorous benchmarking framework to evaluate its potential as a cognitive enhancer against well-established nootropics: Piracetam, Aniracetam, and Modafinil.
This document is intended for researchers, scientists, and drug development professionals. It provides a comprehensive, technically detailed framework for the preclinical evaluation of this compound. The experimental designs and protocols herein are grounded in established methodologies to ensure scientific integrity and generate robust, comparable data. We will delve into the causality behind experimental choices, providing a self-validating system for the assessment of this novel compound.
Rationale for Investigation: The Promise of the Pyrrolidone Scaffold
The pyrrolidone ring is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds. In the realm of nootropics, substitutions on this ring have been shown to modulate potency and efficacy. For instance, research has indicated that 4-substitution on the pyrrolidone ring can enhance in vivo potency for neurologically active agents. Furthermore, various pyrrolidone-2-one derivatives have demonstrated neuroprotective effects in models of cognitive impairment, suggesting the therapeutic potential of this chemical class. Given this precedent, this compound emerges as a logical candidate for investigation as a novel cognitive enhancer.
Benchmark Comparators: A Profile of Established Nootropics
To objectively assess the potential of this compound, it is essential to benchmark it against compounds with well-characterized cognitive-enhancing effects.
| Compound | Primary Mechanism of Action | Reported Cognitive Effects |
| Piracetam | Modulates AMPA receptors; enhances membrane fluidity; may influence cholinergic systems.[1] | Improved memory and learning, particularly in individuals with cognitive decline.[2] |
| Aniracetam | Potent modulator of AMPA receptors; enhances cholinergic and dopaminergic neurotransmission.[3][4] | Anxiolytic and nootropic effects; improved memory and learning.[5] |
| Modafinil | Atypical dopamine reuptake inhibitor; also affects noradrenergic and serotonergic systems.[6] | Wakefulness-promoting; enhances executive function, attention, and learning, particularly in sleep-deprived individuals.[7][8][9] |
Proposed Preclinical Benchmarking Workflow
The following experimental workflow is designed to provide a comprehensive evaluation of this compound's cognitive-enhancing potential in a rodent model, using a scopolamine-induced amnesia paradigm. Scopolamine, a muscarinic receptor antagonist, reliably impairs learning and memory, providing a robust model for assessing pro-cognitive drug effects.[5][9]
Caption: Proposed experimental workflow for benchmarking this compound.
Detailed Experimental Protocols
Part 1: In Vivo Behavioral Assessment in a Scopolamine-Induced Amnesia Model
Objective: To assess the ability of this compound to prevent or reverse cognitive deficits induced by scopolamine in rodents.
Animal Model: Male C57BL/6 mice (8-10 weeks old) will be used.
Experimental Groups (n=10-12 per group):
-
Vehicle Control: Saline administration.
-
Scopolamine Control: Saline + Scopolamine (1 mg/kg, i.p.).
-
Positive Control 1 (Piracetam): Piracetam (200 mg/kg, p.o.) + Scopolamine.
-
Positive Control 2 (Aniracetam): Aniracetam (50 mg/kg, p.o.) + Scopolamine.
-
Positive Control 3 (Modafinil): Modafinil (10 mg/kg, p.o.) + Scopolamine.
-
Test Compound (this compound): Low, medium, and high doses + Scopolamine.
Drug Administration: Test compounds or vehicle will be administered orally (p.o.) daily for 14 days. Scopolamine or saline will be administered intraperitoneally (i.p.) 30 minutes prior to behavioral testing.
The MWM is a test of hippocampal-dependent spatial learning and memory.[10][11]
Apparatus:
-
A circular tank (90-100 cm in diameter) filled with water made opaque with non-toxic white paint.
-
An escape platform submerged 1 cm below the water surface.
-
A video tracking system (e.g., Ethovision) to record and analyze the animal's swim path.
Protocol:
-
Habituation (Day 1-2): Allow each mouse to swim freely in the pool for 60 seconds without the platform. On the second day, guide the mouse to the visible platform.
-
Acquisition Training (Days 3-7):
-
Conduct four trials per day for five consecutive days.
-
For each trial, place the mouse in the water facing the wall at one of four quasi-random starting positions (N, S, E, W).
-
Allow the mouse to search for the hidden platform for a maximum of 60-90 seconds.[1][4][12]
-
If the mouse fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 30 seconds.[12]
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 8):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60-90 seconds.[10]
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
This task assesses fear-motivated learning and memory.[2][13]
Apparatus:
-
A two-compartment box with a light and a dark chamber, separated by a guillotine door.
-
The floor of the dark compartment is equipped with an electric grid.
Protocol:
-
Acquisition/Training Trial:
-
Place the mouse in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), the door to the dark compartment opens.
-
When the mouse enters the dark compartment, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Record the latency to enter the dark compartment.
-
-
Retention Trial (24 hours later):
-
Place the mouse back in the light compartment.
-
Open the door to the dark compartment.
-
Record the step-through latency (the time it takes for the mouse to re-enter the dark compartment), up to a maximum of 300 seconds. A longer latency indicates better memory of the aversive stimulus.
-
Part 2: Ex Vivo Neurochemical and Molecular Analysis
Objective: To investigate the potential mechanisms of action of this compound.
Procedure: Following the final behavioral test, animals will be euthanized, and brain tissue (hippocampus and prefrontal cortex) will be rapidly dissected and processed for the following assays.
Rationale: Cholinergic neurotransmission is crucial for learning and memory. Piracetam and Aniracetam are known to modulate the cholinergic system.
Protocol Outline:
-
Tissue Homogenization: Homogenize brain tissue in a suitable buffer (e.g., perchloric acid).[3]
-
Chromatographic Separation:
-
Post-Column Enzymatic Reaction:
-
Electrochemical Detection: The hydrogen peroxide produced is detected electrochemically, providing a quantifiable measure of ACh and Ch levels.[7][14]
Rationale: To determine if this compound interacts with key neurotransmitter receptors implicated in the mechanisms of the benchmark drugs.
General Protocol Outline:
-
Membrane Preparation: Prepare crude membrane fractions from specific brain regions (e.g., cortex, hippocampus, striatum).
-
Incubation: Incubate the membrane preparation with a specific radioligand and varying concentrations of the test compound (this compound) or a known competitor.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Calculate the inhibition constant (Ki) to determine the affinity of the test compound for the receptor.
Specific Assays:
-
AMPA Receptor Binding Assay:
-
Dopamine D2 Receptor Binding Assay:
-
Serotonin 5-HT2A Receptor Binding Assay:
Caption: General workflow for receptor binding assays.
Rationale: Many nootropics exhibit neuroprotective properties. This assay will assess if this compound can mitigate oxidative stress, a key factor in neurodegeneration.
Protocol: Malondialdehyde (MDA) Assay
-
Tissue Preparation: Homogenize brain tissue in a suitable buffer.
-
Reaction: Incubate the homogenate with thiobarbituric acid (TBA) at high temperature. MDA, a marker of lipid peroxidation, reacts with TBA to form a colored product.
-
Measurement: Measure the absorbance of the colored product spectrophotometrically.
-
Quantification: Compare the absorbance to a standard curve to determine the concentration of MDA.
Data Presentation and Interpretation
All quantitative data will be summarized in clearly structured tables for easy comparison across the different experimental groups.
Table 1: Morris Water Maze Performance (Acquisition Phase - Day 7)
| Group | Escape Latency (s) (Mean ± SEM) | Path Length (cm) (Mean ± SEM) |
| Vehicle Control | ||
| Scopolamine Control | ||
| Piracetam + Scopolamine | ||
| Aniracetam + Scopolamine | ||
| Modafinil + Scopolamine | ||
| This compound (Low Dose) + Scopolamine | ||
| This compound (Medium Dose) + Scopolamine | ||
| This compound (High Dose) + Scopolamine |
Table 2: Morris Water Maze Performance (Probe Trial - Day 8)
| Group | Time in Target Quadrant (%) (Mean ± SEM) | Platform Crossings (Count) (Mean ± SEM) |
| Vehicle Control | ||
| Scopolamine Control | ||
| Piracetam + Scopolamine | ||
| Aniracetam + Scopolamine | ||
| Modafinil + Scopolamine | ||
| This compound (Low Dose) + Scopolamine | ||
| This compound (Medium Dose) + Scopolamine | ||
| This compound (High Dose) + Scopolamine |
Table 3: Passive Avoidance Task Performance (Retention Trial)
| Group | Step-Through Latency (s) (Mean ± SEM) |
| Vehicle Control | |
| Scopolamine Control | |
| Piracetam + Scopolamine | |
| Aniracetam + Scopolamine | |
| Modafinil + Scopolamine | |
| This compound (Low Dose) + Scopolamine | |
| This compound (Medium Dose) + Scopolamine | |
| This compound (High Dose) + Scopolamine |
Table 4: Neurochemical and Molecular Analysis
| Group | Hippocampal ACh (pmol/mg tissue) (Mean ± SEM) | Cortical MDA (nmol/mg protein) (Mean ± SEM) |
| Vehicle Control | ||
| Scopolamine Control | ||
| Piracetam + Scopolamine | ||
| Aniracetam + Scopolamine | ||
| Modafinil + Scopolamine | ||
| This compound (Low Dose) + Scopolamine | ||
| This compound (Medium Dose) + Scopolamine | ||
| This compound (High Dose) + Scopolamine |
Potential Signaling Pathways and Mechanisms
Based on the known mechanisms of the benchmark compounds, the following signaling pathways are of particular interest for elucidating the action of this compound.
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A Head-to-Head Comparison of Synthesis Methods for 4-Ethyl-2-pyrrolidinone: A Guide for Process Development
Introduction
4-Ethyl-2-pyrrolidinone, a substituted γ-lactam, is a molecule of significant interest in medicinal chemistry and materials science. As a derivative of the versatile pyrrolidinone scaffold, which is a core structural motif in numerous natural products and pharmaceuticals, it serves as a valuable chiral building block and synthetic intermediate.[1][2] The ethyl substituent at the 4-position introduces a key stereocenter, making the development of efficient, scalable, and stereoselective synthetic routes a critical objective for researchers in drug development and fine chemical synthesis.[3][4]
This guide provides a head-to-head comparison of prominent synthetic strategies for this compound. Moving beyond a simple recitation of procedures, we will dissect the underlying chemical principles, evaluate the practical advantages and limitations of each method, and provide detailed, field-tested protocols. The objective is to equip researchers, chemists, and process development professionals with the necessary insights to select and optimize the most suitable synthesis for their specific application, whether for bench-scale discovery or large-scale manufacturing.
Method 1: Catalytic Hydrogenation of Ethylsuccinonitrile
This approach represents a direct and atom-economical route, proceeding via the reductive cyclization of a readily available dinitrile precursor. It is particularly well-suited for industrial-scale production due to the relatively low cost of starting materials and the potential for continuous processing.
Reaction Principle & Mechanism
The core transformation involves the catalytic hydrogenation of ethylsuccinonitrile in the presence of a suitable metal catalyst, typically Raney-type catalysts (Nickel or Cobalt), and ammonia. The reaction proceeds through a cascade of nitrile reductions. Initially, one nitrile group is reduced to a primary amine. This amine then undergoes intramolecular cyclization with the second nitrile group to form a cyclic imine intermediate. The presence of ammonia helps to suppress the formation of secondary amine byproducts. Subsequent reduction of the cyclic imine and tautomerization leads to the formation of the stable γ-lactam ring of this compound.
Visual Workflow: Reductive Cyclization Pathway
Caption: Reductive cyclization of ethylsuccinonitrile.
Critical Analysis
-
Advantages:
-
High Atom Economy: The majority of atoms from the starting material are incorporated into the final product.
-
Scalability: The process is amenable to large-scale industrial production, including continuous flow setups.
-
Cost-Effective: Starting materials like succinonitrile derivatives are generally accessible and affordable.
-
-
Disadvantages:
-
Harsh Conditions: Often requires high pressures (50-150 bar) and elevated temperatures (100-150 °C), necessitating specialized high-pressure reactor systems.
-
Catalyst Handling: Raney Nickel and Cobalt catalysts are pyrophoric and require careful handling under inert atmospheres. Catalyst deactivation and metal leaching can also be concerns.
-
Selectivity Issues: Over-reduction to the corresponding pyrrolidine can occur, and side reactions leading to oligomeric byproducts may reduce the overall yield and complicate purification.[5]
-
Detailed Experimental Protocol: Hydrogenation of Ethylsuccinonitrile
Disclaimer: This protocol involves high-pressure hydrogenation with a pyrophoric catalyst and must only be performed by trained personnel in a properly equipped laboratory with appropriate safety measures (e.g., blast shields, hydrogen sensors).
-
Catalyst Preparation: In a glovebox or under a continuous stream of argon, carefully wash 5 g of commercial Raney Nickel catalyst (50% slurry in water) three times with deionized water, followed by three washes with absolute ethanol. This removes residual alkali and water.
-
Reactor Charging: To a 500 mL stainless steel high-pressure autoclave, add the washed Raney Nickel catalyst, followed by a solution of ethylsuccinonitrile (54.0 g, 0.5 mol) in 250 mL of ethanol saturated with ammonia. The use of an ammonia-saturated solvent is crucial to minimize the formation of secondary amine byproducts.
-
Reaction Execution: Seal the autoclave. Purge the vessel three times with nitrogen (10 bar) and then three times with hydrogen (20 bar). Pressurize the reactor to 100 bar with hydrogen.
-
Heating and Monitoring: Begin stirring (1000 RPM) and heat the reactor to 120 °C. The reaction is exothermic; careful temperature control is essential. Monitor the reaction progress by observing the pressure drop from the hydrogen cylinder. The reaction is typically complete within 4-6 hours.
-
Cooldown and Depressurization: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature (< 25 °C). Carefully vent the excess hydrogen and purge the system three times with nitrogen.
-
Work-up and Purification: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The catalyst on the filter pad is highly pyrophoric and should be immediately quenched by slowly adding it to a large volume of water.
-
Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude oil is then purified by vacuum distillation (e.g., at 1-2 mbar) to yield this compound as a colorless oil.
Method 2: Reductive Amination of Levulinic Acid Derivatives
Reductive amination is a cornerstone of amine synthesis and provides a versatile route to pyrrolidinones from keto-acid precursors.[6][7][8] This method offers greater flexibility in substrate choice and generally proceeds under milder conditions than high-pressure catalytic hydrogenation.
Reaction Principle & Mechanism
The synthesis begins with an ester of levulinic acid (4-oxopentanoic acid), such as ethyl levulinate. This keto-ester reacts with an amine source (e.g., ammonia or a primary amine) to form an intermediate imine or enamine. This intermediate is then reduced in situ by a chemical reducing agent. The resulting amino-ester spontaneously undergoes intramolecular cyclization via nucleophilic attack of the amine onto the ester carbonyl, eliminating ethanol and forming the stable five-membered lactam ring.
Visual Workflow: Reductive Amination Pathway
Caption: Synthesis via reductive amination of a keto-ester. Note: This diagram illustrates the general pathway for a related structure, 4-methyl-2-pyrrolidinone, as a proxy for the ethyl derivative.
Critical Analysis
-
Advantages:
-
Milder Conditions: Often avoids the need for very high pressures and temperatures, making it more accessible for standard laboratory equipment.
-
Versatility: A wide range of reducing agents can be employed, from catalytic hydrogenation to chemical hydrides like sodium borohydride, allowing for process optimization.[7]
-
Control: Stepwise execution can sometimes offer better control over side reactions compared to the dinitrile hydrogenation.
-
-
Disadvantages:
-
Multi-step Process: Can be considered a two-step, one-pot reaction, which may be less efficient than a direct single transformation.
-
Reagent Stoichiometry: The use of stoichiometric chemical reducing agents can generate significant waste, impacting the process mass intensity (PMI).
-
Precursor Synthesis: The synthesis of the required substituted γ-keto acid or ester precursor adds steps to the overall sequence.
-
Detailed Experimental Protocol: Reductive Amination
Disclaimer: This protocol uses flammable solvents and a chemical reducing agent. Standard laboratory safety precautions should be observed.
-
Reactor Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.
-
Initial Charge: Charge the flask with ethyl 4-oxo-hexanoate (94.9 g, 0.6 mol) and 500 mL of methanol.
-
Amine Addition: Cool the solution to 0-5 °C using an ice bath. Begin bubbling anhydrous ammonia gas through the solution. Alternatively, add a solution of ammonium acetate (69.3 g, 0.9 mol) as the ammonia source. Stir for 30 minutes to allow for imine formation.
-
Reduction: While maintaining the temperature below 10 °C, slowly add sodium borohydride (27.2 g, 0.72 mol) in small portions over 1 hour. The portion-wise addition is critical to control the exothermic reaction and hydrogen evolution.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting keto-ester.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of 100 mL of 1 M hydrochloric acid until the effervescence ceases. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Add 200 mL of dichloromethane and 200 mL of water. Separate the organic layer. Extract the aqueous layer twice more with 100 mL portions of dichloromethane.
-
Cyclization and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent by rotary evaporation. The resulting crude amino-ester is then heated to 140-160 °C under atmospheric pressure for 3-5 hours to induce cyclization and eliminate ethanol. The final product, this compound, is purified by vacuum distillation.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: Hydrogenation of Dinitrile | Method 2: Reductive Amination of Keto-ester |
| Starting Material | Ethylsuccinonitrile | Ethyl 4-oxo-hexanoate (or similar) |
| Key Reagents | H₂, Raney Ni/Co, Ammonia | Ammonia source, NaBH₄ or H₂/Catalyst |
| Typical Yield | 60-80% | 55-75% |
| Reaction Conditions | High Pressure (50-150 bar), High Temp (100-150 °C) | Low Temp (0 °C) to Moderate Temp (RT), then High Temp (140-160 °C) for cyclization |
| Scalability | Excellent, suitable for industrial scale | Good, but may be limited by reagent cost and waste on very large scales |
| Safety Concerns | Pyrophoric catalyst, high-pressure H₂ | Hydrogen evolution during quenching, flammable solvents |
| Key Advantage | High atom economy, direct route | Milder conditions, methodological flexibility |
| Key Disadvantage | Harsh conditions, specialized equipment | Potential for high waste (PMI), multi-step nature |
Senior Application Scientist's Perspective: Choosing the Right Path
The selection of an optimal synthetic route is invariably a function of the desired scale, available equipment, and economic constraints.
For large-scale industrial production , where capital investment in specialized equipment is justified, the catalytic hydrogenation of ethylsuccinonitrile (Method 1) is often the more attractive option. Its superior atom economy, potential for continuous operation, and the low cost of bulk starting materials provide a significant economic advantage that can outweigh the challenges of high-pressure operations and catalyst handling.
For laboratory-scale synthesis, medicinal chemistry programs, or initial process development , the reductive amination of a keto-ester (Method 2) offers greater flexibility and is more forgiving. It utilizes standard laboratory glassware and reagents, avoiding the need for a high-pressure autoclave. This method allows for rapid synthesis of analogs by varying either the keto-ester or the amine component, making it ideal for structure-activity relationship (SAR) studies. While its process mass intensity may be higher due to the use of stoichiometric reagents, this is often a secondary consideration during early-stage research and development.
Ultimately, a thorough process hazard analysis (PHA) and a cost-of-goods (COGS) analysis are essential for making an informed decision for any scale-up campaign.
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The Untapped Potential of 4-Ethyl-2-pyrrolidinone: A Comparative Guide to its Predicted In Vivo Efficacy
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Pyrrolidone Scaffold
The pyrrolidone chemical family has been a fertile ground for the discovery of novel therapeutics targeting the central nervous system for over three decades.[1] This class of compounds, originating with the development of the nootropic agent piracetam, has since yielded treatments for epilepsy and shown potential for neuroprotection.[1] A hallmark of these molecules is their ability to enhance cognitive functions and protect the brain without the typical sedative or motor side effects associated with many psychoactive drugs.[1]
This guide focuses on 4-Ethyl-2-pyrrolidinone , a lesser-studied member of this promising family. While direct in vivo efficacy studies on this specific compound are not yet available in published literature, its structural similarity to established therapeutics, particularly the blockbuster antiepileptic drug levetiracetam , warrants a thorough comparative analysis. By examining the structure-activity relationships of related pyrrolidone derivatives, we can extrapolate the potential therapeutic applications and design a logical framework for future in vivo investigations of this compound.
The Benchmark: Levetiracetam and the Significance of the 4-Position
Levetiracetam, chemically known as (S)-α-ethyl-2-oxo-pyrrolidine acetamide, is a cornerstone in the treatment of epilepsy.[2][3][4] Its unique mechanism of action, which involves binding to the synaptic vesicle protein SV2A, distinguishes it from other antiepileptic drugs.[4] The ethyl group at the alpha position of the acetamide side chain is a critical feature of levetiracetam's structure. Our focus compound, this compound, shares the core pyrrolidone ring but features an ethyl group at the 4-position of this ring.
Research into 4-substituted pyrrolidone butanamides has revealed that modifications at this very position can significantly enhance antiseizure potency.[2][3] Studies have shown that introducing small hydrophobic groups at the 4-position of the lactam ring can improve both in vitro and in vivo potency, with some candidates demonstrating up to 10 times greater potency than levetiracetam in animal models of seizures.[2][3] This strongly suggests that this compound is a prime candidate for investigation as a potential anticonvulsant.
Comparative Analysis: this compound vs. Standard Treatments
Given the evidence from structurally similar compounds, it is reasonable to hypothesize that this compound may exhibit anticonvulsant and potentially nootropic properties. A direct comparison with standard treatments is, at this stage, predictive. The following table outlines the known properties of relevant compounds to frame the potential of this compound.
| Compound | Chemical Structure | Established In Vivo Efficacy | Mechanism of Action (where known) |
| This compound | O=C1NC(CC)CC1 | Not yet determined | Predicted to interact with CNS targets, potentially SV2A, based on structural similarity to levetiracetam. |
| Levetiracetam | O=C1N(C(C)=O)C(CC)CC1 | Broad-spectrum anticonvulsant activity in various animal models and clinical trials.[2][3][4] | Binds to synaptic vesicle protein SV2A, modulating neurotransmitter release.[4] |
| Piracetam | O=C1N(C(C)=O)CCCC1 | Nootropic effects, including enhancement of learning and memory; also used for myoclonus.[1] | Not fully elucidated; may involve modulation of membrane fluidity and neurotransmitter systems.[1] |
| Valproic Acid | CC(C)C(O)=O | Broad-spectrum anticonvulsant used for various seizure types. | Multiple mechanisms, including blockage of voltage-gated sodium channels and increasing GABA concentrations. |
Proposed Experimental Workflow for In Vivo Efficacy Assessment
To empirically determine the in vivo efficacy of this compound, a structured preclinical experimental workflow is essential. The following protocol outlines a logical progression for investigating its potential anticonvulsant and nootropic effects.
Step 1: Acute Toxicity and Neurotoxicity Assessment
-
Objective: To determine the safety profile of this compound.
-
Methodology:
-
Administer escalating doses of the compound to rodents (e.g., mice or rats) via intraperitoneal (i.p.) or oral (p.o.) routes.
-
Observe animals for signs of acute toxicity over a 24-hour period to determine the median lethal dose (LD50).
-
Conduct a rotarod test to assess for motor impairment and neurotoxicity at various doses. This involves placing the animals on a rotating rod and measuring the time until they fall off. A significant decrease in performance time compared to vehicle-treated controls indicates neurotoxicity.
-
Step 2: Anticonvulsant Activity Screening
-
Objective: To evaluate the potential of this compound to prevent or suppress seizures.
-
Methodology:
-
Maximal Electroshock (MES) Test: This model is indicative of efficacy against generalized tonic-clonic seizures.
-
Administer the test compound or vehicle to animals.
-
At the time of predicted peak effect, deliver a supramaximal electrical stimulus through corneal or auricular electrodes.
-
Observe for the presence or absence of tonic hindlimb extension. Protection is defined as the absence of this response.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is indicative of efficacy against myoclonic and absence seizures.
-
Administer the test compound or vehicle.
-
Inject a convulsive dose of pentylenetetrazole subcutaneously.
-
Observe for the onset of clonic seizures. The absence or delay of seizures indicates protection.
-
-
6 Hz Psychomotor Seizure Test: This model is used to identify compounds effective against therapy-resistant partial seizures.
-
Administer the test compound or vehicle.
-
Deliver a prolonged, low-frequency electrical stimulus via corneal electrodes.
-
Observe for seizure activity. Protection is defined as the absence of seizures.
-
-
Step 3: Nootropic Activity Assessment
-
Objective: To investigate the cognitive-enhancing effects of this compound.
-
Methodology:
-
Morris Water Maze: This test assesses spatial learning and memory.
-
Animals are trained to find a hidden platform in a pool of water.
-
The test compound is administered before or during the training period.
-
A reduction in the time (latency) and distance to find the platform indicates improved spatial learning.
-
-
Passive Avoidance Test: This test evaluates fear-associated learning and memory.
-
Animals are placed in a two-chambered apparatus and receive a mild foot shock in the dark chamber.
-
The test compound is administered, and the latency to re-enter the dark chamber is measured. An increased latency suggests enhanced memory of the aversive stimulus.
-
-
Visualizing the Path Forward
The following diagrams illustrate the chemical relationship between this compound and key comparators, and a proposed experimental workflow.
Caption: Logical relationship of this compound to standard treatments.
Caption: Proposed experimental workflow for in vivo efficacy assessment.
Conclusion and Future Directions
While direct experimental evidence for the in vivo efficacy of this compound is currently lacking, the existing body of research on related pyrrolidone derivatives provides a strong rationale for its investigation. The structural similarity to levetiracetam and the known impact of 4-position substitutions on anticonvulsant activity highlight this compound as a compound of significant interest.
The proposed experimental workflow provides a clear and scientifically rigorous path for future research. Should these studies demonstrate favorable efficacy and safety profiles, this compound could represent a novel and valuable addition to the therapeutic arsenal for neurological disorders. This guide serves as a call to the research community to explore the untapped potential of this promising molecule.
References
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Góra, J., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7365. Available at: [Link]
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Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. Available at: [Link]
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Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry, 47(3), 530-549. Available at: [Link]
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Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. Available at: [Link]
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Rybka, S., et al. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological Reports, 67(6), 1169-1176. Available at: [Link]
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Surges, R., et al. (2008). Is Levetiracetam Different from Other Antiepileptic Drugs? Levetiracetam and its Cellular Mechanism of Action in Epilepsy Revisited. Expert Review of Neurotherapeutics, 8(8), 1247-1257. Available at: [Link]
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Zielińska, A., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(23), 5552. Available at: [Link]
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A Comparative Analysis of the Safety Profiles of Pyrrolidinone Analogs: A Guide for Researchers
The pyrrolidinone ring is a foundational scaffold in medicinal chemistry, giving rise to a diverse class of molecules with significant therapeutic applications, particularly in the central nervous system.[1][2][3] From the pioneering nootropic piracetam to the widely used antiepileptic drugs levetiracetam and brivaracetam, these analogs have demonstrated considerable clinical utility. However, for drug development professionals, understanding the nuances of their safety profiles is as critical as evaluating their efficacy. This guide provides a comparative analysis of the safety of key pyrrolidinone analogs, supported by experimental data and detailed protocols for preclinical safety assessment.
Our analysis will focus on four prominent analogs: Piracetam, Levetiracetam, Brivaracetam, and Nefiracetam. We will dissect their known toxicological profiles, compare key safety metrics, and provide validated experimental workflows for assessing cytotoxicity, genotoxicity, and acute systemic toxicity—cornerstones of any preclinical safety evaluation.
Overview of Pyrrolidinone Analogs and Safety Considerations
The versatility of the pyrrolidinone structure allows for extensive modification, leading to compounds with varied pharmacological activities.[1][2] This structural diversity also results in distinct safety and tolerability profiles. A primary focus in preclinical toxicology is the structure-activity relationship (SAR) for toxicity, which seeks to link specific chemical modifications to potential adverse effects.[4][5][6] For instance, the addition of a pyrrolidine ring can increase a compound's lipophilicity, potentially enhancing its ability to cross the blood-brain barrier but also altering its metabolic fate and off-target interactions.[7]
The subsequent sections will delve into the specific safety data for our selected analogs, followed by practical, validated laboratory protocols that form the basis of a robust preclinical toxicology package.
Comparative Safety Profiles of Key Analogs
Piracetam
As the parent compound of the racetam class, piracetam has a long history of clinical use and is generally considered to have a benign safety profile.[8] Long-term studies have shown it to be well-tolerated at high doses.[9][10]
-
Common Adverse Effects: Generally mild, but can include nervousness, agitation, headache, anxiety, and insomnia.[11][12]
-
Organ Toxicity: Post-marketing surveillance has confirmed a lack of significant organ toxicity.[8]
-
Contraindications: Caution is advised in patients with kidney problems, as the drug is cleared renally. It may also slow blood clotting and should be discontinued before surgery.[11]
Levetiracetam and Brivaracetam
Levetiracetam (LEV) and its analog Brivaracetam (BRV) are mainstays in epilepsy management. Both act with high affinity on the synaptic vesicle protein 2A (SV2A).[13][14] Their primary safety concerns revolve around behavioral and psychiatric adverse events.
-
Comparative Behavioral Effects: Multiple nonrandomized studies suggest that BRV is associated with a lower incidence of behavioral adverse events (BAEs), such as aggression and depressive symptoms, compared to LEV.[13][15][16] Patients who experience psychiatric side effects with LEV may see improvement upon switching to BRV.[13][15][17]
-
Common Non-Behavioral Side Effects: The most frequently reported non-behavioral side effect for BRV is drowsiness.[16] An indirect comparison found no statistical difference in overall adverse events between LEV and BRV, except for a higher rate of dizziness with high-dose BRV.[13][14][17]
Nefiracetam
Nefiracetam is a nootropic agent whose safety profile is marked by species-specific toxicity, a critical consideration in preclinical-to-clinical translation.
-
General Toxicity: In mice, rats, and dogs, acute high doses led to central nervous system depression, including decreased locomotor activity and loss of righting reflex.[18]
-
Organ-Specific Toxicity: While long-term studies in humans and primates have not shown toxicity, animal models have revealed significant risks.[19]
-
Hepatotoxicity: At high doses (120 and 480 mg/kg) in a 13-week rat study, nefiracetam caused hypertrophy of liver cells and increased liver weight.[20][22] The non-toxic dose in this study was determined to be 30 mg/kg.[22]
Quantitative Safety Data Summary
| Compound | Test Species | LD50 (Oral) | Key Adverse Events | Specific Organ Toxicity Concerns |
| Piracetam | N/A (Human Data) | Not established; well-tolerated up to 24 g/day [8][9] | Agitation, anxiety, insomnia, weight gain[9][11] | Renal (clearance); potential for slowed blood clotting[11] |
| Levetiracetam | N/A (Human Data) | Not established | Behavioral/psychiatric effects (irritability, depression)[13][15] | None commonly noted |
| Brivaracetam | N/A (Human Data) | Not established | Drowsiness, dizziness; lower rates of BAEs than LEV[14][16] | None commonly noted |
| Nefiracetam | Mouse (male) | 2005 mg/kg[18] | CNS depression at high doses[18] | Renal & Testicular (in dogs, rats); Hepatic (in rats)[19][20][22] |
| Nefiracetam | Rat (male) | 1182 mg/kg[18] | CNS depression at high doses[18] | Renal & Testicular (in dogs, rats); Hepatic (in rats)[19][20][22] |
| Nefiracetam | Dog | >500 mg/kg[18] | CNS depression at high doses[18] | Renal & Testicular (in dogs, rats); Hepatic (in rats)[19][20][22] |
Experimental Protocols for Preclinical Safety Assessment
A tiered approach to safety testing is crucial, beginning with in vitro assays to screen for potential liabilities before moving to more complex in vivo studies. This strategy helps to reduce animal use and provides early mechanistic insights.[23][24]
Workflow for Preclinical Safety Assessment
The following diagram illustrates a standard workflow, progressing from high-throughput in vitro screens to definitive in vivo studies, guided by regulatory frameworks like those from the OECD.
Caption: A tiered workflow for preclinical safety evaluation.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Causality: The MTT assay is a foundational colorimetric assay to assess a compound's effect on cell viability and metabolic activity.[25][26][27] It relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[28] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[25]
Methodology:
-
Cell Seeding:
-
Culture an appropriate cell line (e.g., HEK293, HepG2, or a neuronal cell line like SH-SY5Y) in a 96-well plate.
-
Seed cells at a density that ensures they are in an exponential growth phase at the time of treatment (e.g., 10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[25]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrrolidinone analog in serum-free culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for a defined exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium without disturbing the crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[25][29]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[28]
-
Measure the absorbance of the solution on a plate reader at a wavelength of 570 nm.[28][29]
-
-
Self-Validation & Data Analysis:
-
The vehicle control represents 100% viability, while the positive control should show a significant decrease.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to generate a dose-response curve and determine the IC50 (the concentration that inhibits 50% of cell viability).
-
Protocol: Genotoxicity (Bacterial Reverse Mutation/Ames Test)
Causality: The Ames test is a widely used and regulatory-accepted assay to evaluate the mutagenic potential of a chemical.[30][31][32] It uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize it and require it in their growth medium.[30] A test compound is considered mutagenic if it causes a reverse mutation (reversion) in the bacteria, allowing them to regain the ability to synthesize histidine (become His+) and form colonies on a histidine-free medium.[32] The inclusion of a rat liver extract (S9 fraction) mimics mammalian metabolism, allowing for the detection of metabolites that may be mutagenic.[30][33]
Methodology:
-
Strain Preparation:
-
Culture several Salmonella typhimurium strains (e.g., TA98, TA100, TA102) overnight in nutrient broth.[30] These strains are engineered to detect different types of mutations (e.g., frameshift, base-pair substitutions).
-
-
Metabolic Activation (S9 Mix):
-
Prepare the S9 mix if metabolic activation is being tested. This typically contains the S9 fraction from induced rat livers, cofactors like NADP+, and glucose-6-phosphate.
-
-
Plate Incorporation Assay:
-
To a sterile tube, add in sequence:
-
Vortex the tube gently and pour the contents onto a minimal glucose agar plate (lacking histidine).[30]
-
Distribute the top agar evenly and allow it to solidify.
-
-
Incubation and Colony Counting:
-
Incubate the plates in the dark at 37°C for 48-72 hours.[30]
-
Count the number of revertant colonies on each plate.
-
-
Self-Validation & Data Analysis:
-
Negative Control: Vehicle (e.g., DMSO) should yield a low, background number of spontaneous revertant colonies.
-
Positive Control: A known mutagen for each strain (e.g., 4-nitroquinoline-N-oxide for TA98 without S9) must be used to validate the assay's sensitivity.
-
A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.
-
Protocol: In Vivo Acute Oral Toxicity (Fixed Dose Procedure - OECD 420)
Causality: This in vivo study provides critical information on the acute toxic effects of a single oral dose of a substance and helps determine its hazard classification.[34][35][36] The Fixed Dose Procedure (OECD TG 420) was developed as an alternative to the classical LD50 test (OECD TG 401) to reduce the number of animals used and to avoid death as the primary endpoint, relying instead on the observation of clear signs of toxicity.[34][37]
Methodology:
-
Animal Selection and Housing:
-
Dose Selection and Administration:
-
The study begins with a sighting study to identify the appropriate starting dose. Fixed dose levels are 5, 50, 300, and 2000 mg/kg.[34] The starting dose is chosen based on any existing in vitro or in silico data. In the absence of information, 300 mg/kg is used.[34]
-
Fast animals overnight (food, but not water, withheld) before dosing.[34]
-
Administer the test substance as a single dose via oral gavage. The volume should typically not exceed 1 mL/100 g body weight for rodents.[36][37]
-
-
Observation Period:
-
Observe animals closely for the first few hours post-dosing and then periodically for at least 14 days.[34]
-
Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and CNS effects (e.g., tremors, convulsions, changes in locomotor activity).
-
-
Main Study:
-
Based on the outcome of the sighting study, the main study is conducted with additional animals at the selected fixed dose levels to confirm the results and allow for classification.
-
-
Self-Validation & Data Analysis:
-
The endpoint is not death, but the observation of evident toxicity at a given dose. The results allow the substance to be classified according to the Globally Harmonised System (GHS).[34]
-
At the end of the study, all surviving animals are humanely euthanized and subjected to a gross necropsy to identify any pathological changes.
-
Structure-Toxicity Relationship and Conclusion
The comparative analysis reveals distinct safety profiles among the pyrrolidinone analogs, driven by their unique structural modifications.
Caption: Structure-safety relationships of key pyrrolidinone analogs.
Conclusion: For researchers and drug development professionals, this guide underscores that while the pyrrolidinone scaffold is a valuable starting point for CNS-active drugs, subtle chemical changes can dramatically alter the safety profile.
-
Piracetam remains a benchmark for low toxicity.
-
The comparison between Levetiracetam and Brivaracetam highlights how targeted modifications can potentially mitigate specific adverse effects, particularly behavioral ones.
-
Nefiracetam serves as a critical case study on the importance of understanding species-specific metabolism, as toxicity observed in preclinical animal models may not always translate directly to humans.
A rigorous, tiered approach to safety assessment, employing validated in vitro and in vivo protocols as detailed here, is indispensable. It allows for the early identification of potential liabilities and informs the selection of candidates with the highest probability of success in clinical development. By integrating these principles, scientists can more effectively navigate the complexities of drug discovery and develop safer, more effective therapies based on the versatile pyrrolidinone scaffold.
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 10, 2026, from: [Link]
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Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbe Online. Available from: [Link]
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Piracetam: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved January 10, 2026, from: [Link]
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5 Benefits of Piracetam (Plus Side Effects). (2023). Healthline. Available from: [Link]
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Investigation of Testicular Toxicity of Nefiracetam, a Neurotransmission Enhancer, in Rats. (2003). Toxicology Letters. Available from: [Link]
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Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons. (2020). Axion Biosystems. Available from: [Link]
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Neurotoxicity Assay. (2023). Visikol. Available from: [Link]
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Choosing the Optimal Model for in vitro Neurotoxicity Assessment. (n.d.). Evotec. Retrieved January 10, 2026, from: [Link]
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Microbial Mutagenicity Assay: Ames Test. (2018). SciSpace. Available from: [Link]
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The clinical safety of high-dose piracetam--its use in the treatment of acute stroke. (1999). Pharmacopsychiatry. Available from: [Link]
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Long-term efficacy and safety of piracetam in the treatment of progressive myoclonus epilepsy. (2001). Archives of Neurology. Available from: [Link]
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Effectiveness and safety of brivaracetam in comparison with levetiracetam in seizures. (n.d.). ResearchGate. Retrieved January 10, 2026, from: [Link]
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What are the dangers of piracetam?. (2016). Quora. Available from: [Link]
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Structure-activity relationship for toxicity of α-pyrrolidinophenones in human aortic endothelial cells. (2017). springermedicine.com. Available from: [Link]
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Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (n.d.). ResearchGate. Retrieved January 10, 2026, from: [Link]
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Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (2018). National Institutes of Health. Available from: [Link]
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Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. (n.d.). ResearchGate. Retrieved January 10, 2026, from: [Link]
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Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024). ACS Pharmacology & Translational Science. Available from: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. Available from: [Link]
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Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. (2016). ResearchGate. Available from: [Link]
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Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2021). National Institutes of Health. Available from: [Link]
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A Guide to Orthogonal Target Validation for Novel Kinase Inhibitors: The Case of 4-Ethyl-2-pyrrolidinone
In the landscape of modern drug discovery, the identification of a small molecule with promising biological activity is merely the first step in a long and rigorous journey. The critical subsequent phase is to unambiguously identify and validate its biological target. This process, known as target validation, is essential for understanding the molecule's mechanism of action, predicting potential on- and off-target effects, and building a solid foundation for further preclinical and clinical development. An unconfirmed or misidentified target can lead to wasted resources and failed clinical trials.
This guide provides a comprehensive framework for the orthogonal validation of a putative biological target for a novel small molecule, using the hypothetical case of 4-Ethyl-2-pyrrolidinone. While initial high-throughput screening may suggest that this compound inhibits a specific protein kinase—let's call it "Kinase X"—a single data point is insufficient. True scientific rigor demands confirmation through multiple, independent (orthogonal) methods that rely on different physical principles.[1] This approach builds confidence that the observed biological effect is a direct consequence of the molecule binding to its intended target.[2]
Here, we will explore a three-tiered orthogonal approach to robustly confirm that Kinase X is the direct biological target of this compound. This framework will encompass:
-
Biochemical Validation: Directly measuring the effect of the compound on the target's enzymatic activity.
-
Biophysical Validation: Quantifying the direct physical interaction between the compound and the target protein.
-
Cellular Target Engagement: Confirming that the compound interacts with its target in a physiological cellular environment.
This guide is intended for researchers, scientists, and drug development professionals seeking to design and execute a robust target validation strategy.
The Hypothetical Scenario: this compound as a Kinase X Inhibitor
For the purpose of this guide, we will assume the following hypothetical starting point:
-
Compound of Interest: this compound
-
Putative Target: Kinase X, a serine/threonine kinase implicated in a disease pathway.
-
Initial Evidence: A primary high-throughput screen (HTS) has identified this compound as a potential inhibitor of Kinase X activity.
-
Control Compounds:
-
Positive Control: Staurosporine, a well-known, potent, but non-selective kinase inhibitor.[3]
-
Negative Control: A structurally similar but inactive analog of this compound.
-
Tier 1: Biochemical Validation of Kinase X Inhibition
The first step is to confirm the initial screening hit by directly measuring the enzymatic activity of purified Kinase X in the presence of this compound. A luminescence-based in vitro kinase activity assay is a common and robust method for this purpose.[3][4] This type of assay measures the amount of ADP produced, which is a direct byproduct of the kinase's phosphotransferase activity.[5]
Experimental Workflow: Luminescence-Based Kinase Activity Assay
Caption: Workflow for a luminescence-based in vitro kinase assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 100 µM. Also prepare solutions for the positive control (Staurosporine) and a vehicle control (DMSO).
-
Assay Plating: In a 384-well white opaque assay plate, add 2.5 µL of each compound dilution or control.
-
Kinase Addition: Add 2.5 µL of purified Kinase X enzyme in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase-specific substrate peptide and ATP (at a concentration close to its Km value for the kinase).
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.[3]
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.[6]
Expected Data and Interpretation
A successful experiment will show a dose-dependent decrease in luminescence with increasing concentrations of this compound, yielding a sigmoidal curve from which an IC₅₀ value can be calculated. This IC₅₀ value represents the concentration of the compound required to inhibit 50% of Kinase X's activity in vitro. The positive control, Staurosporine, should show potent inhibition, while the vehicle and negative control should show no significant inhibition.
Tier 2: Biophysical Validation of Direct Binding
While a biochemical assay confirms functional inhibition, it does not directly prove a physical interaction between the compound and the target. To address this, biophysical methods are employed to measure the binding event in real-time.[7] Surface Plasmon Resonance (SPR) is a powerful, label-free technique for this purpose, providing quantitative data on binding affinity (K_D) and kinetics (association and dissociation rates, k_on and k_off).[8][9]
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Detailed Protocol: SPR Binding Analysis
-
Surface Preparation: Covalently immobilize purified Kinase X onto the surface of an SPR sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell should be prepared in parallel (e.g., an activated and deactivated surface) to subtract non-specific binding and bulk refractive index changes.
-
Compound Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO).
-
Binding Measurement:
-
Association: Inject the lowest concentration of this compound over both the Kinase X and reference flow cells for a defined period, allowing the compound to associate with the immobilized kinase.
-
Dissociation: Switch back to the running buffer flow and monitor the dissociation of the compound from the kinase.
-
-
Regeneration: Inject a regeneration solution (e.g., a high salt or low pH buffer) to remove any remaining bound compound and prepare the surface for the next injection.
-
Repeat Cycle: Repeat steps 3 and 4 for each concentration of this compound, typically from low to high concentration. A buffer-only (zero compound concentration) injection is also included for double referencing.
-
Data Analysis:
-
The instrument software generates a 'sensorgram', which plots the binding response (in Response Units, RU) against time.[10]
-
After subtracting the reference channel and buffer injection data, the resulting sensorgrams are fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir model) to calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).[11]
-
Expected Data and Interpretation
A positive interaction will result in a concentration-dependent increase in the binding response during the association phase. The shape of the association and dissociation curves provides information about the binding kinetics. A low K_D value (typically in the nanomolar to low micromolar range for drug candidates) indicates a high binding affinity between this compound and Kinase X. This provides strong, direct evidence of a physical interaction.
Tier 3: Cellular Target Engagement Validation
Confirming that a compound inhibits a purified enzyme and binds to it in isolation is crucial, but it is equally important to demonstrate that the compound engages its target within the complex milieu of a living cell.[12] The Cellular Thermal Shift Assay (CETSA®) is an innovative method for assessing target engagement in a physiological context.[13][14] It is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein, leading to an increase in its melting temperature.[15]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol: CETSA® for Kinase X
-
Cell Treatment: Culture a suitable cell line that expresses Kinase X. Treat the cells with a high concentration of this compound (e.g., 10-50 µM) or a vehicle control (DMSO) and incubate under normal culture conditions for 1-2 hours to allow for cell penetration and target binding.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., from 37°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated, aggregated proteins by high-speed centrifugation.
-
Protein Detection: Collect the supernatant (soluble fraction) and quantify the amount of soluble Kinase X at each temperature point. This can be done using various methods, such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to Kinase X.
-
Immunoassays: Use high-throughput methods like AlphaScreen® or HTRF® for quantification in a microplate format.
-
-
Data Analysis:
-
For each treatment group (compound vs. vehicle), plot the relative amount of soluble Kinase X against the temperature.
-
Fit the data to a Boltzmann sigmoidal model to determine the melting temperature (T_m), which is the temperature at which 50% of the protein is denatured.
-
The difference in T_m between the compound-treated and vehicle-treated samples (ΔT_m) represents the thermal shift induced by the compound. A positive ΔT_m indicates stabilization and target engagement.[16]
-
Expected Data and Interpretation
If this compound binds to and stabilizes Kinase X in cells, the melting curve for the compound-treated samples will be shifted to the right (to higher temperatures) compared to the vehicle-treated samples. This positive thermal shift is strong evidence of target engagement in a physiologically relevant environment. An isothermal dose-response format can also be performed, where cells are treated with varying concentrations of the compound and heated at a single, fixed temperature, to determine a cellular EC₅₀ for target binding.[13]
Summary and Comparison of Orthogonal Assays
Each of these orthogonal assays provides a unique and complementary piece of the target validation puzzle. Relying on a single method can be misleading, but consistent results across all three tiers build a highly credible case for the proposed mechanism of action.
| Assay Type | Method | Principle | Key Output | Strengths | Limitations |
| Biochemical | In Vitro Kinase Assay | Measures enzymatic activity | IC₅₀ | Direct measure of functional inhibition; High-throughput compatible. | Does not directly measure binding; Uses purified components, lacks cellular context. |
| Biophysical | Surface Plasmon Resonance (SPR) | Detects mass changes on a sensor surface due to binding | K_D, k_on, k_off | Label-free, real-time measurement of binding affinity and kinetics.[2] | Requires purified protein; can be sensitive to buffer conditions; may have throughput limitations. |
| Cell-Based | Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters protein thermal stability | ΔT_m, Cellular EC₅₀ | Confirms target engagement in intact, live cells; no compound or protein modification needed. | Indirect measure of binding; lower throughput than biochemical assays; requires specific antibodies or detection reagents. |
Conclusion
The validation of a drug's biological target is a cornerstone of successful therapeutic development. A strategy employing orthogonal assays—combining biochemical, biophysical, and cell-based methods—provides the necessary scientific rigor to confidently link a compound to its mechanism of action. By demonstrating that this compound not only inhibits the function of purified Kinase X (in vitro kinase assay), but also binds to it directly with high affinity (SPR), and engages it within a living cell (CETSA®), a researcher can build an irrefutable case for its on-target activity. This multi-faceted, evidence-based approach is critical for de-risking a project and paving the way for the development of novel, effective, and safe medicines.
References
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Yu, H., & Denic, V. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
- Almqvist, H., et al. (2019). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(10), 993-1004.
- Huber, K. V. M., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 141-161.
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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Lab Manager. (n.d.). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Retrieved from [Link]
- van der Horst, E. H., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 167(3), 479-493.
-
Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]
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- Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach. Biophysical Chemistry, 265, 106437.
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- van der Horst, E. H., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 167(3), 479-493.
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- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
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ResearchGate. (n.d.). Isothermal titration calorimetry (ITC) indicates direct binding of... Retrieved from [Link]
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ResearchGate. (n.d.). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays | Request PDF. Retrieved from [Link]
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Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]
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Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
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Chemistry For Everyone. (2025). How Do You Interpret Data From Surface Plasmon Resonance? Retrieved from [Link]
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- Journal of Computer-Aided Molecular Design. (2012).
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Independent Verification of Published Data on 4-Ethyl-2-pyrrolidinone: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the independent verification of published data on 4-Ethyl-2-pyrrolidinone. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's properties and purity. In the pursuit of scientific rigor, the ability to independently verify the identity and quality of chemical entities is paramount. This document outlines the necessary spectroscopic and chromatographic methods, provides expected data for this compound, and compares its key physicochemical properties with those of common alternatives.
Introduction to this compound
This compound is a substituted lactam, a five-membered ring containing a nitrogen atom and a carbonyl group, with an ethyl group at the 4-position. Its structural similarity to other pyrrolidinone derivatives, which have found applications as solvents and intermediates in the pharmaceutical industry, makes it a compound of interest. The position of the ethyl group can influence its physical and chemical properties, such as polarity, boiling point, and solvency, potentially offering unique characteristics for specific applications.
Independent verification of any claimed data for this compound is crucial for ensuring the reproducibility of scientific experiments and the quality of downstream products. This guide provides the tools and methodologies to perform such verification.
Physicochemical Properties and Identification
A foundational step in the verification process is the confirmation of the compound's basic physicochemical properties.
| Property | This compound | Data Source |
| Molecular Formula | C6H11NO | [1] |
| Molecular Weight | 113.16 g/mol | [1] |
| CAS Number | 41819-75-4 | [1] |
| Appearance | Solid | |
| Boiling Point | 250.9°C at 760 mmHg | [1] |
| Density | 0.952 g/cm³ | [1] |
| Flash Point | 136.5°C | [1] |
| Refractive Index | 1.438 | [1] |
Spectroscopic Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.
Expected ¹H NMR Chemical Shifts (Predicted):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (ethyl group) | ~0.9 | Triplet | 3H |
| -CH₂- (ethyl group) | ~1.5 | Quartet | 2H |
| H-4 | ~2.2-2.4 | Multiplet | 1H |
| H-3 | ~2.0 (axial), ~2.5 (equatorial) | Multiplet | 2H |
| H-5 | ~3.2-3.4 | Multiplet | 2H |
| N-H | ~7.5 (broad) | Singlet | 1H |
Note: These are predicted values and may vary based on the solvent and experimental conditions. The broadness of the N-H peak is due to quadrupole broadening and potential hydrogen exchange.[4]
The ¹³C NMR spectrum will provide information on the number of unique carbon atoms.
Expected ¹³C NMR Chemical Shifts (Predicted):
| Carbon | Chemical Shift (δ, ppm) |
| -CH₃ (ethyl group) | ~10-15 |
| -CH₂- (ethyl group) | ~25-30 |
| C-4 | ~35-40 |
| C-3 | ~30-35 |
| C-5 | ~45-50 |
| C=O (C-2) | ~175-180 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200-3400 | Medium, Broad |
| C-H Stretch (alkane) | 2850-3000 | Medium-Strong |
| C=O Stretch (amide) | 1670-1700 | Strong |
| N-H Bend | 1550-1650 | Medium |
The IR spectrum of its isomer, N-ethyl-2-pyrrolidone, shows a strong carbonyl absorption around 1680 cm⁻¹.[2][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 113.
-
Key Fragments (Predicted): Fragmentation is expected to occur via cleavage of the ethyl group and ring opening. Common fragments may include [M-C₂H₅]⁺ (m/z = 84) and fragments resulting from the loss of CO. The mass spectrum for N-ethyl-2-pyrrolidone shows a prominent molecular ion peak at m/z 113.[6]
Chromatographic Purity Assessment
Chromatographic techniques are essential for determining the purity of a compound and identifying any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
Illustrative GC-MS Protocol:
-
Column: A polar capillary column, such as one with a polyethylene glycol (WAX) stationary phase, is suitable for separating polar compounds like pyrrolidinones.
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 220°C.
-
Hold at 220°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 300.
This method should yield a distinct peak for this compound, and the corresponding mass spectrum can be compared with the expected fragmentation pattern.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds.
Illustrative HPLC Protocol:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 5% B, increase to 95% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm or Mass Spectrometry (MS).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
This method will allow for the quantification of this compound and the detection of any non-volatile impurities.
Proposed Synthesis Route
Hypothetical Synthesis via Reductive Amination of Ethyl Levulinate:
This proposed two-step synthesis involves the formation of an enamine followed by reduction.
Caption: Proposed synthesis of this compound.
Step-by-Step Protocol (Proposed):
-
Reaction Setup: In a high-pressure reactor, combine ethyl levulinate and a solution of ammonia in an appropriate solvent (e.g., ethanol).
-
Enamine/Imine Formation: Heat the mixture to promote the formation of the intermediate enamine or imine.
-
Catalytic Reduction: Introduce a hydrogenation catalyst, such as Raney Nickel or a supported palladium catalyst.
-
Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the required temperature to effect reductive amination and cyclization.
-
Workup and Purification: After the reaction is complete, cool the reactor, filter off the catalyst, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Disclaimer: This is a proposed synthetic route and has not been experimentally validated. The reaction conditions would require optimization.
Comparison with Alternative Pyrrolidinone Derivatives
The choice of a pyrrolidinone derivative often depends on a balance of performance, safety, and cost. The following table compares the key properties of this compound with some common alternatives.
| Property | This compound | N-Methyl-2-pyrrolidone (NMP) | N-Ethyl-2-pyrrolidone (NEP) | 2-Pyrrolidone |
| CAS Number | 41819-75-4[1] | 872-50-4 | 2687-91-4[10] | 616-45-5[11] |
| Molecular Weight | 113.16 g/mol [1] | 99.13 g/mol | 113.16 g/mol [10] | 85.11 g/mol [11] |
| Boiling Point | 250.9°C[1] | 202°C[12] | 212°C[13] | 245°C[11] |
| Melting Point | - | -24°C[12] | -77°C[13] | 25°C[11] |
| Density | 0.952 g/cm³[1] | 1.028 g/cm³[14] | 0.992 g/cm³[10] | 1.116 g/cm³[11] |
| Toxicity Profile | Harmful if swallowed, causes serious eye irritation. | Reproductive toxicant. | Reproductive toxicant.[10] | Relatively low toxicity, eye irritant.[11] |
Analysis of Alternatives:
-
N-Methyl-2-pyrrolidone (NMP): A widely used solvent with excellent solvency. However, its classification as a reproductive toxicant has led to increasing restrictions on its use.[12]
-
N-Ethyl-2-pyrrolidone (NEP): Often considered a safer alternative to NMP, though it also has reproductive toxicity concerns.[10] Its properties are very similar to this compound.
-
2-Pyrrolidone: The parent compound of the series, it has a lower toxicity profile than NMP and NEP.[11] Its higher melting point means it is a solid at room temperature, which can be a disadvantage in some applications.
The choice between these compounds will depend on the specific requirements of the application, with a growing emphasis on selecting less hazardous alternatives.
Conclusion
References
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Wikipedia. (n.d.). 2-Pyrrolidone. Retrieved January 11, 2026, from [Link]
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Sciencemadness Wiki. (2020, October 27). N-Methyl-2-pyrrolidone. Retrieved January 11, 2026, from [Link]
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Ataman Kimya. (n.d.). N-METHYL-2-PYRROLIDONE (NMP). Retrieved January 11, 2026, from [Link]
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Ataman Kimya. (n.d.). 2-PYRROLIDONE. Retrieved January 11, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4). Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). N-ethyl-2-pyrrolidone. Retrieved January 11, 2026, from [Link]
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Organic Syntheses. (n.d.). Itaconic Anhydride and Itaconic Acid. Retrieved January 11, 2026, from [Link]
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NIST WebBook. (n.d.). 2-Pyrrolidinone, 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-. Retrieved January 11, 2026, from [Link]
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MDPI. (2019). Biomass-Derived Production of Itaconic Acid as a Building Block in Specialty Polymers. Retrieved January 11, 2026, from [Link]
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NIST WebBook. (n.d.). 1-Ethyl-2-pyrrolidinone. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Conversion of itaconic acid to 3‐ and 4‐Methyl‐2‐Pyrrolidone with.... Retrieved January 11, 2026, from [Link]
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Molecules. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. Retrieved January 11, 2026, from [Link]
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Wikipedia. (n.d.). Ethyl levulinate. Retrieved January 11, 2026, from [Link]
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A Comparative Meta-Analysis of 4-Alkyl-2-Pyrrolidones: Scaffolding a New Generation of Therapeutics
For the attention of Researchers, Scientists, and Drug Development Professionals.
The 2-pyrrolidone nucleus, a five-membered lactam, stands as a privileged scaffold in medicinal chemistry, underpinning the therapeutic success of drugs ranging from the nootropic agent piracetam to the antiepileptic levetiracetam. The strategic introduction of alkyl substituents at the 4-position of this heterocyclic core has emerged as a compelling avenue for the discovery of novel therapeutic agents with a diverse pharmacological profile. This guide presents a meta-analysis of published studies on 4-alkyl-2-pyrrolidones, offering a comparative overview of their synthesis, biological activities, and structure-activity relationships (SAR), with a focus on their potential in oncology and neurology. Experimental data from various sources have been collated and standardized to provide an objective comparison, empowering researchers to make informed decisions in the design and development of next-generation 4-alkyl-2-pyrrolidone-based drugs.
The Versatile 4-Alkyl-2-Pyrrolidone Scaffold: A Comparative Overview
The 4-alkyl-2-pyrrolidone core offers a unique combination of features that make it an attractive starting point for drug discovery. The pyrrolidone ring itself provides a rigid framework that can be functionalized at multiple positions, while the 4-alkyl substituent allows for fine-tuning of lipophilicity, steric bulk, and target engagement. This versatility has been exploited to develop compounds with a wide range of biological activities, as summarized below.
Table 1: Comparative Biological Activities of Representative 4-Alkyl-2-Pyrrolidone Derivatives
| Compound Class | Representative Derivative | Primary Biological Activity | Key Findings | Reference |
| Anticancer Agents | 2-Pyrrolidinone-fused (2-oxoindolin-3-ylidene)methylpyrroles | Tyrosine Kinase Inhibition | Derivatives with C(5)-halogen substituents on the oxindole ring showed potent anti-proliferative activity against various cancer cell lines, with some compounds exhibiting greater potency than the standard drug sunitinib.[1] | [1] |
| 2-Pyrrolidinone from Brassica oleracea | Cytotoxicity, Apoptosis Induction | Demonstrated significant in vitro cytotoxicity against HeLa and PC-3 cancer cells, inducing apoptosis and cell cycle arrest at the G0/G1 phase.[2] | [2] | |
| Anticonvulsant Agents | 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones | Anticonvulsant | Several derivatives showed high activity in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure models.[3] | [3] |
| 4-Phenylpyrrolidone Derivatives | Anticonvulsant, Nootropic | The 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid surpassed the efficacy of levetiracetam in anticonvulsant tests and showed comparable nootropic activity to piracetam.[4] | [4] |
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of 4-alkyl-2-pyrrolidones is intricately linked to the nature and substitution pattern of the alkyl group at the 4-position, as well as modifications at other positions of the pyrrolidone ring. Analysis of the available literature reveals several key SAR trends.
Anticancer Activity
In the context of anticancer activity, particularly as tyrosine kinase inhibitors, the substitution on the fused ring system plays a crucial role. For 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives, the presence and nature of a halogen at the C(5) position of the oxindole ring significantly influences anti-proliferative potency.[1] A clear trend of increasing activity with increasing halogen size (I > Br > Cl > F) has been observed in some studies.[1]
Caption: SAR for anticancer 4-alkyl-2-pyrrolidones.
Anticonvulsant Activity
For anticonvulsant 4-alkyl-2-pyrrolidone derivatives, the nature of the substituent at the N1 position is a critical determinant of activity. In the series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, the substitution on the phenylpiperazine moiety significantly impacts efficacy in different seizure models.[3] For instance, electron-withdrawing groups like trifluoromethyl at the meta position of the phenyl ring conferred potent activity in the 6-Hz seizure test.[3] Furthermore, substitution on the pyrrolidine-2,5-dione ring itself, such as the presence of methyl groups at the 3-position, also modulates the anticonvulsant profile.[3]
Caption: SAR for anticonvulsant 4-alkyl-2-pyrrolidones.
Experimental Protocols: A Guide to Reproducible Research
To facilitate the comparative evaluation of novel 4-alkyl-2-pyrrolidone derivatives, this section provides standardized, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, PC-3, HCT116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (4-alkyl-2-pyrrolidones) and a positive control (e.g., doxorubicin) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Caption: Workflow for in vivo anticonvulsant screening.
Conclusion and Future Directions
The 4-alkyl-2-pyrrolidone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This meta-analysis highlights the significant potential of this compound class in both oncology and neurology. The comparative data and structure-activity relationships presented herein provide a valuable resource for medicinal chemists and pharmacologists. Future research should focus on expanding the diversity of the 4-alkyl substituents and exploring novel modifications of the pyrrolidone ring to enhance potency, selectivity, and pharmacokinetic properties. A deeper understanding of the molecular targets and mechanisms of action of these compounds will be crucial for their successful translation into clinical candidates.
References
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Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. PubMed. [Link]
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Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells. PubMed. [Link]
-
Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. ResearchGate. [Link]
-
Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. PMC - NIH. [Link]
-
Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. J Drug Deliv Ther. [Link]
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A Comparative Guide to the Structure-Activity Relationships of Pyrrolidinone-Based Compounds
The pyrrolidinone ring, a five-membered lactam, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Its inherent properties, including hydrogen bonding capacity, conformational flexibility, and presence in numerous natural and synthetic bioactive molecules, make it an attractive starting point for the development of novel therapeutics.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various classes of pyrrolidinone-based compounds, supported by experimental data and detailed protocols for their evaluation.
The Versatility of the Pyrrolidinone Scaffold
The pyrrolidinone nucleus is a highly versatile heterocyclic compound that has garnered significant attention in drug discovery.[1][2] Its structural simplicity and the relative ease of chemical modification allow for the exploration of vast chemical space, leading to the identification of potent and selective modulators of various biological processes. Over 20 FDA-approved drugs feature the pyrrolidinone moiety, highlighting its therapeutic importance across different disease areas.[1]
Below is a generalized structure of a 2-pyrrolidinone derivative, illustrating the key positions for chemical modification that dictate its biological activity.
Caption: General structure of a 2-pyrrolidinone derivative.
I. Pyrrolidinone-Based Compounds as Central Nervous System (CNS) Agents
The pyrrolidinone scaffold is a prominent feature in many CNS-active compounds, including anticonvulsants and nootropics.[3] The conformational flexibility of the five-membered ring allows for optimal interactions with various receptors and ion channels in the brain.[2]
A. Anticonvulsant Activity
Pyrrolidine-2,5-diones have emerged as a valuable scaffold for the development of anticonvulsant drugs, often targeting voltage-gated sodium and calcium channels.[2] The SAR of these compounds is significantly influenced by the substituents at the N-1 and C-3 positions of the pyrrolidine ring.
A study by Góra et al. (2021) explored two new series of pyrrolidine-2,5-dione-acetamides with anticonvulsant properties.[2] The key findings from their SAR analysis are summarized below:
| Compound | R1 (at C-3) | R2 (Amide substituent) | MES ED50 (mg/kg) | 6 Hz ED50 (mg/kg) |
| 69k | Benzhydryl | 4-(3,4-dichlorophenyl)piperazin-1-yl | 80.38 | 108.80 |
| Reference (VPA) | - | - | >300 | >300 |
Table 1: SAR of Pyrrolidine-2,5-dione-acetamides as Anticonvulsants.[2]
The data clearly indicates that the nature of the substituent at the C-3 position and the type of phenylpiperazine attached to the acetamide fragment are crucial for anticonvulsant activity.[2] Specifically, a bulky benzhydryl group at C-3 coupled with a 3,4-dichlorophenylpiperazine moiety resulted in the most potent compound (69k), which was significantly more effective than the reference drug, valproic acid (VPA).[2]
B. Glycine Transporter-1 (GlyT1) Inhibitors for Schizophrenia
Impaired glutamatergic neurotransmission involving the NMDA receptor is implicated in the pathophysiology of schizophrenia.[2] GlyT1 inhibitors can potentiate NMDA receptor function by increasing synaptic glycine concentrations. Pyrrolidine sulfonamides have been investigated as potent GlyT1 inhibitors.
SAR studies on a series of pyrrolidine sulfonamides revealed the following key insights:[2]
-
Substituents at C-3 (R1): Fluorophenyl groups provided better in vitro potency compared to unsubstituted phenyl rings.
-
Substituents at the Sulfonamide Nitrogen (R2): Meta-substituted derivatives showed improved biological activity.
-
Substituents at C-4: The activity of compounds with heteroaromatic substituents was influenced by the number and position of nitrogen atoms.
-
An indanyl group as the R2 substituent (compound 23t) showed the best balance of potency and efficacy.[2]
II. Pyrrolidinone-Based Compounds as Enzyme Inhibitors
The pyrrolidinone scaffold serves as a versatile template for the design of various enzyme inhibitors, including those targeting enzymes involved in metabolic diseases and cancer.
A. α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes
Inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism, is a therapeutic strategy for managing type 2 diabetes.[4] A series of pyrrolidine derivatives were synthesized and evaluated for their inhibitory activity against these enzymes.[4]
| Compound | Substituent on Proline Amide | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |
| 3a | 4-Chlorophenyl | 36.32 | - |
| 3f | 4-Nitrophenyl | - | 27.51 |
| 3g | 4-Methoxyphenyl | 26.24 | 18.04 |
| Acarbose (Reference) | - | - | - |
| Metformin (Reference) | - | - | - |
Table 2: Inhibitory Activity of Pyrrolidine Derivatives against α-Amylase and α-Glucosidase.[4]
The SAR of these compounds indicated that the nature of the aromatic amine coupled to N-Boc-proline significantly influences inhibitory activity. The 4-methoxy analogue (3g) demonstrated the most potent inhibition of both enzymes.[4] Molecular docking studies corroborated these findings, showing favorable interactions of the most potent compounds with the active sites of α-amylase and α-glucosidase.[4]
B. Polyhydroxylated Pyrrolidines as Dual α-Glucosidase and Aldose Reductase Inhibitors
Polyhydroxylated pyrrolidines, also known as aza-sugars, can mimic the transition state of carbohydrate processing enzymes and have emerged as attractive candidates for treating metabolic diseases and cancer.[2] A series of polyhydroxylated pyrrolidines were developed as dual inhibitors of α-glucosidase (AG) and aldose reductase (ALR2).[2]
III. Experimental Protocols
To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.
A. Synthesis of 2-Pyrrolidinone from Gamma-Butyrolactone (GBL)
A common industrial method for synthesizing the foundational 2-pyrrolidinone structure involves the reaction of gamma-butyrolactone (GBL) with ammonia.[1]
Materials:
-
Gamma-butyrolactone (GBL)
-
Aqueous ammonia (NH₃)
-
Water
-
Tubular reactor
Procedure:
-
A mixture of GBL and aqueous ammonia is continuously fed into a tubular reactor.
-
The reaction is carried out at a high temperature and pressure.
-
The resulting product mixture is then purified to isolate 2-pyrrolidinone.[1]
Caption: Workflow for the synthesis of 2-pyrrolidinone.
B. In Vitro Antibacterial Activity Assessment (Agar Well Diffusion Method)
This method is widely used to screen for the antibacterial activity of new compounds.[5]
Materials:
-
Test compounds (pyrrolidinone derivatives) dissolved in DMSO
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Nutrient agar plates
-
Amoxicillin (positive control)
-
DMSO (negative control)
-
Sterile cork borer
Procedure:
-
Bacterial cultures are subcultured in nutrient agar.
-
The surface of the agar plates is uniformly inoculated with the bacterial suspension.
-
Wells are created in the agar using a sterile cork borer.
-
A defined volume of the test compound solution (at different concentrations), positive control, and negative control are added to the respective wells.
-
The plates are incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.[5]
IV. Conclusion
The pyrrolidinone scaffold continues to be a highly valuable framework in drug discovery, yielding a diverse range of biologically active compounds. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the pyrrolidinone ring and its substituents can lead to significant changes in potency, selectivity, and overall pharmacological profile. The stereochemistry of the pyrrolidinone ring also plays a crucial role in determining the biological activity, as different stereoisomers can exhibit distinct binding modes to their target proteins.[2][6] Future research in this area will likely focus on the design and synthesis of novel pyrrolidinone derivatives with improved therapeutic indices and the exploration of new biological targets for this versatile scaffold.
References
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed. Available at: [Link]
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Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) | Request PDF. Available at: [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. Available at: [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology - PubMed. Available at: [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]
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Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed. Available at: [Link]
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Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Available at: [Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 4-Ethyl-2-pyrrolidinone
This guide provides essential safety and logistical information for the proper disposal of 4-Ethyl-2-pyrrolidinone (CAS No. 41819-75-4). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory.
Section 1: Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound, while a valuable compound in synthesis, possesses a distinct hazard profile that dictates all handling and disposal protocols.[1] The primary risks are associated with its effects on human health and its physical properties as a combustible substance.
The causality behind stringent handling protocols is its classification as a substance that can cause serious, and in the case of analogous compounds, potentially irreversible, harm upon contact.[1][2][3] For instance, its designation as a serious eye irritant is why the use of standard safety glasses is insufficient; chemical splash goggles are mandated to provide a complete seal and protect against accidental splashes.[4][5]
Table 1: Hazard Profile of this compound and Analogs
| Hazard Category | Classification | Implication and Rationale for Safe Disposal |
| Human Health | ||
| Acute Oral Toxicity | Harmful if swallowed (Category 4)[1] | Contaminated materials and containers must be treated as toxic waste. Ingestion is a potential route of exposure, reinforcing the need for clear labeling and segregated storage. |
| Eye Damage/Irritation | Causes serious eye irritation (Category 2)[1] | Mandates the use of chemical splash goggles. All waste materials must be handled as capable of causing significant eye injury. |
| Skin Corrosion/Irritation | Causes skin irritation[1] | Requires the use of chemical-resistant gloves and protective clothing to prevent direct contact. Waste must be handled with the assumption that it is a skin irritant. |
| Reproductive Toxicity | The related compound N-Ethyl-2-pyrrolidone is classified as a Reproductive Toxicity Category 1B substance ("May damage the unborn child")[3][4][6] | Due to structural similarity, the precautionary principle applies. Handle as a potential reproductive toxin. Waste should be segregated and clearly labeled to indicate this significant long-term health hazard. Store waste in locked or otherwise secured areas.[4][5][7] |
| Physical Hazards | ||
| Flammability | Combustible Liquid/Solid[4][6] | Waste must be stored away from heat, sparks, open flames, and other ignition sources.[4][8] Use of non-sparking tools during cleanup and packaging is recommended. |
| Environmental Hazards | ||
| Aquatic Environment | Should not be released into the environment[4][6] | Prohibits disposal down the drain. Spills must be contained to prevent entry into waterways.[6] All disposal must be directed through approved hazardous waste channels. |
Section 2: Pre-Disposal Handling & Waste Segregation Protocol
Proper disposal begins with meticulous handling and segregation at the point of waste generation. This is a self-validating system: correct segregation prevents dangerous reactions and ensures the waste stream is correctly characterized for the disposal facility.
Step-by-Step Waste Accumulation Protocol:
-
Select an Appropriate Waste Container:
-
Use a container made of a compatible material (e.g., high-density polyethylene, glass) that can be tightly sealed.
-
The container must be in good condition, free from leaks or damage.[9]
-
Ensure the container is clearly labeled "Hazardous Waste" before any waste is added.
-
-
Label the Container Correctly:
-
The label must include:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant," "Potential Reproductive Toxin").
-
The date accumulation started.
-
-
-
Segregate Incompatible Wastes:
-
Crucially, do not mix this compound waste with incompatible materials. This chemical is incompatible with strong acids, strong bases, and strong oxidizing agents.[4] Mixing can lead to vigorous, exothermic reactions, posing a significant safety risk.
-
Store the this compound waste container in a designated, well-ventilated satellite accumulation area, away from the incompatible chemical classes mentioned above.
-
-
Maintain Container Integrity:
-
Keep the waste container tightly closed at all times, except when adding waste.
-
Store the container in a secondary containment bin to mitigate the impact of any potential leaks.
-
Section 3: Emergency Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental release.
Step-by-Step Spill Cleanup Protocol:
-
Ensure Immediate Safety:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or ventilation is poor, contact your institution's Environmental Health & Safety (EHS) department immediately.
-
-
Don Appropriate PPE:
-
At a minimum, wear:
-
Chemical splash goggles.[5]
-
Chemical-resistant gloves (e.g., nitrile, neoprene).
-
A lab coat or chemical-resistant apron.
-
-
-
Control Ignition Sources:
-
Contain and Absorb the Spill:
-
Collect and Package the Waste:
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Label the container as "Spill Debris containing this compound" and list all associated hazards.
-
-
Decontaminate and Ventilate:
-
Clean the spill area thoroughly.
-
Ventilate the affected area to disperse any residual vapors.[6]
-
Section 4: Disposal Decision Workflow
The disposal of chemical waste is a regulated process governed by agencies such as the Environmental Protection Agency (EPA). The following workflow illustrates the critical decision points for a researcher, leading to final disposal via a licensed contractor. This process ensures compliance with regulations like the Resource Conservation and Recovery Act (RCRA).[11]
Caption: Decision workflow for the compliant disposal of this compound waste.
Section 5: Final Disposal Procedures
The final disposal of this compound is not a task for laboratory personnel. It must be managed through your institution's EHS department and executed by a licensed hazardous waste disposal contractor.
-
Waste Characterization and Treatment: The waste generator (the laboratory) is legally responsible for characterizing the waste.[9] this compound waste is considered hazardous due to its toxicity. Under the EPA's Land Disposal Restrictions (LDR) program, hazardous wastes often cannot be sent directly to a landfill.[11] They must first be treated to meet specific standards. The most common and effective treatment method for this type of organic chemical waste is high-temperature incineration at a permitted facility, which ensures the complete destruction of the hazardous constituents.[12]
-
Professional Disposal: Your institution's EHS department will have a contract with a specialized firm that is licensed to transport, treat, and dispose of hazardous chemical waste. They will handle the final packaging, manifesting, and transportation in accordance with all federal and state regulations.
-
Recordkeeping: The EHS department will maintain all necessary records, including waste manifests that track the chemical from your laboratory to its final destination.[9][11] This documentation is a critical component of regulatory compliance.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a safe laboratory environment, protect our ecosystem, and ensure full compliance with the law.
References
-
U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units. Retrieved from [Link]
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Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations. Retrieved from [Link]
-
FedCenter. (2017, July 5). Hazardous Waste Landfills. Retrieved from [Link]
-
Indiana Department of Environmental Management. Landfills and Land Disposal Units. Retrieved from [Link]
-
LyondellBasell. (2005, October 10). MSDS N-Ethyl-2-pyrrolidone. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: N-Ethyl-2-pyrrolidone. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10866300, this compound. Retrieved from [Link]
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U.S. Environmental Protection Agency. Risk Management for n-Methylpyrrolidone (NMP). Retrieved from [Link]
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Carl ROTH. Safety Data Sheet: N-Ethyl-2-pyrrolidone. Retrieved from [Link]
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Carl ROTH. Safety Data Sheet: N-Ethyl-2-pyrrolidone. Retrieved from [Link]
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Ketek Group. Incinerators/Thermal Oxidizers. Retrieved from [Link]
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Comprehensive Guide to Personal Protective Equipment for Handling 4-Ethyl-2-pyrrolidinone
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4-Ethyl-2-pyrrolidinone (CAS No. 2687-91-4). The following procedural guidance is designed to ensure safe operational and disposal plans, grounded in established safety protocols and technical expertise.
Understanding the Hazard Profile of this compound
This compound, also known as N-Ethyl-2-pyrrolidone (NEP), is a versatile polar aprotic solvent utilized in a variety of applications, including in the pharmaceutical and electronics industries.[1] While effective, it presents significant health and safety risks that necessitate stringent handling protocols.
The primary hazards associated with this compound are:
-
Serious Eye Damage: It is corrosive to the eyes and can cause severe damage, potentially leading to blindness.[2][3][4]
-
Reproductive Toxicity: The substance is classified as a reproductive toxicant and may damage an unborn child.[2][3][4][5] Some sources also indicate it is suspected of damaging fertility.[3][4]
-
Combustible Liquid: While not highly flammable, it is a combustible liquid that can form explosive mixtures with air upon intense heating.[2] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[2]
-
Respiratory and Skin Irritation: It may cause respiratory irritation and is also a skin irritant.[6][7]
Due to these hazards, it is imperative to utilize appropriate Personal Protective Equipment (PPE) and adhere to strict safety procedures to minimize exposure.
Personal Protective Equipment (PPE) Selection and Use
The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the minimum recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles and/or Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[8] Eyewear must meet or exceed ANSI Z87.1 standards.[9] |
| Hands | Chemical-Resistant Gloves | Nitrile, neoprene, or PVC gloves are recommended.[10][11][12] It is advisable to wear two pairs of gloves ("double gloving"), especially during compounding, administering, and disposal.[13] Change gloves frequently (e.g., every 30-60 minutes) or immediately if they are torn, punctured, or contaminated.[8][13] |
| Body | Chemical-Resistant Gown or Coveralls | Gowns should be made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[13] Coveralls provide additional protection and should be considered for larger-scale operations or when there is a higher risk of splashes.[9] |
| Feet | Chemical-Resistant Footwear | Use closed-toe shoes, preferably chemical-resistant boots. Pant legs should be worn outside of the boots to prevent chemicals from entering.[9] |
| Respiratory | NIOSH/MSHA-Approved Respirator | A respirator is necessary when working in poorly ventilated areas or when there is a potential for generating aerosols or mists.[4] The type of respirator (e.g., N-95, chemical cartridge) should be selected based on the potential exposure level.[8] |
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Safe Handling and Operational Procedures
Adherence to strict operational procedures is critical to minimizing exposure and ensuring a safe working environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Donning PPE:
-
Don PPE in the following order: gown/coveralls, respirator (if required), goggles/face shield, and gloves. When double gloving, place one glove under the gown cuff and the second over the cuff.[13]
-
-
Handling the Chemical:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]
-
Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by goggles/face shield, and then the gown/coveralls.
-
Storage and Disposal Plans
Proper storage and disposal are essential components of the chemical's life cycle management.
Storage:
-
Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[2][7]
-
Keep containers tightly closed to prevent leakage and contamination.[7]
-
Store locked up, accessible only to authorized personnel.[5]
-
Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[2]
Disposal:
-
Dispose of this compound and its container as hazardous waste in accordance with local, state, and federal regulations.[2][3][12]
-
Do not dispose of the chemical down the drain or into the environment.[5]
-
Contaminated PPE, such as gloves and disposable gowns, should also be disposed of as hazardous waste.
References
-
Oregon Occupational Safety and Health. (2018). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
- EU. Safety data sheet. Retrieved from a URL provided by the grounding tool.
-
University of Tennessee, Knoxville. Personal Protective Equipment (PPE). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
- Fisher Scientific. (2012). SAFETY DATA SHEET. Retrieved from a URL provided by the grounding tool.
-
Ontario Pesticide Education Program. (2020). 11 Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual. Retrieved from [Link]
- Fisher Scientific. SAFETY DATA SHEET. Retrieved from a URL provided by the grounding tool.
- Carl ROTH. Safety Data Sheet: N-Ethyl-2-pyrrolidone. Retrieved from a URL provided by the grounding tool.
- Carl ROTH. Safety Data Sheet: N-Ethyl-2-pyrrolidone. Retrieved from a URL provided by the grounding tool.
- Carl ROTH. Safety Data Sheet: N-Ethyl-2-pyrrolidone. Retrieved from a URL provided by the grounding tool.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
